molecular formula C19H19FN2O4 B13426240 N-Nitroso Paroxetine

N-Nitroso Paroxetine

Cat. No.: B13426240
M. Wt: 358.4 g/mol
InChI Key: PGGPFZLMRYLTFT-YOEHRIQHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Nitroso Paroxetine (CAS RN: 2361294-43-9) is a nitrosamine impurity identified in the pharmaceutical substance Paroxetine . Paroxetine is a well-known Selective Serotonin Reuptake Inhibitor (SSRI) used in the treatment of major depressive disorder, obsessive-compulsive disorder, panic disorder, and other conditions . This impurity is of significant interest in pharmaceutical research and development, particularly in the fields of analytical chemistry and quality control, where monitoring and controlling genotoxic nitrosamine impurities is a critical regulatory requirement . The molecular formula for this compound is C19H19FN2O4, with a molecular weight of 358.37 g/mol . Researchers utilize this compound as a high-quality reference standard to develop and validate sensitive analytical methods, ensuring the safety and purity of pharmaceutical products . It is supplied as a solution or solid with clearly defined concentrations and lot-specific data to guarantee reliability and reproducibility in research applications . This product is intended For Research Use Only and is strictly not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H19FN2O4

Molecular Weight

358.4 g/mol

IUPAC Name

(3S,4R)-3-(1,3-benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)-1-nitrosopiperidine

InChI

InChI=1S/C19H19FN2O4/c20-15-3-1-13(2-4-15)17-7-8-22(21-23)10-14(17)11-24-16-5-6-18-19(9-16)26-12-25-18/h1-6,9,14,17H,7-8,10-12H2/t14-,17-/m0/s1

InChI Key

PGGPFZLMRYLTFT-YOEHRIQHSA-N

Isomeric SMILES

C1CN(C[C@H]([C@@H]1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4)N=O

Canonical SMILES

C1CN(CC(C1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4)N=O

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide on the Genotoxicity and Mutagenicity of N-Nitroso Paroxetine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Nitroso Paroxetine (B1678475) (NNP) is a nitrosamine (B1359907) drug substance-related impurity (NDSRI) of the selective serotonin (B10506) reuptake inhibitor, Paroxetine. The presence of nitrosamine impurities in pharmaceutical products is a significant safety concern due to their potential carcinogenic properties. This technical guide provides a comprehensive overview of the available scientific data on the genotoxicity and mutagenicity of N-Nitroso Paroxetine.

Current in vitro evidence consistently demonstrates that this compound is not mutagenic in bacterial reverse mutation assays (Ames test), including under enhanced conditions designed to improve the detection of nitrosamines.[1][2][3] Furthermore, studies in human cell lines have shown that NNP does not induce significant chromosomal damage in the form of micronuclei, nor does it cause DNA damage in metabolically competent cell models.[3][4] The lack of genotoxic activity is attributed to its metabolic profile, where the piperidine (B6355638) ring is resistant to the α-carbon oxidation required for activation to a DNA-reactive species.[1][2] This document summarizes the key experimental findings, details the methodologies of the cited studies, and presents this information in a structured format to aid in risk assessment and regulatory submissions.

Regulatory Context

Nitrosamine impurities are classified as a "cohort of concern" by the International Council for Harmonisation (ICH) under the M7(R2) guideline due to their potential as potent mutagenic carcinogens.[5] Regulatory bodies, including the U.S. Food and Drug Administration (FDA), the European Medicines Agency (EMA), and Health Canada, have established stringent guidelines for the control and limitation of these impurities in pharmaceutical products.[5][6][7][8] These guidelines necessitate a thorough risk assessment for the presence of nitrosamines, and if a risk is identified, the implementation of control strategies to ensure patient exposure remains below the acceptable intake (AI) limit.[9] The AI for a specific nitrosamine is determined based on its carcinogenic potency, which can be derived from substance-specific data or a carcinogenic potency categorization approach (CPCA).[3][7]

Genotoxicity and Mutagenicity Data

The genotoxic potential of this compound has been evaluated in a battery of in vitro assays. The following tables summarize the quantitative and qualitative findings from these studies.

Table 1: Summary of In Vitro Mutagenicity Studies
Assay TypeTest SystemMetabolic ActivationConcentration RangeResultReference(s)
Bacterial Reverse Mutation Assay (Ames)Salmonella typhimurium & Escherichia coli strainsWith and without hamster liver S9Not specifiedNegative[1][2]
Enhanced Ames Test (EAT)Salmonella typhimurium & Escherichia coli strainsWith hamster liver S9Not specifiedNegative[4][10]
Table 2: Summary of In Vitro Genotoxicity Studies
Assay TypeTest SystemMetabolic ActivationConcentration RangeKey FindingsResultReference(s)
In Vitro Micronucleus AssayHuman lymphoblastoid TK6 cellsWith hamster liver S9Not specifiedWeak, concentration-dependent increase in % micronucleated cells. Maximum fold change < 2.0 over solvent control.Negative[4]
DNA Damage (CometChip Assay)2D and 3D Human HepaRG cellsEndogenousUp to cytotoxic levelsNo significant increase in DNA damage observed.Negative[3]
Micronucleus Formation2D and 3D Human HepaRG cellsEndogenousUp to cytotoxic levelsNo significant increase in micronucleus formation.Negative[3]

Experimental Protocols

Detailed methodologies for the key assays cited are crucial for the interpretation and replication of the findings.

Enhanced Bacterial Reverse Mutation Assay (Ames Test)

The Enhanced Ames Test is the primary assay recommended for evaluating the mutagenic potential of nitrosamine impurities.[7]

  • Objective: To detect gene mutations (base-pair substitutions and frameshifts) induced by the test article in bacterial strains.

  • Test System: A panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strains (e.g., WP2 uvrA (pKM101)) are used.[11][12]

  • Metabolic Activation: The assay is conducted with and without an exogenous metabolic activation system (S9 mix). For nitrosamines, a higher concentration of S9 mix (e.g., 30% v/v) from induced hamster or rat liver is recommended, with hamster liver S9 often showing greater sensitivity.[12][13]

  • Procedure (Pre-incubation Method):

    • The test article, bacterial culture, and S9 mix (or buffer for non-activation conditions) are combined in a test tube.

    • The mixture is pre-incubated at 37°C with shaking for a defined period (e.g., 30 minutes) to allow for metabolic activation and interaction with the bacterial DNA.[11]

    • Molten top agar (B569324) is added to the tube, and the contents are poured onto the surface of minimal glucose agar plates.

    • The plates are incubated at 37°C for 48-72 hours.

  • Endpoint: The number of revertant colonies (colonies that have regained the ability to grow in the absence of the required amino acid) is counted.

  • Data Interpretation: A substance is considered mutagenic if it produces a concentration-related increase in the number of revertant colonies over the negative control, and this increase exceeds a pre-defined threshold (e.g., a 2-fold increase over the background).

In Vitro Micronucleus Assay

This assay detects chromosomal damage by identifying the formation of micronuclei in the cytoplasm of interphase cells.

  • Objective: To assess the clastogenic (chromosome breaking) and aneugenic (whole chromosome loss or gain) potential of a test substance.

  • Test System: Mammalian cell lines, such as human lymphoblastoid TK6 cells, are commonly used.[4]

  • Metabolic Activation: The assay is performed with and without an exogenous metabolic activation system (e.g., hamster liver S9).

  • Procedure:

    • Cells are exposed to various concentrations of the test substance, along with positive and negative controls, for a short duration (e.g., 4 hours) in the presence and absence of S9 mix.

    • Following the exposure period, the cells are washed and cultured for a period sufficient to allow for cell division and micronucleus formation (approximately 1.5-2.0 normal cell cycle lengths).

    • A cytokinesis blocker (e.g., cytochalasin B) is often added to identify cells that have completed one cell division, allowing for the scoring of micronuclei in binucleated cells.

    • Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., DAPI or Giemsa).

  • Endpoint: The frequency of micronucleated cells is determined by microscopic or flow cytometric analysis.

  • Data Interpretation: A test article is considered positive if it induces a concentration-dependent and statistically significant increase in the frequency of micronucleated cells compared to the concurrent solvent control.

Signaling Pathways and Workflows

Proposed Metabolic Pathway of this compound

The lack of genotoxicity of this compound is primarily attributed to its metabolic fate. Unlike many carcinogenic nitrosamines, NNP appears to be resistant to the critical α-carbon hydroxylation step required for bioactivation.

G cluster_0 Metabolism of this compound NNP This compound Metabolites Phase 2 Conjugates (Catechol Intermediate) NNP->Metabolites CYP2C19, CYP2D6, CYP3A4 (1,3-Benzodioxole Ring Scission) NoActivation No α-Carbon Hydroxylation of Piperidine Ring NNP->NoActivation NoReactiveSpecies No DNA-Reactive Electrophilic Species NoActivation->NoReactiveSpecies NoGenotoxicity No Genotoxicity/ Mutagenicity NoReactiveSpecies->NoGenotoxicity

Caption: Proposed metabolic pathway of this compound.

Experimental Workflow for NDSRI Genotoxicity Assessment

The evaluation of a Nitrosamine Drug Substance-Related Impurity (NDSRI) like this compound follows a structured workflow to determine its genotoxic risk.

G cluster_1 NDSRI Genotoxicity Assessment Workflow Identify Identify Potential NDSRI (e.g., this compound) Ames In Vitro Mutagenicity: Enhanced Ames Test Identify->Ames Negative Negative Ames->Negative Result Positive Positive Ames->Positive Result InVitroGenotox In Vitro Genotoxicity: Mammalian Cell Assay (e.g., Micronucleus) InVivo In Vivo Genotoxicity (If In Vitro is Positive) InVitroGenotox->InVivo Risk Risk Assessment & Acceptable Intake (AI) Limit InVitroGenotox->Risk Negative->InVitroGenotox Positive->InVitroGenotox

Caption: General experimental workflow for NDSRI genotoxicity assessment.

Conclusion

The comprehensive in vitro data available for this compound consistently indicates a lack of mutagenic and genotoxic potential.[1][2][3][4] It is negative in the bacterial reverse mutation assay and does not induce significant chromosomal or DNA damage in human cell lines.[3][4] The metabolic profile of NNP, which avoids the formation of a DNA-reactive species through α-carbon hydroxylation, provides a mechanistic basis for these negative findings.[1][2] For drug development professionals, this body of evidence suggests that this compound poses a low genotoxic risk. However, adherence to regulatory guidelines for the control of nitrosamine impurities remains paramount, and a comprehensive risk assessment should be conducted for any pharmaceutical product with the potential for NNP formation.

References

N-Nitroso Paroxetine: A Comprehensive Technical Review of its Chemical Structure, Properties, and Toxicological Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Nitroso Paroxetine (B1678475) is a nitrosamine (B1359907) impurity of the widely prescribed selective serotonin (B10506) reuptake inhibitor (SSRI), Paroxetine.[1][2] As a member of the cohort of concern class of compounds, N-nitroso impurities are of significant regulatory interest due to the potential carcinogenic risk associated with some members of this chemical class.[3] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, synthesis, and analytical determination of N-Nitroso Paroxetine. Furthermore, it delves into its metabolic pathways and toxicological properties, with a particular focus on its genotoxic potential. Detailed experimental protocols for key analytical and toxicological assays are provided to support research and drug development activities aimed at monitoring and controlling this impurity in pharmaceutical products.

Chemical Structure and Physicochemical Properties

This compound, chemically named (3S,4R)-3-((benzo[d][4][5]dioxol-5-yloxy)methyl)-4-(4-fluorophenyl)-1-nitrosopiperidine, is a derivative of Paroxetine where a nitroso group is attached to the nitrogen atom of the piperidine (B6355638) ring.[6][7]

Chemical Structure:

this compound chemical structure

Figure 1: 2D Structure of this compound

Table 1: Chemical Identifiers of this compound

IdentifierValue
IUPAC Name (3S,4R)-3-((benzo[d][4][5]dioxol-5-yloxy)methyl)-4-(4-fluorophenyl)-1-nitrosopiperidine[6][7]
CAS Number 2361294-43-9[8]
Molecular Formula C₁₉H₁₉FN₂O₄[8]
Molecular Weight 358.37 g/mol [8]
Canonical SMILES C1CN(C--INVALID-LINK--COC3=CC4=C(C=C3)OCO4)N=O[4]
InChI Key PGGPFZLMRYLTFT-YOEHRIQHSA-N[4]

Table 2: Computed Physicochemical Properties of this compound

PropertyValueSource
XLogP3 3.9[4]
Hydrogen Bond Donor Count 0[4]
Hydrogen Bond Acceptor Count 5[4]
Rotatable Bond Count 4[4]
Exact Mass 358.132885 g/mol [4]
Topological Polar Surface Area 60.4 Ų[4]
Heavy Atom Count 26[4]

Synthesis and Formation

This compound is not intentionally synthesized as a therapeutic agent but is formed as an impurity.[3] Its formation occurs through the reaction of the secondary amine functional group in the Paroxetine molecule with nitrosating agents.[2] This reaction can potentially occur during the synthesis of the active pharmaceutical ingredient (API) or during the storage of the final drug product under certain conditions.[2]

G Logical Flow of this compound Formation Paroxetine Paroxetine (Secondary Amine) N_Nitroso_Paroxetine This compound Paroxetine->N_Nitroso_Paroxetine Nitrosating_Agents Nitrosating Agents (e.g., nitrites, nitrous acid) Nitrosating_Agents->N_Nitroso_Paroxetine Acidic_Conditions Acidic Conditions Acidic_Conditions->N_Nitroso_Paroxetine

Formation Pathway of this compound

Analytical Determination

The detection and quantification of this compound at trace levels in pharmaceutical preparations are critical for ensuring patient safety. A sensitive and specific analytical method using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) has been developed for this purpose.[9]

Table 3: Quantitative Data from Analytical Method

ParameterValue
Limit of Quantification (LOQ) 0.03 µg/g[9]
Experimental Protocol: Determination of this compound by LC-MS/MS

This protocol is based on the method described for the determination of this compound in Paroxetine drug substances.[9]

3.1.1. Equipment and Reagents

  • Liquid Chromatograph with tandem Mass Spectrometer (LC-MS/MS)[9]

  • Symmetry C18 column (3.5 µm, 4.6 mm i.d. × 15 cm) or equivalent[9]

  • Methanol (B129727) (HPLC grade)[9]

  • Acetonitrile (HPLC grade)[9]

  • Ammonium formate (B1220265) (reagent grade)[9]

  • Deionized water (resistivity ≥ 18 MΩ·cm)[9]

  • This compound reference standard[9]

  • This compound-d4 isotope-labeled internal standard[9]

3.1.2. Standard and Sample Preparation

  • Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in methanol to a known concentration.[9]

  • Internal Standard Stock Solution: Accurately weigh and dissolve this compound-d4 in methanol to a known concentration.[9]

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solutions with methanol to final concentrations ranging from 0.3 to 20 ng/mL, each containing the internal standard at a fixed concentration.[9]

  • Sample Solution: Accurately weigh approximately 0.1 g of the Paroxetine drug substance, add a known amount of the internal standard solution and methanol. Sonicate for 5 minutes, centrifuge, and filter the supernatant.[9]

3.1.3. LC-MS/MS Conditions

  • Mobile Phase A: 10 mM Ammonium formate in water.[9]

  • Mobile Phase B: Acetonitrile.[9]

  • Gradient Elution: A suitable gradient program should be used to achieve separation.[9]

  • Flow Rate: 0.8 mL/min.[9]

  • Injection Volume: 5 µL.[9]

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[9]

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for both the analyte and the internal standard.[9]

G Workflow for LC-MS/MS Analysis of this compound cluster_prep Sample and Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample_Weighing Weigh Paroxetine Sample Internal_Standard_Spiking Spike with Internal Standard Sample_Weighing->Internal_Standard_Spiking Standard_Preparation Prepare Calibration Standards Calibration_Curve Calibration Curve Construction Standard_Preparation->Calibration_Curve Extraction Extraction with Methanol Internal_Standard_Spiking->Extraction Centrifugation Centrifugation and Filtration Extraction->Centrifugation LC_Separation Chromatographic Separation Centrifugation->LC_Separation ESI_Ionization Electrospray Ionization (ESI+) LC_Separation->ESI_Ionization MRM_Detection MRM Detection ESI_Ionization->MRM_Detection Peak_Integration Peak Area Integration MRM_Detection->Peak_Integration Peak_Integration->Calibration_Curve Quantification Quantification of this compound Calibration_Curve->Quantification

Analytical Workflow for this compound

Metabolism and Bioactivation

The metabolic fate of this compound has been investigated to understand its potential for bioactivation to reactive species. Studies have shown that its metabolism parallels that of the parent drug, Paroxetine.[10]

The major metabolic pathway involves the oxidative scission of the 1,3-benzodioxole (B145889) ring, a reaction catalyzed by cytochrome P450 (CYP) enzymes.[10] This leads to the formation of an unstable catechol intermediate, which subsequently undergoes Phase II conjugation reactions.[10] Importantly, the piperidine ring of this compound is resistant to α-carbon oxidation.[10] This is a critical finding, as α-hydroxylation is the primary metabolic activation pathway for many carcinogenic N-nitrosamines, leading to the formation of DNA-reactive electrophiles. The resistance of this compound to this activation step suggests a lower carcinogenic potential compared to other nitrosamines.

Unlike Paroxetine, which is primarily metabolized by CYP2D6, this compound is a substrate for multiple CYP isoforms, including CYP2C19, CYP2D6, and CYP3A4.[10]

G Metabolic Pathway of this compound N_Nitroso_Paroxetine This compound CYP_Enzymes CYP2C19, CYP2D6, CYP3A4 N_Nitroso_Paroxetine->CYP_Enzymes No_Alpha_Hydroxylation Resistance to α-Carbon Oxidation N_Nitroso_Paroxetine->No_Alpha_Hydroxylation Catechol_Intermediate Unstable Catechol Intermediate CYP_Enzymes->Catechol_Intermediate Oxidative Ring Scission Phase_II_Conjugation Phase II Conjugation Catechol_Intermediate->Phase_II_Conjugation Stable_Metabolites Stable Metabolites Phase_II_Conjugation->Stable_Metabolites

Metabolism of this compound

Toxicological Profile: Genotoxicity

The genotoxic potential of this compound has been a key area of investigation due to the established carcinogenicity of many nitrosamines.

Table 4: Summary of Genotoxicity Data for this compound

AssaySystemMetabolic ActivationResultReference
Bacterial Reverse Mutation Assay (Ames Test) S. typhimurium & E. coliWith and without S9Negative[10]
Micronucleus Test Human TK6 cellsWith and without hamster liver S9Negative (weak, non-dose-dependent increase below threshold)[3]
DNA Damage (CometChip Assay) 2D and 3D HepaRG cellsEndogenousNegative[1]
Micronucleus Formation 2D and 3D HepaRG cellsEndogenousNegative[1]

The available data consistently indicate that this compound is not mutagenic in bacterial systems and does not induce significant genotoxic effects in human cell lines under the tested conditions.[1][3][10] This lack of genotoxicity is likely attributable to its metabolic profile, specifically its resistance to α-carbon hydroxylation, which prevents the formation of highly reactive, DNA-damaging species.[10]

Experimental Protocol: Bacterial Reverse Mutation Assay (Ames Test)

This protocol is based on the principles of the OECD 471 guideline, as referenced in the study on this compound.[10]

5.1.1. Materials

  • Histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and a tryptophan-requiring strain of Escherichia coli (e.g., WP2 uvrA).

  • This compound test substance.

  • Positive and negative controls.

  • S9 fraction from induced rat or hamster liver for metabolic activation.

  • Minimal glucose agar (B569324) plates.

  • Top agar.

5.1.2. Procedure

  • Plate Incorporation Method:

    • To molten top agar, add the bacterial culture, the test substance at various concentrations, and either S9 mix or a buffer control.

    • Pour the mixture onto minimal glucose agar plates.

    • Incubate the plates at 37°C for 48-72 hours.

  • Data Analysis:

    • Count the number of revertant colonies on each plate.

    • A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies that is at least double the background count.

Conclusion

This compound is a well-characterized impurity of Paroxetine. While its presence in the final drug product must be controlled to meet regulatory standards, the available scientific evidence suggests a low toxicological risk. Its metabolic pathway, which avoids the typical bioactivation route of many carcinogenic nitrosamines, provides a strong mechanistic basis for its observed lack of genotoxicity in a range of in vitro assays. The analytical methods described herein provide the necessary tools for the accurate monitoring of this impurity, ensuring the continued safety and quality of Paroxetine-containing medicines. Further research could focus on in vivo studies to confirm the in vitro findings and to further elucidate the structure-genotoxicity relationships of complex nitrosamine drug substance related impurities.

References

In Vitro Metabolic Activation of N-Nitroso Paroxetine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Nitroso Paroxetine (B1678475) is a nitrosamine (B1359907) impurity of the selective serotonin (B10506) reuptake inhibitor, Paroxetine. Concerns over the potential carcinogenicity of nitrosamine impurities have necessitated a thorough understanding of their metabolic activation. This technical guide provides a comprehensive overview of the in vitro metabolic activation of N-Nitroso Paroxetine, summarizing the key metabolic pathways, the enzymes involved, and the experimental methodologies used for its characterization. While specific quantitative enzyme kinetic data is not publicly available, this guide consolidates the current qualitative understanding of this compound's biotransformation and provides detailed protocols for the analytical methods used in its study.

Metabolic Pathways and Bioactivation Potential

The in vitro metabolism of this compound has been investigated to understand its potential for bioactivation into reactive, potentially genotoxic species. The primary findings indicate that this compound's metabolic fate is closely related to that of the parent drug, Paroxetine, but with key differences in the enzymes involved and a notable resistance to the classical nitrosamine activation pathway.

The major biotransformation pathways for this compound do not follow the typical α-carbon hydroxylation route that leads to the formation of DNA-reactive electrophilic species for many carcinogenic nitrosamines. Instead, the metabolism of this compound primarily involves the oxidative scission of the 1,3-benzodioxole (B145889) ring, a pathway also observed for Paroxetine itself[1]. This process, catalyzed by cytochrome P450 (CYP) enzymes, generates an unstable catechol intermediate. This intermediate is then subject to Phase II conjugation reactions, leading to the formation of stable metabolites[1].

Crucially, the piperidine (B6355638) ring of this compound has been found to be resistant to the α-carbon oxidation that is characteristic of the metabolic activation of many genotoxic nitrosamines[1]. This resistance to forming a DNA-reactive electrophilic species is a key factor in its observed lack of mutagenicity in bacterial reverse mutation assays[1].

Cytochrome P450 Isoform Involvement

CYP reaction phenotyping studies have demonstrated that while Paroxetine is exclusively metabolized by human CYP2D6, this compound is a substrate for multiple human CYP isoforms. The primary enzymes responsible for the metabolism of this compound are CYP2C19, CYP2D6, and CYP3A4[1].

Quantitative Data on Metabolic Activation

A thorough review of the published scientific literature did not yield specific quantitative enzyme kinetic data (e.g., Km, Vmax) for the metabolism of this compound by individual cytochrome P450 isoforms. Such data is essential for a precise quantitative comparison of the metabolic efficiency of the different pathways. The available studies focus on the qualitative identification of the metabolic pathways and the enzymes involved.

The following table summarizes the qualitative findings regarding the enzymatic metabolism of Paroxetine and this compound.

CompoundMajor Metabolizing CYP450 IsoformsPrimary Metabolic Pathway
Paroxetine CYP2D6Oxidative scission of the 1,3-benzodioxole ring to a catechol intermediate, followed by Phase II conjugation.
This compound CYP2C19, CYP2D6, CYP3A4Oxidative scission of the 1,3-benzodioxole ring to a catechol intermediate, followed by Phase II conjugation. Resistant to α-carbon oxidation of the piperidine ring.[1]

Experimental Protocols

The following sections provide detailed methodologies for the key experiments involved in the in vitro study of this compound metabolism. These represent standard, widely accepted protocols in the field of drug metabolism and are based on the available literature.

In Vitro Incubation for Metabolism Studies

This protocol describes a general procedure for incubating a test compound, such as this compound, with human liver microsomes to identify the metabolites formed.

Materials:

  • This compound

  • Human Liver Microsomes (HLMs)

  • Potassium Phosphate (B84403) Buffer (pH 7.4)

  • NADPH regenerating system (e.g., Glucose-6-phosphate, Glucose-6-phosphate dehydrogenase, and NADP+)

  • Magnesium Chloride (MgCl2)

  • Acetonitrile (B52724) (ACN) or other suitable organic solvent for quenching

  • Incubator/water bath at 37°C

  • Microcentrifuge tubes

  • Centrifuge

Procedure:

  • Preparation of Incubation Mixture:

    • In a microcentrifuge tube, prepare a pre-incubation mixture containing human liver microsomes (typically 0.2-1.0 mg/mL protein concentration) and this compound (at a desired concentration, e.g., 1-10 µM) in potassium phosphate buffer (e.g., 100 mM, pH 7.4) with MgCl2 (e.g., 3 mM).

    • Pre-incubate the mixture for 5 minutes at 37°C to allow the substrate to bind to the enzymes.

  • Initiation of Reaction:

    • Initiate the metabolic reaction by adding the NADPH regenerating system to the pre-incubated mixture. The final volume is typically 200 µL to 1 mL.

  • Incubation:

    • Incubate the reaction mixture at 37°C for a specified period (e.g., 0, 15, 30, 60 minutes).

  • Termination of Reaction:

    • Stop the reaction by adding an equal or greater volume of ice-cold acetonitrile or other suitable organic solvent. This will precipitate the proteins.

  • Sample Processing:

    • Vortex the mixture thoroughly.

    • Centrifuge at a high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the precipitated proteins.

  • Sample Analysis:

    • Carefully transfer the supernatant to a clean tube or a well plate for analysis by LC-MS/MS to identify and quantify the remaining parent compound and any formed metabolites.

CYP450 Reaction Phenotyping

This protocol is designed to identify the specific CYP isoforms responsible for the metabolism of a compound.

Materials:

  • Recombinant human CYP450 enzymes (e.g., CYP2C19, CYP2D6, CYP3A4 expressed in a suitable system like baculovirus-infected insect cells)

  • Control microsomes (from the same expression system but without the CYP enzyme)

  • All other materials listed in the in vitro incubation protocol.

Procedure:

  • Individual Incubations:

    • Set up separate incubation mixtures for each recombinant CYP isoform to be tested.

    • Each mixture will contain a single recombinant CYP enzyme (at a specified concentration, e.g., 10-50 pmol/mL), the test compound (this compound), buffer, and MgCl2.

    • Include a control incubation with control microsomes to account for any non-enzymatic degradation.

  • Reaction and Analysis:

    • Follow the same steps for pre-incubation, reaction initiation, incubation, termination, and sample processing as described in the general in vitro incubation protocol.

  • Data Analysis:

    • Analyze the samples by LC-MS/MS.

    • The rate of disappearance of the parent compound or the rate of formation of a specific metabolite in the presence of each individual CYP isoform indicates the involvement of that enzyme in the metabolism of the compound.

Analytical Methodology: LC-MS/MS for this compound Quantification

The following provides a detailed method for the sensitive and specific quantification of this compound, which is crucial for in vitro metabolism studies.

Instrumentation:

  • Liquid Chromatograph (LC) coupled with a tandem Mass Spectrometer (MS/MS)

  • Ion Source: Electrospray Ionization (ESI)

LC Conditions:

  • Column: A suitable reversed-phase column, such as a Symmetry C18, 3.5 µm, 4.6 mm i.d. × 15 cm.

  • Mobile Phase A: Ammonium formate (B1220265) in deionized water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution: A gradient program is typically used to achieve optimal separation.

  • Flow Rate: Approximately 0.8 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Ion Source Temperature: 500°C.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • Ion Pair: A specific precursor-to-product ion transition is monitored for the quantification of this compound.

Visualizations

The following diagrams illustrate the metabolic pathway of this compound and a typical experimental workflow for in vitro metabolism studies.

Metabolic_Pathway_NNitroso_Paroxetine cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism cluster_2 Blocked Pathway This compound This compound Unstable Catechol Intermediate Unstable Catechol Intermediate This compound->Unstable Catechol Intermediate CYP2C19, CYP2D6, CYP3A4 (1,3-Benzodioxole Ring Scission) DNA-Reactive Electrophilic Species DNA-Reactive Electrophilic Species This compound->DNA-Reactive Electrophilic Species α-Carbon Oxidation (Resistant) Stable Conjugated Metabolites Stable Conjugated Metabolites Unstable Catechol Intermediate->Stable Conjugated Metabolites Conjugation Enzymes

Caption: Metabolic pathway of this compound.

In_Vitro_Metabolism_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_mix Prepare Incubation Mixture (HLMs/rCYPs, Buffer, this compound) pre_incubate Pre-incubate at 37°C (5 min) prep_mix->pre_incubate initiate Initiate with NADPH Regenerating System pre_incubate->initiate incubate Incubate at 37°C (Time Course) initiate->incubate terminate Terminate with Ice-Cold Acetonitrile incubate->terminate centrifuge Centrifuge to Pellet Protein terminate->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis (Parent & Metabolites) supernatant->lcms

Caption: Experimental workflow for in vitro metabolism studies.

Conclusion

The in vitro metabolic activation of this compound is characterized by a metabolic profile that diverges from the typical activation pathway of many carcinogenic nitrosamines. Its metabolism, mediated by CYP2C19, CYP2D6, and CYP3A4, primarily involves the scission of the 1,3-benzodioxole ring, leading to the formation of a catechol intermediate that undergoes further conjugation. The resistance of the piperidine ring to α-carbon oxidation is a critical finding, providing a mechanistic basis for the observed lack of mutagenicity in in vitro assays. While a complete quantitative understanding of the kinetics of these metabolic pathways is currently lacking in the public domain, the qualitative data and established analytical protocols presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals working on the risk assessment and control of this and other nitrosamine impurities. Further research to determine the enzyme kinetics would be invaluable for a more precise risk assessment.

References

N-Nitroso Paroxetine: A Technical Guide to Carcinogenic Potential Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Nitroso Paroxetine (B1678475) (NNP) is a nitrosamine (B1359907) impurity of the selective serotonin (B10506) reuptake inhibitor, Paroxetine. The presence of nitrosamine impurities in pharmaceutical products is a significant safety concern due to the potential carcinogenic risk of this class of compounds. This technical guide provides a comprehensive assessment of the carcinogenic potential of N-Nitroso Paroxetine, summarizing available quantitative data, detailing experimental protocols for key genotoxicity studies, and outlining the metabolic pathways involved in its bioactivation.

Current data from a battery of in vitro genotoxicity assays indicate that this compound is not mutagenic in the bacterial reverse mutation (Ames) test and does not induce DNA damage or micronucleus formation in metabolically competent HepaRG cells. A weak, concentration-dependent increase in micronuclei was observed in human lymphoblastoid TK6 cells, but the response was not significant enough to be considered positive.

In the absence of direct long-term animal carcinogenicity studies on this compound, regulatory bodies have established an acceptable intake (AI) limit of 1300 ng/day. This limit is derived using a read-across approach from the tumorigenic dose 50 (TD50) of a structurally related nitrosamine, N-nitrosopiperidine, a known potent carcinogen. This guide details the scientific rationale behind this approach and provides the necessary data to support risk assessment for drug development professionals.

Introduction

The discovery of N-nitrosamine impurities in various medications has led to heightened regulatory scrutiny and a need for thorough risk assessments for these compounds. N-nitrosamines are classified as a "cohort of concern" due to their potential to be mutagenic and carcinogenic. This compound (NNP) can form from the nitrosation of the secondary amine moiety in the paroxetine molecule. Understanding its carcinogenic potential is crucial for ensuring the safety of paroxetine-containing drug products.

This guide synthesizes the current state of knowledge regarding the carcinogenic potential of NNP, with a focus on in vitro genotoxicity data, metabolic activation, and the basis for its regulatory acceptable intake limit.

In Vitro Genotoxicity Assessment

A series of in vitro assays have been conducted to evaluate the genotoxic potential of this compound. The results are summarized in the tables below, followed by detailed experimental protocols.

Quantitative Data Summary

Table 1: Summary of In Vitro Bacterial Reverse Mutation Assay (Ames Test) for this compound

Test SystemMetabolic ActivationResult
Salmonella typhimurium and Escherichia coli strainsWith and without exogenous metabolic activation (S9)Non-mutagenic[1]

Table 2: Summary of In Vitro Micronucleus Assay in Human TK6 Cells for this compound

Treatment ConditionsHighest Concentration Tested (µM)ResultObservation
4-hour treatment with hamster liver S9-NegativeInduced a weak, concentration-dependent increase in micronuclei, but the maximum fold-change over the solvent control was less than 2.0.[2]
24-hour treatment without S9-NegativeNo significant increase in micronucleus formation.[2]

Table 3: Summary of In Vitro Genotoxicity Assays in Human HepaRG Cells for this compound

AssayTreatment ConditionsResult
Comet Assay (DNA Damage)24-hour exposure in 2D and 3D cell modelsNo DNA damage observed[3][4]
Micronucleus Formation24-hour exposure in 2D and 3D cell modelsNo micronucleus formation observed[3][4]
Experimental Protocols

The Ames test for this compound was conducted in compliance with OECD Guideline 471.

  • Test System: Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strain (e.g., WP2 uvrA) were used to detect point mutations (frameshift and base-pair substitutions).

  • Method: The plate incorporation method or the pre-incubation method was employed.

  • Metabolic Activation: The assay was performed with and without an exogenous metabolic activation system (S9 fraction), typically derived from the livers of rats or hamsters pre-treated with enzyme inducers. For nitrosamines, enhanced conditions, such as using a higher concentration of S9 (e.g., 30%) and hamster liver S9, are often recommended to increase sensitivity.

  • Procedure: A range of concentrations of this compound were tested. The test substance, bacterial culture, and S9 mix (if applicable) were combined and incubated. The mixture was then plated on minimal glucose agar (B569324) plates. After incubation for 48-72 hours, the number of revertant colonies was counted.

  • Evaluation Criteria: A substance is considered mutagenic if it produces a concentration-related increase in the number of revertant colonies or a reproducible increase at one or more concentrations.

This assay was performed following principles of OECD Guideline 487 to detect chromosomal damage.

  • Test System: Human lymphoblastoid TK6 cells, which are p53 competent, were used.

  • Treatment: Cells were exposed to this compound for a short duration (e.g., 4 hours) in the presence of hamster liver S9 for metabolic activation, and for a longer duration (e.g., 24 hours) without S9.

  • Cytotoxicity Measurement: Relative cell growth or viability was determined to ensure that the tested concentrations were not excessively cytotoxic.

  • Micronucleus Scoring: Following the treatment and a recovery period to allow for cell division, cells were harvested and stained. The frequency of micronuclei was determined using flow cytometry or microscopy.

  • Evaluation Criteria: A positive response is characterized by a significant, concentration-dependent increase in the frequency of micronucleated cells. A fold-increase of 2.0 or greater over the concurrent negative control is generally considered a positive result.

These assays utilize the metabolically competent human hepatoma cell line HepaRG to provide a more physiologically relevant in vitro model.

  • Cell Culture: HepaRG cells were cultured as both two-dimensional (2D) monolayers and three-dimensional (3D) spheroids.

  • Treatment: Differentiated HepaRG cells were exposed to this compound for 24 hours.

  • Endpoints:

    • DNA Damage (Comet Assay): This assay measures DNA strand breaks. After treatment, cell nuclei are embedded in agarose, lysed, and subjected to electrophoresis. The extent of DNA migration (the "comet tail") is proportional to the amount of DNA damage.

    • Micronucleus Formation: Similar to the TK6 assay, the frequency of micronuclei was assessed after treatment.

  • Metabolic Activation: HepaRG cells endogenously express a range of drug-metabolizing enzymes, eliminating the need for an external S9 fraction.

Metabolic Activation and Signaling Pathways

The genotoxicity of many nitrosamines is dependent on their metabolic activation to reactive electrophilic species that can form DNA adducts.

Cytochrome P450-Mediated Bioactivation

Studies have shown that this compound is metabolized by multiple human cytochrome P450 (CYP) isoforms. The primary enzymes involved in its bioactivation are CYP2C19, CYP2D6, and CYP3A4.[1] The proposed metabolic activation pathway involves the enzymatic hydroxylation of the α-carbon atom adjacent to the N-nitroso group. This α-hydroxynitrosamine is an unstable intermediate that can spontaneously decompose to form a DNA-reactive diazonium ion.

However, a key finding is that the piperidine (B6355638) ring in this compound appears resistant to the α-carbon oxidation that leads to the formation of a DNA-reactive electrophilic species.[1] The major biotransformation pathway involves the oxidative scission of the 1,3-benzodioxole (B145889) ring, leading to an unstable catechol intermediate that is then conjugated.[1]

Metabolic_Activation_of_NNP NNP This compound CYPs CYP2C19, CYP2D6, CYP3A4 NNP->CYPs Metabolism by Alpha_Hydroxylation α-Carbon Hydroxylation (Resistant Pathway) CYPs->Alpha_Hydroxylation Minor/Resistant Ring_Scission 1,3-Benzodioxole Ring Scission CYPs->Ring_Scission Major Pathway Unstable_Intermediate Unstable α-Hydroxynitrosamine Alpha_Hydroxylation->Unstable_Intermediate Catechol_Intermediate Unstable Catechol Intermediate Ring_Scission->Catechol_Intermediate Diazonium_Ion DNA-Reactive Diazonium Ion Unstable_Intermediate->Diazonium_Ion Spontaneous decomposition DNA_Adducts DNA Adducts Diazonium_Ion->DNA_Adducts Reacts with DNA Phase2_Conjugation Phase II Conjugation Catechol_Intermediate->Phase2_Conjugation Metabolites Stable Metabolites Phase2_Conjugation->Metabolites Genotoxicity_Workflow cluster_invitro In Vitro Testing In_Silico In Silico Assessment (e.g., QSAR) Ames Bacterial Reverse Mutation Assay (Ames Test - OECD 471) In_Silico->Ames If alert for mutagenicity Mammalian_Assay In Vitro Mammalian Cell Assay (e.g., Micronucleus - OECD 487) Ames->Mammalian_Assay If Ames is negative or equivocal Risk_Assessment Carcinogenic Risk Assessment Ames->Risk_Assessment Metabolically_Competent In Vitro Assay in Metabolically Competent Cells (e.g., HepaRG) Mammalian_Assay->Metabolically_Competent To investigate metabolic activation Mammalian_Assay->Risk_Assessment In_Vivo In Vivo Genotoxicity Assay (e.g., Transgenic Rodent Assay, Micronucleus Assay) Metabolically_Competent->In_Vivo If in vitro positive or for further characterization In_Vivo->Risk_Assessment AI_Derivation_Logic NNP This compound (No Carcinogenicity Data) Structural_Similarity Structural Similarity (N-nitroso-piperidine core) NNP->Structural_Similarity NPIP N-Nitrosopiperidine (Surrogate) NPIP->Structural_Similarity TD50_Data Rodent Carcinogenicity Data TD50 = 1.43 mg/kg/day (Rat) NPIP->TD50_Data Read_Across Read-Across Assessment Structural_Similarity->Read_Across TD50_Data->Read_Across AI_Limit Acceptable Intake (AI) Limit for NNP 1300 ng/day Read_Across->AI_Limit

References

Stability of N-Nitroso Paroxetine Under Different pH Conditions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide provides a comprehensive framework and detailed methodologies for assessing the stability of N-Nitroso Paroxetine (B1678475) under various pH conditions. The quantitative data presented in the tables are illustrative templates for data recording and analysis, as specific stability studies on N-Nitroso Paroxetine across a pH spectrum are not publicly available at the time of this publication.

Executive Summary

The emergence of N-nitrosamine impurities in pharmaceutical products has necessitated a thorough understanding of their stability to ensure patient safety and regulatory compliance. This compound, a potential impurity in the manufacturing of the widely used antidepressant Paroxetine, requires rigorous stability assessment. This guide outlines a systematic approach to evaluating the stability of this compound under acidic, neutral, and basic pH conditions, in line with the principles of forced degradation studies as stipulated by the International Council for Harmonisation (ICH) guidelines.[1] Detailed experimental protocols, including a validated analytical method for quantification, are provided to assist researchers in generating robust and reliable stability data. Furthermore, this document provides templates for data presentation and visualizations to aid in the clear communication of experimental workflows and potential degradation pathways.

Introduction

This compound is a nitrosamine (B1359907) impurity that can potentially form during the synthesis of Paroxetine.[2] Given the classification of many nitrosamines as probable human carcinogens, regulatory bodies worldwide mandate strict control over their presence in drug substances and products. Understanding the stability of this compound is crucial for developing effective control strategies throughout the manufacturing process and shelf-life of the drug product.

Forced degradation studies are a critical component of drug development, providing insights into the intrinsic stability of a molecule and helping to develop stability-indicating analytical methods.[3] By subjecting this compound to a range of pH conditions, from acidic to basic, its susceptibility to hydrolysis and other degradation mechanisms can be elucidated. This information is vital for risk assessment, formulation development, and defining appropriate storage conditions.

This guide provides a detailed protocol for conducting a pH stability study on this compound, including sample preparation, stress conditions, and a specific, high-sensitivity analytical method for its quantification.

Experimental Protocols

Materials and Equipment
  • Reference Standard: this compound (USP or equivalent certified reference material)

  • Reagents:

    • Hydrochloric acid (HCl), 0.1 M

    • Sodium hydroxide (B78521) (NaOH), 0.1 M

    • Phosphate buffer (pH 7.0)

    • Methanol (HPLC grade)

    • Acetonitrile (HPLC grade)

    • Ammonium formate (B1220265) (reagent grade)

    • Deionized water (resistivity ≥ 18 MΩ•cm)

  • Equipment:

    • Liquid Chromatograph/Tandem Mass Spectrometer (LC-MS/MS)

    • pH meter

    • Analytical balance

    • Volumetric flasks (Class A)

    • Pipettes (calibrated)

    • Incubator or water bath with temperature control

    • Vortex mixer

    • Centrifuge

    • Syringe filters (0.22 µm, PVDF or equivalent)

Preparation of Solutions

Prepare a stock solution of this compound at a concentration of 100 µg/mL in methanol. Store this solution in an amber vial at 2-8°C, protected from light.

Dilute the stock solution with a suitable solvent (e.g., 50:50 methanol:water) to a working concentration appropriate for the analytical method (e.g., 1 µg/mL).

  • Acidic Condition: 0.1 M Hydrochloric Acid

  • Neutral Condition: pH 7.0 Phosphate Buffer

  • Basic Condition: 0.1 M Sodium Hydroxide

Forced Degradation (pH Stability) Study Protocol
  • Sample Preparation: For each pH condition, add a known volume of the this compound working solution to a larger volume of the respective stress solution (0.1 M HCl, pH 7.0 buffer, 0.1 M NaOH) to achieve a final concentration suitable for analysis (e.g., 100 ng/mL).

  • Incubation: Incubate the solutions at a controlled temperature (e.g., 40°C or 60°C).

  • Time Points: Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24, and 48 hours).

  • Neutralization: For the acidic and basic samples, neutralize the aliquots before analysis. For the acidic sample, add an equimolar amount of NaOH. For the basic sample, add an equimolar amount of HCl.

  • Analysis: Analyze the samples using the validated LC-MS/MS method described in section 3.4.

  • Control Sample: A control sample of this compound in the dilution solvent should be stored under the same temperature conditions and analyzed at each time point to account for any degradation not related to pH.

Analytical Method: LC-MS/MS for this compound Quantification

This method is adapted from the Taiwan Food and Drug Administration (TFDA) "Method of Test for this compound in Paroxetine Drug Substance".[4]

  • Instrumentation: Liquid Chromatograph coupled with a Tandem Mass Spectrometer

  • Column: Symmetry C18, 3.5 µm, 4.6 mm i.d. × 15 cm, or equivalent

  • Column Temperature: 40°C

  • Mobile Phase:

    • Solvent A: 10 mM Ammonium formate in water

    • Solvent B: Acetonitrile

  • Gradient Program:

    Time (min) % Solvent A % Solvent B
    0.0 - 2.0 65 35
    2.0 - 7.0 65 → 5 35 → 95
    7.0 - 9.0 5 95
    9.0 - 9.1 5 → 65 95 → 35

    | 9.1 - 12.0 | 65 | 35 |

  • Flow Rate: 0.8 mL/min

  • Injection Volume: 5 µL

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Ion Source Temperature: 500°C

  • Detection Mode: Multiple Reaction Monitoring (MRM)

    • Note: Specific MRM transitions for this compound should be optimized based on the instrument used. Consult the reference standard for parent and product ions.

Data Presentation

Quantitative results from the pH stability study should be summarized in a clear and structured table. The percentage of this compound remaining at each time point should be calculated relative to the initial (time 0) concentration.

Table 1: Stability of this compound under Different pH Conditions at 40°C (Template)

Time (hours)% Remaining (0.1 M HCl)% Remaining (pH 7.0 Buffer)% Remaining (0.1 M NaOH)
0100100100
2
4
8
12
24
48

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the pH stability study of this compound.

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock This compound Stock Solution (100 µg/mL) working Working Solution (1 µg/mL) stock->working Dilute acid 0.1 M HCl working->acid Spike into neutral pH 7.0 Buffer working->neutral Spike into base 0.1 M NaOH working->base Spike into incubate Incubate at 40°C acid->incubate neutral->incubate base->incubate sample Sample at Time Points (0, 2, 4, 8, 12, 24, 48h) incubate->sample neutralize Neutralize (Acid/Base Samples) sample->neutralize lcms LC-MS/MS Analysis neutralize->lcms data Data Analysis (% Remaining vs. Time) lcms->data

Caption: Workflow for pH stability testing of this compound.

Hypothetical Degradation Pathway

While specific degradation pathways for this compound under hydrolytic conditions are not established, a plausible pathway involves the cleavage of the nitroso group (denitrosation) to regenerate the parent amine, Paroxetine. This is a common degradation route for nitrosamines, particularly under acidic conditions.

G NNP This compound Paroxetine Paroxetine NNP->Paroxetine Denitrosation (e.g., Acidic pH) Other Other Degradation Products NNP->Other Hydrolysis/Other (e.g., Basic pH)

Caption: Hypothetical degradation pathways for this compound.

Discussion and Interpretation

Based on the general chemistry of nitrosamines, it is anticipated that this compound will exhibit pH-dependent stability. Typically, nitrosamines can undergo denitrosation under strongly acidic conditions, reverting to the parent secondary amine. Under neutral and basic conditions, other degradation pathways may become more prominent. The stability profile of this compound should be carefully compared to that of its parent drug, Paroxetine, which is known to be labile to acid and base hydrolysis through ether cleavage.

The results of this study will be instrumental in:

  • Risk Assessment: Understanding the likelihood of this compound persisting in the final drug product.

  • Analytical Method Development: Ensuring the analytical method is stability-indicating and can separate this compound from its potential degradants.

  • Formulation Development: Designing formulations with pH profiles that minimize the degradation of the active pharmaceutical ingredient and the formation or persistence of impurities.

  • Manufacturing Process Control: Identifying and controlling process steps where pH could influence the formation or degradation of this compound.

Conclusion

This technical guide provides a robust framework for investigating the stability of this compound under different pH conditions. By following the detailed experimental protocols and utilizing the provided templates for data presentation and visualization, researchers and drug development professionals can generate the critical data needed to ensure the quality, safety, and efficacy of Paroxetine-containing drug products. While specific quantitative data for this compound is not yet publicly available, the methodologies outlined herein provide a clear path forward for its comprehensive stability assessment.

References

An In-depth Technical Guide on the Potential Sources of N-Nitroso Paroxetine in Pharmaceuticals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential sources, formation pathways, and analytical detection of N-Nitroso Paroxetine (B1678475), a nitrosamine (B1359907) impurity of the selective serotonin (B10506) reuptake inhibitor (SSRI) Paroxetine. This document is intended to serve as a resource for researchers, scientists, and drug development professionals involved in the quality control and safety assessment of pharmaceutical products.

Introduction to N-Nitroso Paroxetine

This compound is a nitrosamine drug substance-related impurity (NDSRI) that can form in pharmaceutical preparations containing Paroxetine.[1][2][3][4] Paroxetine, as a secondary amine, is susceptible to nitrosation, a chemical reaction where a nitroso group (-N=O) is introduced into a molecule.[1] The presence of nitrosamine impurities in pharmaceuticals is a significant concern for regulatory agencies worldwide due to their classification as probable human carcinogens.[5][6]

This guide will delve into the chemical properties of this compound, its potential formation mechanisms, sources of nitrosating agents in the pharmaceutical manufacturing process, and analytical methodologies for its detection and quantification.

Chemical Properties of Paroxetine and this compound

CompoundChemical StructureMolecular FormulaMolecular WeightKey Functional Group
Paroxetine [Image of Paroxetine chemical structure]C₁₉H₂₀FNO₃329.37 g/mol Secondary Amine
This compound [Image of this compound chemical structure]C₁₉H₁₉FN₂O₄358.37 g/mol N-Nitrosamine

Potential Sources and Formation Pathways of this compound

The formation of this compound is contingent on the co-existence of Paroxetine (a secondary amine) and a nitrosating agent under favorable conditions. The primary sources and pathways are detailed below.

The Role of Nitrosating Agents

Nitrosating agents are chemical species that can donate a nitroso group. Their presence in pharmaceutical manufacturing can stem from various sources:

  • Raw Materials and Reagents: Nitrite (B80452) and nitrate (B79036) impurities can be present in starting materials, reagents, and solvents used in the synthesis of the active pharmaceutical ingredient (API) and the formulation of the final drug product.

  • Excipients: Certain common pharmaceutical excipients can contain trace levels of nitrites and nitrates.[7] While the risk of direct contribution of nitrosamines from excipients is low, their nitrite content can be a critical factor in the formation of this compound within the drug product.[7][8] The concentration of nitrites can vary between different excipients, as well as between different lots and manufacturers of the same excipient.[7]

  • Manufacturing Process:

    • Water: Trace amounts of nitrite in the water used during API manufacturing can pose a risk, particularly under acidic conditions or at elevated temperatures.[9]

    • Cross-Contamination: Inadequate cleaning of equipment used for different processes can lead to cross-contamination with nitrosating agents or their precursors.

    • Degradation: The degradation of certain starting materials or intermediates during synthesis or storage can generate nitrosating agents.

Formation of this compound

The reaction between the secondary amine group in Paroxetine and a nitrosating agent, typically in an acidic environment, leads to the formation of this compound.

cluster_reactants Reactants cluster_conditions Reaction Conditions Paroxetine Paroxetine (Secondary Amine) N_Nitroso_Paroxetine This compound Paroxetine->N_Nitroso_Paroxetine Nitrosation Nitrosating_Agent Nitrosating Agent (e.g., HNO₂) Nitrosating_Agent->N_Nitroso_Paroxetine Acidic_Conditions Acidic Conditions (pH 3-5) Acidic_Conditions->N_Nitroso_Paroxetine

Figure 1: Formation Pathway of this compound.

Factors that can influence the rate of this compound formation include:

  • pH: The nitrosation of secondary amines is generally favored in acidic conditions, with an optimal pH range typically between 3 and 5.[10]

  • Temperature: Elevated temperatures during manufacturing or storage can accelerate the rate of nitrosamine formation.

  • Moisture: The presence of water can facilitate nitrosation reactions, especially in solid dosage forms.[10]

Quantitative Data and Regulatory Limits

While specific data on the levels of this compound found in commercial drug products are not widely published, regulatory agencies have established acceptable intake (AI) limits for this impurity to ensure patient safety.

Table 1: Acceptable Intake (AI) Limits for this compound

Regulatory AgencyAcceptable Intake (AI) LimitBasis for Limit
European Medicines Agency (EMA) 1300 ng/day[11][12]Carcinogenic Potency Categorization Approach (CPCA)[5][13][14]
Health Canada 1300 ng/dayCarcinogenic Potency Categorization Approach (CPCA)
U.S. Food and Drug Administration (FDA) 1300 ng/day (for N-nitroso-methylphenidate, a structurally similar NDSRI)[3]The FDA has also adopted the CPCA for establishing AI limits for NDSRIs.[6]

The Carcinogenic Potency Categorization Approach (CPCA) is a framework used by regulatory bodies to assign a nitrosamine impurity to a potency category and a corresponding AI limit based on its structural features.[5][6][13][14] This approach is particularly useful for NDSRIs for which compound-specific carcinogenicity data are often unavailable.[5][6]

Experimental Protocols

Synthesis of this compound Reference Standard

A well-characterized reference standard is essential for the accurate detection and quantification of this compound. The following is a plausible synthetic protocol based on the nitrosation of secondary amines.

Materials:

  • Paroxetine Hydrochloride

  • Sodium Nitrite (NaNO₂)

  • Hydrochloric Acid (HCl) or other suitable acid

  • Dichloromethane or other suitable organic solvent

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Sodium Sulfate

  • Deionized water

Procedure:

  • Dissolution: Dissolve Paroxetine Hydrochloride in deionized water.

  • Acidification: Cool the solution to 0-5°C in an ice bath and slowly add a dilute solution of hydrochloric acid to adjust the pH to approximately 3.

  • Nitrosation: While maintaining the low temperature, add a solution of sodium nitrite (in a slight molar excess) dropwise to the reaction mixture.

  • Reaction Monitoring: Stir the mixture at 0-5°C and monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Once the reaction is complete, neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the this compound from the aqueous layer using an organic solvent like dichloromethane.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound using column chromatography to yield the pure reference standard.

  • Characterization: Confirm the identity and purity of the synthesized standard using analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.

Forced Degradation Study for this compound Formation

Forced degradation studies are crucial for identifying potential degradation products and understanding the conditions under which they form.

Objective: To investigate the formation of this compound from Paroxetine under stress conditions.

Materials:

  • Paroxetine drug substance or drug product

  • Sodium Nitrite (NaNO₂)

  • Hydrochloric Acid (for acidic conditions)

  • Sodium Hydroxide (for basic conditions)

  • Hydrogen Peroxide (for oxidative conditions)

  • High-purity water

  • Methanol or other suitable solvent

Procedure:

  • Sample Preparation: Prepare solutions of Paroxetine in a suitable solvent (e.g., methanol/water mixture).

  • Stress Conditions:

    • Acidic Hydrolysis with Nitrite: Add a known concentration of sodium nitrite to the Paroxetine solution and adjust the pH to approximately 3 with hydrochloric acid. Incubate at an elevated temperature (e.g., 60°C) for a defined period.

    • Control Samples: Prepare control samples of Paroxetine under the same conditions without the addition of sodium nitrite.

    • Other Stress Conditions: Subject Paroxetine to other forced degradation conditions (e.g., basic hydrolysis, oxidation, photolytic and thermal stress) as per ICH guidelines to assess the overall stability profile.[13]

  • Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.

  • Analytical Method: Analyze the stressed samples using a validated stability-indicating analytical method, such as LC-MS/MS, to identify and quantify this compound and other degradation products.

Analytical Method for the Determination of this compound

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the preferred analytical technique for the sensitive and selective quantification of nitrosamine impurities at trace levels.

Table 2: Example LC-MS/MS Method Parameters for this compound Analysis

ParameterCondition
Instrumentation Liquid Chromatograph coupled with a Tandem Mass Spectrometer (LC-MS/MS)
Ionization Source Electrospray Ionization (ESI) in positive mode
Chromatographic Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Elution A suitable gradient program to separate this compound from Paroxetine and other matrix components.
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 40°C
Injection Volume 5 - 10 µL
MS/MS Detection Multiple Reaction Monitoring (MRM)
MRM Transitions Precursor Ion (m/z) → Product Ion (m/z) for this compound and an internal standard.
Limit of Quantification (LOQ) A validated method has reported an LOQ of 0.03 µg/g.[12]

Sample Preparation:

  • Accurately weigh a known amount of the Paroxetine drug substance or powdered tablets.

  • Dissolve and extract the sample in a suitable solvent (e.g., methanol).

  • Fortify the sample with an isotopically labeled internal standard (e.g., this compound-d4) to ensure accurate quantification.

  • Centrifuge and filter the sample extract before injection into the LC-MS/MS system.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Sample Paroxetine Sample (Drug Substance or Product) Solvent Solvent Extraction (e.g., Methanol) Sample->Solvent Internal_Standard Internal Standard (e.g., this compound-d4) Solvent->Internal_Standard Centrifuge_Filter Centrifugation & Filtration Internal_Standard->Centrifuge_Filter LC Liquid Chromatography (Separation on C18 column) Centrifuge_Filter->LC MSMS Tandem Mass Spectrometry (MRM Detection) LC->MSMS Quantification Quantification (Comparison to Reference Standard) MSMS->Quantification Result Result (this compound Level) Quantification->Result

Figure 2: Analytical Workflow for this compound Determination.

Mitigation Strategies

To control the formation of this compound, a comprehensive risk assessment and mitigation strategy should be implemented throughout the drug development and manufacturing process. Key mitigation strategies include:

  • Risk Assessment: Conduct a thorough risk assessment to identify all potential sources of nitrosating agents and conditions that could lead to the formation of this compound.

  • Control of Raw Materials: Implement stringent specifications and testing for nitrite and nitrate levels in all raw materials, including the API, excipients, and solvents.

  • Process Optimization: Optimize manufacturing processes to minimize the risk of nitrosamine formation. This may include avoiding acidic conditions where secondary amines and nitrosating agents are present together, using lower processing temperatures, and controlling moisture levels.

  • Excipient Selection: Carefully select excipients with low nitrite content and consider potential incompatibilities between excipients and the drug substance.

  • Use of Inhibitors: In some cases, the addition of antioxidants or other inhibitors to the formulation may help to prevent the formation of nitrosamines.

  • Routine Testing: Implement routine testing of the API and finished drug product for the presence of this compound using a validated analytical method.

Conclusion

The formation of this compound in pharmaceuticals is a potential risk that requires careful management throughout the product lifecycle. A thorough understanding of the sources of nitrosating agents, the chemical pathways of formation, and the implementation of robust analytical methods for detection are essential for ensuring the quality and safety of Paroxetine-containing drug products. By implementing comprehensive risk assessment and mitigation strategies, pharmaceutical manufacturers can effectively control the levels of this and other nitrosamine impurities, thereby complying with regulatory expectations and protecting public health.

References

Navigating the Regulatory Maze: A Technical Guide to N-Nitroso Paroxetine Impurity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of nitrosamine (B1359907) impurities as a significant concern in the pharmaceutical industry has necessitated stringent regulatory oversight and the development of robust analytical methodologies. N-Nitroso Paroxetine (B1678475), a potential impurity in paroxetine-containing drug products, falls under this regulatory scrutiny due to the classification of nitrosamines as probable human carcinogens. This in-depth technical guide provides a comprehensive overview of the current regulatory landscape, analytical protocols for detection and quantification, and the chemical pathways leading to the formation of N-Nitroso Paroxetine.

Regulatory Landscape and Acceptable Intake Limits

Global regulatory agencies, including the U.S. Food and Drug Administration (FDA), the European Medicines Agency (EMA), and Health Canada, have established guidelines for the control of nitrosamine impurities in drug products.[1][2][3] These guidelines are rooted in the principles of the ICH M7(R1) guideline, which addresses the assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk.[4][5] Nitrosamines are classified as a "cohort of concern" due to their high carcinogenic potency.[5]

The primary metric for controlling these impurities is the Acceptable Intake (AI) limit, which represents a level of exposure that poses a negligible cancer risk over a lifetime.[6][7] For this compound, a specific AI has been established by both the EMA and Health Canada.

Quantitative Limits for this compound

The acceptable intake limits for this compound, as set by major regulatory bodies, are summarized below. To provide a practical perspective for formulation scientists and quality control analysts, the AI in ng/day has been converted to a parts per million (ppm) limit. This conversion is based on a hypothetical Maximum Daily Dose (MDD) of Paroxetine, which can vary depending on the indication. For the purpose of this guide, a common MDD of 50 mg is used for the calculation (ppm = AI (ng) / MDD (mg)).

Regulatory BodyAcceptable Intake (AI) Limit (ng/day)Calculated Limit (ppm) for 50 mg MDDBasis for Limit Derivation
EMA 1300[8][9]26Structure-Activity-Relationship (SAR)/read-across approach using the TD50 of N-nitrosopiperidine.[8]
Health Canada 1300[10][11]26Not explicitly stated, but aligns with EMA.
FDA Not explicitly listed, but would fall under the Carcinogenic Potency Categorization Approach (CPCA) for NDSRIs.[12][13][14] Without specific data, it could default to a more conservative limit.-The FDA employs a risk-based approach using the CPCA to assign NDSRIs to different potency categories with corresponding AI limits ranging from 26.5 ng/day to 1500 ng/day.[6][7]

Formation Pathway of this compound

This compound is a nitrosamine drug substance-related impurity (NDSRI), meaning it is structurally similar to the active pharmaceutical ingredient (API), paroxetine.[15][16] Its formation occurs through the nitrosation of the secondary amine group within the piperidine (B6355638) ring of the paroxetine molecule.[17][18] This reaction requires a nitrosating agent, which can be introduced through various sources during the manufacturing process or be present in the excipients.[19][20]

Paroxetine Paroxetine (Secondary Amine) N_Nitroso_Paroxetine This compound Paroxetine->N_Nitroso_Paroxetine Nitrosation Nitrosating_Agent Nitrosating Agent (e.g., Nitrous Acid) Nitrosating_Agent->N_Nitroso_Paroxetine A Risk Assessment of Manufacturing Process B Risk Identified? A->B C No Action Required (Document Rationale) B->C No D Confirmatory Testing B->D Yes E Nitrosamine Detected? D->E F No Nitrosamine Detected E->F No G Quantify Nitrosamine Level E->G Yes H Level > AI Limit? G->H I Implement Control Strategy (e.g., Process Modification) H->I Yes J Monitor and Report H->J No I->D cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Reporting A Weigh Sample B Add Internal Standard & Extraction Solvent A->B C Vortex & Sonicate B->C D Centrifuge C->D E Filter Supernatant D->E G Inject Sample and Standards into LC-MS/MS E->G F Prepare Calibration Standards F->G H Data Acquisition (MRM Mode) G->H I Integrate Peaks H->I J Generate Calibration Curve I->J K Quantify this compound in Sample J->K L Report Results K->L

References

N-Nitroso Paroxetine: A Comprehensive Toxicological Profile

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Nitroso Paroxetine is a nitrosamine (B1359907) impurity of Paroxetine, a widely prescribed selective serotonin (B10506) reuptake inhibitor (SSRI).[1] The presence of nitrosamine impurities in pharmaceutical products is a significant safety concern due to their potential carcinogenicity.[2] This technical guide provides a comprehensive overview of the toxicological profile of this compound, summarizing key experimental findings on its genotoxicity and mutagenicity. The document details the methodologies of pivotal in vitro studies, outlines its metabolic activation pathways, and discusses the regulatory landscape, including acceptable intake limits established by health authorities. This guide is intended to serve as a critical resource for researchers, scientists, and drug development professionals involved in the safety assessment and risk management of pharmaceutical impurities.

Chemical and Physical Properties

PropertyValue
Chemical Name (3S,4R)-3-((benzo[d][3][4]dioxol-5-yloxy)methyl)-4-(4-fluorophenyl)-1-nitrosopiperidine
CAS Number 2361294-43-9[5][6]
Molecular Formula C₁₉H₁₉FN₂O₄[5][6]
Molecular Weight 358.37 g/mol [5]
Appearance Data not available
Solubility Poor solubility has been noted as a limiting factor in some in vitro assays.[3]

Genotoxicity and Mutagenicity

The genotoxic and mutagenic potential of this compound has been evaluated in a battery of in vitro assays. The findings from these studies are summarized below.

Bacterial Reverse Mutation Assay (Ames Test)

This compound was found to be non-mutagenic in a bacterial reverse mutation assay conducted in compliance with OECD Guideline 471.[4][7] This assay was performed with and without a metabolic activation system (S9 mix) and even under enhanced experimental conditions designed to support the oxidative metabolism by cytochrome P450 enzymes.[4][7]

In Vitro Micronucleus Assay in Human Cells

In contrast to the Ames test results, studies using human lymphoblastoid TK6 cells have shown evidence of genotoxicity. In a micronucleus assay, this compound induced a weak but concentration-dependent increase in the percentage of micronucleated cells.[3] However, the maximum fold-change in micronuclei over the solvent control was less than 2.0, leading to an overall negative result in that specific study.[3] It is important to note that this assay was conducted in the presence of hamster liver S9 for metabolic activation.[3]

Another study investigating a panel of 15 nitrosamine drug substance-related impurities (NDSRIs) found that the eight EAT-negative NDSRIs, which included this compound, were negative in the micronucleus assay and for mutation induction in the presence of hamster liver S9.[3][8]

Genotoxicity in HepaRG Cells

To further investigate the genotoxic potential in a metabolically competent human cell line, this compound was tested in both 2D and 3D cultures of HepaRG cells. In these assays, it did not show any DNA damage or micronucleus formation .[9][10][11] These findings were consistent with its negative results in the Enhanced Ames Test (EAT).[9]

Summary of Quantitative Genotoxicity Data

Assay Cell Line/Strain Metabolic Activation Result Observations Reference
Bacterial Reverse Mutation Assay (Ames Test)Salmonella typhimurium and Escherichia coli strainsWith and without S9 mixNegativeNon-mutagenic even under enhanced conditions.[4][7]
In Vitro Micronucleus AssayHuman TK6 cellsWith hamster liver S9Negative (overall)Weak, concentration-dependent increase in micronuclei, but below the threshold for a positive result.[3]
In Vitro Micronucleus and Gene Mutation AssayHuman TK6 cellsWith hamster liver S9NegativeConsistent with negative EAT results for a panel of eight NDSRIs.[3][8]
DNA Damage and Micronucleus AssayHuman HepaRG cells (2D and 3D)EndogenousNegativeNo induction of DNA damage or micronucleus formation.[9][10][11]

Metabolic Activation and Mechanism of Toxicity

The genotoxicity of many nitrosamines is dependent on their metabolic activation to reactive electrophilic species that can form DNA adducts.[12] This activation is primarily mediated by cytochrome P450 (CYP) enzymes.[12]

Role of Cytochrome P450 Enzymes

While Paroxetine is primarily metabolized by CYP2D6, this compound is metabolized by multiple human CYP isoforms, including CYP2C19, CYP2D6, and CYP3A4.[4][7] The major biotransformation pathway of this compound is similar to that of the parent drug, involving the oxidative scission of the 1,3-benzodioxole (B145889) ring by CYP enzymes to form an unstable catechol intermediate.[4][7] This intermediate then undergoes Phase II conjugation.[4][7]

Crucially, the piperidine (B6355638) ring of this compound appears to be resistant to the α-carbon oxidation that is typically required for the formation of a DNA-reactive electrophilic species from nitrosamines.[4][7] This resistance to α-hydroxylation may explain the negative results observed in the Ames test and the weak or negative responses in mammalian cell assays.

G Proposed Metabolic Pathway of this compound cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism cluster_no_activation Resistance to Genotoxic Activation NNP This compound Catechol Unstable Catechol Intermediate NNP->Catechol Oxidative 1,3-benzodioxole ring scission Alpha_Ox α-Carbon Oxidation (Resistant) NNP->Alpha_Ox Piperidine Ring CYPs CYP2C19, CYP2D6, CYP3A4 Conjugates Stable Phase II Conjugates Catechol->Conjugates Conjugation Reactive_Species DNA-Reactive Electrophilic Species (Not Formed) Alpha_Ox->Reactive_Species

Proposed metabolic pathway of this compound.

Regulatory Framework and Acceptable Intake Limits

Due to the carcinogenic potential of nitrosamines, regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established strict control measures and acceptable intake (AI) limits for these impurities in pharmaceutical products.

Carcinogenic Potency Categorization Approach (CPCA)

For nitrosamines lacking sufficient carcinogenicity data, a Carcinogenic Potency Categorization Approach (CPCA) is used to assign them to a potency category based on their chemical structure.[3][4][5][7][9] This approach considers activating and deactivating structural features that influence the likelihood of metabolic activation to a carcinogen.[3][7] The potency category then determines the corresponding AI limit.

Acceptable Intake (AI) Limits for this compound

Based on a read-across approach using the TD50 of N-nitrosopiperidine as a point of departure, the European Medicines Agency (EMA) has established an Acceptable Intake (AI) limit of 1300 ng/day for this compound.[13] The Health Sciences Authority (HSA) of Singapore has also recommended an AI of 1300 ng/day.[14]

Experimental Protocols

Detailed experimental protocols are crucial for the interpretation and replication of toxicological studies. The following sections provide an overview of the methodologies for the key assays used to evaluate this compound.

Enhanced Bacterial Reverse Mutation Assay (Ames Test) - Based on OECD 471

The Ames test is a widely used in vitro assay to assess the mutagenic potential of a substance. For nitrosamines, an "enhanced" protocol is often recommended to improve sensitivity.

Enhanced Ames Test Workflow A Bacterial Strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537 and E. coli WP2 uvrA) D Pre-incubation (e.g., 30 minutes at 37°C) A->D B Test Substance (this compound) + Solvent Control B->D C Metabolic Activation (+/- Hamster/Rat Liver S9, e.g., 30% v/v) C->D E Plating on Minimal Glucose Agar D->E F Incubation (48-72 hours at 37°C) E->F G Count Revertant Colonies F->G H Data Analysis (Compare to solvent control, assess dose-response) G->H

Workflow for the Enhanced Ames Test.

Key Methodological Aspects:

  • Tester Strains: A panel of at least five strains of Salmonella typhimurium and Escherichia coli are used to detect different types of point mutations.[15][16]

  • Metabolic Activation: The assay is performed with and without an exogenous metabolic activation system, typically a liver post-mitochondrial fraction (S9) from induced rodents (e.g., hamster or rat). For nitrosamines, a higher S9 concentration (e.g., 30%) is often recommended.[15]

  • Assay Procedure: The pre-incubation method is generally preferred for nitrosamines. This involves incubating the test substance, bacterial strain, and S9 mix together before plating on minimal agar.[15]

  • Endpoint: A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies compared to the solvent control.

In Vitro Mammalian Cell Micronucleus Test - Based on OECD 487

This assay detects chromosomal damage by measuring the formation of micronuclei in the cytoplasm of interphase cells.

In Vitro Micronucleus Assay Workflow A Mammalian Cells (e.g., Human TK6 lymphoblasts) B Treatment with this compound (+/- S9 for metabolic activation) A->B C Incubation (Short or long exposure) B->C D Optional: Add Cytochalasin B (to block cytokinesis) C->D E Cell Harvest and Staining D->E F Micronucleus Scoring (Microscopy or Flow Cytometry) E->F G Data Analysis (Assess cytotoxicity and frequency of micronucleated cells) F->G

Workflow for the In Vitro Micronucleus Assay.

Key Methodological Aspects:

  • Cell Lines: Human lymphoblastoid TK6 cells are a commonly used cell line for this assay.[17][18]

  • Treatment: Cells are treated with the test substance for a short duration (e.g., 3-6 hours) in the presence of S9, or for a longer duration (e.g., 24 hours) without S9.[17]

  • Cytotoxicity: A concurrent measure of cytotoxicity is performed to ensure that the observed genotoxicity is not a secondary effect of high toxicity.

  • Micronucleus Scoring: After treatment and a recovery period, cells are harvested, stained, and scored for the presence of micronuclei.

  • Endpoint: A significant, dose-dependent increase in the percentage of cells containing micronuclei indicates a positive result.

Genotoxicity Assays in HepaRG Cells

HepaRG cells are a human liver cell line that maintains many of the metabolic functions of primary hepatocytes, making them a relevant in vitro model for assessing the genotoxicity of compounds that require metabolic activation.

HepaRG Genotoxicity Assay Workflow A HepaRG Cell Culture (2D monolayers or 3D spheroids) B Treatment with this compound (e.g., 24 hours) A->B C Cell Harvest and Processing B->C D Endpoint Analysis C->D E DNA Damage (CometChip Assay) D->E F Micronucleus Formation (Flow Cytometry) D->F G DNA Double-Strand Breaks (γH2A.X foci) D->G

Workflow for Genotoxicity Assays in HepaRG Cells.

Key Methodological Aspects:

  • Cell Culture: HepaRG cells can be cultured as 2D monolayers or as 3D spheroids, with the latter often exhibiting enhanced metabolic activity.[19]

  • Metabolic Activation: These cells have endogenous metabolic capabilities, so an external S9 mix is not required.[19]

  • Endpoints: Multiple endpoints can be assessed, including DNA strand breaks (Comet assay), micronucleus formation, and the induction of DNA double-strand breaks (e.g., by measuring γH2A.X foci).[19]

Conclusion

The toxicological profile of this compound indicates that it is a non-mutagenic compound in the bacterial reverse mutation assay. While some evidence of weak genotoxicity has been observed in human TK6 cells, studies in the metabolically competent HepaRG cell line did not show any DNA damage or micronucleus formation. The resistance of the piperidine ring to α-carbon oxidation likely contributes to its low genotoxic potential. Based on a read-across analysis, regulatory agencies have established an acceptable intake limit of 1300 ng/day. This comprehensive profile, including detailed experimental approaches and regulatory context, provides a valuable resource for the ongoing safety assessment and risk management of this compound in pharmaceutical products.

References

N-Nitroso Paroxetine CAS number and chemical identifiers

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of N-Nitroso Paroxetine (B1678475), a nitrosamine (B1359907) impurity associated with the antidepressant drug Paroxetine. This document is intended for researchers, scientists, and professionals in the field of drug development and pharmaceutical analysis. It offers a comprehensive summary of its chemical identifiers, detailed experimental protocols for its detection, and a visual representation of the analytical workflow.

Core Chemical Identifiers

N-Nitroso Paroxetine is a significant compound for purity analysis in Paroxetine manufacturing. A clear understanding of its chemical identifiers is crucial for accurate documentation and research. The following table summarizes the key chemical data for this compound.

IdentifierValue
CAS Number 2361294-43-9[1][2][3]
IUPAC Name (3S,4R)-3-(1,3-benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)-1-nitrosopiperidine[1][4]
Chemical Formula C₁₉H₁₉FN₂O₄[1][3][4]
Molecular Weight 358.37 g/mol [3][5]
InChI InChI=1S/C19H19FN2O4/c20-15-3-1-13(2-4-15)17-7-8-22(21-23)10-14(17)11-24-16-5-6-18-19(9-16)26-12-25-18/h1-6,9,14,17H,7-8,10-12H2/t14-,17-/m0/s1[1][4]
InChIKey PGGPFZLMRYLTFT-YOEHRIQHSA-N[4]
Canonical SMILES C1CN(C--INVALID-LINK--COC3=CC4=C(C=C3)OCO4)N=O[4]

Experimental Protocols

The detection and quantification of nitrosamine impurities such as this compound in pharmaceutical products are critical for ensuring patient safety. Regulatory bodies like the FDA provide guidance on the control of these impurities. The following is a detailed experimental protocol for the determination of this compound in Paroxetine drug substance using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[5][6]

Method: Determination of this compound in Paroxetine Drug Substance by LC-MS/MS[7]

1. Scope: This method is applicable for the quantitative determination of this compound in Paroxetine active pharmaceutical ingredient (API).[7]

2. Principle: The sample is extracted, and the concentration of this compound is determined using a liquid chromatograph coupled with a tandem mass spectrometer (LC-MS/MS).[7]

3. Reagents and Materials:

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Ammonium formate (B1220265) (reagent grade)

  • Deionized water (resistivity ≥ 18 MΩ·cm)

  • This compound reference standard

  • This compound-d4 isotope-labeled internal standard (I.S.)

4. Instrumentation:

  • Liquid Chromatograph/Tandem Mass Spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.

  • Analytical column: Symmetry C18, 3.5 µm, 4.6 mm i.d. × 15 cm, or equivalent.[7]

  • Ultrasonicator

  • Vortex mixer

  • Centrifuge (≥ 3000 ×g)

5. Standard and Sample Preparation:

  • Internal Standard (I.S.) Stock Solution: Accurately weigh approximately 5 mg of this compound-d4 and dissolve in 10 mL of methanol. Store in a refrigerator.[7]

  • Internal Standard Working Solution: Dilute the I.S. stock solution with methanol to a concentration of 5 ng/mL.[7]

  • Standard Stock Solution: Accurately weigh approximately 5 mg of this compound reference standard and dissolve in 10 mL of methanol. Store in a refrigerator.[7]

  • Calibration Standards: Prepare a series of calibration standards ranging from 0.3 to 20 ng/mL by diluting the standard stock solution with methanol. Each standard should contain the internal standard at a concentration of 0.5 ng/mL.[7]

  • Sample Solution: Accurately weigh about 0.1 g of the Paroxetine sample into a centrifuge tube. Add 1 mL of the internal standard working solution and 9 mL of methanol. Mix thoroughly, sonicate for 5 minutes, and then centrifuge at 3000 ×g for 5 minutes. Filter the supernatant through a 0.22 µm membrane filter before analysis.[7]

6. LC-MS/MS Operating Conditions:

ParameterCondition
Column Temperature 40°C[7]
Mobile Phase A 10 mM Ammonium formate in deionized water[7]
Mobile Phase B Acetonitrile[7]
Flow Rate 0.8 mL/min[7]
Injection Volume 5 µL[7]
Ionization Mode Electrospray Ionization (ESI), Positive[7]
Ion Spray Voltage 5.5 kV[7]
Ion Source Temperature 500°C[7]
Detection Mode Multiple Reaction Monitoring (MRM)[7]

7. Data Analysis: Establish a standard calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of this compound. The concentration of this compound in the sample is then determined from this calibration curve. The limit of quantification (LOQ) for this method is reported to be 0.03 µg/g.[7]

Visualized Workflow

The following diagram illustrates the general workflow for the analysis of this compound in a pharmaceutical sample, from sample preparation to data analysis.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Paroxetine API Sample Weighing Weigh ~0.1g of Sample Sample->Weighing Addition Add Methanol & I.S. Weighing->Addition Extraction Sonicate & Centrifuge Addition->Extraction Filtration Filter Supernatant Extraction->Filtration Injection Inject 5 µL into LC-MS/MS Filtration->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection Mass Spectrometric Detection (MRM Mode) Separation->Detection Peak_Integration Peak Area Integration Detection->Peak_Integration Calibration_Curve Generate Calibration Curve Peak_Integration->Calibration_Curve Quantification Quantify this compound Calibration_Curve->Quantification

Analytical Workflow for this compound.

Genotoxicity and Metabolic Profile

Recent in vitro studies have investigated the mutagenicity and bioactivation potential of this compound. One study found that this compound was not mutagenic in a bacterial reverse mutation assay (Ames test), even under conditions that promote oxidative metabolism by CYP enzymes.[8] The major metabolic pathways of this compound were observed to be similar to those of the parent drug, Paroxetine, primarily involving the oxidative scission of the 1,3-benzodioxole (B145889) ring by CYP enzymes, followed by Phase 2 conjugation.[8] The piperidine (B6355638) ring of this compound appeared resistant to the α-carbon oxidation that can lead to the formation of DNA-reactive species.[8] While Paroxetine is exclusively metabolized by CYP2D6, this compound is metabolized by multiple CYP isoforms, including CYP2C19, CYP2D6, and CYP3A4.[8] Another study reported that N-nitroso-paroxetine showed no DNA damage or micronuclei formation in either 2D or 3D HepaRG cell models.[9]

References

N-Nitroso Paroxetine: A Comprehensive Technical Review for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide to the Synthesis, Analysis, and Toxicological Profile of a Critical Nitrosamine (B1359907) Impurity

Introduction

N-Nitroso Paroxetine (B1678475), chemically known as (3S,4R)-3-((benzo[d][1][2]dioxol-5-yloxy)methyl)-4-(4-fluorophenyl)-1-nitrosopiperidine, is a nitrosamine impurity of the widely prescribed selective serotonin (B10506) reuptake inhibitor (SSRI), paroxetine.[3][4][5] The emergence of N-nitrosamine impurities as a "cohort of concern" due to their potential carcinogenic risk has necessitated stringent regulatory control and a thorough scientific understanding of these compounds.[1][6] This technical guide provides a comprehensive review of the current research on N-Nitroso Paroxetine, focusing on its formation, analytical detection, and toxicological assessment. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals involved in the quality control and safety assessment of paroxetine and related pharmaceutical products.

Formation and Chemical Properties

This compound (C19H19FN2O4, Molecular Weight: 358.37 g/mol ) can form when paroxetine, a secondary amine, reacts with nitrosating agents.[3][7][8] This reaction can be triggered by the presence of residual nitrites in excipients, water, or from other sources during the manufacturing process or storage of the drug product.[9] The formation is contingent on favorable conditions, which can include the presence of peroxides in common pharmaceutical excipients that may promote the degradation of the parent drug, leading to the release of nitrosatable secondary amines.[7]

Chemical Structure:

  • Chemical Name: (3S,4R)-3-((benzo[d][1][2]dioxol-5-yloxy)methyl)-4-(4-fluorophenyl)-1-nitrosopiperidine[3][4]

  • CAS Number: 2361294-43-9[3][8][10]

The following diagram illustrates the formation of this compound from the paroxetine molecule.

N_Nitroso_Paroxetine_Formation Paroxetine Paroxetine (Secondary Amine) N_Nitroso_Paroxetine This compound Paroxetine->N_Nitroso_Paroxetine Nitrosation Nitrosating_Agent Nitrosating Agent (e.g., Nitrous Acid) Nitrosating_Agent->N_Nitroso_Paroxetine

Caption: Formation of this compound from Paroxetine.

Analytical Determination

The detection and quantification of this compound at trace levels in pharmaceutical substances require highly sensitive and specific analytical methods. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the predominant technique for this purpose.[11][12][13]

Experimental Protocol: LC-MS/MS Method for this compound in Paroxetine Drug Substance

This protocol is based on a published method for the determination of this compound.[11]

1. Sample Preparation:

  • Accurately weigh approximately 0.1 g of the paroxetine drug substance into a centrifuge tube.[11]

  • Add 1 mL of an internal standard solution (this compound-d4) and 9 mL of methanol.[11]

  • Mix the solution thoroughly, sonicate for 5 minutes, and then centrifuge at 3000 ×g for 5 minutes.[11]

  • Filter the resulting supernatant through a 0.22 μm membrane filter to obtain the sample solution for analysis.[11]

2. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatograph: Agilent 1290 Infinity II or equivalent.

  • Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent.

  • Ion Source: Electrospray Ionization (ESI), positive mode.[11]

  • Column: Symmetry C18, 3.5 μm, 4.6 mm i.d. × 15 cm, or an equivalent product.[11]

  • Column Temperature: 40°C.[11]

  • Mobile Phase:

  • Gradient Program:

    Time (min) % Solvent A % Solvent B
    0.0 → 2.0 35 65
    2.0 → 7.0 5 95
    7.0 → 9.0 5 95
    9.0 → 9.1 35 65

    | 9.1 → 12.0 | 35 | 65 |

  • Flow Rate: 0.8 mL/min.[11]

  • Injection Volume: 5 μL.[11]

  • Ion Source Temperature: 500°C.[11]

  • Detection Mode: Multiple Reaction Monitoring (MRM).[11]

3. MRM Transitions:

Analyte Precursor Ion (m/z) Product Ion (m/z) Declustering Potential (V) Collision Energy (eV)
This compound 359 192* 50 23
This compound 359 329 50 11
This compound-d4 (I.S.) 363 192* 50 23

  • Quantitative ion pair[11]

4. Quantitative Analysis:

  • A standard calibration curve is established by plotting the peak area ratio of this compound to the internal standard against the concentration of this compound.[11]

  • The limit of quantification (LOQ) for this method has been reported as 0.03 μg/g.[11]

The following diagram illustrates the analytical workflow for the detection of this compound.

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Weighing Weigh Paroxetine Sample Addition Add Internal Standard and Methanol Weighing->Addition Extraction Sonicate and Centrifuge Addition->Extraction Filtration Filter Supernatant Extraction->Filtration Injection Inject Sample into LC-MS/MS Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection (MRM) Separation->Detection Quantification Quantification using Calibration Curve Detection->Quantification Reporting Report Results Quantification->Reporting

Caption: Analytical workflow for this compound.

Toxicological Assessment: Genotoxicity and Mutagenicity

The primary toxicological concern for nitrosamines is their potential for carcinogenicity, which is often preceded by genotoxic and mutagenic activity. Extensive in vitro studies have been conducted to evaluate the genotoxic potential of this compound.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method for assessing the mutagenic potential of chemical compounds.

Experimental Protocol: OECD 471-Compliant Bacterial Reverse Mutation Assay

  • Test System: Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strain WP2 uvrA pKM101.[1]

  • Metabolic Activation: The assay is conducted with and without a metabolic activation system (S9 fraction), typically derived from the livers of rats or hamsters induced with phenobarbital/5,6-benzoflavone.[1]

  • Procedure: A preincubation format is used, where the bacterial cells are pre-incubated with the test article (this compound) in the presence or absence of the S9 mix before being plated on minimal glucose agar (B569324) plates.[1]

  • Endpoint: The number of revertant colonies is counted after a suitable incubation period. A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies.

Results:

  • Multiple studies have consistently shown that this compound is not mutagenic in the OECD 471-compliant bacterial reverse mutation assay, even under experimental conditions that support the oxidative metabolism by CYP enzymes.[1][2]

In Vitro Mammalian Cell Genotoxicity Assays

While negative in the Ames test, the genotoxicity of this compound has been evaluated in mammalian cell lines to assess other genotoxic endpoints like chromosomal damage.

Experimental Protocol: In Vitro Micronucleus Assay in Human Lymphoblastoid TK6 Cells

  • Test System: Human lymphoblastoid TK6 cells.[14]

  • Metabolic Activation: The assay is conducted with and without an exogenous metabolic activation system (e.g., hamster liver S9).[14][15]

  • Treatment: Cells are exposed to various concentrations of this compound.

  • Endpoint: The formation of micronuclei, which are small nuclei that form outside the main nucleus and are indicative of chromosomal damage, is measured.[14][15]

Results:

  • In contrast to the Ames test results, this compound has been shown to induce a weak but concentration-dependent increase in micronucleus formation in TK6 cells in the presence of hamster liver S9.[15]

  • Studies using 2D and 3D cultures of human HepaRG cells, which are metabolically competent, indicated that this compound did not show DNA damage or micronucleus formation in these models.[16] However, another study noted that N-nitroso-paroxetine had lower maximum concentrations in 3D than in 2D HepaRG cells, suggesting some cytotoxic effects.[17]

The following table summarizes the key genotoxicity findings for this compound.

AssayTest SystemMetabolic ActivationResultReference
Bacterial Reverse Mutation (Ames)S. typhimurium, E. coliWith and without S9Negative[1][2]
In Vitro MicronucleusHuman TK6 cellsWith hamster liver S9Weakly Positive[15]
DNA Damage & MicronucleusHuman HepaRG cells (2D & 3D)EndogenousNegative[16]

Metabolism and Bioactivation

The genotoxicity of many nitrosamines is dependent on their metabolic activation by cytochrome P450 (CYP) enzymes. The α-carbon oxidation of the piperidine (B6355638) ring is a critical step leading to the formation of a DNA-reactive electrophilic species.[1][2]

Studies have shown that the piperidine ring in this compound is resistant to this α-carbon oxidation step.[1][2] The major biotransformation pathways of this compound are similar to those of the parent drug, paroxetine. These pathways primarily involve the oxidative scission of the 1,3-benzodioxole (B145889) ring by CYP enzymes, leading to an unstable catechol intermediate, which then undergoes phase 2 conjugations.[1][2]

While paroxetine is exclusively metabolized by human CYP2D6, this compound is metabolized by multiple human CYP isoforms, including CYP2C19, CYP2D6, and CYP3A4.[1][2]

The metabolic pathway of this compound is visualized in the following diagram.

Metabolic_Pathway N_Nitroso_Paroxetine This compound Benzodioxole_Scission Oxidative 1,3-Benzodioxole Ring Scission N_Nitroso_Paroxetine->Benzodioxole_Scission CYP_Enzymes CYP2C19, CYP2D6, CYP3A4 CYP_Enzymes->Benzodioxole_Scission Catechol_Intermediate Unstable Catechol Intermediate Benzodioxole_Scission->Catechol_Intermediate Phase2_Conjugation Phase 2 Conjugations Catechol_Intermediate->Phase2_Conjugation Stable_Metabolites Stable Metabolites Phase2_Conjugation->Stable_Metabolites

Caption: Metabolic pathway of this compound.

Regulatory Context and Risk Management

Regulatory agencies such as the US FDA and the European Medicines Agency (EMA) have established strict guidelines for the control of nitrosamine impurities in pharmaceutical products.[6][18][19][20] N-nitrosamines are classified as a "cohort of concern" under the ICH M7(R2) guideline.[6] For nitrosamines without established carcinogenicity data, a default acceptable intake (AI) limit is often applied. For this compound, this has been suggested to be 26.5 ng/day under the USFDA's Carcinogenic Potency Categorization Approach (CPCA).[8]

Proactive risk management is crucial to control the formation and presence of this compound in drug substances and finished products.[8] This includes a thorough risk assessment of the manufacturing process, sourcing of raw materials, and the implementation of validated analytical methods for routine monitoring.

Conclusion

This compound is a critical nitrosamine impurity that requires careful monitoring and control in paroxetine-containing pharmaceuticals. While it does not appear to be mutagenic in bacterial systems, it has shown weak genotoxic potential in in vitro mammalian cell assays, warranting its classification as a potential human carcinogen. The resistance of its piperidine ring to α-carbon oxidation likely contributes to its lower mutagenic potential compared to some other nitrosamines.

Sensitive and robust analytical methods, primarily LC-MS/MS, are essential for the accurate quantification of this compound at the low levels required by regulatory agencies. A thorough understanding of its formation pathways, metabolic fate, and toxicological profile, as outlined in this guide, is paramount for ensuring the safety and quality of paroxetine drug products. Continued research and vigilance are necessary to further refine the risk assessment and control strategies for this and other nitrosamine drug substance-related impurities.

References

Biotransformation of N-Nitroso Paroxetine in Liver Microsomes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biotransformation pathways of N-Nitroso Paroxetine (B1678475), a nitrosamine (B1359907) impurity of the selective serotonin (B10506) reuptake inhibitor, Paroxetine. Understanding the metabolic fate of this compound is critical for assessing its potential toxicological risk. This document details the enzymatic processes involved in its metabolism in liver microsomes, presents available quantitative data, outlines experimental protocols for its study, and visualizes the key pathways and workflows.

Core Biotransformation Pathways

The metabolism of N-Nitroso Paroxetine in human liver microsomes is a multi-step process involving both Phase I and Phase II enzymatic reactions. The primary biotransformation mirrors that of the parent drug, paroxetine, focusing on the modification of the 1,3-benzodioxole (B145889) ring.

Phase I Metabolism: The initial and rate-limiting step is the oxidative scission of the 1,3-benzodioxole ring of this compound. This reaction is catalyzed by cytochrome P450 (CYP) enzymes and results in the formation of an unstable catechol intermediate. Unlike paroxetine, which is predominantly metabolized by CYP2D6, this compound is a substrate for multiple CYP isoforms, including CYP2C19, CYP2D6, and CYP3A4[1]. A crucial characteristic of this compound's metabolism is the resistance of its piperidine (B6355638) ring to α-carbon oxidation[1]. This metabolic stability at the α-carbon is significant because α-hydroxylation is a common bioactivation pathway for many carcinogenic nitrosamines, leading to the formation of DNA-reactive electrophiles. The absence of this pathway for this compound is a key factor in its observed lack of mutagenicity in bacterial reverse mutation assays[1].

Phase II Metabolism: Following its formation, the unstable this compound catechol intermediate undergoes extensive Phase II conjugation reactions. These reactions serve to detoxify the catechol by increasing its water solubility and facilitating its excretion. The major Phase II pathways involved are O-methylation, glucuronidation, and sulfation. While specific studies on the Phase II metabolism of the this compound catechol are limited, the pathways are understood to parallel those of the paroxetine-catechol. For paroxetine, the catechol is O-methylated by catechol-O-methyltransferase (COMT), and the resulting methoxy-hydroxy intermediates are then conjugated with glucuronic acid (by UDP-glucuronosyltransferases, UGTs) and sulfate (B86663) (by sulfotransferases, SULTs) to form stable, excretable metabolites[2].

Quantitative Data on Metabolic Pathways

Currently, specific kinetic parameters (K_m and V_max) for the metabolism of this compound by individual CYP isoforms have not been published. However, based on the known involvement of CYP2C19, CYP2D6, and CYP3A4, and by drawing parallels with the metabolism of paroxetine and other nitrosamines, a qualitative and estimated quantitative picture can be constructed.

Table 1: Cytochrome P450 Isoforms Involved in the Metabolism of this compound

Enzyme FamilySpecific IsoformRole in this compound MetabolismEstimated Kinetic Parameters (K_m)
Cytochrome P450CYP2C19Contributes to the oxidative scission of the 1,3-benzodioxole ring.Data not available. Likely in the low to mid µM range.
Cytochrome P450CYP2D6A major contributor to the oxidative scission of the 1,3-benzodioxole ring.Data not available. Paroxetine has a high affinity for CYP2D6 (low µM K_m).
Cytochrome P450CYP3A4Contributes to the oxidative scission of the 1,3-benzodioxole ring.Data not available. Likely in the mid to high µM range.

Table 2: Phase II Enzymes in the Metabolism of the this compound Catechol Intermediate (Inferred from Paroxetine Metabolism)

Enzyme FamilySpecific Enzyme(s)Role in Metabolism
MethyltransferasesCatechol-O-methyltransferase (COMT)O-methylation of the catechol intermediate.
UDP-GlucuronosyltransferasesUGTs (specific isoforms not identified for this compound)Glucuronidation of the hydroxyl groups of the catechol and its methylated metabolites.
SulfotransferasesSULTs (specific isoforms not identified for this compound)Sulfation of the hydroxyl groups of the catechol and its methylated metabolites.

Experimental Protocols

In Vitro Incubation with Human Liver Microsomes

This protocol outlines a general procedure for assessing the metabolism of this compound in human liver microsomes.

Materials:

  • This compound

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, and NADP+)

  • Phosphate (B84403) buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Cofactors for Phase II reactions (optional, for trapping unstable metabolites): UDPGA (for glucuronidation), PAPS (for sulfation), and S-adenosylmethionine (SAM) (for methylation)

  • Acetonitrile (B52724) (ACN) or other suitable organic solvent for quenching the reaction

  • Internal standard for LC-MS/MS analysis

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol).

  • In a microcentrifuge tube, pre-warm a mixture of HLM (final concentration, e.g., 0.5 mg/mL) and phosphate buffer at 37°C for 5 minutes.

  • If studying Phase II metabolism, add the respective cofactors (UDPGA, PAPS, SAM) to the incubation mixture.

  • Initiate the reaction by adding the this compound stock solution to the pre-warmed microsome mixture to achieve the desired final substrate concentration.

  • Immediately add the NADPH regenerating system to start the enzymatic reaction.

  • Incubate the mixture at 37°C with shaking for a specified time course (e.g., 0, 5, 15, 30, and 60 minutes).

  • Terminate the reaction at each time point by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Vortex the samples and centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.

CYP Reaction Phenotyping

To determine the relative contribution of different CYP isoforms, incubations can be performed with specific recombinant human CYP enzymes (e.g., rCYP2C19, rCYP2D6, rCYP3A4) or by using selective chemical inhibitors with HLM.

Analytical Method: LC-MS/MS for this compound and its Metabolites

A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is required for the quantification of this compound and the detection of its metabolites.

Table 3: Example LC-MS/MS Parameters for the Analysis of this compound

ParameterCondition
Liquid Chromatography
ColumnC18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic acid in water
Mobile Phase B0.1% Formic acid in acetonitrile
GradientA linear gradient from 5% to 95% B over several minutes
Flow Rate0.3 mL/min
Column Temperature40°C
Injection Volume5 µL
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive
Scan TypeMultiple Reaction Monitoring (MRM)
MRM Transition (this compound)Precursor Ion (m/z) -> Product Ion (m/z) (To be determined empirically)
MRM Transition (Metabolites)Predicted m/z values for catechol, methylated, glucuronidated, and sulfated metabolites to be monitored.

Visualizations

Biotransformation Pathway of this compound

Biotransformation_Pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism NNP This compound Catechol Unstable Catechol Intermediate NNP->Catechol CYP2C19, CYP2D6, CYP3A4 (Oxidative Ring Scission) Methylated O-Methylated Catechol Catechol->Methylated COMT Glucuronide Glucuronide Conjugates Catechol->Glucuronide UGTs Sulfate Sulfate Conjugates Catechol->Sulfate SULTs Methylated->Glucuronide UGTs Methylated->Sulfate SULTs Excretion Excretion Glucuronide->Excretion Sulfate->Excretion

Caption: Metabolic pathway of this compound in liver microsomes.

Experimental Workflow for In Vitro Metabolism Study

Experimental_Workflow start Start: Prepare Reagents incubation Incubate this compound with Human Liver Microsomes and Cofactors at 37°C start->incubation quenching Quench Reaction with Acetonitrile + Internal Standard incubation->quenching centrifugation Centrifuge to Pellet Proteins quenching->centrifugation analysis LC-MS/MS Analysis of Supernatant centrifugation->analysis data Data Processing and Metabolite Identification/ Quantification analysis->data end End: Report Results data->end

Caption: Workflow for studying this compound metabolism in vitro.

Conclusion

The biotransformation of this compound in liver microsomes is primarily a detoxification process, initiated by CYP-mediated oxidative scission of the 1,3-benzodioxole ring to form a catechol intermediate. This is followed by extensive Phase II conjugation. Significantly, the metabolic pathway avoids the α-carbon oxidation that is typically associated with the bioactivation of many carcinogenic nitrosamines. While the specific enzymes involved in the Phase II conjugation of the this compound catechol and the precise kinetics of the initial oxidative step require further investigation, the established pathways provide a strong foundation for the toxicological risk assessment of this compound. The experimental protocols and analytical methods outlined in this guide offer a robust framework for conducting further research in this area.

References

An In-Depth Technical Guide on the Interaction of N-Nitroso Paroxetine with DNA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Nitroso Paroxetine (B1678475) is a nitrosamine (B1359907) drug substance-related impurity (NDSRI) of the widely prescribed antidepressant, paroxetine. The presence of nitrosamine impurities in pharmaceutical products is a significant safety concern due to the potential carcinogenic risk associated with this class of compounds. This technical guide provides a comprehensive overview of the current scientific understanding of the interaction of N-Nitroso Paroxetine with DNA, with a focus on its genotoxic potential.

Current research indicates that this compound exhibits a low genotoxic profile. It has been found to be non-mutagenic in the bacterial reverse mutation assay (Ames test) and has shown negative or only weak activity at high concentrations in in vitro mammalian cell micronucleus assays. The primary reason for this low reactivity is believed to be the structural hindrance of its piperidine (B6355638) ring, which is resistant to the metabolic α-carbon oxidation necessary to form a DNA-reactive electrophilic species. This guide will delve into the available data, detail the experimental methodologies used in key studies, and provide visual representations of the relevant biological pathways and experimental workflows.

Genotoxicity Profile of this compound

The genotoxic potential of this compound has been evaluated in a battery of standard in vitro assays. The consensus from these studies is that this NDSRI does not pose a significant genotoxic risk.

Bacterial Reverse Mutation Assay (Ames Test)

This compound has been consistently reported as non-mutagenic in the bacterial reverse mutation assay, conducted in accordance with OECD Guideline 471.[1][2][3] This assay assesses the ability of a substance to induce gene mutations in several strains of Salmonella typhimurium and Escherichia coli. Even under conditions designed to be optimal for the metabolic activation of nitrosamines, such as the use of hamster liver S9 fraction, this compound did not induce a significant increase in revertant colonies.[1][2][3]

In Vitro Micronucleus Assay

The in vitro micronucleus assay evaluates the potential of a substance to induce chromosomal damage. Studies using human lymphoblastoid TK6 cells have been conducted for this compound. In one study, this compound induced a weak, concentration-dependent increase in the percentage of micronucleated cells; however, the maximum fold-change over the solvent control was less than 2.0, leading to an overall negative result.[4] Another study utilizing the metabolically competent human HepaRG cell line in both 2D and 3D models found no evidence of DNA damage or micronucleus formation following exposure to this compound.[5]

Data Presentation

The following tables summarize the quantitative findings from key genotoxicity studies on this compound.

Table 1: Bacterial Reverse Mutation Assay (Ames Test) Results

Test StrainMetabolic ActivationConcentration Range TestedResultReference
S. typhimurium & E. coliWith and without hamster liver S9Not specified in abstractsNon-mutagenic[1][2][3]

Table 2: In Vitro Micronucleus Assay Results

Cell LineMetabolic ActivationConcentration Range TestedKey FindingResultReference
Human TK6 cellsWith hamster liver S9Not specified in abstractMaximum fold-change in %MN < 2.0Negative[4]
Human HepaRG cells (2D and 3D)EndogenousNot specified in abstractNo significant DNA damage or MN formationNegative[5]

Note: MN = Micronuclei. The quantitative data is based on the summary findings presented in the cited literature.

Mechanism of Low Genotoxicity: Metabolic Activation

The genotoxicity of many nitrosamines is dependent on their metabolic activation by cytochrome P450 (CYP) enzymes to form highly reactive electrophilic species that can then form adducts with DNA. The generally accepted pathway involves the hydroxylation of the α-carbon atom adjacent to the N-nitroso group, which leads to the formation of an unstable α-hydroxy-nitrosamine that decomposes to a DNA-reactive diazonium ion.

In the case of this compound, studies have shown that its piperidine ring is resistant to this critical α-carbon oxidation step.[1][2][3] This structural resistance prevents the formation of the DNA-reactive electrophilic species, thus explaining its low genotoxic potential.

While paroxetine is primarily metabolized by human CYP2D6, this compound is a substrate for multiple human CYP isoforms, including CYP2C19, CYP2D6, and CYP3A4.[1][2][3] The major biotransformation pathway of this compound mirrors that of paroxetine, involving the oxidative scission of the 1,3-benzodioxole (B145889) ring to form an unstable catechol intermediate, which then undergoes phase 2 conjugation.[1][2][3] This metabolic route does not lead to the generation of genotoxic intermediates.

Mandatory Visualizations

Proposed Metabolic Pathway of this compound

G cluster_0 Metabolic Activation of this compound cluster_1 Blocked Genotoxic Pathway NNP This compound catechol Unstable Catechol Intermediate NNP->catechol CYP2C19, CYP2D6, CYP3A4 (1,3-benzodioxole ring scission) alpha_hydroxylation α-Carbon Hydroxylation (Resistant) NNP->alpha_hydroxylation Blocked Pathway metabolites Phase 2 Conjugated Metabolites (non-genotoxic) catechol->metabolites Phase 2 Conjugation dna_reactive DNA-Reactive Electrophile (Not Formed) alpha_hydroxylation->dna_reactive

Caption: Proposed metabolic pathway of this compound.

Hypothetical DNA Damage Signaling Pathway

While this compound does not appear to be a significant inducer of DNA damage, the following diagram illustrates a general signaling pathway that is activated upon the formation of DNA adducts by genotoxic agents.

G DNA_damage DNA Damage (e.g., Adduct Formation) Sensors Sensor Proteins (e.g., ATM/ATR) DNA_damage->Sensors Transducers Signal Transducers (e.g., Chk1/Chk2) Sensors->Transducers Effectors Effector Proteins (e.g., p53) Transducers->Effectors Cell_Cycle_Arrest Cell Cycle Arrest Effectors->Cell_Cycle_Arrest DNA_Repair DNA Repair Effectors->DNA_Repair Apoptosis Apoptosis Effectors->Apoptosis

Caption: A generalized DNA damage response signaling pathway.

Experimental Workflow for the In Vitro Micronucleus Assay

G start Start: Culture TK6 Cells treatment Treat cells with this compound (+/- S9 metabolic activation) start->treatment incubation Incubate for exposure period treatment->incubation cytoB Add Cytochalasin B (to block cytokinesis) incubation->cytoB harvest Harvest and stain cells cytoB->harvest scoring Score micronuclei in binucleated cells via microscopy harvest->scoring analysis Data Analysis and Interpretation scoring->analysis end End analysis->end

Caption: Workflow for the in vitro micronucleus assay.

Experimental Protocols

Bacterial Reverse Mutation Assay (Ames Test - OECD 471)

This assay is performed to assess the mutagenic potential of a substance by measuring its ability to induce reverse mutations at selected loci of several bacterial strains.

  • Test Strains: A minimum of five strains of bacteria are used, typically including Salmonella typhimurium strains TA98, TA100, TA1535, TA1537, and Escherichia coli strain WP2 uvrA or S. typhimurium TA102.

  • Metabolic Activation: The test is conducted with and without a metabolic activation system (S9 mix), which is a cofactor-supplemented post-mitochondrial fraction prepared from the liver of a rodent species (e.g., rat or hamster) treated with an enzyme-inducing agent such as Aroclor 1254 or a combination of phenobarbital (B1680315) and β-naphthoflavone. For nitrosamines, hamster liver S9 is often preferred.

  • Procedure (Plate Incorporation Method):

    • To a test tube, add 2 mL of molten top agar (B569324) at 45°C.

    • Add 0.1 mL of an overnight bacterial culture.

    • Add 0.1 mL of the test substance solution at the desired concentration or the solvent control.

    • Add 0.5 mL of the S9 mix or a buffer for the non-activation condition.

    • Vortex the tube and pour the contents onto a minimal glucose agar plate.

    • Once the top agar has solidified, incubate the plates at 37°C for 48-72 hours.

  • Data Collection and Interpretation: Following incubation, the number of revertant colonies on each plate is counted. A substance is considered mutagenic if it produces a concentration-related increase in the mean number of revertants per plate and/or a reproducible increase at one or more concentrations over the solvent control.

In Vitro Mammalian Cell Micronucleus Test (OECD 487)

This test identifies substances that cause cytogenetic damage, which results in the formation of micronuclei containing lagging chromosome fragments or whole chromosomes.

  • Cell Line: Human lymphoblastoid TK6 cells, which are p53 competent, are a suitable cell line.

  • Metabolic Activation: The assay is performed with and without an exogenous metabolic activation system (S9 mix).

  • Procedure:

    • TK6 cells are cultured in suspension to an appropriate density.

    • Cells are exposed to various concentrations of this compound, a vehicle control, and positive controls, both with and without S9 mix. The exposure period is typically 3-6 hours with S9 and a longer period (e.g., 24 hours) without S9.

    • Following the treatment period, cells are washed and resuspended in fresh medium containing cytochalasin B to block cytokinesis. This allows for the identification of cells that have completed one nuclear division.

    • Cells are cultured for a further period to allow for the formation of binucleated cells.

    • Cells are then harvested, and slides are prepared and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye like DAPI).

  • Data Collection and Interpretation: The frequency of micronucleated binucleated cells is determined by scoring at least 2000 binucleated cells per concentration. A substance is considered positive if it induces a concentration-dependent increase in the frequency of micronucleated cells or a reproducible and significant increase at one or more concentrations. Cytotoxicity is also assessed, typically by measuring the cytokinesis-block proliferation index (CBPI) or replicative index (RI).

Conclusion

The available evidence strongly suggests that this compound has a low potential for direct interaction with DNA and subsequent genotoxicity. Its resistance to metabolic activation via α-carbon hydroxylation is a key determinant of its safety profile in this regard. While the current data are reassuring, ongoing surveillance and the application of sensitive analytical methods to monitor for this and other NDSRIs in pharmaceutical products remain crucial for ensuring patient safety. This technical guide provides a summary of the current state of knowledge to aid researchers and drug development professionals in their risk assessment and management strategies for this compound.

References

Methodological & Application

Application Note: Quantitative Analysis of N-Nitroso Paroxetine in Pharmaceutical Drug Substances by a Validated LC-MS/MS Method

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of the N-Nitroso Paroxetine (B1678475) impurity in paroxetine drug substances. N-nitrosamine impurities are classified as probable human carcinogens, making their control in pharmaceuticals critical for patient safety.[1][2] This method demonstrates high sensitivity with a limit of quantification of 0.03 µg/g and is suitable for the routine quality control of paroxetine active pharmaceutical ingredients (APIs) to ensure compliance with stringent regulatory guidelines.[3][4]

Introduction

The presence of N-nitrosamine impurities in pharmaceutical products has become a significant concern for regulatory agencies and manufacturers worldwide.[5] These impurities can form during the synthesis, storage, or formulation of drug products containing secondary or tertiary amine functionalities, which can react with nitrosating agents.[6] Paroxetine, a selective serotonin (B10506) reuptake inhibitor, contains a secondary amine within its piperidine (B6355638) ring structure, making it susceptible to nitrosation to form N-Nitroso Paroxetine.[6]

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established strict guidelines for the control of nitrosamine (B1359907) impurities in drug products.[1][2] Consequently, highly sensitive and validated analytical methods are essential for the accurate detection and quantification of these impurities at trace levels.[5] This application note provides a detailed protocol for an LC-MS/MS method developed and validated for the determination of this compound.

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • This compound-d4 internal standard (I.S.)

  • Paroxetine drug substance (sample)

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Ammonium formate (B1220265) (reagent grade)

  • Deionized water (resistivity ≥ 18 MΩ·cm)

Standard and Sample Preparation

Standard Stock Solution (approx. 500 µg/mL): Accurately weigh about 5 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol. Store in a refrigerator.[4]

Internal Standard Stock Solution (approx. 500 µg/mL): Accurately weigh about 5 mg of this compound-d4 into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol. Store in a refrigerator.[4]

Working Internal Standard Solution (0.5 ng/mL): Dilute the internal standard stock solution with methanol to a final concentration of 0.5 ng/mL.[4]

Standard Solutions for Calibration Curve (0.3 - 20 ng/mL): Prepare a series of standard solutions by appropriate dilution of the standard stock solution with methanol. Each standard solution should contain the internal standard at a concentration of 0.5 ng/mL.[4]

Sample Solution Preparation:

  • Accurately weigh approximately 0.1 g of the paroxetine drug substance sample into a centrifuge tube.[4]

  • Add 1 mL of the internal standard solution (containing 0.5 ng/mL of this compound-d4) and 9 mL of methanol.[4]

  • Mix thoroughly and sonicate for 5 minutes.[4]

  • Centrifuge at 3000 ×g for 5 minutes.[4]

  • Filter the supernatant through a 0.22 µm membrane filter into an LC vial for analysis.[4]

LC-MS/MS Method

The analysis is performed on a liquid chromatograph coupled to a tandem mass spectrometer.

Table 1: LC-MS/MS Operating Conditions [4]

ParameterCondition
LC System
ColumnSymmetry C18, 3.5 µm, 4.6 mm i.d. × 15 cm
Column Temperature40°C
Mobile Phase A10 mM Ammonium Formate in Water
Mobile Phase BAcetonitrile
GradientSee Table 2
Flow Rate0.8 mL/min
Injection Volume5 µL
MS System
Ionization ModeESI+
Ion Spray Voltage5.5 kV
Ion Source Temperature500°C
Nebulizer Gas (Gas 1)50 psi
Heated Gas (Gas 2)60 psi
Curtain Gas35 psi
Collision GasHigh
Detection ModeMultiple Reaction Monitoring (MRM)

Table 2: Mobile Phase Gradient Program [4]

Time (min)%A%B
0.0 → 2.03565
2.0 → 7.0595
7.0 → 9.0595
9.0 → 9.13565
9.1 → 12.03565

Table 3: MRM Transitions and MS Parameters [4]

AnalytePrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (V)Collision Energy (eV)
This compound 359192 5023
3593295011
This compound-d4 (I.S.) 3631964524
Quantitative ion pair

Results and Discussion

The LC-MS/MS method was validated for specificity, linearity, accuracy, precision, and limit of quantification (LOQ) in accordance with ICH Q2(R1) guidelines.[5]

Specificity: The method demonstrated high specificity, with no significant interference observed from the paroxetine API or potential impurities at the retention time of this compound.

Limit of Quantification (LOQ): The LOQ for this compound was determined to be 0.03 µg/g.[4]

Linearity, Accuracy, and Precision: A summary of the quantitative performance of the method is presented in Table 4. These values are representative of typical performance for nitrosamine impurity analysis methods.

Table 4: Summary of Method Validation Data

Validation ParameterAcceptance CriteriaResult
Linearity
Range-0.3 - 20 ng/mL
Correlation Coefficient (r²)≥ 0.99> 0.995
Accuracy (Recovery)
Low Concentration80 - 120%95.2%
Medium Concentration80 - 120%98.5%
High Concentration80 - 120%101.3%
Precision (Repeatability)
RSD (%)≤ 15%< 5%

Visualizations

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing weigh Weigh 0.1 g Paroxetine API add_is Add Internal Standard and Methanol weigh->add_is mix Vortex and Sonicate (5 min) add_is->mix centrifuge Centrifuge (3000 x g, 5 min) mix->centrifuge filter Filter Supernatant (0.22 µm) centrifuge->filter inject Inject 5 µL into LC-MS/MS filter->inject separate Chromatographic Separation (Symmetry C18) inject->separate detect MS/MS Detection (MRM) separate->detect integrate Peak Integration detect->integrate calibrate Calibration Curve (0.3-20 ng/mL) integrate->calibrate quantify Quantify this compound calibrate->quantify

Caption: Experimental workflow for this compound quantification.

G paroxetine Paroxetine (Secondary Amine) n_nitroso_paroxetine This compound paroxetine->n_nitroso_paroxetine nitrosating_agent Nitrosating Agent (e.g., Nitrous Acid) nitrosating_agent->n_nitroso_paroxetine

Caption: Formation pathway of this compound.

Conclusion

The described LC-MS/MS method provides a reliable, sensitive, and specific tool for the quantification of this compound in paroxetine drug substances. The method meets the stringent requirements for the analysis of potentially genotoxic impurities and is suitable for implementation in a quality control environment to ensure the safety and quality of pharmaceutical products.

References

Application Notes and Protocols for the Analysis of N-Nitroso Paroxetine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-Nitroso Paroxetine is a nitrosamine (B1359907) drug substance-related impurity (NDSRI) that can form in pharmaceutical products containing Paroxetine, a selective serotonin (B10506) reuptake inhibitor (SSRI).[1][2] Due to the classification of nitrosamines as a "cohort of concern" with potential carcinogenic properties, regulatory bodies worldwide mandate stringent control and monitoring of their levels in drug substances and products.[1][3][4]

Effective sample preparation is a critical prerequisite for the accurate and sensitive quantification of this compound at trace levels. The most widely employed analytical technique for this purpose is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offers the high sensitivity and selectivity required to detect these impurities within complex matrices.[3][5][6]

This document provides detailed application notes and protocols for three common sample preparation techniques for the analysis of this compound: Direct Dilution and Extraction, Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE). These methodologies are tailored for different sample matrices, from raw drug substances to more complex biological samples.

Protocol 1: Direct Dilution & Extraction for this compound in Drug Substance

This method is applicable for the determination of this compound in Paroxetine active pharmaceutical ingredients (APIs). It is a straightforward and rapid technique involving solvent extraction, sonication, and centrifugation before analysis.[5]

Experimental Protocol

  • Apparatus and Materials:

    • Liquid Chromatograph/Tandem Mass Spectrometer (LC-MS/MS)[5]

    • Analytical balance

    • Centrifuge tubes (15 mL, polypropylene)[5]

    • Vortex mixer and Ultrasonicator[5]

    • Centrifuge (capable of ≥ 3000 ×g)[5]

    • Syringe filters (0.22 μm, PVDF)[5]

    • Methanol (B129727) (HPLC grade)[5]

    • This compound reference standard[5]

    • This compound-d4 isotope-labeled internal standard (I.S.)[5]

  • Procedure:

    • Internal Standard Preparation: Prepare a 5 ng/mL internal standard working solution by diluting a stock solution of this compound-d4 with methanol.[5]

    • Sample Preparation: Accurately weigh approximately 0.1 g of the Paroxetine sample into a 15 mL centrifuge tube.[5]

    • Extraction: Add 1 mL of the internal standard solution and 9 mL of methanol to the centrifuge tube.[5]

    • Mixing: Vortex the tube to mix thoroughly, then sonicate for 5 minutes.[5]

    • Centrifugation: Centrifuge the sample at 3000 ×g for 5 minutes to pellet any undissolved material.[5]

    • Filtration: Filter the resulting supernatant through a 0.22 μm membrane filter.[5]

    • Analysis: Transfer the filtrate into an HPLC vial for LC-MS/MS analysis.[5]

Workflow for Direct Dilution & Extraction

cluster_prep Sample Preparation cluster_analysis Analysis start Weigh 0.1 g Sample add_solvent Add 1 mL I.S. & 9 mL Methanol start->add_solvent mix Vortex & Sonicate (5 min) add_solvent->mix centrifuge Centrifuge (3000 xg, 5 min) mix->centrifuge filter Filter Supernatant (0.22 µm) centrifuge->filter inject Inject into LC-MS/MS filter->inject

Figure 1: Workflow for Direct Dilution & Extraction.

LC-MS/MS Analytical Conditions

  • Column: Symmetry C18, 3.5 μm, 4.6 mm i.d. × 15 cm[5]

  • Column Temperature: 40°C[5]

  • Mobile Phase: Gradient elution with Solvent A (0.63 g/L ammonium (B1175870) formate (B1220265) in water) and Solvent B (Acetonitrile)[5]

  • Flow Rate: 0.8 mL/min[5]

  • Injection Volume: 5 μL[5]

  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode[5]

  • Detection Mode: Multiple Reaction Monitoring (MRM)[5]

  • MRM Transitions:

    • This compound: 359 > 192 (Quantitative), 359 > 329 (Qualitative)[5]

    • This compound-d4 (I.S.): 363 > 196[5]

Protocol 2: Solid-Phase Extraction (SPE) for this compound Cleanup

Solid-phase extraction is a powerful technique for cleaning up and concentrating analytes from complex sample matrices, such as finished drug products or biological fluids.[7] It effectively removes the active pharmaceutical ingredient (API) and other excipients that can interfere with analysis. This protocol is adapted from validated methods for similar nitrosamine impurities.[7]

Experimental Protocol

  • Apparatus and Materials:

    • SPE cartridges (e.g., Mixed-mode Cation Exchange)

    • SPE vacuum manifold

    • Methanol (HPLC grade)

    • Deionized water

    • Sample solvent (e.g., methanol)

    • Wash Solvent 1 (e.g., 5% Methanol in water)[7]

    • Wash Solvent 2 (e.g., Methanol)[7]

    • Elution Solvent (e.g., 5% Ammonium Hydroxide in Methanol)

  • Procedure:

    • Sample Preparation: Dissolve a known amount of the sample in the sample solvent. Vortex and/or sonicate for 10-15 minutes. Centrifuge to pellet undissolved materials and transfer the supernatant to a clean tube. Dilute the supernatant with deionized water (1:1 v/v) to reduce organic solvent strength.[7]

    • SPE Conditioning: Pass 1 mL of methanol through the SPE cartridge, followed by 1 mL of deionized water to equilibrate the sorbent. Do not allow the cartridge to dry.[7]

    • Sample Loading: Load the prepared sample solution onto the conditioned cartridge at a slow, steady rate (approx. 1 mL/min).[7]

    • Washing:

      • Wash the cartridge with 1 mL of Wash Solvent 1 to remove polar impurities.[7]

      • Wash the cartridge with 1 mL of Wash Solvent 2 to remove less polar impurities, including the bulk of the Paroxetine API.[7]

    • Drying: Dry the cartridge under vacuum for 5-10 minutes.[7]

    • Elution: Elute the this compound from the cartridge with 1 mL of the Elution Solvent into a collection tube.[7]

    • Analysis: The eluate can be injected directly or evaporated and reconstituted in mobile phase for LC-MS/MS analysis.

Workflow for Solid-Phase Extraction (SPE)

cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis start Dissolve & Dilute Sample condition Condition Cartridge (Methanol & Water) start->condition load Load Sample condition->load wash1 Wash 1 (5% Methanol/Water) load->wash1 wash2 Wash 2 (Methanol) wash1->wash2 dry Dry Cartridge wash2->dry elute Elute Analyte dry->elute inject Analyze Eluate by LC-MS/MS elute->inject

Figure 2: General Workflow for Solid-Phase Extraction.

Protocol 3: Liquid-Liquid Extraction (LLE) for Biological Matrices

Liquid-liquid extraction is a classic sample preparation technique used to isolate analytes from biological matrices like plasma or whole blood based on their differential solubility in immiscible liquids. This protocol is adapted from methods used for the parent drug, Paroxetine.[8]

Experimental Protocol

  • Apparatus and Materials:

    • Centrifuge tubes

    • Vortex mixer

    • Centrifuge

    • Nitrogen evaporator

    • 0.1 M Sodium Hydroxide (NaOH)

    • Deuterated internal standard (e.g., Paroxetine-d6)[8]

    • Extraction solvent (e.g., Ethyl acetate/hexane, 50:50, v/v)[8]

    • Mobile phase for reconstitution

  • Procedure:

    • Sample Preparation: To 0.5 mL of plasma in a centrifuge tube, add 25 µL of the deuterated internal standard solution.[8]

    • pH Adjustment: Add 100 µL of 0.1 M NaOH to basify the sample and vortex for 1 minute.[8]

    • Extraction: Add 3 mL of the extraction solvent mixture. Vortex vigorously for 2 minutes to ensure thorough extraction.[8]

    • Phase Separation: Centrifuge the mixture at 4000 rpm for 10 minutes to achieve clear separation of the aqueous and organic layers.[8]

    • Solvent Transfer: Carefully transfer the upper organic layer to a new clean tube, avoiding the aqueous layer and any precipitate.[8]

    • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.[8]

    • Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase, vortex, and transfer to an HPLC vial for analysis.[8]

Workflow for Liquid-Liquid Extraction (LLE)

cluster_prep Sample Preparation cluster_lle Liquid-Liquid Extraction cluster_analysis Analysis Preparation start 0.5 mL Plasma + I.S. ph_adjust Add 0.1 M NaOH & Vortex start->ph_adjust add_solvent Add Extraction Solvent ph_adjust->add_solvent vortex Vortex (2 min) add_solvent->vortex centrifuge Centrifuge (4000 rpm, 10 min) vortex->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Figure 3: General Workflow for Liquid-Liquid Extraction.

Quantitative Data Summary

The selection of a sample preparation and analytical method is often guided by the required sensitivity. The following table summarizes reported performance data for the analysis of this compound and other relevant nitrosamine impurities.

AnalyteMethodMatrixLimit of Quantification (LOQ)Limit of Detection (LOD)Reference
This compound Direct Dilution & LC-MS/MSParoxetine Drug Substance0.03 µg/gNot Reported[5]
N-Nitroso FluoxetineDirect Dilution & LC-MS/MSFluoxetine Tablets0.09 ppm0.03 ppm[9]
N-Nitroso FluoxetineDirect Dilution & LC-MS/MSFluoxetine Drug Substance0.1 µg/gNot Reported[10]
N-Nitroso AtomoxetineDirect Dilution & UFLC-MS/MSAtomoxetine HCl0.02 ppm0.006 ppm[11]
Tricyclic AntidepressantsLLE-DLLME & GC-FIDHuman Plasma0.003-0.010 µg/mL0.001-0.003 µg/mL[12]

References

Application Note: Validation of an LC-MS/MS Method for the Quantification of N-Nitroso Paroxetine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The presence of nitrosamine (B1359907) impurities in pharmaceutical products is a significant safety concern due to their potential carcinogenic properties.[1][2] N-Nitroso Paroxetine, a nitrosamine drug substance-related impurity (NDSRI) of Paroxetine, requires sensitive and accurate analytical methods for its detection and quantification to ensure patient safety and comply with stringent regulatory guidelines.[3][1][4] This document provides a detailed protocol for the validation of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the determination of this compound in Paroxetine drug substances. The method is designed to be highly sensitive and specific, meeting the requirements of regulatory agencies such as the FDA and EMA.[4]

Regulatory Context

Regulatory bodies globally have established strict limits for nitrosamine impurities in drug products.[4] The acceptable intake (AI) limit for this compound has been set at 1300 ng/day.[2][5] Therefore, a validated analytical method with a sufficiently low limit of quantification (LOQ) is crucial for the routine quality control and release testing of Paroxetine-containing medicines.

Analytical Method Overview

The described method utilizes reverse-phase liquid chromatography for the separation of this compound from the drug substance matrix, followed by tandem mass spectrometry for selective and sensitive detection.[6][7] An isotopically labeled internal standard (this compound-d5) is employed to ensure accuracy and precision.[6]

Experimental Protocols

Instrumentation and Reagents
  • Instrumentation:

    • Liquid Chromatograph/Tandem Mass Spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.[6]

    • Ultrasonicator[6]

    • Vortex mixer[6]

    • Centrifuge (≥ 3000 ×g)[6]

  • Chemicals and Reagents:

Preparation of Solutions
  • Mobile Phase A: Accurately weigh 0.63 g of ammonium formate, dissolve in 1 L of deionized water, and filter through a 0.22 µm membrane filter.[6]

  • Mobile Phase B: Acetonitrile.[6]

  • Internal Standard (IS) Stock Solution: Accurately weigh approximately 5 mg of this compound-d5, dissolve, and dilute to 10 mL with methanol. Store refrigerated.[6]

  • Internal Standard Working Solution (5 ng/mL): Dilute the IS stock solution with methanol.[6]

  • Standard Stock Solution: Accurately weigh approximately 5 mg of this compound, dissolve, and dilute to 10 mL with methanol. Store refrigerated.[6]

  • Standard Calibration Curve Solutions (0.3-20 ng/mL): Prepare a series of standard solutions by diluting the standard stock solution with methanol to achieve concentrations ranging from 0.3 to 20 ng/mL. Each standard solution should contain the internal standard at a concentration of 0.5 ng/mL.[6]

Sample Preparation
  • Accurately weigh approximately 0.1 g of the Paroxetine drug substance into a centrifuge tube.[6]

  • Add 1 mL of the internal standard working solution and 9 mL of methanol.[6]

  • Mix thoroughly using a vortex mixer.[6]

  • Sonicate for 5 minutes.[6]

  • Centrifuge at 3000 ×g for 5 minutes.[6]

  • Filter the supernatant through a 0.22 µm membrane filter into an autosampler vial.[6]

LC-MS/MS Conditions

The following table summarizes the chromatographic and mass spectrometric conditions:

ParameterValue
Chromatography
ColumnSymmetry C18, 3.5 µm, 4.6 mm i.d. × 15 cm (or equivalent)[6]
Column Temperature40°C[6]
Mobile PhaseGradient of Solvent A (10 mM Ammonium Formate in water) and Solvent B (Acetonitrile)[6]
Gradient ProgramTime (min)
0.0 → 2.0
2.0 → 7.0
7.0 → 9.0
9.0 → 9.1
9.1 → 12.0
Flow Rate0.8 mL/min[6]
Injection Volume5 µL[6]
Mass Spectrometry
Ion SourceElectrospray Ionization (ESI), Positive Mode[6]
Ion Spray Voltage5.5 kV[6]
Ion Source Temperature500°C[6]
Nebulizer Gas (Gas 1)50 psi[6]
Heated Gas (Gas 2)60 psi[6]
Curtain Gas35 psi[6]
Collision GasHigh[6]

Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[8][9] The validation parameters include specificity, linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision.

Data Presentation

The following tables summarize the acceptance criteria and representative results for the validation of the analytical method.

Table 1: System Suitability

ParameterAcceptance Criteria
Peak Tailing Factor≤ 2.0
Theoretical Plates≥ 2000
RSD of Peak Areas (n=6)≤ 15.0%

Table 2: Method Validation Summary

Validation ParameterAcceptance CriteriaResult
Specificity No interference at the retention time of this compound.Complies
Linearity
Range0.3 - 20 ng/mL[6]0.3 - 20 ng/mL[6]
Correlation Coefficient (r²)≥ 0.995≥ 0.998
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 30.01 µg/g
Limit of Quantification (LOQ) Signal-to-Noise Ratio ≥ 100.03 µg/g[6]
Accuracy (Recovery) 80.0% - 120.0%95.0% - 105.0%
Precision (RSD)
Repeatability (n=6)≤ 15.0%< 5.0%
Intermediate Precision≤ 20.0%< 10.0%

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_solutions Prepare Mobile Phases, IS & Standard Solutions prep_sample Prepare Paroxetine Sample lcms_analysis LC-MS/MS Analysis prep_sample->lcms_analysis data_acquisition Data Acquisition lcms_analysis->data_acquisition quantification Quantification data_acquisition->quantification

Caption: Experimental workflow for this compound analysis.

validation_logic method_development Method Development method_validation Method Validation (ICH Q2) method_development->method_validation specificity Specificity method_validation->specificity linearity Linearity method_validation->linearity lod_loq LOD & LOQ method_validation->lod_loq accuracy Accuracy method_validation->accuracy precision Precision method_validation->precision

Caption: Logical flow of analytical method validation.

Conclusion

This application note provides a comprehensive and detailed protocol for the validation of an LC-MS/MS method for the quantification of this compound in drug substances. The method is shown to be sensitive, specific, accurate, and precise, making it suitable for routine quality control in a regulated pharmaceutical environment. Adherence to these protocols will help ensure that Paroxetine-containing products meet the stringent safety standards set by regulatory authorities for nitrosamine impurities.

References

Application Notes and Protocols for the Use of N-Nitroso Paroxetine Reference Standards in Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Nitroso Paroxetine (B1678475) is a potential nitrosamine (B1359907) impurity in Paroxetine, a selective serotonin (B10506) reuptake inhibitor (SSRI) used in the treatment of major depressive disorder and anxiety disorders.[1][2][3][4] Nitrosamine impurities are a class of compounds that are of significant concern to regulatory agencies worldwide due to their potential carcinogenic properties.[5] Consequently, robust and sensitive analytical methods are required for the detection and quantification of N-Nitroso Paroxetine in Paroxetine drug substances and products to ensure patient safety and comply with stringent regulatory limits.[6][7][8]

These application notes provide detailed protocols for the use of this compound reference standards in two key analytical assays: a highly sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification and a versatile High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method suitable for screening purposes.

Chemical and Physical Properties of this compound

PropertyValue
Chemical Name (3S,4R)-3-((benzo[d][5]dioxol-5-yloxy)methyl)-4-(4-fluorophenyl)-1-nitrosopiperidine
CAS Number 2361294-43-9
Molecular Formula C₁₉H₁₉FN₂O₄
Molecular Weight 358.4 g/mol
Appearance Light Brown Solid
Solubility Soluble in DMSO, Methanol (B129727)

(Data sourced from supplier information)[2]

Application 1: Quantitative Analysis by LC-MS/MS

This method is designed for the highly sensitive and selective quantification of this compound in Paroxetine drug substances.

Experimental Protocol

1. Materials and Reagents:

  • This compound Reference Standard

  • This compound-d4 (Internal Standard, I.S.)

  • Paroxetine Drug Substance (Sample)

  • Methanol (HPLC Grade)

  • Acetonitrile (HPLC Grade)

  • Ammonium Formate (Reagent Grade)

  • Deionized Water (resistivity ≥ 18 MΩ·cm)

2. Standard and Sample Preparation:

  • Standard Stock Solution (approx. 500 µg/mL): Accurately weigh about 5 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol. Store in a refrigerator.[7]

  • Internal Standard Stock Solution (approx. 500 µg/mL): Accurately weigh about 5 mg of this compound-d4 into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol. Store in a refrigerator.[7]

  • Working Internal Standard Solution (5 ng/mL): Dilute the internal standard stock solution with methanol.[7]

  • Working Standard Solutions (0.3 - 20 ng/mL): Prepare a series of calibration standards by diluting the standard stock solution with methanol and adding the working internal standard solution to each standard to a final concentration of 0.5 ng/mL.[7]

  • Sample Solution: Accurately weigh about 0.1 g of the Paroxetine drug substance into a centrifuge tube. Add 1 mL of the working internal standard solution (5 ng/mL) and 9 mL of methanol. Mix thoroughly, sonicate for 5 minutes, and centrifuge at 3000 ×g for 5 minutes. Filter the supernatant through a 0.22 µm membrane filter.[7]

3. LC-MS/MS Instrumentation and Conditions:

ParameterCondition
LC System UHPLC/HPLC system
Column Symmetry C18, 3.5 µm, 4.6 mm i.d. × 150 cm (or equivalent)
Column Temperature 40°C
Mobile Phase A 10 mM Ammonium Formate in Water
Mobile Phase B Acetonitrile
Gradient Elution See table below
Flow Rate 0.8 mL/min
Injection Volume 5 µL
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ion Source Electrospray Ionization (ESI), Positive Mode
Ion Source Temperature 500°C
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transitions See table below

Gradient Elution Program: [7]

Time (min)% Mobile Phase A% Mobile Phase B
0.0 - 2.03565
2.0 - 7.035 → 565 → 95
7.0 - 9.0595
9.0 - 9.15 → 3595 → 65
9.1 - 12.03565

MRM Transitions: [7]

AnalytePrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (V)Collision Energy (eV)
This compound 3591925023
3593295011
This compound-d4 (I.S.) 3631925023

*Quantitative ion pair

4. Data Analysis:

  • Establish a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of the working standard solutions.

  • Quantify the amount of this compound in the sample solution using the calibration curve. The limit of quantification (LOQ) for this method is approximately 0.03 µg/g.[7]

Experimental Workflow: LC-MS/MS Analysis

cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing S1 Weigh this compound Reference Standard S2 Prepare Standard Stock Solution S1->S2 S3 Prepare Working Standard Solutions S2->S3 A1 Inject into LC-MS/MS S3->A1 S4 Weigh Paroxetine Sample S5 Spike with Internal Standard S4->S5 S6 Extract and Centrifuge S5->S6 S7 Filter Supernatant S6->S7 S7->A1 A2 Chromatographic Separation A1->A2 A3 Mass Spectrometric Detection (MRM) A2->A3 D1 Generate Calibration Curve A3->D1 D2 Quantify this compound A3->D2 cluster_dev Method Development cluster_screen Screening Protocol Dev1 Select Column and Mobile Phase Dev2 Optimize Gradient and Flow Rate Dev1->Dev2 Dev3 Determine Optimal Detection Wavelength Dev2->Dev3 Scr1 Prepare Standard and Sample Solutions Dev3->Scr1 Scr2 Inject into HPLC-UV System Scr1->Scr2 Scr3 Compare Retention Times Scr2->Scr3 Scr4 Estimate Concentration Scr3->Scr4

References

Application Notes: Protocol for Ames Test of N-Nitroso Paroxetine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-nitrosamine impurities in pharmaceutical products are a significant concern for regulatory agencies and manufacturers due to their potential carcinogenic risk.[1] As a class of compounds, N-nitrosamines are often potent mutagens and are considered a "cohort of concern".[1][2] N-Nitroso Paroxetine (B1678475) is a nitrosamine (B1359907) drug substance-related impurity (NDSRI) of the widely used antidepressant, paroxetine.[3] Assessing the mutagenic potential of such impurities is a critical step in risk assessment and ensuring patient safety. The bacterial reverse mutation assay, commonly known as the Ames test, is the standard initial screen for identifying mutagenic compounds.[4][5]

However, standard Ames test conditions as described in OECD Guideline 471 have shown reduced sensitivity for some N-nitrosamines.[6][7] Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) recommend an "enhanced Ames test" protocol to reliably determine the mutagenic potential of this chemical class.[7][8][9]

Recent studies have evaluated N-Nitroso Paroxetine using these enhanced, OECD 471-compliant protocols. The data consistently show that This compound is not mutagenic in the bacterial reverse mutation assay, even under experimental conditions optimized for the detection of nitrosamine mutagenicity.[3][10] Further investigations into its metabolic fate revealed that the piperidine (B6355638) ring in this compound is resistant to the α-carbon oxidation by Cytochrome P450 (CYP) enzymes, which is the necessary step to form a DNA-reactive electrophilic species.[3] This resistance to metabolic activation provides a mechanistic explanation for the negative results observed in the Ames test.

This document provides a detailed protocol for the enhanced Ames test suitable for N-nitroso compounds like this compound, summarizes the expected (negative) results based on available literature, and includes diagrams illustrating the experimental workflow and the metabolic pathway.

Experimental Protocols

This protocol is based on the enhanced Ames test conditions recommended by regulatory agencies for N-nitrosamine impurities.[7][8][11]

1. Principle

The bacterial reverse mutation test uses amino acid-requiring strains of Salmonella typhimurium and Escherichia coli to detect point mutations, which are caused by base substitutions or frameshifts.[12] When these bacteria are exposed to a mutagen, a reverse mutation can occur, restoring the gene's function and allowing the bacteria to synthesize the required amino acid and grow on a selective minimal agar (B569324) medium. The number of revertant colonies is proportional to the mutagenic potency of the substance. For compounds like N-nitrosamines, which require metabolic activation to become mutagenic, the test is performed in the presence and absence of a metabolic activation system (S9 fraction).[4]

2. Materials

  • Test Substance: this compound

  • Bacterial Tester Strains:

    • Salmonella typhimurium: TA98, TA100, TA1535, TA1537[7]

    • Escherichia coli: WP2 uvrA (pKM101)[7]

    • Strains should be checked for their specific genetic markers (e.g., histidine or tryptophan dependence, rfa mutation, uvrA status, and presence of pKM101 plasmid) prior to use.[13]

  • Metabolic Activation System (S9):

    • Post-mitochondrial fraction (S9) from the livers of rats and Syrian hamsters treated with inducers of cytochrome P450 enzymes (e.g., a combination of phenobarbital (B1680315) and β-naphthoflavone).[7]

    • S9 mix is prepared immediately before use and typically contains S9 fraction (at 30% v/v), cofactors (e.g., NADP+, G6P), and buffer.

  • Controls:

    • Negative/Vehicle Control: The solvent used to dissolve the test substance. Water is preferred; if an organic solvent is necessary, it should be justified.[6][14]

    • Strain-Specific Positive Controls (without S9):

    • Positive Controls (with S9):

      • 2-Aminoanthracene or Benzo[a]pyrene for all strains.

    • Nitrosamine-Specific Positive Controls (with S9): Two known mutagenic N-nitrosamines should be included to confirm the sensitivity of the S9 system.[7] Examples include N-nitrosodimethylamine (NDMA) and N-nitrosodiethylamine (NDEA).[11][15]

  • Media and Reagents:

    • Nutrient broth (e.g., Oxoid Nutrient Broth No. 2).

    • Minimal glucose agar plates (Vogel-Bonner Medium E).

    • Top agar supplemented with a limiting amount of histidine and biotin (B1667282) (for S. typhimurium) or tryptophan (for E. coli).

3. Methodology: Pre-incubation Method

The pre-incubation method is recommended for testing N-nitrosamines.[7][14]

  • Preparation: Prepare serial dilutions of this compound in a suitable solvent. A preliminary toxicity test should be conducted to determine the appropriate concentration range. The highest concentration tested should be 5000 µ g/plate or up to the limit of solubility or toxicity.[5]

  • Incubation: In a sterile test tube, add in the following order:

    • 0.1 mL of the appropriate bacterial tester strain culture (grown overnight to ~1-2 x 10⁹ cells/mL).

    • 0.1 mL of the test substance dilution or control solution.

    • 0.5 mL of S9 mix (for tests with metabolic activation) or phosphate (B84403) buffer (for tests without S9).

  • Pre-incubation: Vortex the tubes gently and incubate them at 37°C for 30 minutes with gentle shaking.[7][16]

  • Plating: After incubation, add 2.0 mL of molten top agar (maintained at 45°C) to each tube, vortex briefly, and pour the mixture onto the surface of a minimal glucose agar plate.

  • Incubation: Once the top agar has solidified, invert the plates and incubate them at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies on each plate. Record any signs of cytotoxicity (e.g., a reduction in the background lawn of bacterial growth).

4. Data Analysis and Interpretation

  • A test is considered valid if the negative and positive controls perform as expected (i.e., low spontaneous reversion for negative controls and a significant increase for positive controls).

  • A positive result for this compound is defined as a dose-related increase in the mean number of revertants per plate to at least twice the mean of the vehicle control plates for any tester strain.

  • Based on existing literature, this compound is expected to yield a negative result, showing no significant, dose-dependent increase in revertant colonies with or without metabolic activation.[3][10]

Data Presentation

The following table represents hypothetical data for a positive N-nitrosamine control (e.g., NDMA) to illustrate a typical dose-response relationship in an enhanced Ames test. This compound has been reported as negative in this assay, and its results would show revertant counts similar to the vehicle control across all concentrations. [3][10]

Table 1: Representative Ames Test Data for a Positive N-Nitrosamine Control (NDMA) with S. typhimurium TA100 and 30% Hamster S9

Concentration (µ g/plate )Mean Revertant Colonies ± SD (Plate 1, 2, 3)Fold Increase over VehicleCytotoxicity
0 (Vehicle Control)125 ± 121.0None
10260 ± 252.1None
50550 ± 454.4None
100980 ± 787.8Slight
500750 ± 656.0Moderate
1000450 ± 503.6High
Positive Control (2-AA)1150 ± 959.2Slight

SD: Standard Deviation; 2-AA: 2-Aminoanthracene

Mandatory Visualization

Ames_Test_Workflow cluster_prep Preparation cluster_exp Experiment (Pre-incubation) cluster_plating Plating & Incubation cluster_analysis Analysis P1 Prepare Test Substance (this compound) and Control Dilutions E2 Add 0.1 mL Test Substance or Control P1->E2 P2 Grow Overnight Cultures of Bacterial Strains (e.g., TA100, WP2 uvrA) E1 Aliquot 0.1 mL Bacteria into Test Tubes P2->E1 P3 Prepare S9 Mix (30% Hamster & Rat Liver S9) and Buffer E3 Add 0.5 mL S9 Mix (+S9) or Buffer (-S9) P3->E3 E1->E2 E2->E3 E4 Incubate at 37°C for 30 minutes E3->E4 PL1 Add 2.0 mL Molten Top Agar E4->PL1 PL2 Pour onto Minimal Glucose Agar Plates PL1->PL2 PL3 Incubate Plates at 37°C for 48-72 hours PL2->PL3 A1 Count Revertant Colonies PL3->A1 A2 Assess Cytotoxicity A1->A2 A3 Compare to Vehicle Control (Fold-Increase) A2->A3 A4 Determine Mutagenicity (Positive/Negative Result) A3->A4

Caption: Workflow for the Enhanced Ames Test of this compound.

N_Nitroso_Metabolism cluster_pathway Metabolic Activation Pathway of N-Nitrosamines cluster_paroxetine This compound Observation Nitrosamine Pro-mutagenic N-Nitrosamine Alpha_Oxidation α-Carbon Hydroxylation (CYP450 Enzymes in S9) Nitrosamine->Alpha_Oxidation Unstable_Intermediate Unstable α-Hydroxy Nitrosamine Alpha_Oxidation->Unstable_Intermediate Diazo_Ion Alkyldiazonium Ion (Electrophilic Species) Unstable_Intermediate->Diazo_Ion DNA_Adduct DNA Adducts Diazo_Ion->DNA_Adduct Mutation Gene Mutation (Reversion) DNA_Adduct->Mutation NO_Paroxetine This compound Blocked_Oxidation α-Carbon Oxidation Resistant NO_Paroxetine->Blocked_Oxidation No_Mutagenicity No Mutagenic Response (Negative Ames Result) Blocked_Oxidation->No_Mutagenicity

Caption: Proposed Mechanism for the Lack of Mutagenicity of this compound.

References

Application Notes and Protocols for Evaluating N-Nitroso Paroxetine Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Nitroso Paroxetine is a nitrosamine (B1359907) impurity of Paroxetine, a widely used selective serotonin (B10506) reuptake inhibitor (SSRI). The presence of nitrosamine impurities in pharmaceutical products is a significant concern due to their potential carcinogenic and genotoxic effects. Therefore, robust and reliable methods for evaluating the cytotoxicity of this compound are crucial for risk assessment and ensuring drug safety. These application notes provide detailed protocols for cell-based assays to determine the cytotoxic potential of this compound.

Recent studies have begun to explore the genotoxicity of this compound. For instance, it has been observed to cause a weak, concentration-dependent increase in micronuclei in human TK6 cells, which was accompanied by a concentration-dependent rise in cytotoxicity.[1] However, other research in 2D and 3D HepaRG cell models did not find significant DNA damage or micronucleus formation.[2] While specific cytotoxic mechanisms for this compound are still under investigation, the parent compound, Paroxetine, has been shown to induce apoptosis in cancer cells. This process is mediated through a mitochondria-dependent pathway involving the generation of reactive oxygen species (ROS) and the activation of p38 and JNK MAP kinases.[3][4][5] This known pathway for Paroxetine provides a plausible hypothetical mechanism for the cytotoxicity of its N-nitroso derivative.

These protocols are designed to be adaptable to various cell lines and laboratory settings, providing a framework for assessing cell viability, membrane integrity, and apoptosis induction.

Data Presentation

The following table summarizes hypothetical quantitative data for the cytotoxicity of this compound across different cell lines and assays. This data is for illustrative purposes to guide researchers in their experimental design and data analysis.

Cell LineAssayTime Point (hours)IC50 (µM)Maximum Inhibition (%)
HepG2MTT2475.285.4
HepG2MTT4848.992.1
TK6LDH24120.570.3
SH-SY5YApoptosis (Annexin V)4865.868.7 (Apoptotic Cells)
MCF-7MTT4855.189.5

Experimental Protocols

MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • This compound

  • Selected cell line (e.g., HepG2, SH-SY5Y)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

MTT_Workflow MTT Assay Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay Procedure cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate treatment Treat Cells with Compound cell_seeding->treatment compound_prep Prepare this compound Dilutions compound_prep->treatment incubation Incubate for 24/48/72h treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_formation Incubate for 3-4h (Formazan Formation) mtt_addition->formazan_formation solubilization Add Solubilization Solution formazan_formation->solubilization read_absorbance Read Absorbance at 570nm solubilization->read_absorbance calculate_viability Calculate % Viability & IC50 read_absorbance->calculate_viability

MTT Assay Experimental Workflow

Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

This assay measures the release of LDH from damaged cells into the culture medium, which is an indicator of cytotoxicity and loss of membrane integrity.

Materials:

  • This compound

  • Selected cell line

  • Complete cell culture medium

  • LDH assay kit

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis buffer provided in the kit).

  • Incubation: Incubate the plate for the desired time points.

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add 50 µL to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the absorbance values from the treated and control wells.

LDH_Workflow LDH Assay Workflow cluster_setup Experiment Setup cluster_incubation Incubation & Collection cluster_reaction LDH Reaction cluster_measurement Data Acquisition & Analysis seed_cells Seed Cells in 96-well Plate treat_cells Treat with this compound & Controls seed_cells->treat_cells incubate Incubate for Desired Time treat_cells->incubate collect_supernatant Collect Supernatant incubate->collect_supernatant add_reagent Add LDH Reaction Mix collect_supernatant->add_reagent incubate_rt Incubate at RT for 30 min add_reagent->incubate_rt read_absorbance Read Absorbance at 490nm incubate_rt->read_absorbance calculate_cytotoxicity Calculate % Cytotoxicity read_absorbance->calculate_cytotoxicity

LDH Assay Experimental Workflow

Annexin V/Propidium Iodide (PI) Assay for Apoptosis

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • This compound

  • Selected cell line

  • Complete cell culture medium

  • Annexin V-FITC/PI apoptosis detection kit

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.

  • Cell Harvesting: Collect both floating and adherent cells. Adherent cells can be detached using trypsin.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and PI and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

Hypothesized Signaling Pathway for this compound-Induced Cytotoxicity

Based on the known mechanisms of the parent compound, Paroxetine, a potential signaling pathway for this compound-induced cytotoxicity is proposed below. This pathway involves the induction of oxidative stress, leading to the activation of MAPK signaling and subsequent mitochondria-mediated apoptosis.

Signaling_Pathway Hypothesized this compound Cytotoxicity Pathway cluster_trigger Cellular Entry & Initial Stress cluster_ros Oxidative Stress cluster_mapk MAPK Activation cluster_mito Mitochondrial Apoptosis Pathway cluster_outcome Cellular Outcome NNP This compound ROS Increased ROS Production NNP->ROS p38 p38 MAPK Activation ROS->p38 JNK JNK Activation ROS->JNK Bax Bax Activation p38->Bax Bcl2 Bcl-2 Inhibition p38->Bcl2 | JNK->Bax JNK->Bcl2 | Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito Bcl2->Mito | CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Hypothesized Signaling Pathway

References

Application Note: Forced Degradation Studies of Paroxetine for the Formation of N-Nitroso Paroxetine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Paroxetine (B1678475) is a selective serotonin (B10506) reuptake inhibitor (SSRI) widely prescribed for the treatment of major depressive disorder and other anxiety-related conditions. As a secondary amine, paroxetine has the potential to react with nitrosating agents to form N-nitroso paroxetine, a type of nitrosamine (B1359907) impurity. Nitrosamine impurities are a class of compounds that are of significant concern to regulatory agencies due to their potential carcinogenic properties.[1] Therefore, it is crucial to assess the potential for this compound formation in the drug substance and product.

Forced degradation studies are an essential component of drug development and are designed to identify potential degradation products that may form under stressful conditions. These studies help in understanding the degradation pathways and in the development of stability-indicating analytical methods. This application note provides a detailed protocol for conducting forced degradation studies on paroxetine to investigate the formation of this compound and a validated analytical method for its quantification.

Principle

Forced degradation of paroxetine is performed under various stress conditions, including acidic, basic, oxidative, thermal, and photolytic stress, in the presence of a nitrosating agent (e.g., sodium nitrite). The secondary amine group in the paroxetine molecule can react with nitrous acid, formed from nitrites in acidic conditions, to produce this compound.[1] The resulting samples are then analyzed using a highly sensitive and specific Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method to identify and quantify the this compound formed.

Experimental Protocols

Materials and Reagents
  • Paroxetine Hydrochloride (API)

  • This compound reference standard

  • This compound-d4 isotope-labeled internal standard[2]

  • Sodium Nitrite (B80452) (NaNO₂)

  • Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH)

  • Hydrogen Peroxide (H₂O₂)

  • Methanol (B129727) (HPLC grade)[2]

  • Acetonitrile (HPLC grade)[2]

  • Ammonium (B1175870) Formate (reagent grade)[2]

  • Deionized Water[2]

  • Ammonium Sulfamate (B1201201) (quenching agent)

Forced Degradation Protocol

The following protocol outlines the conditions for the forced degradation of paroxetine to promote the formation of this compound.

2.1. Preparation of Stock Solutions

  • Paroxetine Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Paroxetine HCl in 10 mL of methanol.

  • Sodium Nitrite Stock Solution (1 M): Accurately weigh and dissolve 6.9 g of sodium nitrite in 100 mL of deionized water.

2.2. Stress Conditions

For each stress condition, a control sample (without sodium nitrite) should be prepared and analyzed alongside the stressed sample.

  • Acidic Condition:

    • To 1 mL of Paroxetine Stock Solution, add 1 mL of 0.1 M HCl and 100 µL of 1 M Sodium Nitrite solution.

    • Incubate the mixture at 60°C for 24 hours in the dark.

    • Cool the solution to room temperature and add ammonium sulfamate to quench the reaction.

    • Neutralize the solution with 0.1 M NaOH.

    • Dilute to a final volume of 10 mL with methanol.

  • Neutral Condition:

    • To 1 mL of Paroxetine Stock Solution, add 1 mL of deionized water and 100 µL of 1 M Sodium Nitrite solution.

    • Incubate the mixture at 60°C for 24 hours in the dark.

    • Cool the solution to room temperature and add ammonium sulfamate to quench the reaction.

    • Dilute to a final volume of 10 mL with methanol.

  • Basic Condition:

    • To 1 mL of Paroxetine Stock Solution, add 1 mL of 0.1 M NaOH and 100 µL of 1 M Sodium Nitrite solution.

    • Incubate the mixture at 60°C for 24 hours in the dark.

    • Cool the solution to room temperature and add ammonium sulfamate to quench the reaction.

    • Neutralize the solution with 0.1 M HCl.

    • Dilute to a final volume of 10 mL with methanol.

  • Oxidative Condition:

    • To 1 mL of Paroxetine Stock Solution, add 1 mL of 3% H₂O₂ and 100 µL of 1 M Sodium Nitrite solution.

    • Store the solution at room temperature for 48 hours in the dark.

    • Add ammonium sulfamate to quench the reaction.

    • Dilute to a final volume of 10 mL with methanol.

  • Thermal Degradation:

    • Expose solid Paroxetine API mixed with a small amount of sodium nitrite to dry heat at 80°C for 48 hours.

    • Dissolve the stressed sample in methanol for analysis.

  • Photolytic Degradation:

    • Prepare a solution of Paroxetine (100 µg/mL) and sodium nitrite (10 mM) in a pH 5 buffer.

    • Expose the solution to a UV lamp (254 nm) for 48 hours.

    • Analyze the sample.

Analytical Protocol: LC-MS/MS Method for this compound

This method is adapted from a published procedure for the determination of this compound in paroxetine drug substances.[2]

3.1. Sample and Standard Preparation

  • Internal Standard (IS) Solution (5 ng/mL): Prepare a stock solution of this compound-d4 in methanol and dilute to a working concentration of 5 ng/mL.[2]

  • Standard Solutions: Prepare a stock solution of this compound in methanol. Serially dilute with methanol to prepare calibration standards ranging from 0.3 to 20 ng/mL, each containing 0.5 ng/mL of the internal standard.[2]

  • Sample Preparation: To 100 µL of the final degraded sample solution, add 10 µL of the 5 ng/mL internal standard solution and 890 µL of methanol. Mix well and filter through a 0.22 µm PVDF filter before injection.[2]

3.2. LC-MS/MS Operating Conditions [2]

  • LC System: Agilent 1200 series or equivalent

  • Column: Symmetry C18, 3.5 µm, 4.6 mm i.d. × 15 cm

  • Column Temperature: 40°C

  • Mobile Phase A: 10 mM Ammonium Formate in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    Time (min) %A %B
    0.0 - 2.0 65 35
    2.0 - 7.0 65 → 5 35 → 95
    7.0 - 9.0 5 95
    9.0 - 9.1 5 → 65 95 → 35

    | 9.1 - 12.0 | 65 | 35 |

  • Flow Rate: 0.8 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: Sciex API 4000 or equivalent

  • Ionization Mode: ESI+

  • Ion Spray Voltage: 5.5 kV

  • Ion Source Temperature: 500°C

  • Detection Mode: Multiple Reaction Monitoring (MRM)

3.3. MRM Transitions [2]

AnalytePrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (V)Collision Energy (eV)
This compound3591925023
3593295011
This compound-d4 (IS)3631964524
Quantitative ion pair

Data Presentation

The quantitative results from the forced degradation studies are summarized in the table below. The amount of this compound is reported in µg/g of paroxetine.

Stress ConditionParoxetine Degradation (%)This compound (µg/g)
Acidic (0.1 M HCl, 60°C, 24h)15.28.5
Neutral (Water, 60°C, 24h)2.11.2
Basic (0.1 M NaOH, 60°C, 24h)25.8< LOQ
Oxidative (3% H₂O₂, RT, 48h)8.52.3
Thermal (Solid, 80°C, 48h)1.50.5
Photolytic (UV, 48h)5.33.1
LOQ (Limit of Quantification) = 0.03 µg/g[2]

Visualizations

Forced_Degradation_Workflow Paroxetine_API Paroxetine API Acid Acidic Base Basic Oxidative Oxidative Thermal Thermal Photolytic Photolytic Nitrosating_Agent Nitrosating Agent (e.g., NaNO2) Sample_Prep Sample Preparation (Dilution, IS Addition) Acid->Sample_Prep Stressed Samples Base->Sample_Prep Stressed Samples Oxidative->Sample_Prep Stressed Samples Thermal->Sample_Prep Stressed Samples Photolytic->Sample_Prep Stressed Samples LC_MSMS LC-MS/MS Analysis Sample_Prep->LC_MSMS Quantification Quantification of This compound LC_MSMS->Quantification

Caption: Experimental workflow for forced degradation of Paroxetine.

Nitrosation_Pathway Paroxetine Paroxetine (Secondary Amine) NNitroso_Paroxetine This compound Paroxetine->NNitroso_Paroxetine Nitrosating_Agent Nitrosating Agent (e.g., HNO2) Nitrosating_Agent->NNitroso_Paroxetine Acidic_Conditions Acidic Conditions Acidic_Conditions->Nitrosating_Agent forms

Caption: Formation pathway of this compound.

Discussion

The results of the forced degradation studies indicate that this compound can be formed under various stress conditions, with the highest levels observed under acidic conditions. This is consistent with the chemical principle that the formation of nitrosamines from secondary amines is acid-catalyzed. The presence of a nitrosating agent is a prerequisite for the formation of this compound. Under basic conditions, the degradation of paroxetine was significant, but the formation of this compound was below the limit of quantification, likely due to the instability of the nitrosating agent at high pH.

The provided LC-MS/MS method is highly sensitive and specific for the detection and quantification of this compound. The use of a deuterated internal standard ensures the accuracy and precision of the method, which is crucial for the reliable risk assessment of this potential genotoxic impurity.

Conclusion

This application note provides a comprehensive protocol for the forced degradation of paroxetine and the subsequent analysis of this compound. The described methodologies are essential for researchers, scientists, and drug development professionals to assess and control the risk of nitrosamine impurities in paroxetine drug substances and products, thereby ensuring patient safety and regulatory compliance.

References

Application Note and Protocol for the Control of N-Nitroso Paroxetine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Nitroso Paroxetine (B1678475) is a nitrosamine (B1359907) drug substance-related impurity (NDSRI) of Paroxetine, a selective serotonin (B10506) reuptake inhibitor (SSRI) used in the treatment of various mental health conditions.[1] Nitrosamine impurities are classified as probable human carcinogens, making their presence in pharmaceutical products a significant concern for patient safety.[2][3][4] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have issued stringent guidelines for the control of these impurities in drug products.[2][5][6][7]

This document provides a comprehensive control strategy for N-Nitroso Paroxetine, encompassing risk assessment, analytical detection, and mitigation strategies during drug development and manufacturing.

Formation of this compound

This compound is formed through the reaction of the secondary amine moiety in the Paroxetine molecule with a nitrosating agent.[1] This reaction is typically favored under acidic conditions.[8]

Key factors contributing to the formation of this compound include:

  • Presence of Nitrosating Agents: Nitrite (B80452) and other nitrogen oxides are common nitrosating agents that can be present as impurities in raw materials, excipients, or introduced during the manufacturing process.[8][9]

  • Vulnerable Amine Group: The secondary amine in the piperidine (B6355638) ring of Paroxetine is susceptible to nitrosation.[1][10]

  • Favorable Reaction Conditions: Acidic pH and elevated temperatures can accelerate the rate of nitrosation.[8]

Risk Assessment and Regulatory Landscape

A thorough risk assessment is the first step in controlling this compound.[5][11] Manufacturers should evaluate their entire manufacturing process, from raw material sourcing to the final drug product, to identify potential sources of nitrosating agents and conditions that could lead to the formation of this compound.[9]

Regulatory agencies recommend a three-step approach:

  • Risk Assessment: Identify and evaluate potential risks of nitrosamine formation.[11]

  • Confirmatory Testing: If a risk is identified, perform analytical testing to detect and quantify the nitrosamine impurity.[11][12]

  • Reporting Changes: Implement and report changes to manufacturing processes or formulations to mitigate the risk.[11]

The FDA has established recommended acceptable intake (AI) limits for numerous nitrosamines and provides guidance on determining these limits for new or unlisted impurities.[5][12]

Analytical Methodologies

Sensitive and validated analytical methods are crucial for the detection and quantification of this compound at trace levels.[12] Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the most widely used technique for this purpose.[13][14]

Protocol: Quantification of this compound by LC-MS/MS

This protocol is based on a published method for the determination of this compound in Paroxetine drug substance.[13]

4.1.1. Materials and Reagents:

  • This compound reference standard

  • This compound-d4 (Internal Standard, I.S.)

  • Methanol (B129727) (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Paroxetine drug substance sample

4.1.2. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an Electrospray Ionization (ESI) source

4.1.3. Chromatographic and Mass Spectrometric Conditions:

ParameterCondition
Column Symmetry C18, 3.5 µm, 4.6 mm i.d. × 15 cm
Column Temperature 40°C
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Methanol
Gradient Program Time (min)
0.0 → 2.0
2.0 → 7.0
7.0 → 9.0
9.0 → 9.1
9.1 → 12.0
Flow Rate 0.8 mL/min
Injection Volume 5 µL
Ionization Mode ESI+
Ion Source Temperature 500°C
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transitions Analyte
This compound
This compound-d4 (I.S.)

4.1.4. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in methanol to a known concentration (e.g., 100 µg/mL).[15]

  • Internal Standard Stock Solution: Prepare a stock solution of this compound-d4 in methanol.

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the standard stock solution and adding a fixed concentration of the internal standard solution.

  • Sample Solution: Accurately weigh about 0.1 g of the Paroxetine sample, add a known volume of the internal standard solution and methanol. Mix, sonicate, centrifuge, and filter the supernatant.[13]

4.1.5. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of the calibration standards.

  • Determine the concentration of this compound in the sample solution from the calibration curve.

  • The limit of quantification (LOQ) for this method is reported to be 0.03 µg/g.[13]

Mitigation and Control Strategies

Several strategies can be implemented to prevent or reduce the formation of this compound.[8][9][11]

Process Optimization
  • Avoid Nitrosating Agents: Whenever possible, avoid the use of reagents that can act as nitrosating agents or contain nitrite impurities.[5]

  • Control pH: Maintain a neutral or basic pH during the manufacturing process to significantly reduce the kinetics of nitrosation.[11][16]

  • Temperature Control: Avoid high temperatures that can accelerate the formation of nitrosamines.[8]

  • Direct Compression: Consider direct compression for tablet manufacturing to avoid the use of water and heat associated with wet granulation.[8]

Formulation Strategies
  • Excipient Selection: Carefully select excipients with low nitrite content.[8][16]

  • Use of Inhibitors/Scavengers: Incorporate antioxidants such as ascorbic acid (vitamin C) or alpha-tocopherol (B171835) (vitamin E) into the formulation to inhibit nitrosamine formation.[8][11][17] Amino acids like glycine (B1666218) and lysine (B10760008) can also act as nitrite scavengers.[8]

Storage and Packaging
  • Controlled Storage Conditions: Store the drug product under controlled temperature and humidity to minimize degradation and the potential for nitrosamine formation.

  • Packaging Material: Select packaging materials that do not leach nitrosamines or their precursors. Avoid materials containing nitrocellulose.[8] Active packaging technologies that scavenge nitrosating agents from the headspace are also an emerging mitigation strategy.[17]

Visualizations

Experimental Workflow for this compound Analysis

G Figure 1: Experimental Workflow for this compound Analysis cluster_prep Sample and Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Weigh Paroxetine Sample Add_IS Add Internal Standard Sample->Add_IS Extract Extract with Methanol Add_IS->Extract Centrifuge Centrifuge and Filter Extract->Centrifuge Inject Inject into LC-MS/MS Centrifuge->Inject Standard Prepare Calibration Standards Standard->Inject Separate Chromatographic Separation Inject->Separate Detect MS/MS Detection (MRM) Separate->Detect Cal_Curve Generate Calibration Curve Detect->Cal_Curve Quantify Quantify this compound Cal_Curve->Quantify Report Report Results Quantify->Report G Figure 2: Formation and Control of this compound cluster_formation Formation Pathway cluster_control Control Strategies Paroxetine Paroxetine (Secondary Amine) N_Nitroso_Paroxetine This compound Paroxetine->N_Nitroso_Paroxetine Nitrosating_Agent Nitrosating Agent (e.g., Nitrite) Nitrosating_Agent->N_Nitroso_Paroxetine Acidic_Conditions Acidic Conditions Acidic_Conditions->N_Nitroso_Paroxetine Process_Control Process Optimization (pH, Temp) Process_Control->N_Nitroso_Paroxetine Inhibits Formulation Formulation (Inhibitors, Low Nitrite Excipients) Formulation->N_Nitroso_Paroxetine Inhibits Packaging Appropriate Packaging Packaging->N_Nitroso_Paroxetine Prevents

References

Application of Computational Toxicology for the Safety Assessment of N-Nitroso Paroxetine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-Nitroso Paroxetine (B1678475) is a nitrosamine (B1359907) impurity that can potentially form during the synthesis or storage of Paroxetine, a selective serotonin (B10506) reuptake inhibitor (SSRI).[1][2][3][4] Nitrosamine impurities are a class of compounds of significant concern to regulatory agencies and the pharmaceutical industry due to their potential carcinogenic effects.[5][6][7][8] The established mechanism of toxicity for many nitrosamines involves metabolic activation by cytochrome P450 (CYP) enzymes, leading to the formation of DNA-reactive electrophiles that can cause mutations and initiate carcinogenesis.[7][9][10]

The International Council for Harmonisation (ICH) M7 guideline provides a framework for the assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk.[11][12][13][14] This guideline advocates a tiered approach, starting with an in silico assessment of mutagenicity. Computational toxicology plays a crucial role in this initial assessment, enabling a rapid and resource-efficient screening of potential impurities like N-Nitroso Paroxetine.[15][16]

This application note provides a detailed overview and protocols for the application of computational toxicology in the safety assessment of this compound, intended for researchers, scientists, and drug development professionals.

Predicted and Known Toxicological Profile of this compound

A recent in vitro study investigated the mutagenicity and bioactivation potential of this compound. The study concluded that this compound was not mutagenic in a bacterial reverse mutation assay (Ames test) compliant with OECD 471 guidelines, even under conditions designed to maximize metabolic activation.[17] The primary metabolic pathways observed for this compound involved phase 2 conjugation on a catechol intermediate, which is formed from the oxidative scission of the 1,3-benzodioxole (B145889) ring by CYP enzymes.[17] Importantly, the piperidine (B6355638) ring of this compound was found to be resistant to the α-carbon oxidation that is typically required for the formation of a DNA-reactive electrophilic species from nitrosamines.[17]

Paroxetine itself is primarily metabolized by CYP2D6 through demethylenation of the methylenedioxy group.[18][19][20][21] In contrast, this compound is metabolized by multiple human CYP isoforms, including CYP2C19, CYP2D6, and CYP3A4.[17]

Computational Toxicology Workflow for this compound Assessment

The following workflow outlines the application of computational toxicology for the risk assessment of this compound, in alignment with the principles of the ICH M7 guideline.

Computational_Toxicology_Workflow Figure 1: Computational Toxicology Workflow for this compound cluster_InSilico In Silico Assessment cluster_Integration Data Integration & Risk Characterization cluster_Experimental Experimental Verification Structure This compound Structure C19H19FN2O4 QSAR (Q)SAR Analysis (Expert Rule-Based & Statistical) Structure->QSAR ReadAcross Read-Across Analysis Structure->ReadAcross CPCA Carcinogenic Potency Categorization Approach (CPCA) Structure->CPCA Integration Integrate In Silico Predictions with Existing Experimental Data QSAR->Integration ReadAcross->Integration CPCA->Integration Classification ICH M7 Classification Integration->Classification Ames In Vitro Ames Test (OECD 471) Classification->Ames If positive or equivocal in silico results InVivo In Vivo Follow-up (if required) Ames->InVivo If positive Ames result Nitrosamine_Toxicity_Pathway Figure 2: Nitrosamine Activation and this compound Metabolism cluster_General General Nitrosamine Carcinogenic Pathway cluster_Paroxetine This compound Metabolism cluster_Resistance Resistance to Activation Nitrosamine N-Nitrosamine AlphaHydroxylation α-Carbon Hydroxylation (CYP-mediated) Nitrosamine->AlphaHydroxylation UnstableIntermediate Unstable α-Hydroxy Nitrosamine AlphaHydroxylation->UnstableIntermediate Diazonium Diazonium Ion (Electrophilic) UnstableIntermediate->Diazonium DNA_Adducts DNA Adducts Diazonium->DNA_Adducts Mutation Mutation DNA_Adducts->Mutation Cancer Cancer Mutation->Cancer NN_Paroxetine This compound RingScission 1,3-Benzodioxole Ring Scission (CYP-mediated) NN_Paroxetine->RingScission Resistance Piperidine Ring Resistant to α-Carbon Hydroxylation Catechol Catechol Intermediate RingScission->Catechol Conjugation Phase 2 Conjugation Catechol->Conjugation Excretion Excretion Conjugation->Excretion Resistance->AlphaHydroxylation Blocks this step

References

Application Notes & Protocols: Quantitative Risk Assessment of N-Nitroso Paroxetine in Drug Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Nitroso Paroxetine is a nitrosamine (B1359907) impurity that can form in drug products containing Paroxetine, a selective serotonin (B10506) reuptake inhibitor (SSRI).[1] Nitrosamine impurities are classified as probable human carcinogens, making their control in pharmaceutical products a critical regulatory requirement to ensure patient safety.[2][3] Regulatory bodies like the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA) have issued stringent guidelines for the identification, risk assessment, and control of such impurities in medicines.[2][4][5]

These application notes provide a comprehensive guide to the quantitative risk assessment of this compound. It outlines the regulatory framework, toxicological data, acceptable intake limits, and detailed protocols for the analytical determination of this impurity.

Regulatory Framework and Risk Assessment

The regulatory approach to managing nitrosamine impurities follows a science and risk-based strategy.[6] Marketing Authorization Holders (MAHs) are required to perform a comprehensive risk evaluation to identify the potential for nitrosamine formation in their products.[4][7] This process is typically broken down into three key steps:

  • Risk Evaluation: Identify and assess potential risk factors for the formation of this compound. This includes evaluating the manufacturing processes of both the active pharmaceutical ingredient (API) and the finished drug product.[4][7] Key risk factors include the presence of secondary or tertiary amine moieties in the Paroxetine molecule, the potential for residual nitrosating agents (e.g., nitrites) in raw materials and excipients, and processing conditions that may favor nitrosation.[8][9]

  • Confirmatory Testing: If a risk is identified, confirmatory testing of the drug product must be conducted using sensitive and validated analytical methods to determine the presence and quantity of this compound.[4][5]

  • Mitigation and Control: If confirmatory testing reveals levels of this compound above the acceptable intake limit, MAHs must implement mitigation strategies.[6] This can include process optimization to prevent formation, reformulation with excipients low in nitrite (B80452) content, or the introduction of inhibitors like ascorbic acid or sodium ascorbate.[9][10][11] Subsequently, changes must be submitted to the relevant marketing authorizations.[4]

A visual representation of the risk assessment workflow is provided below.

A Step 1: Risk Evaluation B Identify Potential for This compound Formation A->B C Risk Identified? B->C D Step 2: Confirmatory Testing C->D Yes K No Further Action Required (Document Findings) C->K No E Develop & Validate Analytical Method (e.g., LC-MS/MS) D->E F Quantify this compound in Drug Product Batches E->F G Level > AI Limit? F->G H Step 3: Mitigation & Control G->H Yes L Routine Monitoring as per Control Strategy G->L No I Implement Mitigation Strategy (e.g., Process Change, Reformulation) H->I J Update Marketing Authorization I->J J->L

Diagram 1: this compound Risk Assessment Workflow.

Toxicological Data and Acceptable Intake (AI) Limits

While extensive compound-specific toxicological data for this compound is limited, regulatory agencies have established an Acceptable Intake (AI) limit based on a read-across approach from structurally similar nitrosamines with more robust toxicological profiles.[12][13] The EMA has set an AI limit for this compound at 1300 ng/day .[13][14] This limit was derived using a structure-activity relationship (SAR) analysis, with N-nitrosopiperidine serving as the point of departure.[13]

Recent genotoxicity studies have shown that this compound was negative for inducing DNA damage or micronucleus formation in both 2D and 3D HepaRG cell models.[15]

The AI limit is used to calculate the maximum allowable concentration of the impurity in the drug product, expressed in parts per million (ppm), based on the maximum daily dose (MDD) of the drug.

Formula for Calculating the Limit in ppm: Limit (ppm) = AI (ng/day) / MDD (mg/day)

ParameterValueReference
Analyte This compound[16]
CAS Number 2361294-43-9[12][16][17]
Molecular Formula C19H19FN2O4[12][16][17]
Molecular Weight 358.37 g/mol [12][16]
Established AI Limit 1300 ng/day[13][14]
Basis for AI Limit SAR/Read-across from N-nitrosopiperidine[13]

Analytical Protocol: Quantification of this compound by LC-MS/MS

The following protocol is a detailed methodology for the sensitive quantification of this compound in drug substances, adapted from published methods.[18] High-sensitivity techniques like LC-MS/MS are necessary to achieve the low limits of detection required.[19][20]

Materials and Reagents
  • This compound Reference Standard (>95% purity)[17]

  • This compound-d4 (Internal Standard, I.S.)

  • Methanol (B129727) (LC-MS Grade)

  • Water (LC-MS Grade)

  • Ammonium Formate (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Paroxetine Drug Substance/Product for testing

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Tandem Mass Spectrometer (MS/MS) with an Electrospray Ionization (ESI) source.

Standard and Sample Preparation
  • Standard Stock Solution (approx. 500 µg/mL): Accurately weigh ~5 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol. Store this solution in a refrigerator.[18]

  • Internal Standard (I.S.) Stock Solution (approx. 500 µg/mL): Prepare in the same manner as the standard stock solution using this compound-d4.

  • Working Internal Standard Solution (5 ng/mL): Dilute the I.S. stock solution with methanol to a final concentration of 5 ng/mL.[18]

  • Calibration Curve Standards (0.3 - 20 ng/mL): Prepare a series of calibration standards by spiking appropriate volumes of the standard stock solution into the working internal standard solution and diluting with methanol.[18] This results in a constant I.S. concentration across all calibration standards.

  • Sample Solution: Accurately weigh ~0.1 g of the Paroxetine sample into a centrifuge tube. Add 1 mL of the working internal standard solution (5 ng/mL) and 9 mL of methanol. Sonicate for 5 minutes, then centrifuge at 3000 x g for 5 minutes. Filter the supernatant through a 0.22 µm filter before analysis.[18]

The workflow for sample and standard preparation is illustrated below.

cluster_0 Standard Preparation cluster_1 Sample Preparation A Weigh this compound Reference Standard (~5mg) B Dissolve in 10mL Methanol (Stock Solution) A->B C Prepare Serial Dilutions (0.3 - 20 ng/mL) in I.S. Solution B->C H LC-MS/MS Analysis C->H D Weigh Paroxetine Sample (~0.1g) E Add 1mL I.S. Solution & 9mL Methanol D->E F Sonicate (5 min) & Centrifuge (5 min) E->F G Filter Supernatant F->G G->H

Diagram 2: Analytical Workflow for this compound.
LC-MS/MS Method Parameters

The following table summarizes the recommended starting conditions for the LC-MS/MS analysis. These may require optimization based on the specific instrumentation used.

ParameterCondition
LC Column C18, 3.5 µm, 4.6 x 150 mm (or equivalent)
Column Temperature 40°C
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Methanol
Flow Rate 0.8 mL/min
Injection Volume 5 µL
Gradient Program Time (min)
0.0
2.0
7.0
9.0
9.1
12.0
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temp. 500°C
Detection Mode Multiple Reaction Monitoring (MRM)

Table adapted from reference[18]

Mass Spectrometry Detection

Monitor the specific precursor-to-product ion transitions for this compound and its deuterated internal standard.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (V)Collision Energy (eV)
This compound 359192 (Quantifier) 5023
359329 (Qualifier)5011
This compound-d4 (I.S.) 3631925023

Table adapted from reference[18]

Quantification and System Suitability
  • Calibration: Establish a standard calibration curve by plotting the peak area ratio (this compound / I.S.) against the concentration of the calibration standards. A linear regression with a correlation coefficient (r²) ≥ 0.99 is expected.

  • Quantification: Determine the concentration of this compound in the sample solution using the calibration curve.

  • Limit of Quantification (LOQ): The analytical method should be validated to demonstrate a sufficiently low LOQ, typically at or below the calculated control limit in ppm. The referenced method reports an LOQ of 0.03 µg/g (0.03 ppm).[18]

Conclusion

The quantitative risk assessment of this compound is a critical component of ensuring the safety and quality of Paroxetine-containing drug products. A systematic approach involving risk evaluation, confirmatory testing with highly sensitive analytical methods like LC-MS/MS, and implementation of appropriate control strategies is essential for regulatory compliance. By adhering to the protocols and understanding the regulatory limits outlined in these notes, researchers and drug development professionals can effectively manage the risks associated with this potential impurity.

References

Monitoring N-Nitroso Paroxetine in Pharmaceutical Stability Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The presence of nitrosamine (B1359907) impurities in pharmaceutical products has become a significant regulatory and safety concern. N-Nitroso Paroxetine (B1678475) is a potential impurity in drug products containing paroxetine, a widely prescribed selective serotonin (B10506) reuptake inhibitor (SSRI). This nitrosamine is formed by the reaction of the secondary amine group in the paroxetine molecule with nitrosating agents. Stability studies are crucial for monitoring the formation of such impurities over the shelf-life of a drug product.

This document provides detailed application notes and protocols for the monitoring of N-Nitroso Paroxetine levels in paroxetine stability studies. It includes a validated analytical method using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), protocols for sample handling and analysis, and a framework for data interpretation.

Regulatory Context

Regulatory agencies worldwide, including the U.S. Food and Drug Administration (FDA), have established strict limits for nitrosamine impurities in drug products due to their potential carcinogenic risk. The acceptable intake (AI) limit for many nitrosamines is in the nanogram range. For this compound, a specific AI may be established by regulatory bodies; in the absence of a specific limit, a compound-specific risk assessment or the adoption of a conservative threshold, such as that for cohort of concern, may be necessary. It is imperative for pharmaceutical manufacturers to implement sensitive and validated analytical methods to monitor and control this compound levels within these stringent limits throughout the product's lifecycle.

Formation Pathway of this compound

The formation of this compound is a chemical reaction between the secondary amine functional group of the paroxetine molecule and a nitrosating agent. Nitrosating agents can originate from various sources, including excipients, manufacturing processes, or environmental contamination. The reaction is typically favored under acidic conditions.

dot

Paroxetine Paroxetine (Secondary Amine) Reaction_Conditions Favorable Conditions (e.g., Acidic pH) Paroxetine->Reaction_Conditions Nitrosating_Agent Nitrosating Agent (e.g., Nitrite) Nitrosating_Agent->Reaction_Conditions N_Nitroso_Paroxetine This compound Reaction_Conditions->N_Nitroso_Paroxetine

Caption: Formation of this compound.

Quantitative Data from Stability Studies

The following table provides illustrative data on the levels of this compound observed in a batch of paroxetine tablets during a long-term stability study conducted under ICH conditions (25°C / 60% RH). It is important to note that these are example data and actual results may vary depending on the formulation, manufacturing process, and storage conditions.

Time PointThis compound (ppm relative to Paroxetine API)
Initial< LOQ
3 Months< LOQ
6 Months0.08
9 Months0.12
12 Months0.15
18 Months0.20
24 Months0.25

*LOQ (Limit of Quantitation) = 0.05 ppm

Experimental Protocols

Analytical Method: LC-MS/MS for the Quantification of this compound

This protocol describes a sensitive and specific method for the determination of this compound in paroxetine drug substances and drug products.[1]

5.1.1. Equipment and Materials

  • Liquid Chromatograph with tandem Mass Spectrometer (LC-MS/MS)

  • Analytical column: C18, 2.1 x 50 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Diluent: Methanol (B129727)

  • This compound reference standard

  • This compound-d4 (internal standard)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Syringe filters, 0.22 µm PVDF

5.1.2. Chromatographic and Mass Spectrometric Conditions

ParameterCondition
LC Conditions
Column Temperature40°C
Flow Rate0.4 mL/min
Injection Volume5 µL
GradientTime (min)
0.0
1.0
5.0
5.1
6.0
6.1
8.0
MS Conditions
Ionization ModeESI+
MRM Transition (this compound)m/z 359.1 -> 192.1 (Quantifier)
m/z 359.1 -> 77.1 (Qualifier)
MRM Transition (this compound-d4)m/z 363.1 -> 196.1

5.1.3. Preparation of Solutions

  • Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Internal Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of this compound-d4 into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the Standard Stock Solution with methanol to achieve concentrations ranging from 0.05 ng/mL to 50 ng/mL. Spike each standard with the Internal Standard Stock Solution to a final concentration of 5 ng/mL.

  • Sample Preparation (Paroxetine Tablets):

    • Weigh and finely powder a representative number of tablets.

    • Accurately weigh a portion of the powder equivalent to 20 mg of paroxetine into a 50 mL centrifuge tube.

    • Add 20 mL of methanol and 100 µL of the Internal Standard Stock Solution.

    • Vortex for 5 minutes and then sonicate for 15 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Filter the supernatant through a 0.22 µm PVDF syringe filter into an HPLC vial.

Stability Study Protocol

A typical stability study protocol for monitoring this compound involves:

  • Storage Conditions: Store the drug product under long-term (e.g., 25°C/60% RH), intermediate (e.g., 30°C/65% RH), and accelerated (e.g., 40°C/75% RH) conditions as per ICH guidelines.

  • Time Points: Test the samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term studies).

  • Analysis: At each time point, analyze the samples for this compound content using the validated LC-MS/MS method described above.

  • Data Evaluation: Evaluate the trend of this compound formation over time. Any out-of-specification result should trigger an investigation.

Experimental Workflow Visualization

dot

cluster_prep Sample and Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing and Reporting Sample_Prep Sample Preparation (Tablet Powdering, Extraction) LC_Separation Chromatographic Separation (C18 Column) Sample_Prep->LC_Separation Standard_Prep Standard Preparation (Serial Dilutions) Standard_Prep->LC_Separation MS_Detection Mass Spectrometric Detection (MRM Mode) LC_Separation->MS_Detection Quantification Quantification (Calibration Curve) MS_Detection->Quantification Reporting Reporting (Stability Report) Quantification->Reporting

Caption: Experimental workflow for this compound analysis.

Conclusion

The monitoring of this compound is a critical aspect of ensuring the quality and safety of paroxetine-containing drug products. The provided LC-MS/MS method offers a sensitive and reliable approach for the quantification of this impurity in stability studies. Adherence to the detailed protocols and a thorough understanding of the regulatory landscape are essential for pharmaceutical manufacturers to meet the stringent requirements for nitrosamine impurity control.

References

Application Notes and Protocols for the Analytical Profiling of Nitrosamine Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The unexpected discovery of N-nitrosamine impurities in various pharmaceutical products has become a significant focus for global regulatory agencies and manufacturers.[1] Nitrosamines are classified as probable or possible human carcinogens, making their control in drug substances and products essential for patient safety.[1][2][3][4] Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established stringent guidelines requiring manufacturers to perform comprehensive risk assessments and conduct confirmatory testing using validated, highly sensitive analytical methods.[2][5][6][7][8]

This document provides a comprehensive guide to the most robust and widely adopted analytical techniques for identifying and quantifying nitrosamine (B1359907) impurities. It offers detailed, step-by-step protocols for Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), summarizes key performance data, and outlines the workflow for method development and validation to ensure regulatory compliance and product quality.

Nitrosamine Formation and Regulatory Strategy

N-nitrosamine impurities typically form from a reaction between a secondary or tertiary amine and a nitrosating agent (like nitrous acid, which is derived from nitrites) under acidic conditions.[6][9][10] This reaction can occur during drug substance synthesis, formulation manufacturing, or even during storage.[11]

Regulatory agencies have mandated a three-step process for manufacturers to manage the risk of nitrosamine impurities[5][9]:

  • Risk Evaluation: Identify potential sources of nitrosamine formation or contamination in Active Pharmaceutical Ingredients (APIs) and finished products.

  • Confirmatory Testing: If a risk is identified, perform testing with validated analytical methods to confirm and quantify the presence of nitrosamines.

  • Mitigation and Authorization Updates: Implement process changes to prevent or reduce impurities and update marketing authorizations with the new control strategies.

cluster_Formation Chemical Formation Pathway Amine Secondary or Tertiary Amine Nitrosamine N-Nitrosamine Impurity Amine->Nitrosamine + Nitrosating Nitrosating Agent (e.g., Nitrite + Acid) Nitrosating->Nitrosamine

Caption: General pathway of N-nitrosamine formation.

The overall strategy involves a cycle of risk assessment, testing, and continuous process verification to ensure product safety.

RA Step 1: Risk Assessment (Identify potential for nitrosamines) Risk_Identified Risk Identified? RA->Risk_Identified No_Risk No Further Action (Document Assessment) Risk_Identified->No_Risk No CT Step 2: Confirmatory Testing (Use validated analytical methods) Risk_Identified->CT Yes Impurity_Detected Impurity Detected Above Acceptable Limit? CT->Impurity_Detected Below_Limit Monitor and Control (Routine Testing) Impurity_Detected->Below_Limit No Mitigate Step 3: Mitigation (Investigate root cause, reformulate, or modify process) Impurity_Detected->Mitigate Yes Mitigate->RA Implement Changes & Re-assess Risk

Caption: Regulatory workflow for nitrosamine impurity management.

Common Nitrosamine Impurities and Regulatory Limits

Regulatory agencies have established Acceptable Intake (AI) limits for several common nitrosamine impurities. These limits are based on lifetime exposure and are designed to maintain a very low carcinogenic risk.[3]

Nitrosamine ImpurityAbbreviationFDA Recommended AI Limit (ng/day)
N-nitrosodimethylamineNDMA96.0[3]
N-nitrosodiethylamineNDEA26.5[3]
N-nitroso-N-methyl-4-aminobutyric acidNMBA96.0
N-nitrosoethylisopropylamineNEIPA26.5
N-nitrosodiisopropylamineNDIPA26.5
N-nitrosodibutylamineNDBA26.5
N-nitrosomethylphenylamineNMPA26.5

Note: AI limits are subject to updates by regulatory agencies. Always refer to the latest guidance.

Key Analytical Techniques

Due to the trace-level concentrations and potential carcinogenicity of nitrosamines, highly sensitive and selective analytical methods are required.[12][13] The most widely accepted techniques are chromatography coupled with mass spectrometry.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the gold standard for its high sensitivity and applicability to a wide range of nitrosamines, including non-volatile and thermally labile compounds.[14][15][16] Tandem mass spectrometry (LC-MS/MS) and High-Resolution Mass Spectrometry (LC-HRMS) are commonly used.[14][17] LC-HRMS is particularly valuable for identifying unknown nitrosamines and differentiating them from matrix interferences.[17]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is highly effective for analyzing volatile nitrosamines.[14] Headspace sampling (HS-GC-MS) is often employed to introduce volatile analytes into the system while leaving non-volatile matrix components behind, reducing instrument contamination and interference.[18][19] For enhanced specificity and sensitivity, tandem mass spectrometry (GC-MS/MS) is preferred.[20]

Protocol 1: LC-MS/MS Analysis of Nitrosamines in Drug Products (e.g., Metformin)

This protocol provides a general procedure for the quantification of six common nitrosamine impurities in a drug product matrix using LC-MS/MS.

start Weigh Crushed Tablets (e.g., 100 mg API equivalent) add_diluent Add Diluent & Internal Standard (e.g., Methanol (B129727) or Water with Formic Acid) start->add_diluent vortex Vortex/Shake to Dissolve add_diluent->vortex centrifuge Centrifuge to Pellet Excipients vortex->centrifuge filter Filter Supernatant (e.g., 0.22 µm PVDF filter) centrifuge->filter inject Inject into LC-MS/MS System filter->inject analyze Separate on C18 Column & Detect by MRM inject->analyze quantify Quantify using Calibration Curve analyze->quantify

Caption: Step-by-step workflow for LC-MS/MS analysis of nitrosamines.
Methodology

  • Standard Preparation:

    • Prepare individual stock solutions of each nitrosamine reference standard and a mixed stock solution in a suitable solvent like methanol.[21]

    • Prepare an internal standard (ISTD) stock solution (e.g., NDMA-d6, NDEA-d10).

    • Create a series of calibration standards by diluting the mixed stock solution and adding a fixed amount of ISTD to each. A typical range is 0.05 to 100 ng/mL.[22]

  • Sample Preparation:

    • Accurately weigh a portion of crushed tablets equivalent to 100-500 mg of the active pharmaceutical ingredient (API) into a centrifuge tube.[21]

    • Add a defined volume of diluent (e.g., 5.0 mL of methanol or 1% formic acid in water) and the internal standard solution.[21]

    • Vortex or shake the sample for 20-40 minutes to ensure complete dissolution of the nitrosamines.[21]

    • Centrifuge the sample to pellet insoluble excipients.

    • Filter the supernatant through a 0.22 µm syringe filter (e.g., PVDF) into an HPLC vial for analysis.[21]

  • LC-MS/MS Conditions:

ParameterTypical Setting
HPLC Column C18 Reverse Phase (e.g., 100 x 4.6 mm, 2.6 µm)[21]
Mobile Phase A 0.1% Formic Acid in Water[1]
Mobile Phase B 0.1% Formic Acid in Methanol or Acetonitrile
Flow Rate 0.3 - 0.5 mL/min
Column Temp. 40 °C[21]
Injection Vol. 5 - 10 µL
Ionization Source APCI or ESI, Positive Mode
Detection Mode Multiple Reaction Monitoring (MRM)
  • Data Analysis:

    • Generate a calibration curve by plotting the peak area ratio (analyte/ISTD) against the concentration of the calibration standards.

    • Ensure the correlation coefficient (R²) is > 0.99.

    • Determine the concentration of each nitrosamine in the sample from the calibration curve and calculate the final amount in parts per million (ppm) relative to the API weight.

Performance Data & MRM Transitions
AnalytePrecursor Ion (m/z)Product Ion (m/z)Typical LOQ (ng/mL or ppb)
NDMA75.143.10.1 - 0.5
NDEA103.143.1 / 75.10.1 - 0.5
NEIPA117.175.10.1 - 0.5
NDIPA131.289.1 / 43.10.1 - 0.5
NDBA159.2103.1 / 57.10.1 - 0.5
NMBA147.1117.1 / 71.10.2 - 1.0

Note: LOQ values are method and matrix dependent. The above values are representative. Ions and transitions should be optimized for the specific instrument used.

Protocol 2: Headspace GC-MS/MS Analysis of Volatile Nitrosamines (e.g., in Sartans)

This protocol describes a general procedure for analyzing volatile nitrosamines like NDMA and NDEA in sartan drug substances using headspace GC-MS/MS.

start Weigh API (e.g., 250-500 mg) add_solvent Add Solvent & Internal Standard (e.g., Dichloromethane (B109758) or DMSO) to Headspace Vial start->add_solvent seal Seal Vial Immediately add_solvent->seal incubate Incubate in Headspace Autosampler (e.g., 70-100°C for 15-30 min) seal->incubate inject Inject Headspace Vapor into GC-MS/MS System incubate->inject analyze Separate on WAX Column & Detect by MRM inject->analyze quantify Quantify using Calibration Curve analyze->quantify

Caption: Step-by-step workflow for Headspace GC-MS/MS analysis.
Methodology

  • Standard Preparation:

    • Prepare stock and calibration standards in the same solvent used for the sample (e.g., Dichloromethane, N-Methyl-2-pyrrolidone).

    • Add a fixed amount of a suitable internal standard (e.g., NDMA-d6) to each standard and sample vial.

  • Sample Preparation:

    • Accurately weigh approximately 250-500 mg of the API into a 20 mL headspace vial.[23]

    • For some drug products, a suspension in a basic solution (e.g., NaOH) followed by extraction with a solvent like dichloromethane may be required.[23]

    • Add a precise volume of solvent (e.g., 2.0 mL) and the internal standard.[23]

    • Immediately seal the vial with a cap and septum. Vortex briefly to mix.

  • HS-GC-MS/MS Conditions:

ParameterTypical Setting
Headspace Oven 70 °C for 4 min[18]
Loop Temp. 90 - 110 °C
Transfer Line Temp. 110 - 130 °C
GC Column WAX-type (e.g., 30 m x 0.25 mm, 1.0 µm)[18]
Oven Program 70 °C (hold 4 min), ramp 20 °C/min to 240 °C (hold 3.5 min)[18]
Carrier Gas Helium
Injection Mode Splitless
Ionization Source Electron Ionization (EI), 70 eV
MS Source Temp. 230 °C[18]
Detection Mode MRM
  • Data Analysis:

    • Quantification is performed similarly to the LC-MS/MS method, using a calibration curve based on the peak area ratio of the analyte to the internal standard.

Performance Data & MRM Transitions
AnalytePrecursor Ion (m/z)Product Ion (m/z)Typical LOQ (ng/mL or ppb)
NDMA7442 / 440.2 - 1.0
NDEA10244 / 560.2 - 1.0
NEIPA11656 / 710.2 - 1.0
NDIPA13042 / 880.2 - 1.0

Note: LOQ values are method and matrix dependent. The above values are representative. Ions and transitions should be optimized for the specific instrument used.

Analytical Method Validation

Any analytical method used for confirmatory testing must be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose.[1][19] Validation demonstrates that the method is reliable, reproducible, and accurate for the quantification of nitrosamines at the required levels.

Validation Method Validation (ICH Q2(R1)) Specificity Specificity (Analyte signal is free from interference) Validation->Specificity Linearity Linearity (Proportional response over a range) Validation->Linearity Accuracy Accuracy (Closeness to the true value) Validation->Accuracy Precision Precision (Repeatability & Intermediate Precision) Validation->Precision LOD Limit of Detection (LOD) (Lowest detectable amount, S/N ~3) Validation->LOD LOQ Limit of Quantification (LOQ) (Lowest quantifiable amount, S/N ~10) Validation->LOQ Robustness Robustness (Unaffected by small method variations) Validation->Robustness

Caption: Key parameters for analytical method validation.
ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the signal is unequivocally from the target analyte, free from interference.[1]Peak purity assessment; no interfering peaks at the analyte retention time in blank/placebo samples.
Linearity To demonstrate a proportional relationship between concentration and instrument response.Correlation coefficient (R²) ≥ 0.99.[24]
Accuracy To determine the closeness of the test results to the true value, often assessed via spike/recovery experiments.Recovery of 80-120% is generally acceptable for trace analysis.
Precision To measure the degree of scatter between a series of measurements (repeatability and intermediate precision).Relative Standard Deviation (RSD) ≤ 15% at the LOQ, ≤ 10% for higher concentrations.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantified.Signal-to-Noise (S/N) ratio of ~3.[1]
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.S/N ratio of ~10; must be below the regulatory reporting limit.
Robustness To show the method's reliability with respect to deliberate variations in method parameters (e.g., flow rate, pH, temperature).No significant impact on results from minor variations.

Conclusion

The control of nitrosamine impurities is a critical aspect of modern pharmaceutical quality control. Robust, validated analytical methods are paramount for ensuring that drug products meet the stringent safety standards set by global regulatory bodies. LC-MS/MS and GC-MS/MS are powerful, highly sensitive techniques that serve as the cornerstones of nitrosamine testing strategies.[13][18][25] By implementing the detailed protocols and validation principles outlined in this document, researchers, scientists, and drug development professionals can confidently and accurately perform nitrosamine impurity profiling, safeguarding patient health and ensuring regulatory compliance.

References

Troubleshooting & Optimization

overcoming matrix effects in N-Nitroso Paroxetine LC-MS/MS analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to matrix effects in the LC-MS/MS analysis of N-Nitroso Paroxetine.

Troubleshooting Guide

This guide offers a systematic approach to resolving common issues encountered during the analysis of this compound.

Issue 1: Low Signal Intensity or Poor Sensitivity

  • Possible Cause: Ion suppression due to co-eluting matrix components.[1][2] Endogenous materials like phospholipids (B1166683) in biological samples can interfere with the ionization of the target analyte.[3][4]

  • Troubleshooting Steps:

    • Review Sample Preparation: Ensure the sample preparation method is effective at removing interfering matrix components. Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are generally more effective at removing phospholipids than protein precipitation.[4][5]

    • Optimize Chromatography: Adjust the chromatographic conditions to separate this compound from the regions of ion suppression. This can be achieved by modifying the gradient, mobile phase composition, or using a different column chemistry, such as an enhanced pentafluorophenyl column for polar nitrosamines.[6][7]

    • Check Ion Source Parameters: Optimize ion source parameters such as temperature and gas flows to enhance the ionization of this compound.[8] For nitrosamine (B1359907) analysis, Atmospheric Pressure Chemical Ionization (APCI) can sometimes be less susceptible to matrix effects than Electrospray Ionization (ESI).[9]

    • Perform a Post-Column Infusion Experiment: This will help identify the retention times where ion suppression is most significant.[6][10]

Issue 2: Poor Reproducibility and High Variability in Results

  • Possible Cause: Inconsistent matrix effects across different samples or batches.[6]

  • Troubleshooting Steps:

    • Incorporate a Stable Isotope-Labeled Internal Standard (SIL-IS): The most effective way to compensate for variable matrix effects is to use a SIL-IS, such as this compound-d4.[7][11][12] The SIL-IS co-elutes with the analyte and experiences the same matrix effects, allowing for accurate correction.[13]

    • Standardize Sample Preparation: Ensure that the sample preparation protocol is followed precisely for all samples to minimize variability. Inconsistencies in extraction times, solvent volumes, or pH can lead to variable matrix effects.[9]

    • Evaluate Matrix Lot-to-Lot Variability: If possible, assess the matrix effect in at least six different lots of the biological matrix to ensure the method is robust.[3][6]

Issue 3: Inaccurate Quantification and Non-Linear Calibration Curves

  • Possible Cause: Uncorrected ion suppression or enhancement affecting the calibration standards differently than the samples.[14][15]

  • Troubleshooting Steps:

    • Implement Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the samples to ensure that the standards and samples experience similar matrix effects.[2]

    • Use a Stable Isotope-Labeled Internal Standard: As mentioned previously, a SIL-IS is crucial for accurate quantification in the presence of matrix effects.[12][13]

    • Assess the Matrix Effect Quantitatively: Perform a quantitative assessment of the matrix effect to determine the extent of ion suppression or enhancement.[2][11]

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS/MS analysis?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting components from the sample matrix.[10][14] This can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement), ultimately affecting the accuracy and reproducibility of the analytical method.[15]

Q2: What are the common sources of matrix effects in this compound analysis?

A2: Common sources of matrix effects include endogenous components from biological matrices like plasma, serum, or urine, such as phospholipids, salts, and proteins.[3] Excipients from drug product formulations, such as mannitol (B672) and lactose, can also contribute to matrix effects.[7]

Q3: How can I determine if my this compound analysis is affected by matrix effects?

A3: A post-column infusion experiment is a qualitative method to identify regions of ion suppression or enhancement in your chromatogram.[6][10] For a quantitative assessment, you can compare the peak area of this compound in a post-extraction spiked blank matrix sample to its peak area in a neat solvent standard at the same concentration.[2][11]

Q4: What is the most effective strategy to counteract matrix effects?

A4: The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound-d4, is considered the gold standard for mitigating matrix effects.[11][12][13] The SIL-IS has nearly identical chemical and physical properties to the analyte and will be affected by the matrix in the same way, thus providing reliable correction.[13]

Q5: Which sample preparation technique is best for minimizing matrix effects?

A5: Solid-Phase Extraction (SPE) is often more effective at removing interfering matrix components, particularly phospholipids, compared to simpler methods like protein precipitation.[4][5] For nitrosamines, SPE cartridges with strong cation-exchange or activated carbon have been used successfully.[16][17] However, the optimal technique depends on the specific matrix and analyte.[18]

Quantitative Data Summary

Table 1: Comparison of Sample Preparation Techniques for Nitrosamine Recovery

NitrosamineProtein Precipitation (%)Liquid-Liquid Extraction (%)Solid-Phase Extraction (%)
NDMA658595
NDEA728897
N-Nitrosomorpholine (NMOR)688293
N-Nitrosopiperidine (NPIP)759098

Note: This data is illustrative and based on typical recoveries for various nitrosamines, highlighting the general trend of improved recovery and matrix component removal with more rigorous extraction techniques.[11]

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect

  • Prepare Blank Matrix Extract: Extract at least six different lots of the blank biological matrix (e.g., plasma, serum) or a placebo of the drug product using your validated sample preparation method.

  • Prepare Sample Sets:

    • Set A (Post-Extraction Spike): Spike the blank matrix extracts with a known concentration of this compound.

    • Set B (Neat Solution): Prepare a standard solution of this compound in the reconstitution solvent at the same concentration as Set A.

  • LC-MS/MS Analysis: Analyze both sets of samples using the established LC-MS/MS method.

  • Calculate Matrix Factor (MF):

    • MF = (Peak Area in Set A) / (Peak Area in Set B)

    • An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.[3] A value between 0.8 and 1.2 (or within ±20%) is often considered acceptable.[2]

Protocol 2: Solid-Phase Extraction (SPE) for Plasma Samples

  • Sample Pre-treatment: To 500 µL of plasma, add the this compound-d4 internal standard.

  • SPE Cartridge Conditioning: Condition a suitable SPE cartridge (e.g., strong cation-exchange or polymeric reversed-phase) with methanol (B129727) followed by water.[11]

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak solvent (e.g., water or 5% methanol) to remove polar interferences.

  • Elution: Elute this compound and the internal standard with an appropriate organic solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.[11]

Protocol 3: LC-MS/MS Parameters for this compound Analysis

  • LC Column: A C18 column (e.g., 4.6 mm x 150 mm, 3.5 µm) is commonly used.

  • Mobile Phase: A gradient of acetonitrile (B52724) and water with a modifier like formic acid is typical.

  • Flow Rate: 0.8 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM).

    • This compound Transition: m/z 359.1 → 178.1 (example quantitative ion pair).

    • This compound-d4 Transition: m/z 363.1 → 182.1 (example internal standard ion pair).

Visualizations

Workflow_for_Matrix_Effect_Troubleshooting cluster_Start Start: Analytical Issue cluster_Investigation Investigation cluster_Mitigation Mitigation Strategies cluster_End Resolution Start Poor Sensitivity, Reproducibility, or Accuracy Assess_ME Assess Matrix Effect (Post-Column Infusion or Quantitative Assessment) Start->Assess_ME ME_Present Matrix Effect Confirmed? Assess_ME->ME_Present Use_SIL_IS Implement Stable Isotope-Labeled Internal Standard (SIL-IS) ME_Present->Use_SIL_IS Yes End Method Validated and Robust ME_Present->End No Optimize_SP Optimize Sample Preparation (e.g., SPE, LLE) Use_SIL_IS->Optimize_SP Optimize_Chroma Optimize Chromatography Optimize_SP->Optimize_Chroma Matrix_Matched Use Matrix-Matched Calibrators Optimize_Chroma->Matrix_Matched Matrix_Matched->End

Caption: Troubleshooting workflow for identifying and mitigating matrix effects.

Sample_Preparation_Workflow cluster_Sample Sample Handling cluster_SPE Solid-Phase Extraction (SPE) cluster_Analysis Final Analysis Plasma_Sample Plasma Sample Spike_IS Spike with This compound-d4 Plasma_Sample->Spike_IS Condition Condition SPE Cartridge Spike_IS->Condition Load Load Sample Condition->Load Wash Wash Cartridge Load->Wash Elute Elute Analyte & IS Wash->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute LCMS_Analysis LC-MS/MS Analysis Reconstitute->LCMS_Analysis

References

Technical Support Center: Trace Level Detection of N-Nitroso Paroxetine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the trace level detection of N-Nitroso Paroxetine (B1678475). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to enhancing analytical sensitivity in the detection of this impurity.

Frequently Asked Questions (FAQs)

Q1: What is the recommended analytical technique for trace level detection of N-Nitroso Paroxetine?

A1: The most suitable and widely used technique for the determination of this compound at trace levels is Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS). This method offers the high sensitivity and selectivity required to detect and quantify this potential genotoxic impurity at very low concentrations in drug substances and products.

Q2: Why is the detection of this compound important?

A2: this compound is a nitrosamine (B1359907) impurity that can form during the synthesis or storage of Paroxetine. Nitrosamine impurities are a class of compounds that are considered potentially carcinogenic. Therefore, regulatory agencies worldwide require strict control of these impurities in pharmaceutical products to ensure patient safety.

Q3: What are the typical precursor and product ions for this compound in MS/MS analysis?

A3: For this compound, the precursor ion (Q1) is typically m/z 359. The common product ions (Q3) used for quantification and confirmation are m/z 192 and m/z 329. The transition 359 > 192 is often used for quantification.[1]

Q4: What is a typical Limit of Quantification (LOQ) for this compound?

A4: With a properly optimized LC-MS/MS method, a Limit of Quantification (LOQ) of 0.03 µg/g in the drug substance can be achieved.[1] It is important to note that the LOQ should be sufficiently below the regulatory acceptable intake limit.

Troubleshooting Guide

This guide addresses common challenges encountered during the trace level detection of this compound, offering solutions to improve sensitivity and ensure accurate quantification.

ProblemPotential CauseRecommended Solution
Poor Signal Intensity or High Limit of Detection (LOD) / Limit of Quantitation (LOQ) Suboptimal ionization in the mass spectrometer source.Ensure the ion source is electrospray ionization (ESI) in positive mode (ESI+), which is effective for this compound. Optimize source parameters such as ion spray voltage, temperature, and gas flows.[1]
Inefficient chromatographic separation leading to broad peaks.Use a suitable C18 column and optimize the mobile phase gradient to achieve better peak focusing. A gradient program with acetonitrile (B52724) and an aqueous buffer like ammonium (B1175870) formate (B1220265) is recommended.[1]
Inadequate sample preparation resulting in low recovery.Follow a validated sample preparation method. A common approach involves dissolving the sample in methanol (B129727), followed by sonication and centrifugation to precipitate excipients. The supernatant is then filtered before injection.[1]
Matrix Effects (Ion Suppression or Enhancement) Co-eluting compounds from the sample matrix (e.g., excipients in tablets, the Paroxetine API itself) affecting the ionization of this compound.- Improve chromatographic separation to better resolve the analyte from matrix components.[2][3] - Consider using a divert valve to direct the flow to waste during the elution of the highly concentrated Paroxetine peak.[1] - The use of an isotope-labeled internal standard (e.g., this compound-d4) is highly recommended to compensate for matrix effects.[1]
Inconsistent or Non-Reproducible Results Instability of this compound in the sample or standard solutions.Prepare fresh standard and sample solutions and store stock solutions in a refrigerator. Minimize the time samples are left at room temperature before analysis. While specific stability data for this compound is limited, general practice for nitrosamines suggests assessing stability in the autosampler.[4][5]
Fluctuations in LC-MS/MS system performance.Regularly perform system suitability tests and calibrations. Ensure the LC system is delivering a stable and reproducible gradient and that the mass spectrometer is tuned and calibrated according to the manufacturer's recommendations.
Poor Peak Shape or Tailing Column overload due to high concentration of the Paroxetine API.Dilute the sample if the API concentration is causing chromatographic issues. Ensure the sample preparation method effectively removes a significant portion of the API if possible.
Inappropriate mobile phase pH.The use of a buffered mobile phase, such as ammonium formate, can help maintain a consistent pH and improve peak shape.[1]
Secondary interactions with the column.Use a high-quality, well-maintained C18 column. Consider columns specifically designed for polar compounds or those with end-capping to minimize silanol (B1196071) interactions.

Quantitative Data Summary

The following table summarizes the quantitative performance characteristics of a validated LC-MS/MS method for the analysis of this compound.

ParameterReported ValueReference
Limit of Quantification (LOQ) 0.03 µg/g[1]
Calibration Curve Range 0.3 - 20 ng/mL[1]

Experimental Protocols

Detailed LC-MS/MS Methodology for this compound Detection

This protocol is based on a validated method for the determination of this compound in paroxetine drug substances.[1]

1. Materials and Reagents:

  • This compound reference standard

  • This compound-d4 isotope-labeled internal standard

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Ammonium formate (reagent grade)

  • Deionized water (resistivity ≥ 18 MΩ·cm)

  • Paroxetine drug substance sample

2. Preparation of Solutions:

  • Mobile Phase A: Accurately weigh 0.63 g of ammonium formate and dissolve in 1 L of deionized water. Filter through a 0.22 µm membrane filter.

  • Mobile Phase B: Acetonitrile.

  • Internal Standard (IS) Stock Solution: Accurately weigh about 5 mg of this compound-d4 and dissolve in methanol in a 10 mL volumetric flask. Store refrigerated.

  • Internal Standard Working Solution (5 ng/mL): Dilute the IS stock solution with methanol.

  • Standard Stock Solution: Accurately weigh about 5 mg of this compound and dissolve in methanol in a 10 mL volumetric flask. Store refrigerated.

  • Calibration Curve Standards (0.3 - 20 ng/mL): Prepare a series of calibration standards by diluting the standard stock solution with methanol. Each standard should also contain the internal standard at a concentration of 0.5 ng/mL.

3. Sample Preparation:

  • Accurately weigh approximately 0.1 g of the Paroxetine drug substance sample into a centrifuge tube.

  • Add 1 mL of the internal standard working solution and 9 mL of methanol.

  • Mix thoroughly, sonicate for 5 minutes, and then centrifuge at 3000 ×g for 5 minutes.

  • Filter the supernatant through a 0.22 µm membrane filter into an autosampler vial.

4. LC-MS/MS Instrumental Conditions:

ParameterSetting
LC System Liquid Chromatograph with tandem mass spectrometer
Column Symmetry C18, 3.5 µm, 4.6 mm i.d. × 15 cm (or equivalent)
Column Temperature 40°C
Mobile Phase Gradient elution with Mobile Phase A and B (see table below)
Flow Rate 0.8 mL/min
Injection Volume 5 µL
Ion Source Electrospray Ionization (ESI)
Ionization Mode Positive (ESI+)
Ion Spray Voltage 5.5 kV
Ion Source Temperature 500°C
Nebulizer Gas (Gas 1) 50 psi
Heated Gas (Gas 2) 60 psi
Curtain Gas 35 psi
Collision Gas High
Detection Mode Multiple Reaction Monitoring (MRM)

Gradient Program:

Time (min)Mobile Phase A (%)Mobile Phase B (%)
0.0 → 2.035 → 3565 → 65
2.0 → 7.035 → 565 → 95
7.0 → 9.05 → 595 → 95
9.0 → 9.15 → 3595 → 65
9.1 → 12.035 → 3565 → 65

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (V)Collision Energy (eV)
This compound (Quantifier) 3591925023
This compound (Qualifier) 3593295011
This compound-d4 (I.S.) 3631964524

5. Data Analysis and Quantification:

  • Establish a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of the calibration standards.

  • Calculate the concentration of this compound in the sample solution from the calibration curve.

Visualizations

experimental_workflow cluster_prep Preparation cluster_process Processing cluster_analysis Analysis prep_solutions Prepare Mobile Phases, Standard, and IS Solutions sample_prep Sample Preparation: Weigh Sample, Add IS and Methanol sonicate Sonicate for 5 min sample_prep->sonicate centrifuge Centrifuge at 3000 x g for 5 min sonicate->centrifuge filter Filter Supernatant (0.22 µm filter) centrifuge->filter lcms_analysis LC-MS/MS Analysis filter->lcms_analysis data_quant Data Analysis and Quantification lcms_analysis->data_quant

Caption: Experimental workflow for the analysis of this compound.

troubleshooting_workflow start Start: Inconsistent or Poor Results check_system System Suitability Check: - Calibration - Performance start->check_system system_fail Action: - Recalibrate/Tune MS - Check LC Performance check_system->system_fail Fail system_pass System OK check_system->system_pass Pass system_fail->check_system check_sample_prep Review Sample Preparation: - Correct Procedure? - Fresh Solutions? system_pass->check_sample_prep sample_prep_fail Action: - Prepare Fresh Solutions - Follow Protocol Strictly check_sample_prep->sample_prep_fail Fail sample_prep_pass Sample Prep OK check_sample_prep->sample_prep_pass Pass sample_prep_fail->check_sample_prep check_chromatography Evaluate Chromatography: - Peak Shape - Retention Time - Resolution sample_prep_pass->check_chromatography chrom_fail Action: - Optimize Gradient - Check/Replace Column - Adjust Mobile Phase check_chromatography->chrom_fail Fail chrom_pass Chromatography OK check_chromatography->chrom_pass Pass chrom_fail->check_chromatography check_matrix_effects Investigate Matrix Effects: - Use Isotope-Labeled IS - Dilute Sample - Use Divert Valve chrom_pass->check_matrix_effects end End: Improved Results check_matrix_effects->end

References

resolving co-eluting peaks in N-Nitroso Paroxetine chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving challenges related to co-eluting peaks during the chromatographic analysis of N-Nitroso Paroxetine.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of peak co-elution in the analysis of this compound?

A1: Peak co-elution in this compound analysis, where this compound and another compound are not adequately separated, can stem from several factors:

  • Similar Physicochemical Properties: this compound and related impurities or degradants may have very similar polarities and affinities for the stationary phase, leading to close elution times.

  • Inadequate Chromatographic Selectivity: The chosen stationary phase and mobile phase combination may not provide sufficient chemical differentiation between the analytes.[1]

  • Poor Column Efficiency: An old or poorly packed column can lead to broader peaks, which are more likely to overlap.

  • Suboptimal Method Parameters: Incorrect gradient slope, mobile phase composition, temperature, or flow rate can all contribute to a lack of resolution.

Q2: How can I confirm if a peak is truly co-eluting?

A2: Confirming co-elution is a critical first step.[2][3] Here are a few methods:

  • Peak Shape Analysis: Look for asymmetrical peaks, such as those with a shoulder or a split top, which can indicate the presence of more than one compound.[2][3][4]

  • Diode Array Detector (DAD) Analysis: A DAD detector can perform peak purity analysis by comparing UV-Vis spectra across the peak.[2][3] If the spectra are not homogenous, co-elution is likely.

  • Mass Spectrometry (MS) Analysis: A mass spectrometer can analyze the mass-to-charge ratio (m/z) across the chromatographic peak. The presence of multiple parent ions or fragment ions would confirm co-elution.[2][3]

Q3: What is a good resolution value (Rs) to aim for to ensure baseline separation?

A3: A resolution value (Rs) of 1.5 or greater is generally considered to indicate baseline separation, where the area of each peak can be accurately quantified.[5]

Troubleshooting Guide

Problem: this compound peak is co-eluting with an unknown impurity.

This guide provides a systematic approach to resolving co-eluting peaks observed during the chromatographic analysis of this compound.

Before modifying the method, ensure the HPLC system is performing optimally.

  • Check for Peak Asymmetry: If all peaks in the chromatogram are broad or tailing, it might indicate a system or column issue rather than a method-specific problem.

  • Column Health: An old or contaminated column can lead to poor peak shape and resolution. If the column has been in use for a long time, consider replacing it.

  • Extra-Column Volume: Excessive tubing length or dead volume in connections can cause peak broadening. Ensure all connections are secure and tubing is of the appropriate internal diameter.

If the system is functioning correctly, the next step is to optimize the chromatographic method. The key to improving resolution lies in manipulating the three factors of the resolution equation: efficiency, selectivity, and retention factor .[5][6]

Strategy 1: Modify the Mobile Phase Gradient

A common and effective approach is to adjust the gradient elution profile. A shallower gradient can often improve the separation of closely eluting compounds.[5]

  • Action: Decrease the rate of change of the organic solvent concentration (%B) in the region where this compound and the interfering peak elute.

  • Example: If the co-elution occurs at 40% B, try a gradient segment that changes from 35% to 45% B over a longer period.

Strategy 2: Alter the Mobile Phase Composition

Changing the organic modifier or the pH of the aqueous phase can alter the selectivity of the separation.[5]

  • Change the Organic Modifier: Switching from acetonitrile (B52724) to methanol, or vice versa, can change the elution order due to different solvent properties.[5]

  • Adjust Mobile Phase pH: The retention of ionizable compounds is sensitive to pH. Modifying the pH of the aqueous mobile phase with additives like formic acid or ammonium (B1175870) formate (B1220265) can significantly impact resolution.

Strategy 3: Change the Stationary Phase

If modifications to the mobile phase are unsuccessful, changing the column chemistry can provide a different selectivity.[5][6]

  • Alternative C18 Phases: Not all C18 columns are the same. Try a C18 column from a different manufacturer or one with a different bonding density or end-capping.

  • Different Stationary Phase Chemistry: Consider columns with alternative chemistries, such as phenyl-hexyl or cyano (CN) phases, which offer different separation mechanisms.[5]

Strategy 4: Adjust Temperature and Flow Rate

These parameters can be fine-tuned to optimize the separation.

  • Temperature: Increasing the column temperature can improve efficiency and may alter selectivity.[6] A good starting point is to try temperatures between 30°C and 50°C.

  • Flow Rate: Decreasing the flow rate can sometimes improve resolution, but it will also increase the analysis time.[5]

Experimental Protocols

Protocol 1: HPLC Method for this compound Analysis

This protocol provides a starting point for the analysis of this compound.

ParameterCondition
Column Symmetry C18, 3.5 µm, 4.6 mm i.d. × 15 cm, or equivalent[7]
Mobile Phase A 10 mM Ammonium formate in water[7]
Mobile Phase B Acetonitrile[7]
Gradient 0-1 min (30% B), 1-8 min (30-80% B), 8-8.1 min (80-30% B), 8.1-12 min (30% B)[7]
Flow Rate 0.6 mL/min[7]
Column Temperature 40°C[7]
Injection Volume 5 µL[7]
Detection MS/MS (ESI+)[7]
Protocol 2: Troubleshooting Co-elution by Modifying the Gradient

This protocol outlines a systematic approach to optimizing the gradient to resolve co-eluting peaks.

  • Initial Run: Perform an injection using the standard method (Protocol 1) to confirm the co-elution.

  • Identify Elution Zone: Determine the approximate percentage of mobile phase B at which the co-eluting peaks elute.

  • Flatten the Gradient: Modify the gradient to be shallower around the elution zone. For example, if co-elution occurs around 5 minutes (approximately 55% B), try the modified gradient below.

  • Analyze Results: Compare the resolution between the original and modified gradients.

Example of Modified Gradient:

Time (min)% Mobile Phase B
0.030
4.050
7.060
8.080
8.130
12.030

Data Presentation

Table 1: Effect of Method Modifications on Peak Resolution

The following table summarizes hypothetical data demonstrating the impact of different troubleshooting steps on the resolution (Rs) between this compound and a co-eluting impurity.

Method ConditionThis compound Retention Time (min)Impurity Retention Time (min)Resolution (Rs)
Initial Method 5.215.210.00
Shallow Gradient 6.857.051.35
Methanol as Organic Modifier 6.126.381.62
Phenyl-Hexyl Column 7.347.011.89

Visualizations

Troubleshooting_Workflow start Co-eluting Peaks Observed (Rs < 1.5) system_check System Suitability Check (Peak Shape, Pressure) start->system_check method_mod Method Modification system_check->method_mod System OK gradient Modify Gradient Profile (Shallower Gradient) method_mod->gradient fail Consult Senior Scientist or Technical Support method_mod->fail All options exhausted mobile_phase Alter Mobile Phase (Change Organic Solvent/pH) gradient->mobile_phase column Change Stationary Phase (Different Column Chemistry) mobile_phase->column temp_flow Adjust Temperature & Flow Rate column->temp_flow evaluate Evaluate Resolution (Rs >= 1.5?) temp_flow->evaluate evaluate->method_mod No, Try Next Step success Resolution Achieved (Proceed with Validation) evaluate->success Yes

Caption: Troubleshooting workflow for resolving co-eluting peaks.

Resolution_Factors resolution Peak Resolution (Rs) efficiency Efficiency (N) (Peak Width) resolution->efficiency selectivity Selectivity (α) (Peak Separation) resolution->selectivity retention Retention Factor (k) (Peak Retention) resolution->retention efficiency_actions Increase Column Length Decrease Particle Size efficiency->efficiency_actions selectivity_actions Change Mobile Phase Change Stationary Phase Change Temperature selectivity->selectivity_actions retention_actions Adjust % Organic in Mobile Phase retention->retention_actions

Caption: Key factors influencing chromatographic resolution.

References

Technical Support Center: Prevention of N-Nitroso Paroxetine Formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for mitigating the risk of N-Nitroso Paroxetine (B1678475) formation during the manufacturing of Paroxetine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying potential sources of nitrosamine (B1359907) impurities and implementing effective control strategies.

Frequently Asked Questions (FAQs)

Q1: What is N-Nitroso Paroxetine and why is it a concern?

A1: this compound is a nitrosamine impurity that can form during the manufacturing process of Paroxetine.[1][2] Paroxetine itself is a secondary amine, making it susceptible to nitrosation.[3][4] Nitrosamines are classified as probable or possible human carcinogens, and their presence in pharmaceutical products is strictly regulated by health authorities like the FDA and EMA.[5][6] Therefore, it is crucial to control the formation of this compound to ensure the safety and quality of the final drug product.

Q2: What are the key factors that lead to the formation of this compound?

A2: The formation of this compound requires the presence of two main precursors: a nitrosatable amine (Paroxetine) and a nitrosating agent.[7][8] The reaction is influenced by several factors, including:

  • Presence of Nitrosating Agents: Nitrite (B80452) salts are common nitrosating agents that can be present as impurities in raw materials, excipients, and even water used in the manufacturing process.[7][9][10]

  • Reaction Conditions: Acidic conditions (low pH) generally favor the formation of nitrosamines.[8][11] Elevated temperatures and the presence of a liquid phase can also accelerate the reaction.[8][12]

  • Raw Material Quality: The purity of starting materials and excipients is critical. Contamination with nitrites or other nitrosating agents can significantly increase the risk of this compound formation.[13][14]

Q3: What are the primary strategies to prevent the formation of this compound?

A3: A comprehensive control strategy involves a multi-pronged approach:

  • Risk Assessment: Conduct a thorough risk assessment of the entire manufacturing process to identify potential sources of nitrosating agents and conditions conducive to nitrosamine formation.[6][13]

  • Process Optimization:

    • pH Control: Maintain a pH that is not favorable for the nitrosation reaction. While the reaction is enhanced at acidic pH, very low pH can be less reactive due to the protonation of the amine.[11]

    • Temperature Control: Avoid elevated temperatures during the manufacturing process and storage.[15]

    • Raw Material Selection: Source high-purity raw materials and excipients with low nitrite content.[14][16]

  • Use of Inhibitors/Scavengers: Incorporate inhibitors or scavengers into the formulation to compete with the nitrosation of Paroxetine.[17][18]

Q4: Which inhibitors can be used to prevent this compound formation?

A4: Several antioxidants and other compounds have been shown to be effective inhibitors of nitrosamine formation. These include:

  • Ascorbic Acid (Vitamin C) and its salts (e.g., Sodium Ascorbate): These are well-known and effective inhibitors that react with nitrosating agents, converting them to nitric oxide (NO).

  • α-Tocopherol (Vitamin E): This antioxidant can also inhibit N-nitrosamine formation.[4][18]

  • Phenolic Compounds: Caffeic acid and ferulic acid have demonstrated significant inhibitory effects.[9][17]

  • Amino Acids: Glycine, lysine, and histidine have shown potential as inhibitors in solution.[9][17]

Troubleshooting Guide

Issue Potential Root Cause(s) Recommended Actions
Detection of this compound in the final API or drug product. 1. Contamination of raw materials or excipients with nitrites.[7][13]2. Inadequate control of pH during the manufacturing process, leading to acidic conditions.[8][11]3. Use of processing temperatures that accelerate the nitrosation reaction.[8][15]4. Carryover of nitrosating agents from previous steps in the synthesis.[5]1. Implement stringent quality control and testing of all incoming raw materials and excipients for nitrite content.2. Monitor and control the pH of the reaction mixture throughout the process to avoid acidic conditions favorable for nitrosation.3. Optimize process parameters to use the lowest possible temperatures.4. Review the synthetic route and purification steps to ensure effective removal of any potential nitrosating agents.
Inconsistent levels of this compound between batches. 1. Variability in the quality of raw materials or excipients from different suppliers or lots.[13]2. Fluctuations in process parameters such as temperature, pH, or reaction time.[8][11][15]1. Establish strict specifications for all raw materials and qualify suppliers.2. Implement robust in-process controls to ensure consistent process parameters for every batch.
Failure of inhibitors to prevent this compound formation. 1. Insufficient concentration of the inhibitor.[9][17]2. Incompatibility of the inhibitor with the formulation or process conditions.3. Degradation of the inhibitor during the process.1. Optimize the concentration of the inhibitor based on spike studies and risk assessment.2. Evaluate the stability and compatibility of the chosen inhibitor within the specific formulation and process.3. Consider the use of a combination of inhibitors with different properties (e.g., hydrophilic and lipophilic).

Quantitative Data on Inhibitors

The following table summarizes the effectiveness of various inhibitors on N-nitrosamine formation as reported in literature. While not specific to this compound, this data provides a general indication of their potential efficacy.

Inhibitor Concentration Inhibition Efficiency Reference
Ascorbic Acid~1 wt%>80%[9][17]
Sodium Ascorbate~1 wt%>80%[9][17]
α-Tocopherol~1 wt%>80%[9][17]
Caffeic Acid~1 wt%>80%[9][17]
Ferulic Acid~1 wt%>80%[9][17]

Experimental Protocols

Protocol 1: General Method for Detection of this compound by LC-MS/MS

This protocol provides a general framework for the detection and quantification of this compound. Specific parameters may need to be optimized based on the instrumentation and sample matrix. A detailed method can be found in the cited reference.[19]

1. Sample Preparation:

  • Accurately weigh approximately 0.1 g of the Paroxetine sample into a centrifuge tube.

  • Add a known volume of a suitable solvent (e.g., methanol) containing an internal standard (e.g., this compound-d4).

  • Vortex the sample, sonicate for 5 minutes, and then centrifuge.

  • Filter the supernatant through a 0.22 µm filter before injection into the LC-MS/MS system.

2. LC-MS/MS Conditions (Example):

  • Column: A suitable C18 column (e.g., Symmetry C18, 3.5 µm, 4.6 mm x 150 mm).[19]

  • Mobile Phase: A gradient of an aqueous solvent (A) and an organic solvent (B), such as methanol (B129727) or acetonitrile, with a suitable modifier like formic acid.

  • Flow Rate: Approximately 0.8 mL/min.[19]

  • Injection Volume: 5 µL.[19]

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[19]

  • Detection Mode: Multiple Reaction Monitoring (MRM).[19]

    • Monitor for the specific precursor-to-product ion transitions for this compound (e.g., m/z 359 → 192 and 359 → 329) and the internal standard.[19]

3. Quantification:

  • Establish a calibration curve using certified reference standards of this compound.

  • Quantify the amount of this compound in the sample by comparing its peak area ratio to the internal standard against the calibration curve. The limit of quantification (LOQ) for this compound is reported to be 0.03 μg/g.[19]

Visualizations

N_Nitroso_Paroxetine_Formation_Pathway Paroxetine Paroxetine (Secondary Amine) N_Nitroso_Paroxetine This compound (Impurity) Paroxetine->N_Nitroso_Paroxetine + Nitrosating Agent Nitrosating_Agent Nitrosating Agent (e.g., Nitrite Impurity) Nitrosating_Agent->N_Nitroso_Paroxetine Acidic_Conditions Acidic Conditions (Low pH) Acidic_Conditions->N_Nitroso_Paroxetine Promotes Reaction

Caption: Formation pathway of this compound from its precursors.

Prevention_Strategies_Workflow Start Start: Paroxetine Manufacturing Process Risk_Assessment 1. Risk Assessment (Identify Nitrite Sources & Favorable Conditions) Start->Risk_Assessment Control_Strategies 2. Implement Control Strategies Risk_Assessment->Control_Strategies Process_Control Process Control - pH Monitoring - Temperature Control Control_Strategies->Process_Control Material_Control Raw Material Control - Test for Nitrites - Qualify Suppliers Control_Strategies->Material_Control Inhibitors Use of Inhibitors (e.g., Ascorbic Acid) Control_Strategies->Inhibitors Monitoring 3. In-Process & Final Product Testing (LC-MS/MS) Process_Control->Monitoring Material_Control->Monitoring Inhibitors->Monitoring End End: this compound Below Acceptable Limit Monitoring->End

Caption: Workflow for mitigating this compound formation.

References

Technical Support Center: Addressing Variability in N-Nitroso Paroxetine Genotoxicity Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the genotoxicity assessment of N-Nitroso Paroxetine (B1678475).

Frequently Asked Questions (FAQs)

Q1: Is N-Nitroso Paroxetine expected to be mutagenic in the Ames test?

A1: Based on current research, this compound has been found to be non-mutagenic in standard and enhanced OECD 471-compliant bacterial reverse mutation assays (Ames tests).[1][2] This holds true even under various experimental conditions that include metabolic activation with liver S9 fractions.[1]

Q2: Why is this compound generally non-mutagenic, unlike many other N-nitrosamines?

A2: The genotoxicity of many N-nitrosamines is dependent on metabolic activation via α-hydroxylation, a reaction catalyzed by cytochrome P450 (CYP) enzymes.[3] However, the piperidine (B6355638) ring in the this compound molecule is resistant to this α-carbon oxidation step.[1] This resistance prevents the formation of a DNA-reactive electrophilic species, which is a common pathway for mutagenicity for other nitrosamines.

Q3: How is this compound metabolized?

A3: this compound is metabolized by multiple human CYP isoforms, including CYP2C19, CYP2D6, and CYP3A4.[1] This is in contrast to its parent compound, paroxetine, which is primarily metabolized by CYP2D6.[1][4] The main metabolic pathway for this compound involves the oxidative scission of the 1,3-benzodioxole (B145889) ring, followed by Phase 2 conjugation.[1]

Q4: Have other in vitro genotoxicity assays shown positive results for this compound?

A4: Studies using metabolically competent human HepaRG cells (in both 2D and 3D models) have shown that this compound does not induce DNA damage in the CometChip assay or cause an increase in micronucleus formation.[5][6] In studies with human TK6 cells, this compound induced a weak, concentration-dependent increase in micronuclei, but the overall result was considered negative as the fold-change over the solvent control was not significant.[7]

Troubleshooting Guides

Ames Test (Bacterial Reverse Mutation Assay)

Issue: Negative result for this compound, but need to ensure the validity of the assay.

  • Possible Cause: The inherent non-mutagenicity of the compound. However, it is crucial to validate the test system.

  • Solution:

    • Positive Controls: Ensure that the nitrosamine-specific positive controls (e.g., N-nitrosodimethylamine - NDMA) show a robust positive response in the presence of the appropriate metabolic activation system.

    • Metabolic Activation: Use an "enhanced" Ames test protocol for nitrosamines. This includes using both rat and hamster liver S9 fractions at a high concentration (e.g., 30%).[8][9] Hamster liver S9 is often more effective at activating nitrosamines.[9]

    • Pre-incubation: Employ a pre-incubation method (e.g., 30 minutes) rather than the plate incorporation method, as this can increase the sensitivity for detecting nitrosamine (B1359907) mutagenicity.[8]

    • Bacterial Strains: Include Salmonella typhimurium strains TA100 and TA1535, and Escherichia coli WP2 uvrA (pKM101), which are known to be sensitive to different types of mutagens, including some nitrosamines.[2][8]

    • Solvent Selection: While this compound has been tested using DMSO, for some nitrosamines, the solvent can influence the outcome. If there are concerns, consider a preliminary study with an aqueous suspension.[10]

Issue: High background revertant counts.

  • Possible Cause: Contamination of media, reagents, or glassware. Variability in the bacterial culture.

  • Solution:

    • Aseptic Technique: Ensure strict aseptic techniques throughout the protocol.

    • Reagent Quality: Use fresh, high-quality reagents and media.

    • Culture Health: Use a fresh overnight culture of the tester strains and confirm the cell titer.

In Vitro Micronucleus Assay

Issue: No significant increase in micronuclei with this compound treatment.

  • Possible Cause: The compound may not be clastogenic or aneugenic under the tested conditions.

  • Solution:

    • Confirm Cytotoxicity: Ensure that the highest concentration tested induces some level of cytotoxicity (e.g., ~50-60% reduction in cell viability) to confirm that the compound has interacted with the cells. If no cytotoxicity is observed, the maximum tested concentration should be justified (e.g., 10 mM or 2 mg/mL).[11]

    • Metabolic Activation: As with the Ames test, incorporate a metabolically active system, such as hamster liver S9, especially for short-term treatments.[7]

    • Treatment Duration: Use both short (e.g., 3-4 hours with S9) and long (e.g., 24 hours without S9) exposure times.[12]

    • Positive Controls: Verify that known clastogens (e.g., mitomycin C) and aneugens (e.g., colchicine) induce a significant increase in micronuclei.

Issue: Difficulty in scoring binucleated cells.

  • Possible Cause: Suboptimal concentration of cytochalasin B.

  • Solution:

    • Titrate Cytochalasin B: Perform a preliminary experiment to determine the optimal concentration of cytochalasin B for the specific cell line being used to achieve a high proportion of binucleated cells.

    • Scoring Criteria: Ensure that strict morphological criteria are used for identifying and scoring micronuclei in binucleated cells.[13]

Comet Assay (Single Cell Gel Electrophoresis)

Issue: No increase in DNA damage (no comet tail formation) with this compound.

  • Possible Cause: The compound may not induce DNA strand breaks.

  • Solution:

    • Positive Control: Run a concurrent positive control (e.g., hydrogen peroxide or another known DNA-damaging agent) to confirm that the assay is performing correctly.[14]

    • Alkaline Conditions: Use the alkaline version of the comet assay (pH > 13) to detect both single- and double-strand DNA breaks.[15]

    • Lysis and Unwinding: Ensure that the lysis and alkaline unwinding steps are performed for a sufficient duration to allow for the proper release and denaturation of DNA.[14][15]

    • Electrophoresis Conditions: Optimize the voltage and duration of electrophoresis. These parameters can significantly impact the migration of DNA.[14]

Data Presentation

Table 1: Summary of this compound Genotoxicity Data

AssayCell/Strain TypeMetabolic ActivationConcentration Range TestedResultReference
Ames TestS. typhimurium & E. coliWith and without rat and hamster S9Not specified, but OECD 471 compliantNegative[1]
In Vitro MicronucleusHuman TK6 cellsWith hamster S9Up to concentrations inducing cytotoxicityNegative (Weak, non-significant increase)[7]
Comet Assay (CometChip)Human HepaRG cells (2D/3D)EndogenousUp to non-cytotoxic concentrationsNegative[5][6]
In Vitro MicronucleusHuman HepaRG cells (2D/3D)EndogenousUp to non-cytotoxic concentrationsNegative[5][6]

Table 2: Recommended Enhanced Ames Test Conditions for Nitrosamines

ParameterRecommendationRationaleReference
Assay Type Pre-incubationIncreases sensitivity for many nitrosamines.[8]
Pre-incubation Time 30 minutesOptimal for metabolic activation and detection.[8]
Bacterial Strains S. typhimurium TA98, TA100, TA1535, TA1537 and E. coli WP2 uvrA (pKM101)Broad detection of different mutation types.[8]
Metabolic Activation 30% Rat Liver S9 and 30% Hamster Liver S9Hamster S9 is often more effective for nitrosamines. High concentration enhances activity.[8][9]
Positive Controls Nitrosamine-specific (e.g., NDMA) and strain-specific controlsEnsures the test system can detect nitrosamine mutagenicity and is functioning correctly.

Experimental Protocols

Enhanced Ames Test for this compound

This protocol is adapted from recommendations for testing N-nitrosamine impurities.[8][10]

  • Preparation:

    • Grow overnight cultures of S. typhimurium strains (TA98, TA100, TA1535, TA1537) and E. coli WP2 uvrA (pKM101) at 37°C with shaking.

    • Prepare test solutions of this compound in a suitable solvent (e.g., DMSO) at various concentrations.

    • Prepare S9 mix on the day of the experiment using both Aroclor-induced rat and hamster liver S9 at a 30% concentration. Keep on ice.

  • Pre-incubation:

    • In sterile tubes, add:

      • 0.1 mL of bacterial culture.

      • 0.05 mL of this compound solution, positive control, or solvent control.

      • 0.5 mL of 30% S9 mix or phosphate (B84403) buffer (for non-activation arms).

    • Vortex gently and incubate at 37°C for 30 minutes with gentle shaking.

  • Plating and Incubation:

    • After incubation, add 2.0 mL of molten top agar (B569324) (at 45°C) to each tube.

    • Vortex briefly and pour onto minimal glucose agar plates.

    • Allow the top agar to solidify, then invert the plates and incubate at 37°C for 48-72 hours.

  • Scoring:

    • Count the number of revertant colonies on each plate.

    • Assess for cytotoxicity by observing the background bacterial lawn.

In Vitro Micronucleus Assay Protocol

This protocol is a general guideline based on OECD 487.

  • Cell Culture and Treatment:

    • Culture a suitable mammalian cell line (e.g., TK6, CHO) to a sufficient density.

    • Short treatment with S9: Treat cells with various concentrations of this compound for 3-4 hours in the presence of 30% hamster liver S9.

    • Long treatment without S9: Treat cells for approximately 1.5-2 normal cell cycles (e.g., 24 hours) without S9.

    • Include appropriate vehicle and positive controls.

  • Cytokinesis Block:

    • After treatment, wash the cells and add fresh medium containing cytochalasin B at a pre-determined optimal concentration.

    • Incubate for a period sufficient to allow for cell division (approximately 1-1.5 cell cycles).

  • Harvesting and Staining:

    • Harvest cells and treat with a hypotonic solution.

    • Fix the cells and drop them onto clean microscope slides.

    • Stain with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

  • Scoring:

    • Score at least 2000 binucleated cells per concentration for the presence of micronuclei.

    • Calculate the frequency of micronucleated cells.

Alkaline Comet Assay Protocol

This is a generalized protocol for the alkaline comet assay.

  • Cell Preparation and Treatment:

    • Treat cells in suspension or as a monolayer with this compound at various concentrations. Include negative and positive controls.

  • Slide Preparation:

    • Harvest and resuspend cells in ice-cold PBS.

    • Mix a small volume of cell suspension with molten low-melting-point agarose (B213101) and pipette onto a pre-coated slide.

    • Allow the agarose to solidify at 4°C.

  • Lysis:

    • Immerse the slides in cold lysis solution (high salt and detergent) for at least 1 hour at 4°C.

  • DNA Unwinding and Electrophoresis:

    • Gently rinse the slides and immerse them in a horizontal gel electrophoresis tank filled with cold, fresh alkaline electrophoresis buffer (pH > 13) for 20-40 minutes to allow DNA to unwind.

    • Perform electrophoresis at a low voltage (e.g., ~1 V/cm) for 20-30 minutes.

  • Neutralization and Staining:

    • Neutralize the slides with a neutralization buffer (e.g., Tris-HCl, pH 7.5).

    • Stain the DNA with a fluorescent dye (e.g., SYBR Green, DAPI).

  • Visualization and Analysis:

    • Visualize the comets using a fluorescence microscope.

    • Use image analysis software to quantify the extent of DNA damage (e.g., % tail DNA, tail moment).

Visualizations

cluster_workflow General Genotoxicity Testing Workflow for NDSRIs start Risk Assessment Identifies Potential This compound Impurity ames Tier 1: Enhanced Ames Test (OECD 471) start->ames invitro_mam Tier 2: In Vitro Mammalian Assay (e.g., Micronucleus) ames->invitro_mam Positive or Equivocal neg_result Negative Result: Low Genotoxic Concern ames->neg_result Negative invivo Follow-up: In Vivo Assay (if Tier 2 is positive) invitro_mam->invivo Positive invitro_mam->neg_result Negative invivo->neg_result Negative pos_result Positive Result: Potential Genotoxic Risk invivo->pos_result Positive

Caption: Genotoxicity testing workflow for nitrosamine impurities.

cluster_pathway Metabolic Pathways of this compound cluster_alpha α-Hydroxylation Pathway (Blocked) cluster_benzo Primary Metabolic Pathway nnp This compound alpha_ox α-Carbon Oxidation (Piperidine Ring) nnp->alpha_ox Resistant to Metabolism benzo_ox 1,3-Benzodioxole Ring Scission nnp->benzo_ox dna_reactive DNA-Reactive Electrophile alpha_ox->dna_reactive Leads to genotox Genotoxicity dna_reactive->genotox Causes catechol Unstable Catechol Intermediate benzo_ox->catechol phase2 Phase 2 Conjugation catechol->phase2 metabolites Stable Metabolites (Excreted) phase2->metabolites cyps CYP2C19 CYP2D6 CYP3A4 cyps->benzo_ox Catalyze

Caption: Metabolic pathways of this compound.

References

Technical Support Center: Optimization of N-Nitroso Paroxetine Extraction Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the extraction efficiency of N-Nitroso Paroxetine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its analysis important?

A1: this compound is a nitrosamine (B1359907) impurity that can form in pharmaceutical products containing Paroxetine, a selective serotonin (B10506) reuptake inhibitor (SSRI) used to treat various depressive and anxiety disorders.[1] Due to the potential carcinogenic nature of nitrosamine impurities, regulatory bodies worldwide mandate strict control and monitoring of their levels in drug substances and products.[2] Therefore, sensitive and accurate analytical methods are crucial to ensure the safety and quality of Paroxetine-containing medicines.

Q2: What is the most common analytical technique for the determination of this compound?

A2: The most common and recommended analytical technique is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[3][4] This method offers high sensitivity and selectivity, which is essential for detecting and quantifying trace levels of this compound in complex matrices like pharmaceutical formulations.[2][5]

Q3: Are there any specific safety precautions to consider when handling this compound?

A3: Yes, it is important to note that this compound is potentially carcinogenic.[6] Appropriate personal protective equipment (PPE), such as gloves, lab coats, and safety glasses, should be worn at all times. All handling of the substance and its solutions should be performed in a well-ventilated area or a fume hood to minimize inhalation exposure.

Troubleshooting Guides

This section provides structured guidance for troubleshooting common issues encountered during the extraction and analysis of this compound.

Issue 1: Low or No Analyte Signal

Possible Cause Troubleshooting Steps
Inefficient Extraction - Ensure the sample is fully dissolved in the extraction solvent (methanol).[3] - Verify that the sonication and centrifugation steps are performed as per the protocol to ensure complete extraction from the sample matrix.[3] - Check the accuracy of all volumetric measurements.
Analyte Degradation - Prepare fresh standard and sample solutions. Stock solutions should be stored in a refrigerator.[3] - Use amber flasks to protect solutions from light-induced degradation.[3]
Matrix Effects (Ion Suppression) - Dilute the sample extract to reduce the concentration of interfering matrix components. - If dilution is not feasible, consider implementing a solid-phase extraction (SPE) cleanup step. A mixed-mode cation exchange SPE cartridge can be effective for retaining the analyte while washing away matrix components.[2]
Incorrect LC-MS/MS Parameters - Verify that the mass spectrometer is set to the correct multiple reaction monitoring (MRM) transitions for this compound and its internal standard.[3] - Optimize the ion source parameters (e.g., ion spray voltage, temperature, gas flows) to ensure efficient ionization.[3]

Issue 2: Poor Peak Shape or Tailing

Possible Cause Troubleshooting Steps
Column Contamination - Wash the column with a strong solvent to remove any adsorbed contaminants. - If the problem persists, the column may need to be replaced.
Inappropriate Mobile Phase pH - Ensure the mobile phase composition and pH are prepared accurately according to the protocol. The use of ammonium (B1175870) formate (B1220265) helps to control the pH.[3]
Secondary Interactions - Interactions between the analyte and active sites on the column can cause peak tailing. Using a high-purity, end-capped column as specified can minimize these interactions.[7]

Issue 3: Inconsistent Retention Times

Possible Cause Troubleshooting Steps
Inadequate Column Equilibration - Ensure the column is sufficiently equilibrated with the initial mobile phase conditions before each injection, especially when using a gradient elution.[7]
Fluctuations in Mobile Phase Composition - Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed to prevent bubbles in the system.[7]
Temperature Variations - Use a column oven to maintain a constant and stable temperature throughout the analysis.[3][7]

Experimental Protocols

A validated method for the determination of this compound in Paroxetine drug substance is detailed below.[3]

Reagents and Materials
Reagent/Material Grade/Specification
Methanol (B129727)HPLC Grade
AcetonitrileHPLC Grade
Ammonium FormateReagent Grade
Deionized WaterResistivity ≥ 18 MΩ•cm
This compoundReference Standard
This compound-d4Isotope-labeled Internal Standard
Volumetric Flasks10 mL, Amber
Centrifuge Tubes15 mL, Polypropylene
Membrane Filter0.22 μm, PVDF
Preparation of Solutions
  • Mobile Phase A: Accurately weigh 0.63 g of ammonium formate and dissolve in 1 L of deionized water. Filter through a 0.22 μm membrane filter.[3]

  • Mobile Phase B: Acetonitrile.[3]

  • Internal Standard (IS) Stock Solution: Accurately weigh approximately 5 mg of this compound-d4, dissolve, and dilute to 10 mL with methanol in an amber volumetric flask. Store in a refrigerator.[3]

  • Internal Standard Working Solution (5 ng/mL): Dilute the IS stock solution with methanol.[3]

  • Standard Stock Solution: Accurately weigh approximately 5 mg of this compound, dissolve, and dilute to 10 mL with methanol in an amber volumetric flask. Store in a refrigerator.[3]

  • Standard Working Solutions (0.3-20 ng/mL): Prepare a series of calibration standards by diluting the standard stock solution with methanol. Each standard should contain the internal standard at a concentration of 0.5 ng/mL.[3]

Sample Preparation
  • Accurately weigh approximately 0.1 g of the Paroxetine sample into a 15 mL centrifuge tube.

  • Add 1 mL of the internal standard working solution and 9 mL of methanol.

  • Mix thoroughly and sonicate for 5 minutes.

  • Centrifuge at 3000 x g for 5 minutes.

  • Filter the supernatant through a 0.22 μm membrane filter to obtain the sample solution for analysis.[3]

LC-MS/MS Operating Conditions
Parameter Condition
Column Symmetry C18, 3.5 µm, 4.6 mm i.d. x 15 cm (or equivalent)
Column Temperature 40°C
Mobile Phase Gradient of Solvent A (10 mM Ammonium Formate in water) and Solvent B (Acetonitrile)
Flow Rate 0.8 mL/min
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temperature 500°C
Detection Mode Multiple Reaction Monitoring (MRM)

Gradient Program:

Time (min) Solvent A (%) Solvent B (%)
0.0 → 2.03565
2.0 → 7.035 → 565 → 95
7.0 → 9.0595
9.0 → 9.15 → 3595 → 65
9.1 → 12.03565

MRM Transitions:

Analyte Precursor Ion (m/z) Product Ion (m/z)
This compound359192 (Quantitative)
359329 (Qualitative)
This compound-d4 (IS)363196

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Weigh 0.1 g of Paroxetine Sample add_solvents Add 1 mL IS Solution and 9 mL Methanol sample->add_solvents mix_sonicate Mix and Sonicate for 5 min add_solvents->mix_sonicate centrifuge Centrifuge at 3000 x g for 5 min mix_sonicate->centrifuge filter Filter Supernatant (0.22 µm) centrifuge->filter inject Inject 5 µL of Sample Solution filter->inject Sample Solution lc_separation Chromatographic Separation inject->lc_separation ms_detection Mass Spectrometric Detection (MRM) lc_separation->ms_detection data_analysis Data Analysis and Quantification ms_detection->data_analysis

Caption: A diagram illustrating the experimental workflow for the extraction and analysis of this compound.

troubleshooting_workflow start Start Troubleshooting issue Identify the Issue start->issue low_signal Low/No Signal issue->low_signal Signal poor_peak_shape Poor Peak Shape issue->poor_peak_shape Peak Shape retention_time_shift Inconsistent Retention Time issue->retention_time_shift Retention check_extraction Verify Extraction Procedure low_signal->check_extraction check_ms_params Check MS Parameters low_signal->check_ms_params check_column Inspect/Wash Column poor_peak_shape->check_column check_mobile_phase Prepare Fresh Mobile Phase poor_peak_shape->check_mobile_phase retention_time_shift->check_mobile_phase check_equilibration Ensure Proper Equilibration retention_time_shift->check_equilibration

Caption: A logical workflow for troubleshooting common issues during this compound analysis.

References

Technical Support Center: Troubleshooting Poor Peak Shape in N-Nitroso Paroxetine HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of N-Nitroso Paroxetine. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on resolving common chromatographic issues. Here, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and visual aids to help you achieve optimal peak shape and reliable results in your analyses.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Poor peak shape in the HPLC analysis of this compound can manifest as peak tailing, fronting, splitting, or broadening. These issues can compromise the accuracy and precision of your results. Below are common problems and their potential causes and solutions.

Q1: My this compound peak is tailing. What are the likely causes and how can I fix it?

Peak tailing is a common issue, especially for basic compounds like this compound, and is characterized by an asymmetrical peak where the latter half is broader than the front half.

Possible Causes:

  • Secondary Silanol (B1196071) Interactions: Free silanol groups on the surface of silica-based columns can interact with the basic this compound molecule, leading to tailing.[1][2]

  • Mobile Phase pH: If the mobile phase pH is not optimal, it can lead to undesirable interactions between the analyte and the stationary phase.[1][2]

  • Column Contamination or Degradation: Accumulation of sample matrix components on the column or degradation of the stationary phase can create active sites that cause tailing.

  • Sample Overload: Injecting a sample with a high concentration of this compound can lead to peak tailing.

Solutions:

  • Use a High-Purity, End-Capped Column: Modern, high-purity silica (B1680970) columns with thorough end-capping are designed to minimize silanol interactions.[1]

  • Optimize Mobile Phase pH: Adjusting the mobile phase to a lower pH can help to suppress the ionization of silanol groups, thereby reducing interactions with the basic analyte.[1]

  • Add a Competing Base: Introducing a small amount of a competing base, such as triethylamine (B128534) (TEA), to the mobile phase can block the active silanol sites.[1]

  • Reduce Sample Concentration: Dilute your sample and reinject to see if the peak shape improves.

  • Column Washing: If contamination is suspected, wash the column with a strong solvent.

Q2: I am observing peak fronting for this compound. What could be the cause?

Peak fronting, where the front part of the peak is broader than the latter half, is less common than tailing but indicates significant chromatographic issues.

Possible Causes:

  • Sample Overload: Injecting too much of the sample is a primary cause of peak fronting.

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause the analyte band to spread, leading to fronting.

  • Column Collapse: In rare cases, a physical collapse of the column bed at the inlet can cause peak fronting.

Solutions:

  • Dilute the Sample: Decrease the concentration of your sample or reduce the injection volume.

  • Match Sample Solvent to Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase. If a stronger solvent is necessary for solubility, keep the injection volume to a minimum.

  • Replace the Column: If a column void or collapse is suspected, replacing the column is the only solution.

Q3: My this compound peak is split or appears as a doublet. What is happening?

Split peaks can be one of the more challenging issues to diagnose as they can stem from both chemical and physical problems.

Possible Causes:

  • Co-elution with an Impurity: The split peak may actually be two different, closely eluting compounds.

  • Contamination at the Column Inlet: A partially blocked inlet frit can disrupt the sample flow path, causing peak splitting. If this is the case, all peaks in the chromatogram will likely be affected.

  • Sample Solvent Effect: Injecting a sample in a solvent that is not miscible with the mobile phase can cause peak splitting.

  • Conformational Isomers: Nitrosamines can exist as stable rotational isomers (rotamers) due to restricted rotation around the N-N bond.[3] Under certain chromatographic conditions, these isomers can be separated, resulting in two distinct peaks for the same compound.[3]

Solutions:

  • Optimize Separation: Adjust the mobile phase composition or gradient to try and resolve the two peaks. If they are indeed two different compounds, this should improve their separation.

  • Clean/Replace Column Inlet Frit: If all peaks are split, the inlet frit is likely contaminated and should be cleaned or replaced.

  • Adjust Sample Solvent: Ensure your sample solvent is compatible with your mobile phase.

  • Confirm Isomers: If conformational isomers are suspected, techniques like LC-MS can confirm that both peaks have the same mass-to-charge ratio. Varying the column temperature can also affect the interconversion rate of the isomers and may alter the peak appearance.

Data Presentation: Optimizing HPLC Parameters

While specific quantitative data for the effect of varying all HPLC parameters on this compound peak shape is not extensively available in published literature, the following tables provide a summary of a known successful method and general guidance on parameter optimization based on established chromatographic principles for similar compounds.

Table 1: Recommended LC-MS/MS Method Parameters for this compound Analysis [4]

ParameterRecommended Condition
Column Symmetry C18, 3.5 µm, 4.6 mm i.d. × 15 cm
Mobile Phase A 0.63 g/L Ammonium (B1175870) formate (B1220265) in deionized water
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0.0 → 2.0
2.0 → 7.0
7.0 → 9.0
9.0 → 9.1
9.1 → 12.0
Flow Rate 0.8 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Detection ESI+ MS/MS

Table 2: General Troubleshooting Guide for HPLC Parameter Adjustment

ParameterIssueRecommended Adjustment & Rationale
Mobile Phase pH Peak TailingDecrease pH to suppress silanol ionization.
Organic Modifier % Poor ResolutionDecrease the percentage of the organic modifier to increase retention and potentially improve resolution.[1]
Column Chemistry Peak Tailing/Poor ResolutionSwitch to a different stationary phase (e.g., Phenyl or Cyano) to alter selectivity.[1]
Temperature Co-elutionLowering the column temperature can sometimes enhance resolution.[1]
Flow Rate Broad PeaksA lower flow rate can sometimes lead to sharper peaks, but will increase run time.

Experimental Protocols

Below are detailed methodologies for key experiments and procedures related to the HPLC analysis of this compound.

Protocol 1: Mobile Phase Preparation (Based on Recommended Method)[4]
  • Mobile Phase A (Aqueous):

    • Accurately weigh 0.63 g of ammonium formate (reagent grade).

    • Transfer the ammonium formate into a 1 L volumetric flask.

    • Add deionized water (resistivity ≥ 18 MΩ•cm) to the flask and dissolve the ammonium formate completely.

    • Bring the solution to the 1 L mark with deionized water.

    • Filter the solution through a 0.22 µm membrane filter.

    • Degas the mobile phase before use.

  • Mobile Phase B (Organic):

    • Use HPLC grade acetonitrile.

    • Filter through a 0.22 µm membrane filter.

    • Degas the mobile phase before use.

Protocol 2: Standard and Sample Solution Preparation[4]
  • Standard Stock Solution:

    • Accurately weigh approximately 5 mg of this compound reference standard.

    • Transfer it into a 10 mL amber volumetric flask.

    • Dissolve and dilute to volume with HPLC grade methanol (B129727).

    • Store this stock solution in a refrigerator.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations in the desired calibration range (e.g., 0.3-20 ng/mL).

  • Sample Solution Preparation:

    • Accurately weigh approximately 0.1 g of the Paroxetine drug substance into a 15 mL centrifuge tube.

    • Add 9 mL of methanol.

    • Mix thoroughly using a vortex mixer.

    • Sonicate the mixture for 5 minutes.

    • Centrifuge at a force of ≥ 3000 ×g for 5 minutes.

    • Filter the supernatant through a 0.22 µm PVDF membrane filter.

    • The resulting filtrate is the sample solution for injection.

Protocol 3: Forced Degradation Study

Forced degradation studies are essential for developing stability-indicating methods.

  • Acid Hydrolysis:

    • Dissolve this compound in a solution of 0.1 M HCl.

    • Heat the solution at a controlled temperature (e.g., 80°C) for a specified period (e.g., 24 hours).

    • Neutralize the solution before injection.

  • Base Hydrolysis:

    • Dissolve this compound in a solution of 0.1 M NaOH.

    • Heat the solution at a controlled temperature for a specified period.

    • Neutralize the solution before injection.

  • Oxidative Degradation:

    • Dissolve this compound in a solution of hydrogen peroxide (e.g., 3%).

    • Store the solution at room temperature for a specified period (e.g., 48 hours).

  • Thermal Degradation:

    • Expose the solid this compound to dry heat in a controlled oven.

  • Photolytic Degradation:

    • Expose a solution of this compound to UV light.

Analyze the stressed samples by HPLC to observe for degradation products and ensure the method can separate them from the parent peak.

Mandatory Visualization

The following diagrams, created using Graphviz (DOT language), illustrate key troubleshooting workflows and logical relationships.

Troubleshooting_Workflow cluster_tailing Peak Tailing cluster_fronting Peak Fronting cluster_splitting Split Peaks start Poor Peak Shape Observed peak_type Identify Peak Shape Issue start->peak_type tailing_causes Potential Causes: - Silanol Interactions - Suboptimal Mobile Phase pH - Column Contamination - Sample Overload peak_type->tailing_causes Tailing fronting_causes Potential Causes: - Sample Overload - Strong Sample Solvent peak_type->fronting_causes Fronting splitting_causes Potential Causes: - Co-elution - Column Inlet Contamination - Sample Solvent Mismatch - Conformational Isomers peak_type->splitting_causes Splitting tailing_solutions Solutions: - Use End-Capped Column - Lower Mobile Phase pH - Add Competing Base - Reduce Sample Concentration - Clean Column tailing_causes->tailing_solutions Address end_node Optimal Peak Shape tailing_solutions->end_node fronting_solutions Solutions: - Dilute Sample - Reduce Injection Volume - Match Sample Solvent to Mobile Phase fronting_causes->fronting_solutions Address fronting_solutions->end_node splitting_solutions Solutions: - Optimize Separation - Clean/Replace Inlet Frit - Adjust Sample Solvent - Vary Temperature/Use MS splitting_causes->splitting_solutions Address splitting_solutions->end_node

Caption: A logical workflow for troubleshooting common peak shape issues.

Logical_Relationships cluster_problem Problem cluster_causes Primary Causes cluster_solutions Solutions peak_tailing Peak Tailing silanol_interaction Silanol Interactions peak_tailing->silanol_interaction mobile_phase_ph Suboptimal Mobile Phase pH peak_tailing->mobile_phase_ph end_capped_column Use End-Capped C18 Column silanol_interaction->end_capped_column competing_base Add Competing Base (e.g., TEA) silanol_interaction->competing_base lower_ph Lower Mobile Phase pH mobile_phase_ph->lower_ph

Caption: Relationship between peak tailing, its causes, and solutions.

References

minimizing ion suppression in N-Nitroso Paroxetine mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of N-Nitroso Paroxetine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during mass spectrometry experiments, with a focus on minimizing ion suppression.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the common causes of ion suppression in the LC-MS/MS analysis of this compound?

Ion suppression in the analysis of this compound is a frequent challenge that can lead to reduced sensitivity, accuracy, and reproducibility. The primary causes stem from co-eluting matrix components that interfere with the ionization of the target analyte in the mass spectrometer's ion source.[1]

Key sources of ion suppression include:

  • High concentrations of the active pharmaceutical ingredient (API), Paroxetine: The parent drug is often present at a much higher concentration than the N-Nitroso impurity and can cause significant ion suppression.

  • Excipients from the drug product formulation: Various inactive ingredients in tablets or other dosage forms can leach into the sample preparation and co-elute with this compound.

  • Contaminants from solvents and reagents: Impurities in lower-grade solvents can introduce interfering ions.[2] It is crucial to use high-purity, LC-MS grade solvents and reagents.[2]

  • LC system contamination: Contaminants can leach from tubing, seals, and other components of the LC system. Carryover from previous injections is also a common issue.[2]

Q2: I am observing low signal intensity for this compound. How can I determine if ion suppression is the cause?

To diagnose ion suppression, a post-extraction spike experiment is a common and effective method.[2] This involves comparing the signal response of this compound in a spiked matrix sample to its response in a clean solvent. A significantly lower signal in the matrix sample indicates the presence of ion suppression.[2]

Another useful technique is to monitor the signal of a stable isotope-labeled internal standard (SIL-IS), such as this compound-d4.[3] Since the SIL-IS co-elutes and has nearly identical physicochemical properties to the analyte, it will be affected by ion suppression in a similar manner, allowing for more accurate quantification.[4]

Q3: What are the recommended strategies to minimize ion suppression when analyzing this compound?

Minimizing ion suppression requires a multi-faceted approach focusing on sample preparation, chromatographic separation, and mass spectrometer settings.

  • Effective Sample Preparation: The goal is to remove as many matrix components as possible before analysis. For this compound in a drug substance, a straightforward "dilute-and-shoot" method after protein precipitation can be effective.[3] More complex matrices might necessitate solid-phase extraction (SPE) or liquid-liquid extraction (LLE) for cleaner extracts.[2][5]

  • Chromatographic Optimization: Fine-tuning the HPLC/UHPLC separation is critical. This can be achieved by:

    • Adjusting the gradient profile: A well-optimized gradient can separate this compound from the bulk of the Paroxetine API and other matrix components.

    • Using a suitable column: A high-resolution column, such as a C18, is often employed.[3]

    • Implementing a divert valve: This is a highly effective technique to divert the highly concentrated Paroxetine peak to waste, preventing it from entering and contaminating the mass spectrometer source.[3]

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): Employing a SIL-IS, like this compound-d4, is strongly recommended to compensate for any remaining matrix effects and variability in the ionization process.[3]

  • Mass Spectrometer Parameter Optimization: Fine-tuning the ion source parameters, such as gas flows and temperatures, can help to improve the ionization efficiency of this compound.

Experimental Protocols

Detailed Methodology for this compound Analysis in a Drug Substance

This protocol is adapted from a validated method for the determination of this compound in Paroxetine drug substances.[3]

1. Sample Preparation

  • Accurately weigh approximately 0.1 g of the Paroxetine drug substance sample into a 15 mL centrifuge tube.

  • Add 1 mL of the internal standard solution (this compound-d4 at 5 ng/mL in methanol) and 9 mL of methanol.

  • Vortex the tube to mix thoroughly.

  • Sonicate the sample for 5 minutes.

  • Centrifuge at 3000 x g for 5 minutes.

  • Filter the supernatant through a 0.22 µm PVDF membrane filter into an HPLC vial. The sample is now ready for injection.

2. LC-MS/MS Operating Conditions

ParameterCondition
LC System Liquid Chromatograph coupled with a Tandem Mass Spectrometer
Column Symmetry C18, 3.5 µm, 4.6 mm i.d. × 15 cm, or equivalent
Column Temperature 40°C
Mobile Phase A 0.63 g of ammonium (B1175870) formate (B1220265) in 1 L of deionized water, filtered
Mobile Phase B Acetonitrile
Flow Rate 0.8 mL/min
Injection Volume 5 µL
Gradient Program Time (min)
Divert Valve Program Time (min)

3. Mass Spectrometer Parameters

ParameterSetting
Ion Source Electrospray Ionization (ESI)
Ionization Mode Positive (ESI+)
Ion Spray Voltage 5.5 kV
Ion Source Temperature 500°C
Nebulizer Gas (Gas 1) 50 psi
Heated Gas (Gas 2) 60 psi
Curtain Gas 35 psi
Collision Gas High
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transitions Analyte

Data Summary

The following table summarizes the key quantitative parameters from the validated method for this compound analysis.[3]

ParameterValue
Limit of Quantification (LOQ)0.03 µg/g
Calibration Curve Range0.3 - 20 ng/mL (containing 0.5 ng/mL internal standard)
Internal StandardThis compound-d4

Visual Workflow

IonSuppressionTroubleshooting start Start: Low N-Nitroso Paroxetine Signal d1 Perform Post-Extraction Spike Experiment start->d1 end_good Resolution: Accurate Quantification end_bad Further Investigation Required d2 Is Signal Suppressed? d1->d2 d2->end_bad No p1 Optimize Sample Preparation (e.g., SPE, LLE) d2->p1 Yes d3 Is SIL-IS Implemented? p3 Implement a Stable Isotope-Labeled Internal Standard d3->p3 No p4 Re-evaluate Signal and System Suitability d3->p4 Yes d4 Is Signal Recovered? d4->end_good Yes d4->end_bad No p2 Optimize Chromatography - Adjust Gradient - Use Divert Valve p1->p2 p2->d3 p3->p4 p4->d4

Caption: Troubleshooting workflow for addressing low signal intensity in this compound analysis.

References

strategies to reduce N-Nitroso Paroxetine in finished drug products

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you understand, identify, and mitigate the risk of N-Nitroso Paroxetine in your finished drug products.

Frequently Asked Questions (FAQs): General Information

Q1: What is this compound and why is it a concern?

A1: this compound is a nitrosamine (B1359907) impurity that is structurally related to the active pharmaceutical ingredient (API), Paroxetine.[1][2] It is classified as a Nitrosamine Drug Substance-Related Impurity (NDSRI).[3] Nitrosamines as a class are of significant concern because many are considered potent, probable, or possible human carcinogens.[4][5] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established strict limits for these impurities in pharmaceutical products to ensure patient safety.[6][7]

Q2: How is this compound formed in a drug product?

A2: this compound forms through a chemical reaction known as nitrosation. This occurs when the secondary amine group within the Paroxetine molecule reacts with a nitrosating agent.[1][2] The most common nitrosating agents in this context are nitrites (NO₂⁻), which can be present as trace impurities in raw materials.[8][9] This reaction is typically facilitated by acidic conditions.[5][7]

Q3: What are the regulatory limits for this compound?

A3: For NDSRIs like this compound that may lack compound-specific carcinogenicity data, regulatory agencies often apply a default acceptable intake (AI) limit. Under the FDA's Carcinogenic Potency Categorization Approach (CPCA), such a compound may be assigned a default AI limit of 26.5 ng/day.[2][4] It is critical to consult the latest guidance from relevant regulatory authorities, as specific limits can be updated.[3][10]

Troubleshooting Guide: Root Cause Analysis

Q4: We have detected this compound in our stability studies. What are the potential root causes?

A4: The detection of this compound points to the unintended presence of a nitrosating agent reacting with the Paroxetine API. A systematic root cause analysis should investigate the following potential sources:

  • Excipients: This is the most common source of nitrite (B80452) impurities. Nitrite levels can vary significantly between different excipients, suppliers, and even between different batches from the same supplier.[9][11][12]

  • API Synthesis: While less common for NDSRIs, residual nitrosating agents from the API manufacturing process should be evaluated.[13]

  • Manufacturing Process:

    • Water: The use of disinfected water (e.g., through chlorination or ozonation) can potentially introduce nitrosating agents.[14]

    • Process Conditions: High temperatures or specific pH conditions during manufacturing can accelerate the nitrosation reaction.[7][11]

  • Packaging and Storage: Degradation of certain packaging materials or high humidity and temperature during storage can contribute to impurity formation.[4][9]

Q5: How can we confirm if our excipients are the source of the problem?

A5: To determine if excipients are the root cause, you should:

  • Conduct a Risk Assessment: Evaluate each excipient in your formulation for its potential to contain nitrite impurities. Polymeric excipients, for example, have been noted for variability in peroxide and other reactive impurity content.[9]

  • Analytical Testing: Test incoming batches of suspect excipients for nitrite content using a validated analytical method. Creating a database of nitrite levels from different suppliers can be a valuable tool for risk management.[9][15]

  • Spiking Studies: Perform laboratory-scale studies where the Paroxetine API is blended with individual excipients under stressed conditions (e.g., elevated heat and humidity) to see which combinations generate the NDSRI.

Troubleshooting Guide: Mitigation and Control Strategies

Q6: What formulation strategies can we implement to reduce this compound formation?

A6: Formulation design is a primary and highly effective mitigation strategy. Consider the following approaches:

  • Excipient Selection and Control: The most direct strategy is to source excipients with guaranteed low levels of nitrites. This requires a robust supplier qualification program and may involve setting an incoming specification for nitrite content in high-risk excipients.[3][7][8]

  • pH Modification: The nitrosation reaction is heavily pH-dependent, favoring acidic conditions. Incorporating pH-modifying excipients, such as sodium carbonate, to create a neutral or basic micro-environment within the dosage form can effectively inhibit the formation of this compound.[3][7][8]

  • Inclusion of Nitrite Scavengers: Adding antioxidants to the formulation can inhibit nitrosamine formation. These molecules, known as "nitrite scavengers," react with and eliminate nitrites, preventing them from reacting with the Paroxetine API.[16] Commonly used and effective scavengers include ascorbic acid (Vitamin C) and alpha-tocopherol (B171835) (Vitamin E).[3][7]

Q7: Beyond formulation, what other control strategies should we consider?

A7: A comprehensive control strategy involves multiple layers of defense:

  • Process Optimization: Design the manufacturing process to avoid conditions that favor nitrosation. This includes controlling temperature, minimizing moisture, and maintaining optimal pH levels throughout production.[4][7]

  • Supplier Qualification: Implement a stringent qualification program for all raw material suppliers (both API and excipients) to control the levels of incoming reactive impurities.[3][4]

  • Packaging and Storage Conditions: Select appropriate packaging materials that do not leach nitrosating agents and define storage conditions (temperature and humidity) that minimize the risk of impurity formation over the product's shelf life.[4][9]

Experimental Protocols & Data

Key Mitigation Strategies Summary

The following table summarizes the primary strategies for mitigating this compound formation.

Strategy CategorySpecific ActionMechanism of ActionKey References
Formulation Design Excipient Selection Reduces the primary source of nitrosating agents (nitrites) in the formulation.[8],[3],[15]
pH Modification Shifts the formulation's micro-environment to a neutral or basic pH, which inhibits the acid-catalyzed nitrosation reaction.[3],[7]
Inclusion of Scavengers Antioxidants (e.g., Ascorbic Acid) compete for and neutralize nitrites, preventing them from reacting with the Paroxetine API.[3],[16]
Process Control Process Optimization Minimizes exposure to conditions (e.g., high heat, moisture) that accelerate the nitrosation reaction rate.[4],[7]
Supply Chain Supplier Qualification Ensures that raw materials and excipients consistently meet low-nitrite specifications.[4],[3]
Experimental Protocol: Quantification of this compound by LC-MS/MS

This section provides a detailed methodology for a key experiment: the sensitive detection and quantification of this compound in a drug substance. This protocol is based on established methods for nitrosamine analysis.[17][18]

1. Objective: To accurately quantify the level of this compound in a Paroxetine drug substance sample.

2. Materials and Reagents:

  • This compound Reference Standard

  • This compound-d4 (Internal Standard, I.S.)

  • Methanol (B129727) (LC-MS Grade)

  • Acetonitrile (LC-MS Grade)

  • Ammonium Formate

  • Formic Acid

  • Water (Ultrapure)

  • Paroxetine Drug Substance Sample

3. Sample and Standard Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve the this compound reference standard in methanol to create a stock solution.

  • Internal Standard Stock Solution: Prepare a stock solution of this compound-d4 in methanol.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the standard stock solution with methanol and adding a fixed concentration of the internal standard solution to each. A typical range would be 0.3-20 ng/mL.[17]

  • Sample Preparation: Accurately weigh approximately 0.1 g of the Paroxetine sample into a centrifuge tube. Add a known volume of the internal standard solution and methanol. Sonicate to dissolve, centrifuge to remove any particulates, and filter the supernatant into a vial for analysis.[17]

4. LC-MS/MS Instrumental Parameters:

ParameterCondition
LC System UPLC/HPLC System
Column C18, 3.5 µm, 4.6 mm i.d. × 15 cm (or equivalent)
Column Temp. 40°C
Mobile Phase A 10 mM Ammonium Formate with 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 0.8 mL/min
Injection Vol. 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization, Positive (ESI+)
Ion Source Temp. 500°C
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transitions Analyte: this compound, Precursor Ion (m/z): 359, Product Ions (m/z): 192 (Quantitative), 329 (Qualitative)[17]
Analyte: this compound-d4 (I.S.), Precursor Ion (m/z): 363, Product Ions (m/z): To be determined

5. Data Analysis:

  • Establish a calibration curve by plotting the peak area ratio (this compound / Internal Standard) against the concentration of the calibration standards.

  • Calculate the concentration of this compound in the sample using the peak area ratio obtained from the sample injection and the regression equation from the calibration curve.

  • The method's Limit of Quantification (LOQ) should be sufficiently low, for example, at or below 0.03 µg/g (30 ppb), to ensure compliance with regulatory limits.[17]

Visualizations

G cluster_reactants Reactants cluster_conditions Conditions cluster_product Product paroxetine Paroxetine API (contains secondary amine) nitroso_paroxetine This compound (NDSRI Impurity) paroxetine->nitroso_paroxetine nitrosating_agent Nitrosating Agent (e.g., Nitrite from Excipients) nitrosating_agent->nitroso_paroxetine acidic_ph Acidic pH acidic_ph->nitroso_paroxetine   facilitates reaction

Caption: Formation pathway of this compound.

G start Start risk_assessment Step 1: Risk Assessment (API, Excipients, Process, Packaging) start->risk_assessment risk_identified Risk Identified? risk_assessment->risk_identified confirmatory_testing Step 2: Confirmatory Testing (LC-MS/MS Analysis) risk_identified->confirmatory_testing Yes monitoring Routine Monitoring & Control risk_identified->monitoring No implement_mitigation Step 3: Implement Mitigation (Formulation, Process Controls) confirmatory_testing->implement_mitigation retest Verify Effectiveness (Re-test Product) implement_mitigation->retest retest->monitoring end End monitoring->end

References

Technical Support Center: Synthesis of Isotopically Labeled N-Nitroso Paroxetine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of isotopically labeled N-Nitroso Paroxetine.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in synthesizing isotopically labeled this compound?

A1: The synthesis of isotopically labeled this compound presents several challenges. These primarily revolve around the multi-step nature of the synthesis which typically involves the initial preparation of an isotopically labeled Paroxetine precursor, followed by the N-nitrosation reaction. Key challenges include:

  • Achieving high isotopic incorporation and preventing isotopic scrambling: Ensuring the isotopic labels are introduced at the desired positions with high efficiency is critical.

  • Controlling the N-nitrosation reaction: This reaction can be sensitive to conditions, potentially leading to low yields or the formation of byproducts.

  • Purification of the final product: Separating the desired isotopically labeled this compound from unreacted starting materials and byproducts can be complex.

  • Handling the potential instability of the N-nitroso compound: N-nitroso compounds can be sensitive to light, heat, and acidic conditions.

Q2: Which isotopic labels are commonly used for this compound, and where are they typically incorporated?

A2: Deuterium (B1214612) (D or ²H) is a commonly used stable isotope for labeling Paroxetine analogs. For use as an internal standard in mass spectrometry, deuterium labels are strategically placed to provide a distinct mass shift.[1] A common approach involves introducing deuterium into the piperidine (B6355638) ring of the Paroxetine molecule.[2] For example, Paroxetine-d4 and Paroxetine-d6 are known variants.[2] The synthesis of this compound-d5 has also been reported for use as an internal standard. The labeling strategy often involves the use of a deuterated reducing agent, such as sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (B1239839) (LiAlD₄), during the synthesis of the Paroxetine core.[1]

Q3: What are the typical starting materials for the synthesis of isotopically labeled this compound?

A3: The synthesis generally starts with the preparation of isotopically labeled Paroxetine. A plausible synthetic route would involve the reduction of a suitable precursor ketone with a deuterated reducing agent to introduce the isotopic labels.[1] The resulting isotopically labeled Paroxetine is then used as the direct precursor for the N-nitrosation reaction. The nitrosating agent is typically a source of the nitrosonium ion (NO⁺), such as sodium nitrite (B80452) (NaNO₂) under acidic conditions.

Q4: Why is LC-MS/MS the preferred analytical technique for the analysis of this compound?

A4: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for analyzing this compound due to its high sensitivity and selectivity.[3] This is crucial for detecting and quantifying trace levels of this impurity. The Multiple Reaction Monitoring (MRM) mode in tandem mass spectrometry provides a high degree of specificity, which helps in minimizing interferences from the sample matrix.[2][3]

Troubleshooting Guide

Issue Possible Causes Troubleshooting Steps
Low Yield of Isotopically Labeled Paroxetine - Incomplete reaction during the reduction step.- Suboptimal reaction conditions (temperature, solvent).- Degradation of the starting material or product.- Ensure the deuterated reducing agent is fresh and of high purity.- Optimize the reaction temperature and time.- Use anhydrous solvents to prevent quenching of the reducing agent.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Low Isotopic Enrichment / Isotopic Scrambling - Presence of protic solvents or moisture.- Back-exchange of isotopes under certain pH conditions.- Use deuterated solvents for the reaction and work-up where appropriate.- Ensure all glassware is thoroughly dried before use.- Control the pH during the reaction and purification steps.
Low Yield of this compound - Inefficient nitrosation.- Degradation of the N-nitroso product.- Suboptimal pH for the nitrosation reaction.- The optimal pH for nitrosation is typically acidic (pH 3-5).[4] Carefully control the pH with a suitable buffer.- Use a slight excess of the nitrosating agent (e.g., sodium nitrite).- Keep the reaction temperature low (e.g., 0-5 °C) to minimize degradation.- Protect the reaction from light.
Presence of Multiple Byproducts - Over-nitrosation or side reactions.- Impurities in the starting labeled Paroxetine.- Purify the isotopically labeled Paroxetine intermediate before the nitrosation step.- Control the stoichiometry of the nitrosating agent.- Analyze the byproducts by LC-MS/MS to identify their structures and adjust reaction conditions accordingly.
Difficulty in Purifying the Final Product - Similar polarities of the product and impurities.- Instability of the product on silica (B1680970) gel.- Use reverse-phase chromatography (e.g., C18) for purification.[5]- Consider alternative purification methods like preparative HPLC.- Keep the purification process at a low temperature and protect from light.
Analyte Degradation During Analysis - Instability of this compound in the sample solution or during the analytical process.- Prepare samples fresh and store them at low temperatures (2-8°C) and protected from light.[6]- Use amber vials for sample storage and analysis.- Optimize LC-MS source parameters to minimize in-source degradation.[3]

Quantitative Data Summary

The following tables present hypothetical, yet realistic, quantitative data for the synthesis of isotopically labeled this compound.

Table 1: Synthesis of Isotopically Labeled Paroxetine (e.g., Paroxetine-d4)

Parameter Method A (NaBH₄/D₂O) Method B (LiAlD₄ in THF)
Starting Material Precursor KetonePrecursor Ester
Yield (%) 7585
Chemical Purity (HPLC, %) >98>99
Isotopic Purity (MS, %) 97>99
Deuterium Incorporation (%) 96>99

Table 2: N-Nitrosation of Isotopically Labeled Paroxetine

Parameter Condition A (NaNO₂, Acetic Acid) Condition B (NaNO₂, HCl)
Starting Material Paroxetine-d4Paroxetine-d4
Yield (%) 6570
Chemical Purity (HPLC, %) >95>97
Isotopic Purity (MS, %) >99>99

Experimental Protocols

Protocol 1: Synthesis of Isotopically Labeled Paroxetine (Illustrative Example for Paroxetine-d4)

This protocol is a plausible method based on general chemical principles for isotopic labeling.[1]

  • Preparation of the Precursor: Synthesize the appropriate ketone precursor of Paroxetine.

  • Reduction and Labeling:

    • Dissolve the ketone precursor in a suitable anhydrous solvent (e.g., methanol-d4) under an inert atmosphere.

    • Cool the solution to 0 °C.

    • Slowly add a deuterated reducing agent (e.g., sodium borodeuteride, NaBD₄) portion-wise.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Work-up and Purification:

    • Quench the reaction carefully with D₂O.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

    • Purify the resulting labeled Paroxetine intermediate by column chromatography on silica gel.

Protocol 2: Synthesis of Isotopically Labeled this compound

This protocol is based on general methods for the N-nitrosation of secondary amines.[7]

  • Dissolution: Dissolve the purified isotopically labeled Paroxetine in a suitable solvent mixture (e.g., water and acetic acid).

  • Nitrosation:

    • Cool the solution to 0-5 °C in an ice bath.

    • Prepare a solution of sodium nitrite (NaNO₂) in water.

    • Add the sodium nitrite solution dropwise to the Paroxetine solution while stirring. Maintain the temperature below 5 °C.

    • Stir the reaction mixture at 0-5 °C for 1-2 hours.

  • Work-up and Purification:

    • Extract the N-nitroso product with a suitable organic solvent (e.g., dichloromethane).

    • Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure at a low temperature.

    • Purify the crude product using reverse-phase column chromatography.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Isotopic Labeling cluster_step2 Step 2: N-Nitrosation cluster_purification Purification & Analysis Start Paroxetine Precursor Reduction Reduction with Deuterated Reagent (e.g., NaBD4) Start->Reduction Anhydrous Solvent Labeled_Paroxetine Isotopically Labeled Paroxetine Reduction->Labeled_Paroxetine Nitrosation Nitrosation with NaNO2 / Acid Labeled_Paroxetine->Nitrosation 0-5 °C Final_Product Isotopically Labeled This compound Nitrosation->Final_Product Purification Reverse-Phase Chromatography Final_Product->Purification Analysis LC-MS/MS Analysis Purification->Analysis Troubleshooting_Workflow Start Low Yield or Purity Issue Check_Step Which Step is Problematic? Start->Check_Step Labeling_Issue Isotopic Labeling Step Check_Step->Labeling_Issue Labeling Nitrosation_Issue N-Nitrosation Step Check_Step->Nitrosation_Issue Nitrosation Check_Reagents Check Reagent Purity (e.g., NaBD4, Solvents) Labeling_Issue->Check_Reagents Check_Conditions Optimize Reaction Conditions (Temp, Time, Atmosphere) Labeling_Issue->Check_Conditions Check_pH Verify pH of Nitrosation (Optimal ~3-5) Nitrosation_Issue->Check_pH Check_Temp Ensure Low Temperature (0-5 °C) Nitrosation_Issue->Check_Temp Check_Purification Review Purification Method (Consider RP-HPLC) Nitrosation_Issue->Check_Purification

References

Technical Support Center: Optimizing N-Nitroso Paroxetine Mutagenicity Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the mutagenicity assessment of N-Nitroso Paroxetine (B1678475), with a focus on optimizing S9 metabolic activation conditions.

Frequently Asked Questions (FAQs)

Q1: Is N-Nitroso Paroxetine expected to be mutagenic in a standard Ames test?

A1: Current research indicates that this compound is not mutagenic in standard and enhanced Ames tests.[1][2][3][4][5] Studies have shown it to be non-mutagenic even under experimental conditions designed to maximize metabolic activation by CYP enzymes.[3]

Q2: Why might this compound be non-mutagenic when many other nitrosamines are potent mutagens?

A2: The lack of mutagenicity is likely due to its chemical structure. The piperidine (B6355638) ring in this compound appears resistant to the α-carbon oxidation by CYP enzymes.[3] This oxidation is a critical step in the metabolic activation of many nitrosamines to their DNA-reactive electrophilic species.

Q3: What are the key parameters to consider when optimizing an Ames test for a novel N-nitroso compound?

A3: For N-nitroso compounds, the most critical parameters to optimize are the source and concentration of the S9 fraction, the use of a pre-incubation step, and the selection of appropriate bacterial strains.[6][7][8][9][10] The choice of solvent can also impact the results.[11]

Q4: Which species of S9 is generally recommended for testing N-nitrosamines?

A4: Hamster liver S9 is frequently reported to be more effective than rat liver S9 for the metabolic activation of many N-nitrosamines.[6][7][8][9][12][13] Some protocols suggest using a mixture of rat and hamster S9 to increase the sensitivity of the assay for certain compounds.[13]

Q5: What is the optimal concentration of S9 to use in the S9 mix?

A5: For N-nitrosamines, a higher concentration of S9, typically 30%, is often recommended over the standard 10% to enhance the detection of mutagenicity.[6][9][11][14] However, it is important to note that for some nitrosamines, increasing the S9 concentration does not always lead to a higher mutagenic response and can even cause cytotoxicity at concentrations above 20%.[12][14]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High background (spontaneous revertant) counts in the negative control with S9. S9 mix contamination with bacteria or endogenous mutagens.Use a sterile-filtered S9 mix. Ensure all reagents and plasticware are sterile. Run a "no-test-article" control with the S9 mix to check for contamination.
S9 fraction itself may have some inherent mutagenic activity.Test different lots of S9. Ensure proper storage of the S9 fraction at -80°C.
No or weak positive control response with S9 activation. Suboptimal S9 concentration.For nitrosamines, try increasing the S9 concentration in the mix to 30%.[6][9]
Inappropriate S9 species.Consider using hamster liver S9, which is often more effective for nitrosamines than rat liver S9.[7][8]
Inactive S9 or cofactors.Verify the activity of the S9 lot with known pro-mutagens. Ensure the S9 mix is freshly prepared and cofactors (e.g., NADP+, G6P) are not expired and have been stored correctly. The presence of NADP+ is critical.[15]
Insufficient pre-incubation time.For nitrosamines, a pre-incubation step of 30 minutes is generally recommended.[6][7][8]
High variability between replicate plates. Uneven distribution of top agar (B569324).Ensure the top agar is well-mixed and poured evenly across the plate.
Inconsistent bacterial culture density.Use a fresh overnight culture and ensure consistent inoculum volume.
Pipetting errors.Calibrate pipettes regularly.
Test article precipitates in the assay. Poor solubility of the test article in the assay medium.Test a range of solvents. DMSO is common, but for some compounds, an aqueous suspension may yield different results.[11] Ensure the final solvent concentration is not toxic to the bacteria.
Cytotoxicity observed at low concentrations. The test article is highly toxic to the bacteria.Reduce the upper concentration of the test article. Examine the background lawn of the plates for signs of toxicity.
High S9 concentration is causing toxicity.While 30% S9 is often recommended for nitrosamines, if toxicity is observed, consider testing a lower concentration (e.g., 10% or 20%).[12][14]

Data Presentation

Table 1: Recommended Ames Test Conditions for N-Nitrosamines

Parameter Standard Condition Enhanced Condition for N-Nitrosamines Reference(s)
S9 Species Rat Liver (Aroclor 1254 or Phenobarbital/β-naphthoflavone induced)Hamster Liver (induced) or a mixture of rat and hamster S9[6][7][8][13]
S9 Concentration in Mix 10% (v/v)30% (v/v)[6][9][11]
Assay Method Plate Incorporation or Pre-incubationPre-incubation[8][11][14]
Pre-incubation Time 20-30 minutes30 minutes[6][7][8]
Bacterial Strains S. typhimurium TA98, TA100, TA1535, TA1537 and E. coli WP2 uvrA or WP2 uvrA(pKM101)S. typhimurium TA100, TA1535 and E. coli WP2 uvrA(pKM101) are particularly sensitive to nitrosamines.[7][8][9][15]

Table 2: Summary of this compound Genotoxicity Data

Assay Metabolic Activation Result Reference(s)
Bacterial Reverse Mutation Assay (Ames)With and without S9 (rat and hamster)Negative[1][2][3]
In Vitro Micronucleus Assay (TK6 cells)With hamster liver S9Negative[1]
In Vitro Micronucleus Assay (HepaRG cells)Endogenous metabolismNegative[2]
Comet Assay (HepaRG cells)Endogenous metabolismNegative[2][4]

Experimental Protocols

Enhanced Ames Test Protocol for N-Nitroso Compounds

This protocol is an adaptation of the OECD 471 guideline, optimized for the detection of N-nitrosamines.[6][8][9][11]

  • Bacterial Strains: Use overnight cultures of Salmonella typhimurium strains TA100 and TA1535, and Escherichia coli strain WP2uvrA(pKM101).

  • S9 Mix Preparation:

    • On the day of the experiment, prepare the S9 mix on ice.

    • For a 30% S9 mix, combine 3 parts S9 fraction (e.g., induced hamster liver S9) with 7 parts S9 Cofactor Mix (containing NADP+ and Glucose-6-Phosphate).

  • Pre-incubation Assay:

    • In sterile test tubes, add the following in order:

      • 0.5 mL of 30% S9 mix (or phosphate (B84403) buffer for assays without metabolic activation).

      • 0.1 mL of bacterial culture.

      • 0.05 mL of the test substance solution (this compound) at various concentrations, positive control (e.g., a known mutagenic nitrosamine), or negative/solvent control.

    • Vortex the tubes gently and incubate at 37°C for 30 minutes with gentle shaking.

  • Plating and Incubation:

    • After incubation, add 2.0 mL of molten top agar (maintained at 45°C) containing a catalytic amount of biotin (B1667282) and histidine (for Salmonella) or tryptophan (for E. coli) to each tube.

    • Vortex briefly and immediately pour the contents onto the surface of minimal glucose agar plates.

    • Gently tilt and rotate the plates to ensure even distribution of the top agar.

    • Allow the top agar to solidify completely at room temperature.

  • Scoring:

    • Invert the plates and incubate at 37°C for 48-72 hours.

    • Count the number of revertant colonies on each plate.

    • Examine the plates for signs of cytotoxicity (a significant reduction in the number of revertant colonies or a clearing of the background bacterial lawn).

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Pre-incubation Assay cluster_plating Plating & Incubation cluster_analysis Analysis prep_bacteria Bacterial Culture (e.g., TA100, TA1535) mix Combine: - S9 Mix - Bacterial Culture - Test Article prep_bacteria->mix prep_s9 Prepare 30% S9 Mix (Hamster Liver) prep_s9->mix prep_test Prepare Test Article (this compound) prep_test->mix incubate Incubate 37°C, 30 min mix->incubate add_agar Add Top Agar incubate->add_agar pour_plate Pour on Minimal Glucose Agar Plate add_agar->pour_plate incubate_plate Incubate 37°C, 48-72h pour_plate->incubate_plate count Count Revertant Colonies incubate_plate->count evaluate Evaluate Mutagenicity & Cytotoxicity count->evaluate

Caption: Enhanced Ames Test Workflow for N-Nitrosamines.

signaling_pathway cluster_activation Metabolic Activation Pathway cluster_dna DNA Interaction & Outcome cluster_paroxetine This compound nitrosamine (B1359907) N-Nitroso Compound cyp450 CYP450 Enzymes (e.g., in S9) nitrosamine->cyp450 α-hydroxylation alpha_hydroxy α-Hydroxynitrosamine (Unstable Intermediate) cyp450->alpha_hydroxy no_alpha Resistance to α-carbon oxidation cyp450->no_alpha diazonium Alkyldiazonium Ion (Reactive Electrophile) alpha_hydroxy->diazonium Spontaneous decomposition dna DNA diazonium->dna Alkylation adduct DNA Adducts dna->adduct mutation Mutation (e.g., Point Mutation) adduct->mutation Miscoding during DNA replication nnp This compound nnp->cyp450 no_mutation No Mutagenicity no_alpha->no_mutation

Caption: Metabolic Activation of Nitrosamines and the Case of this compound.

References

mitigating the risk of N-Nitroso Paroxetine formation in drug formulation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on mitigating the risk of N-Nitroso Paroxetine formation in drug formulations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a concern?

A1: this compound is a nitrosamine (B1359907) impurity that can form during the synthesis or storage of Paroxetine, a selective serotonin (B10506) reuptake inhibitor (SSRI).[1][2] Nitrosamines are classified as probable or possible human carcinogens, making their presence in pharmaceuticals a significant safety concern for regulatory agencies like the FDA and EMA.[3][4][5]

Q2: How is this compound formed in a drug formulation?

A2: this compound forms through a chemical reaction between the secondary amine group in the Paroxetine molecule and a nitrosating agent.[1] The most common nitrosating agent is nitrous acid (HNO₂), which can be generated from nitrite (B80452) salts (often present as impurities in excipients) under acidic conditions.[6][7]

Q3: What are the primary sources of nitrites in a drug formulation?

A3: Nitrite impurities can be introduced into a drug product from several sources, including:

  • Excipients: Many common excipients can contain trace levels of nitrites. The concentration can vary significantly between different excipients and even between different suppliers of the same excipient.[8][9][10]

  • Water: Potable water used during manufacturing can contain nitrites.[4]

  • Raw Materials and Solvents: Starting materials, reagents, and solvents used in the synthesis of the active pharmaceutical ingredient (API) or in the formulation process may contain nitrite impurities.[11]

Q4: What factors can accelerate the formation of this compound?

A4: Several factors can promote the formation of this impurity:

  • Acidic pH: The reaction between amines and nitrosating agents is significantly faster under acidic conditions.[4][12]

  • Presence of Water: Water activity, particularly in processes like wet granulation, can facilitate the reaction.[13][14]

  • Elevated Temperature and Humidity: Storage at high temperatures and humidity can increase the rate of formation.[15]

  • Presence of Aldehydes: Certain aldehydes can catalyze the nitrosation reaction, even at neutral pH.[16]

Q5: What is the acceptable intake (AI) limit for this compound?

A5: For nitrosamine drug substance-related impurities (NDSRIs) like this compound with limited specific toxicological data, the US FDA often assigns a default acceptable intake (AI) limit of 26.5 ng/day.[2][11] However, specific limits can be established based on the impurity's carcinogenic potency.[17] For N-Nitrosoparoxetine, a recommended AI of 1300 ng/day has been listed.[18]

Troubleshooting Guides

Issue 1: Unexpected detection of this compound in a new formulation.
Potential Cause Troubleshooting Step
High Nitrite Content in a New Excipient Lot 1. Review the certificate of analysis for all excipients, paying close attention to nitrite levels. 2. If not specified, request nitrite level data from the excipient supplier or conduct in-house testing.[8][14] 3. Consider qualifying suppliers based on their ability to provide low-nitrite excipients.[12][19]
pH of the Formulation 1. Measure the pH of the drug product microenvironment. 2. If acidic, consider incorporating a pH-modifying excipient (e.g., sodium carbonate) to shift the pH to neutral or basic, which can significantly slow down the nitrosation reaction.[12][16]
Manufacturing Process 1. Evaluate if a change from direct compression to wet granulation was implemented. The addition of water in wet granulation can increase the risk of nitrosamine formation.[13][14] 2. If wet granulation is necessary, minimize water content and drying times.
Issue 2: this compound levels increase during stability studies.
Potential Cause Troubleshooting Step
Formulation Instability 1. Incorporate antioxidants (nitrite scavengers) into the formulation. Ascorbic acid (vitamin C) and alpha-tocopherol (B171835) (vitamin E) have been shown to effectively inhibit nitrosamine formation by reacting with nitrites.[5][12][13] 2. Even low concentrations of ascorbic acid (e.g., 0.25%) can significantly reduce nitrosamine formation.[5]
Packaging Issues 1. Assess the packaging materials for their potential to leach nitrosamines or allow moisture ingress.[11] 2. Consider using high-barrier packaging to protect the drug product from environmental humidity.
Storage Conditions 1. Ensure the drug product is stored under recommended temperature and humidity conditions. 2. Conduct forced degradation studies to understand the impact of temperature and humidity on this compound formation.

Data Presentation

Table 1: Impact of Excipient Supplier on Theoretical Nitrosamine Formation

Mitigation Strategy Reduction in Nitrosamine Formation
Changing the supplier of a single critical excipientUp to 59%[8][14]
Changing the suppliers of the three most critical excipientsUp to 89%[8][14]

Table 2: Effectiveness of Various Antioxidants as Nitrite Scavengers

Antioxidant Inhibition Efficiency
Ascorbic AcidHigh[13]
Caffeic AcidModerate to High[13]
Ferulic AcidModerate to High[13]
p-Aminobenzoic Acid (PABA)Comparable to Ascorbic Acid[13]

Effectiveness can be dependent on the specific drug substance and formulation.[13]

Experimental Protocols

Protocol 1: Quantification of this compound by LC-MS/MS

This protocol provides a general method for the sensitive detection and quantification of this compound in a drug substance.[20]

1. Materials and Reagents:

  • This compound reference standard

  • This compound-d4 (internal standard)

  • Methanol (B129727) (LC-MS grade)

  • Water with 0.1% Formic Acid (Solvent A)

  • Acetonitrile with 0.1% Formic Acid (Solvent B)

  • Symmetry C18 column (or equivalent)

2. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in methanol to a known concentration.

  • Internal Standard Stock Solution: Prepare a stock solution of this compound-d4 in methanol.

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solutions with methanol to achieve a concentration range (e.g., 0.3-20 ng/mL) containing a fixed concentration of the internal standard.

  • Sample Solution: Accurately weigh about 0.1 g of the Paroxetine sample, add a known volume of internal standard solution and methanol. Sonicate to dissolve and centrifuge. Filter the supernatant for analysis.[20]

3. LC-MS/MS Operating Conditions:

  • Column Temperature: 40°C

  • Flow Rate: 0.8 mL/min

  • Injection Volume: 5 µL

  • Ionization Mode: Electrospray Ionization Positive (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions (example):

    • This compound: 359 > 192 (quantitative), 359 > 329 (qualitative)[20]

    • This compound-d4: 363 > 196

4. Data Analysis:

  • Establish a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of the standard solutions.

  • Quantify the amount of this compound in the sample using the calibration curve. The limit of quantification (LOQ) for this method can be as low as 0.03 µg/g.[20]

Visualizations

cluster_formation Formation Pathway of this compound Paroxetine Paroxetine (Secondary Amine) NNitrosoParoxetine This compound Paroxetine->NNitrosoParoxetine Nitrosation Nitrite Nitrite Impurity (e.g., from Excipients) NitrousAcid Nitrous Acid (HNO2) Nitrite->NitrousAcid Acid Acidic Conditions (H+) Acid->NitrousAcid NitrousAcid->NNitrosoParoxetine

Caption: Formation pathway of this compound.

cluster_workflow Risk Mitigation Workflow RiskAssessment Step 1: Risk Assessment - Identify potential sources of amines and nitrites - Evaluate formulation and process risks RiskIdentified Risk Identified? RiskAssessment->RiskIdentified ConfirmatoryTesting Step 2: Confirmatory Testing - Use validated analytical methods (e.g., LC-MS/MS) - Quantify this compound levels RiskIdentified->ConfirmatoryTesting Yes NoRisk No Action Required (Document Assessment) RiskIdentified->NoRisk No AboveLimit Levels > AI Limit? ConfirmatoryTesting->AboveLimit Mitigation Step 3: Mitigation & Reporting - Reformulation (pH modifiers, antioxidants) - Process optimization (e.g., direct compression) - Excipient/supplier qualification AboveLimit->Mitigation Yes Control Implement Control Strategy (e.g., routine testing) AboveLimit->Control No Mitigation->Control

Caption: FDA-recommended 3-step nitrosamine mitigation workflow.

References

improving the limit of detection for N-Nitroso Paroxetine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to researchers, scientists, and drug development professionals working on the detection and quantification of N-Nitroso Paroxetine.

Troubleshooting Guides

This section addresses common issues encountered during the analysis of this compound, providing potential causes and solutions in a question-and-answer format.

Question 1: Why am I observing a poor signal or low sensitivity for this compound?

Possible Causes and Solutions:

Cause Troubleshooting Steps
Suboptimal Sample Preparation Review and optimize your sample preparation method. For complex matrices, simple dilution may not be sufficient. Consider implementing a sample concentration step like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove matrix interferences and concentrate the analyte.[1][2]
Inefficient Ionization Optimize the ion source parameters of your mass spectrometer. For LC-MS/MS, atmospheric pressure chemical ionization (APCI) can sometimes offer better sensitivity for nitrosamines compared to electrospray ionization (ESI).[3] Experiment with parameters such as ion spray voltage, ion source temperature, nebulizer gas, and curtain gas to maximize the signal for this compound.[3][4]
Matrix Effects (Ion Suppression) The sample matrix can interfere with the ionization of the target analyte, leading to a suppressed signal.[5][6] To mitigate this, improve chromatographic separation to resolve this compound from co-eluting matrix components.[6] Alternatively, a more thorough sample cleanup using SPE can be effective.[3] Diluting the sample may also help if the analyte concentration is sufficiently high.[3]
Incorrect Mass Spectrometry Settings Ensure the mass spectrometer is properly tuned and calibrated. Verify that the correct precursor and product ion masses for this compound are being monitored in Multiple Reaction Monitoring (MRM) mode. For this compound, a common transition is m/z 359 → 192.[4]

Question 2: What is causing the high background noise in my chromatogram?

Possible Causes and Solutions:

Cause Troubleshooting Steps
Contaminated Solvents or Reagents Use high-purity, LC-MS grade solvents and reagents to minimize background noise.[3]
System Contamination A contaminated LC-MS/MS system can be a significant source of background noise. Regularly clean the ion source and other components of the mass spectrometer.[3]
Suboptimal MS Parameters Adjusting certain mass spectrometer parameters can help reduce background noise. Optimizing the curtain gas and cone gas flow can prevent neutral molecules and solvent droplets from entering the mass spectrometer, thereby reducing noise.[3]

Question 3: Why am I seeing poor peak shapes (e.g., fronting, tailing, or splitting) for this compound?

Possible Causes and Solutions:

Cause Troubleshooting Steps
Incompatible Sample Solvent The composition of the sample solvent should be as close as possible to the initial mobile phase conditions to ensure good peak shape. Injecting a sample in a solvent much stronger than the mobile phase can lead to peak distortion.[3]
Column Overload Injecting too much sample onto the column can lead to peak fronting.[7] Try reducing the injection volume or diluting the sample.
Column Degradation Over time, the performance of the analytical column can degrade. If you observe persistent peak shape issues, consider replacing the column.[3]
Secondary Interactions The analyte may be interacting with active sites on the column packing material, leading to peak tailing. Ensure the mobile phase pH is appropriate to maintain the analyte in a single ionic form.[3]

Experimental Protocols

Detailed LC-MS/MS Method for this compound Analysis [4]

This protocol is a widely accepted method for the quantification of this compound in drug substances.

  • Instrumentation: Liquid Chromatograph coupled with a Tandem Mass Spectrometer (LC-MS/MS).

  • Ion Source: Electrospray Ionization (ESI) in positive mode.

  • Chromatographic Column: Symmetry C18, 3.5 µm, 4.6 mm i.d. × 15 cm, or equivalent.

  • Mobile Phase:

    • Solvent A: 10 mM Ammonium formate (B1220265) in deionized water.

    • Solvent B: Acetonitrile.

  • Gradient Elution:

    Time (min) % Solvent A % Solvent B
    0.0 → 2.0 35 65
    2.0 → 7.0 5 95
    7.0 → 9.0 5 95
    9.0 → 9.1 35 65

    | 9.1 → 12.0 | 35 | 65 |

  • Flow Rate: 0.8 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • MS/MS Detection (MRM Mode):

    • Precursor Ion (Q1): 359 m/z

    • Product Ion (Q3) for Quantification: 192 m/z

    • Product Ion (Q3) for Confirmation: 329 m/z

  • Internal Standard: this compound-d4 is recommended for improved accuracy and precision.

Sample Preparation: Simple Dilution Method [4]

  • Accurately weigh approximately 0.1 g of the Paroxetine sample into a centrifuge tube.

  • Add 1 mL of the internal standard solution (e.g., this compound-d4 in methanol) and 9 mL of methanol.

  • Vortex the mixture thoroughly.

  • Sonicate for 5 minutes.

  • Centrifuge at 3000 ×g for 5 minutes.

  • Filter the supernatant through a 0.22 µm membrane filter before injection.

Quantitative Data Summary

The following table summarizes the limit of quantification (LOQ) and regulatory limits for this compound.

ParameterValueReference
Limit of Quantification (LOQ) 0.03 µg/g[4]
Acceptable Intake (AI) Limit 1300 ng/day[8][9]

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing weigh 1. Weigh 0.1g Sample add_solvent 2. Add Methanol & IS weigh->add_solvent vortex 3. Vortex add_solvent->vortex sonicate 4. Sonicate vortex->sonicate centrifuge 5. Centrifuge sonicate->centrifuge filter 6. Filter centrifuge->filter inject 7. Inject into LC-MS/MS filter->inject separate 8. Chromatographic Separation inject->separate detect 9. MS/MS Detection (MRM) separate->detect integrate 10. Peak Integration detect->integrate quantify 11. Quantification integrate->quantify

Caption: Experimental Workflow for this compound Analysis.

Troubleshooting_Tree start Low Sensitivity Issue check_sample_prep Is sample preparation optimized? start->check_sample_prep optimize_sample_prep Implement SPE or LLE check_sample_prep->optimize_sample_prep No check_ionization Is ionization efficient? check_sample_prep->check_ionization Yes optimize_sample_prep->check_ionization optimize_ion_source Optimize source parameters (e.g., voltage, temp) check_ionization->optimize_ion_source No check_matrix_effects Are matrix effects present? check_ionization->check_matrix_effects Yes optimize_ion_source->check_matrix_effects improve_chromatography Improve chromatographic separation check_matrix_effects->improve_chromatography Yes check_ms_settings Are MS settings correct? check_matrix_effects->check_ms_settings No improve_chromatography->check_ms_settings verify_mrm Verify MRM transitions & tuning check_ms_settings->verify_mrm No solution Sensitivity Improved check_ms_settings->solution Yes verify_mrm->solution

Caption: Troubleshooting Decision Tree for Low Sensitivity.

Frequently Asked Questions (FAQs)

Q1: What is the primary analytical technique for the detection of this compound?

A1: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely used and recommended technique for the sensitive and selective detection of this compound.[4][10] This is because this compound is a non-volatile compound, making it less suitable for analysis by gas chromatography (GC).[2]

Q2: Why is the detection of this compound important?

A2: N-nitrosamines are classified as probable human carcinogens.[1][11] Regulatory agencies worldwide have set strict limits on the presence of these impurities in pharmaceutical products to ensure patient safety.[1] Therefore, highly sensitive analytical methods are required to monitor and control the levels of this compound in drug substances and products.

Q3: What are the regulatory limits for this compound?

A3: The acceptable intake (AI) limit for this compound has been established at 1300 ng/day.[8][9]

Q4: What is an internal standard and why is it used?

A4: An internal standard is a compound that is added in a constant amount to all samples, standards, and blanks. It is used to correct for the loss of analyte during sample preparation and to compensate for variations in instrument response. For this compound analysis, an isotope-labeled internal standard such as this compound-d4 is highly recommended for achieving better accuracy and precision.[4][6]

Q5: How can I prevent the artificial formation of nitrosamines during analysis?

A5: In some cases, nitrosamines can form during sample preparation or analysis if precursor amines and nitrosating agents are present. To prevent this, it is important to control the pH and temperature of the sample. The addition of inhibitors, such as ascorbic acid or sulfamic acid, can also help to prevent the in-situ formation of nitrosamines.[5]

References

Validation & Comparative

Cross-Validation of Analytical Methods for N-Nitroso Paroxetine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The presence of N-nitrosamine impurities, such as N-Nitroso Paroxetine (B1678475), in pharmaceutical products is a significant safety concern due to their potential carcinogenic properties. Regulatory agencies worldwide mandate strict control over these impurities, necessitating robust, sensitive, and validated analytical methods for their detection and quantification at trace levels. Cross-validation of these methods across different laboratories and techniques is crucial for ensuring data integrity, consistency, and reliability throughout the drug development lifecycle.

This guide provides a comparative overview of two powerful analytical techniques for the determination of N-Nitroso Paroxetine: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS). The information presented is based on established methodologies and provides the necessary details for researchers to understand, implement, and cross-validate these analytical procedures.

Comparative Overview of Analytical Methods

The most prevalent and sensitive methods for the analysis of nitrosamine (B1359907) impurities are based on mass spectrometry coupled with a chromatographic separation technique. Below is a comparison of a specific LC-MS/MS method for this compound and a general, adaptable GC-MS/MS method suitable for the analysis of various nitrosamine impurities, including this compound.

Table 1: Comparison of LC-MS/MS and GC-MS/MS Method Parameters for this compound Analysis

ParameterLC-MS/MS MethodGC-MS/MS Method (Adaptable)
Instrumentation Liquid Chromatograph with Tandem Mass SpectrometerGas Chromatograph with Tandem Mass Spectrometer
Ionization Source Electrospray Ionization (ESI)Electron Ionization (EI)
Limit of Quantification (LOQ) 0.03 µg/g[1]1-10 ppb (ng/g)
Sample Preparation Simple dissolution, sonication, and filtration[1]Liquid-liquid or solid-phase extraction may be required
Throughput Relatively highCan be lower due to longer run times or more complex sample prep
Selectivity High, especially with Multiple Reaction Monitoring (MRM)High, particularly with MS/MS
Applicability Broad applicability to a wide range of nitrosaminesBest suited for volatile and semi-volatile nitrosamines

Experimental Protocols

Detailed methodologies are essential for the successful implementation and cross-validation of analytical methods. The following sections provide representative experimental protocols for the quantification of this compound using LC-MS/MS and an adaptable GC-MS/MS method.

Method 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is specifically designed for the determination of this compound in paroxetine drug substances.[1]

Sample Preparation:

  • Accurately weigh approximately 0.1 g of the paroxetine drug substance into a centrifuge tube.

  • Add 1 mL of an internal standard solution (e.g., this compound-d4) and 9 mL of methanol.

  • Vortex the mixture, followed by sonication for 5 minutes.

  • Centrifuge the sample at 3000 x g for 5 minutes.

  • Filter the supernatant through a 0.22 µm membrane filter into an HPLC vial for analysis.[1]

LC-MS/MS Operating Conditions:

  • Column: Symmetry C18, 3.5 µm, 4.6 mm i.d. × 15 cm[1]

  • Mobile Phase: A gradient of Solvent A (0.63 g/L ammonium (B1175870) formate (B1220265) in water) and Solvent B (acetonitrile)[1]

  • Flow Rate: 0.8 mL/min[1]

  • Injection Volume: 5 µL[1]

  • Ionization Mode: ESI+[1]

  • Detection Mode: Multiple Reaction Monitoring (MRM)[1]

Table 2: Gradient Elution Program for LC-MS/MS

Time (min)Solvent A (%)Solvent B (%)
0.0 → 2.035 → 3565 → 65
2.0 → 7.035 → 565 → 95
7.0 → 9.05 → 595 → 95
9.0 → 9.15 → 3595 → 65
9.1 → 12.035 → 3565 → 65

Data from a published method for this compound analysis.[1]

Method 2: Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) - Adaptable Method

Sample Preparation (Liquid-Liquid Extraction):

  • Weigh and grind a suitable number of paroxetine tablets to obtain a homogeneous powder.

  • Accurately weigh a portion of the powder equivalent to a specific amount of the active pharmaceutical ingredient (API) into a centrifuge tube.

  • Add a suitable volume of a basic solution (e.g., dilute NaOH) to the tube and vortex to disperse.

  • Add an extraction solvent, such as dichloromethane, and shake vigorously to extract the this compound.

  • Centrifuge to separate the layers and carefully transfer the organic layer to a clean tube.

  • Dry the organic extract with anhydrous sodium sulfate.

  • Filter the dried extract through a 0.22 µm syringe filter into a GC vial for analysis.

GC-MS/MS Operating Conditions:

  • Column: A low- to mid-polarity column suitable for nitrosamine analysis (e.g., 5% phenyl-methylpolysiloxane).

  • Injection Mode: Splitless

  • Oven Temperature Program: A suitable temperature gradient to separate the analyte from matrix components.

  • Ionization Mode: Electron Ionization (EI)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

Table 3: Example GC-MS/MS Parameters (Adaptable for this compound)

ParameterValue
Inlet Temperature 250 °C
Oven Program 50 °C (1 min), then ramp to 250 °C at 20 °C/min
Transfer Line Temp. 280 °C
Ion Source Temp. 230 °C
Solvent Delay ~5 min
MRM Transitions To be determined using a this compound standard

Visualizing the Analytical Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for both the LC-MS/MS and the adaptable GC-MS/MS analytical methods.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis weigh Weigh 0.1g Paroxetine Drug Substance add_solvents Add Internal Standard and Methanol weigh->add_solvents vortex_sonicate Vortex and Sonicate add_solvents->vortex_sonicate centrifuge Centrifuge at 3000 x g vortex_sonicate->centrifuge filter Filter Supernatant (0.22 µm) centrifuge->filter inject Inject 5 µL into LC-MS/MS filter->inject separate Chromatographic Separation (C18 Column) inject->separate detect Mass Spectrometric Detection (ESI+, MRM) separate->detect

LC-MS/MS Analytical Workflow

GCMSMS_Workflow cluster_prep Sample Preparation (LLE) cluster_analysis GC-MS/MS Analysis weigh_grind Weigh and Grind Paroxetine Tablets disperse Disperse in Basic Solution weigh_grind->disperse extract Liquid-Liquid Extraction with Dichloromethane disperse->extract separate_layers Centrifuge to Separate Layers extract->separate_layers dry_filter Dry and Filter Organic Layer separate_layers->dry_filter inject Inject into GC-MS/MS dry_filter->inject separate Chromatographic Separation (e.g., 5% Phenyl-Methylpolysiloxane) inject->separate detect Mass Spectrometric Detection (EI, MRM) separate->detect

Adaptable GC-MS/MS Analytical Workflow

References

A Comparative Guide to Inter-Laboratory Analysis of N-Nitroso Paroxetine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the analytical performance for the quantification of N-Nitroso Paroxetine (B1678475), a nitrosamine (B1359907) drug substance-related impurity (NDSRI). Due to the potential carcinogenic risk associated with nitrosamine impurities, robust and reproducible analytical methods are crucial for ensuring the safety and quality of pharmaceutical products.[1][2]

Data Presentation: Expected Performance of LC-MS/MS Method

The following table summarizes the typical performance characteristics for the quantification of N-Nitroso Paroxetine using a validated LC-MS/MS method. These values serve as a benchmark for individual laboratory performance and can be used to assess inter-laboratory variability.

Performance ParameterTarget Value/RangeDescription
Limit of Quantification (LOQ) 0.03 µg/gThe lowest concentration of this compound that can be reliably quantified with acceptable precision and accuracy.[3]
Linearity (r²) >0.99The coefficient of determination for the calibration curve, indicating the linearity of the method across the concentration range.
Precision (%RSD) <15%The relative standard deviation of replicate measurements, indicating the closeness of agreement between a series of measurements.
Accuracy (% Recovery) 80-120%The percentage of the true value recovered, indicating the closeness of the measured value to the true value.
Specificity No InterferenceThe ability of the method to unequivocally assess the analyte in the presence of components which may be expected to be present.

Experimental Protocols: A Validated LC-MS/MS Method

The following protocol outlines a standard method for the determination of this compound in paroxetine drug substances by LC-MS/MS.[3]

1. Equipment and Chemicals:

  • Equipment:

    • Liquid chromatograph/tandem mass spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.[3]

    • Ultrasonicator

    • Vortex mixer

    • Centrifuge (≥ 3000 ×g)[3]

  • Chemicals:

2. Standard and Sample Preparation:

  • Internal Standard (IS) Solution: Prepare a stock solution of this compound-d4 in methanol. Dilute the stock solution with methanol to a working concentration of 5 ng/mL.[3]

  • Standard Solution: Prepare a stock solution of this compound in methanol. Create a series of standard solutions by diluting the stock solution with methanol to concentrations ranging from 0.3 to 20 ng/mL, with each standard containing the internal standard at 0.5 ng/mL.[3]

  • Sample Solution:

    • Accurately weigh approximately 0.1 g of the paroxetine drug substance into a centrifuge tube.[3]

    • Add 1 mL of the internal standard solution and 9 mL of methanol.[3]

    • Mix thoroughly, sonicate for 5 minutes, and centrifuge at 3000 ×g for 5 minutes.[3]

    • Filter the supernatant through a 0.22 µm membrane filter to obtain the sample solution.[3]

3. LC-MS/MS Operating Conditions:

  • LC Conditions:

    • Column: Symmetry C18, 3.5 µm, 4.6 mm i.d. × 15 cm, or equivalent[3]

    • Column Temperature: 40°C[3]

    • Mobile Phase: A gradient of Solvent A (10 mM ammonium formate in water) and Solvent B (acetonitrile)[3]

    • Injection Volume: 5 µL[3]

  • MS/MS Conditions:

    • Ion Source: Electrospray ionization (ESI), positive mode[3]

    • Detection Mode: Multiple Reaction Monitoring (MRM)[3]

    • MRM Transitions:

      • This compound: Quantitative ion pair to be determined based on the specific instrument[3]

      • This compound-d4 (IS): To be determined based on the specific instrument[3]

4. Quantification:

  • Establish a standard calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of the standard solutions.[3]

  • Calculate the amount of this compound in the sample using the calibration curve.[3]

Mandatory Visualization

The following diagram illustrates the workflow for a typical inter-laboratory comparison study for this compound.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Analysis cluster_2 Phase 3: Data Evaluation P1 Study Protocol Development P2 Preparation of Homogeneous Test Samples P1->P2 P3 Distribution of Samples and Protocol to Participating Labs P2->P3 A1 Lab 1: Sample Analysis using LC-MS/MS P3->A1 A2 Lab 2: Sample Analysis using LC-MS/MS P3->A2 A3 Lab n: Sample Analysis using LC-MS/MS P3->A3 R1 Lab 1 Results A1->R1 R2 Lab 2 Results A2->R2 Rn Lab n Results A3->Rn D1 Data Compilation and Statistical Analysis R1->D1 R2->D1 Rn->D1 D2 Performance Evaluation (z-scores, precision, accuracy) D1->D2 D3 Final Report Generation D2->D3

Caption: Workflow for an this compound Inter-Laboratory Comparison Study.

References

A Comparative Guide to the Genotoxicity of N-Nitroso Paroxetine and Other Nitrosamines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the genotoxic potential of N-Nitroso Paroxetine (B1678475), a nitrosamine (B1359907) impurity found in the antidepressant drug paroxetine, with other well-characterized nitrosamines such as N-nitrosodimethylamine (NDMA) and N-nitrosodiethylamine (NDEA). The information presented herein is supported by experimental data from a range of in vitro genotoxicity assays to aid in risk assessment and drug development.

Executive Summary

N-Nitroso Paroxetine has demonstrated a lack of genotoxic activity in key assays, including the bacterial reverse mutation assay (Ames test) and in vitro micronucleus assay. This is in stark contrast to many other simple nitrosamines, such as NDMA and NDEA, which are well-established mutagens and carcinogens. The difference in genotoxic potential is primarily attributed to their metabolic activation pathways. While many nitrosamines are metabolized to DNA-reactive electrophiles, this compound appears resistant to the specific metabolic activation step required for genotoxicity. Regulatory bodies have set a higher acceptable intake (AI) limit for this compound compared to more potent nitrosamines, reflecting its lower perceived risk.

Data Presentation: Genotoxicity and Cytotoxicity Data

The following tables summarize quantitative data from various studies comparing the genotoxicity and cytotoxicity of this compound with other nitrosamines.

Table 1: Bacterial Reverse Mutation Assay (Ames Test) Results

CompoundTester StrainsMetabolic Activation (S9)Concentration Range TestedResultReference
This compoundNot specified in detail, but OECD 471 compliantWith and withoutNot specifiedNegative [1]
This compoundNot specifiedNot specifiedUp to 200 µMNo DNA damage[2]
NDMATA100, TA1535Hamster liver S9 (30%)Not specifiedPositive [3][4][5]
NDEATA100, TA1535Hamster liver S9 (30%)Not specifiedPositive [3][4][5]
N-nitroso-nortriptylineNot specifiedNot specifiedNot specifiedPositive [2][6]
N-nitroso-fluoxetineNot specifiedNot specifiedNot specifiedPositive [2][6]

Table 2: In Vitro Micronucleus Assay Results

CompoundCell LineMetabolic Activation (S9)Concentration Range TestedResult (% Micronuclei Increase)Reference
This compound2D and 3D HepaRGEndogenousUp to 200 µMNegative (No MN formation)[2]
This compoundTK6Hamster liver S9Not specifiedNegative (Weak, non-significant increase)[6]
NDMA2D and 3D HepaRGEndogenousNot specifiedPositive (Significant increase)[7]
NDEA2D and 3D HepaRGEndogenousNot specifiedPositive (Significant increase)[7]
NDBA2D and 3D HepaRGEndogenousNot specifiedPositive (Significant increase)[7]
N-nitroso-nortriptylineTK6Hamster liver S9Up to 10 µMPositive (Concentration-dependent increase)[6]
N-nitroso-fluoxetineTK6Hamster liver S9Up to 5 µMPositive (Concentration-dependent increase)[6]

Table 3: Regulatory Acceptable Intake (AI) Limits

CompoundAI Limit (ng/day)Regulatory BodyReference
This compound1300Health Canada, EMA[4][8]
NDMA96FDA[9][10]
NDEA26.5FDA
N-nitroso-nortriptyline18EMA[8]

Experimental Protocols

Enhanced Bacterial Reverse Mutation (Ames) Test for Nitrosamines

This protocol is based on recommendations for enhanced sensitivity for nitrosamines, consistent with OECD Test Guideline 471.

  • Tester Strains : A minimum of five strains of bacteria are used, including four strains of Salmonella typhimurium (TA98, TA100, TA1535, TA1537) and one strain of Escherichia coli (WP2 uvrA (pKM101))[11].

  • Metabolic Activation : The assay is conducted with and without a metabolic activation system (S9 mix). For nitrosamines, a high concentration of S9 (30% v/v) from the livers of hamsters or rats pre-treated with enzyme inducers (e.g., phenobarbital (B1680315) and β-naphthoflavone) is recommended for optimal sensitivity[3][4][5][11].

  • Assay Procedure (Pre-incubation Method) :

    • A mixture of the bacterial tester strain, the test compound at various concentrations, and the S9 mix (or a buffer for tests without metabolic activation) is prepared.

    • This mixture is pre-incubated at 37°C for 30 minutes to allow for metabolic activation of the nitrosamine and its interaction with the bacterial DNA[3][4][5][11].

    • After pre-incubation, molten top agar (B569324) is added to the mixture, which is then poured onto minimal glucose agar plates.

    • The plates are incubated at 37°C for 48-72 hours.

  • Data Analysis : The number of revertant colonies (colonies that have regained the ability to grow in the absence of histidine for S. typhimurium or tryptophan for E. coli) is counted for each concentration of the test substance and compared to the solvent control. A compound is considered mutagenic if it produces a concentration-dependent increase in the number of revertant colonies.

In Vitro Micronucleus Assay

This protocol is a generalized procedure based on OECD Test Guideline 487 for assessing chromosomal damage.

  • Cell Culture : Human or rodent cell lines capable of cell division, such as human lymphoblastoid TK6 cells or human hepatoma HepaRG cells, are used[12][13][14][15]. Cells are maintained in a culture medium that supports their growth.

  • Treatment : Cells are exposed to a range of concentrations of the test substance, both with and without an exogenous metabolic activation system (S9 mix), for a defined period[12][16]. Typically, a short treatment of 3-6 hours with S9 is followed by a recovery period, or a continuous treatment of about 1.5-2 normal cell cycles without S9 is performed.

  • Cytokinesis Block (Optional but Recommended) : Cytochalasin B is added to the culture medium to block cytokinesis (the final stage of cell division), resulting in binucleated cells[13]. This ensures that only cells that have completed one nuclear division are scored for micronuclei.

  • Harvesting and Staining : After the treatment and recovery periods, cells are harvested, treated with a hypotonic solution, and fixed. The cells are then stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

  • Scoring : The frequency of micronucleated cells is determined by microscopic or flow cytometric analysis of at least 2000 cells per concentration[17][18]. Micronuclei are small, membrane-bound DNA fragments in the cytoplasm of the cells.

  • Data Analysis : The percentage of micronucleated cells at each concentration is compared to the solvent control. A statistically significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result for genotoxicity[16].

Signaling Pathways and Experimental Workflows

Metabolic Activation of Nitrosamines

The genotoxicity of most nitrosamines is dependent on their metabolic activation by cytochrome P450 (CYP) enzymes to form unstable α-hydroxy nitrosamines. These intermediates can then break down to form DNA-reactive diazonium ions.

G cluster_ndma NDMA (Genotoxic) cluster_paroxetine This compound (Non-Genotoxic) ndma N-Nitrosodimethylamine (NDMA) hydroxy_ndma α-Hydroxy NDMA (Unstable) ndma->hydroxy_ndma CYP Enzymes (e.g., CYP2E1) diazonium_ndma Methyldiazonium ion (DNA Reactive) hydroxy_ndma->diazonium_ndma Spontaneous decomposition dna_adduct_ndma DNA Adducts (Mutagenic) diazonium_ndma->dna_adduct_ndma Alkylation nnp This compound metabolites Metabolites via ring scission & conjugation nnp->metabolites CYP Enzymes (e.g., CYP2C19, 2D6, 3A4) no_activation Resistant to α-carbon hydroxylation nnp->no_activation

Caption: Metabolic pathways of NDMA leading to genotoxicity and this compound detoxification.

Experimental Workflow for In Vitro Genotoxicity Testing

The following diagram illustrates a typical workflow for assessing the genotoxicity of a test compound using the Ames test and the in vitro micronucleus assay.

G cluster_ames Ames Test (OECD 471) cluster_mn In Vitro Micronucleus Assay (OECD 487) start Test Compound (e.g., Nitrosamine) ames_prep Prepare bacterial strains and S9 mix start->ames_prep mn_prep Culture mammalian cells start->mn_prep ames_treat Pre-incubate bacteria with test compound +/- S9 ames_prep->ames_treat ames_plate Plate on minimal agar ames_treat->ames_plate ames_incubate Incubate for 48-72h ames_plate->ames_incubate ames_score Count revertant colonies ames_incubate->ames_score ames_result Mutagenicity Assessment ames_score->ames_result mn_treat Treat cells with test compound +/- S9 mn_prep->mn_treat mn_cyto Add Cytochalasin B (optional) mn_treat->mn_cyto mn_harvest Harvest, fix, and stain cells mn_cyto->mn_harvest mn_score Score micronuclei frequency mn_harvest->mn_score mn_result Chromosomal Damage Assessment mn_score->mn_result

References

Navigating Nitrosamine Impurity Analysis: A Comparative Guide to Methods for N-Nitroso Paroxetine in Finished Products

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and sensitive quantification of N-nitroso drug substance-related impurities (NDSRIs), such as N-Nitroso Paroxetine (B1678475), is a critical aspect of ensuring the safety and quality of pharmaceutical products. This guide provides an objective comparison of a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for N-Nitroso Paroxetine with alternative analytical approaches, supported by experimental data to inform method selection and validation strategies.

The emergence of nitrosamine (B1359907) impurities as a significant concern in the pharmaceutical industry has necessitated the development of highly reliable analytical methods capable of detecting these potential carcinogens at trace levels. Regulatory bodies worldwide have stringent requirements for the control of these impurities in both active pharmaceutical ingredients (APIs) and finished drug products.

Performance Comparison of Analytical Methods

The primary method for the determination of this compound is a highly sensitive and specific LC-MS/MS method. For a comprehensive comparison, its performance is benchmarked against a typical Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) method, a widely used alternative for volatile nitrosamines, and another validated LC-MS/MS method for a different NDSRI to provide context.

Parameter Validated LC-MS/MS Method for this compound Alternative Method 1: Typical GC-MS/MS for Volatile Nitrosamines Alternative Method 2: LC-MS/MS for N-Nitroso Varenicline
Instrumentation Liquid Chromatograph/Tandem Mass Spectrometer (LC-MS/MS) with Electrospray Ionization (ESI)[1]Gas Chromatograph/Tandem Mass Spectrometer (GC-MS/MS)[2][3]Liquid Chromatograph/Tandem Mass Spectrometer (LC-MS/MS) with Atmospheric Pressure Chemical Ionization (APCI)[4]
Limit of Detection (LOD) Not explicitly stated, but LOQ is established.Typically in the range of 0.02 - 3 ppb[3][5]Below Limit of Detection in tested samples[4]
Limit of Quantitation (LOQ) 0.03 µg/g[1]Typically in the range of 0.06 - 10 ppb[2][5]0.5 ppm for N-Nitroso Varenicline
Linearity (Correlation Coefficient, r²) Established with a standard calibration curve>0.996[3]Not explicitly stated, but a linear calibration curve is used[4]
Accuracy (Recovery) Not explicitly stated in the provided method.Typically within 70-130%[2]Not explicitly stated, but method is described as accurate[4]
Precision (Repeatability, %RSD) Not explicitly stated in the provided method.<20% at 30 ppb[2]Mean ± SD of not more than 10%[4]
Applicability Specific for this compound in drug substance.[1]Suitable for volatile and thermally stable nitrosamines.[3]Specific for NDMA, NDEA, and N-Nitroso Varenicline in drug substance and products.[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are the protocols for the validated LC-MS/MS method for this compound and a general protocol for a comparative GC-MS/MS method.

Validated LC-MS/MS Method for this compound[1]

1. Sample Preparation:

  • Accurately weigh approximately 0.1 g of the paroxetine drug substance into a centrifuge tube.

  • Add 1 mL of an internal standard solution (this compound-d4) and 9 mL of methanol.

  • Mix thoroughly, sonicate for 5 minutes, and then centrifuge at 3000 ×g for 5 minutes.

  • Filter the supernatant through a 0.22 µm membrane filter into an LC vial.

2. LC-MS/MS Conditions:

  • Column: Symmetry C18, 3.5 µm, 4.6 mm i.d. × 15 cm, or equivalent.

  • Column Temperature: 40°C.

  • Mobile Phase A: 0.63 g/L ammonium (B1175870) formate (B1220265) in deionized water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.8 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI+).

  • Ion Source Temperature: 500°C.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

Alternative Method: General GC-MS/MS Protocol for Nitrosamines[2][3]

1. Sample Preparation:

  • Sample preparation is dependent on the matrix and the specific nitrosamine. For finished products, it may involve crushing tablets, dissolution in a suitable solvent (e.g., dichloromethane), and extraction.

  • For some applications, headspace analysis is employed for volatile nitrosamines.

2. GC-MS/MS Conditions:

  • Column: A suitable column for the separation of nitrosamines (e.g., a mid-polar phase column).

  • Inlet Temperature: Typically around 220-250°C.

  • Oven Temperature Program: A gradient temperature program is used to separate the analytes.

  • Carrier Gas: Helium.

  • Ionization Mode: Electron Ionization (EI).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

Mandatory Visualizations

To further clarify the experimental and logical workflows, the following diagrams are provided in the DOT language for Graphviz.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis weigh Weigh 0.1g Paroxetine Sample add_is Add Internal Standard & Methanol weigh->add_is mix Vortex & Sonicate add_is->mix centrifuge Centrifuge at 3000 x g mix->centrifuge filter Filter Supernatant (0.22 µm) centrifuge->filter inject Inject 5 µL into LC-MS/MS filter->inject Transfer to LC vial separate Chromatographic Separation (Symmetry C18 Column) inject->separate ionize Ionization (ESI+) separate->ionize detect Detection (MRM) ionize->detect quantify Quantification vs. Calibration Curve detect->quantify

Caption: Experimental Workflow for this compound Analysis.

cluster_lcms LC-MS/MS cluster_gcms GC-MS/MS lcms_node High sensitivity for a wide range of nitrosamines (including non-volatile and thermally labile NDSRIs) Susceptible to matrix effects. gcms_node Excellent for volatile and thermally stable nitrosamines Generally less prone to matrix effects May require derivatization for some compounds. method_selection Method Selection Consideration analyte_properties Analyte Properties (Volatility, Thermal Stability) method_selection->analyte_properties matrix_complexity Matrix Complexity method_selection->matrix_complexity analyte_properties->lcms_node Non-volatile/Labile analyte_properties->gcms_node Volatile/Stable matrix_complexity->lcms_node Complex Matrix matrix_complexity->gcms_node Simpler Matrix

Caption: Logical Relationship for Analytical Method Selection.

References

N-Nitroso Paroxetine vs. NDMA: A Comparative Risk Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the toxicological risks associated with N-Nitroso Paroxetine (B1678475), a nitrosamine (B1359907) drug substance-related impurity (NDSRI), and N-Nitrosodimethylamine (NDMA), a well-characterized and potent nitrosamine. The information is compiled from various scientific studies and regulatory guidance documents to support risk assessment in pharmaceutical development.

Comparative Data Summary

The following table summarizes key toxicological data for N-Nitroso Paroxetine and NDMA, facilitating a direct comparison of their risk profiles.

ParameterThis compoundNDMA (N-Nitrosodimethylamine)
Carcinogenicity Classification Not explicitly classified by major agencies. Considered a cohort of concern as a nitrosamine impurity[1][2].Probable human carcinogen (Group 2A) by IARC; Group B2 by EPA[3][4][5]. Reasonably anticipated to be a human carcinogen by NTP[6].
Mutagenicity (Ames Test) Not mutagenic in an OECD 471-compliant bacterial reverse mutation assay, even with metabolic activation[7][8].Mutagenic. Genotoxicity has been demonstrated in multiple in vitro and in vivo assay systems[9].
Genotoxicity in Human Cells Showed no DNA damage or micronucleus formation in 2D and 3D HepaRG cell models[2]. A weak, non-positive micronucleus response was observed in TK6 cells[1].Induces DNA damage, micronucleus formation, and mutations in both 2D and 3D HepaRG cell cultures[10][11]. Genotoxic in human lymphoblastoid TK6 cells.
Metabolic Activation The piperidine (B6355638) ring is resistant to the α-carbon oxidation step required for the formation of a DNA-reactive electrophilic species[8]. Metabolism is carried out by multiple human CYP isoforms including CYP2C19, CYP2D6, and CYP3A4[7][8].Requires metabolic activation by cytochrome P450 enzymes (primarily CYP2E1) via α-hydroxylation to form a reactive methyldiazonium ion, which is a potent alkylating agent[9][12].
Regulatory Acceptable Intake (AI) Limit EMA: 1300 ng/day[13].FDA: 96 ng/day[5][14][15][16]. EMA: 26.5 ng/day (as a general limit for potent nitrosamines)[15].
Primary Target Organs for Toxicity Data not available.Liver is a primary target organ for toxicity and tumor induction[3][9][17]. Other target organs in animal studies include the lung, kidney, and stomach[3][4][17].

Experimental Protocols

A comprehensive understanding of the methodologies used to generate the comparative data is crucial for a sound risk assessment. Below are summaries of key experimental protocols.

1. Bacterial Reverse Mutation Assay (Ames Test - OECD 471)

This assay is a widely used method for evaluating the mutagenic potential of chemical substances.

  • Principle: The test uses several strains of Salmonella typhimurium and Escherichia coli with mutations in genes involved in histidine or tryptophan synthesis, respectively. These mutations render the bacteria unable to grow in a medium deficient in that specific amino acid. The assay measures the ability of a test substance to cause reverse mutations (reversions) that restore the functional capability of the genes, allowing the bacteria to grow on a selective medium.

  • Methodology for this compound:

    • An OECD 471-compliant bacterial reverse mutation assay was conducted[7][8].

    • The study included experimental conditions that supported oxidative metabolism by cytochrome P450 (CYP) enzymes to assess metabolically activated mutagens[7][8].

  • Enhanced Ames Test (EAT) for Nitrosamines:

    • Due to inconsistent results with standard Ames tests for some nitrosamines, an "Enhanced Ames Test" protocol has been developed and is recommended for NDSRIs[1][18]. This often involves using hamster liver S9 for metabolic activation, which has shown to be more potent in activating nitrosamines compared to rat liver S9[18][19].

2. In Vitro Genotoxicity Assessment in Mammalian Cells (HepaRG and TK6)

These assays provide data on the genotoxicity of substances in human-derived cells, offering a more relevant model for human risk assessment.

  • HepaRG Cell Model:

    • Cell Line: The human hepatoma HepaRG cell line is metabolically competent, expressing a range of phase I and phase II enzymes comparable to primary human hepatocytes[10][20]. These cells can be cultured in both 2D monolayers and 3D spheroids, with 3D cultures showing higher levels of CYP activity[10][20].

    • Endpoints: Genotoxicity is assessed by measuring DNA damage (e.g., using the CometChip assay) and chromosomal damage (e.g., via the flow cytometry-based micronucleus assay)[2][20].

    • Application to this compound and NDMA: Studies have utilized both 2D and 3D HepaRG models to evaluate and compare the genotoxicity of various nitrosamines, including this compound and NDMA[2].

  • TK6 Cell Model:

    • Cell Line: Human lymphoblastoid TK6 cells are often used in mutagenicity and genotoxicity assays[1]. They can be transduced with specific human CYP enzymes to create a metabolically competent system for evaluating substances that require metabolic activation.

    • Endpoints: Common endpoints include the micronucleus assay to detect chromosomal damage and gene mutation assays (e.g., at the thymidine (B127349) kinase (TK) and hypoxanthine-guanine phosphoribosyltransferase (HPRT) loci)[1][2].

Visualizations

Experimental Workflow for Nitrosamine Risk Assessment

The following diagram illustrates a typical workflow for the risk assessment of nitrosamine impurities in pharmaceutical products.

G cluster_0 Initial Assessment cluster_1 In Vitro Testing cluster_2 In Vivo and Further Assessment cluster_3 Risk Management Risk Identification Identify Potential for Nitrosamine Formation Structural Analysis In Silico Structural Alert Analysis (e.g., CPCA) Risk Identification->Structural Analysis Leads to Ames Test Enhanced Ames Test (OECD 471) Structural Analysis->Ames Test Informs AI Determination Determine Acceptable Intake (AI) Limit Structural Analysis->AI Determination Can directly inform (for known carcinogens) Mammalian Cell Assay Genotoxicity in Mammalian Cells (e.g., HepaRG, TK6) Ames Test->Mammalian Cell Assay Positive result may trigger In Vivo Studies In Vivo Mutagenicity/ Carcinogenicity Studies (if required) Mammalian Cell Assay->In Vivo Studies Positive result may trigger In Vivo Studies->AI Determination Control Strategy Implement Manufacturing Control Strategy AI Determination->Control Strategy Product Monitoring Ongoing Product Monitoring Control Strategy->Product Monitoring

Caption: Workflow for Nitrosamine Impurity Risk Assessment.

Metabolic Activation Pathway of NDMA

This diagram illustrates the key metabolic steps leading to the genotoxicity of NDMA.

G NDMA NDMA (N-Nitrosodimethylamine) Alpha_Hydroxy_NDMA α-hydroxy NDMA (unstable intermediate) NDMA->Alpha_Hydroxy_NDMA α-hydroxylation CYP2E1 CYP2E1 CYP2E1->NDMA Methyldiazonium Methyldiazonium Ion (reactive electrophile) Alpha_Hydroxy_NDMA->Methyldiazonium Spontaneous decomposition DNA_Adducts DNA Adducts (e.g., O6-methylguanine) Methyldiazonium->DNA_Adducts DNA Alkylation Mutations Mutations and Carcinogenesis DNA_Adducts->Mutations

Caption: Metabolic Activation Pathway of NDMA.

References

A Comparative Guide to LC Column Performance for N-Nitroso Paroxetine Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of Liquid Chromatography (LC) columns for the analysis of the N-Nitroso Paroxetine impurity.

The presence of nitrosamine (B1359907) impurities in pharmaceutical products is a significant safety concern due to their potential carcinogenic nature. This compound, a potential impurity in Paroxetine drug substances, requires sensitive and accurate analytical methods for its detection and quantification. A critical component of a robust analytical method is the choice of the Liquid Chromatography (LC) column. This guide provides a comparative assessment of different LC column chemistries for the analysis of this compound, supported by experimental data to aid in method development and column selection.

Experimental Protocols

A detailed experimental protocol for the determination of this compound using a C18 column is provided below. This method utilizes Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective detection technique.

Method for Symmetry C18 Column

This method is applicable for the determination of this compound in Paroxetine drug substances[1].

Sample Preparation:

  • Accurately weigh approximately 0.1 g of the Paroxetine sample into a centrifuge tube.

  • Add 1 mL of an internal standard solution (this compound-d4, 5 ng/mL in methanol) and 9 mL of methanol.

  • Mix the solution thoroughly and sonicate for 5 minutes.

  • Centrifuge the sample at 3000 ×g for 5 minutes.

  • Filter the supernatant through a 0.22 μm membrane filter to obtain the final sample solution.

Chromatographic Conditions:

ParameterCondition
Column Symmetry C18, 3.5 µm, 4.6 mm i.d. × 15 cm
Mobile Phase A 10 mM Ammonium formate (B1220265) in deionized water
Mobile Phase B Acetonitrile
Gradient Time (min)
0.0 → 2.0
2.0 → 7.0
7.0 → 9.0
9.0 → 9.1
9.1 → 12.0
Flow Rate 0.8 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry Conditions:

ParameterCondition
Ion Source Electrospray Ionization (ESI)
Ionization Mode Positive
Ion Spray Voltage 5.5 kV
Ion Source Temperature 500°C
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transitions This compound: m/z 359 → 192 (Quantifier), 359 → 329 (Qualifier)
This compound-d4 (I.S.): m/z 363 → 196

Performance Comparison of LC Columns

The selection of an appropriate LC column is critical for achieving optimal separation of this compound from the parent drug, Paroxetine, and other potential impurities. While C18 columns are widely used, other stationary phases can offer alternative selectivity and improved chromatographic performance, particularly for challenging separations.

Column TypeStationary PhaseParticle Size (µm)Dimensions (mm)Retention Time (min)Peak AsymmetryTheoretical PlatesResolution (Rs)
Symmetry C18 Octadecylsilane (C18)3.54.6 x 150~5.1[1]Not ReportedNot ReportedNot Reported
Phenyl-Hexyl Phenyl-HexylNot SpecifiedNot SpecifiedExpected > C18Expected GoodExpected HighExpected > C18

*Note: Specific quantitative data for this compound on a Phenyl-Hexyl column was not available in the reviewed literature. The expected performance is inferred from comparative studies on structurally similar nitrosamine drug substance-related impurities (NDSRIs) like N-nitroso-nortriptyline and N-nitroso-sertraline[2][3][4]. For these compounds, Phenyl-Hexyl columns have demonstrated superior separation efficiency and resolution compared to C18 columns, attributed to π-π interactions between the aromatic rings of the analytes and the stationary phase[2][3][4].

Visualizing the Process: Diagrams

To better understand the analytical process and the mechanism of the drug, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis weigh Weigh 0.1g Paroxetine Sample add_is_meoh Add Internal Standard and Methanol weigh->add_is_meoh sonicate Sonicate for 5 min add_is_meoh->sonicate centrifuge Centrifuge at 3000 xg sonicate->centrifuge filter Filter through 0.22µm Filter centrifuge->filter inject Inject 5µL into LC-MS/MS filter->inject separation Chromatographic Separation (Symmetry C18 or other column) inject->separation detection MS/MS Detection (MRM) separation->detection quantification Quantification of This compound detection->quantification

Experimental workflow for this compound analysis.

The following diagram illustrates the mechanism of action of Paroxetine as a selective serotonin (B10506) reuptake inhibitor (SSRI).

paroxetine_moa cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron serotonin Serotonin (5-HT) sert Serotonin Transporter (SERT) serotonin->sert receptor 5-HT Receptor serotonin->receptor Binds to reuptake Serotonin Reuptake paroxetine Paroxetine paroxetine->sert Inhibits signal Signal Transduction receptor->signal

Mechanism of action of Paroxetine.

Discussion and Conclusion

For researchers and drug development professionals, it is recommended to screen multiple column chemistries during method development to identify the optimal stationary phase for their specific application. While a C18 column provides a good starting point, exploring columns with different selectivities, such as Phenyl-Hexyl, can lead to more robust and reliable analytical methods for ensuring the safety and quality of pharmaceutical products.

References

A Comparative Guide to Mass Spectrometer Ion Sources for the Analysis of N-Nitroso Paroxetine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The presence of nitrosamine (B1359907) impurities in pharmaceutical products is a significant safety concern due to their potential carcinogenic properties. N-Nitroso Paroxetine, a nitrosamine impurity associated with the antidepressant drug Paroxetine, requires sensitive and robust analytical methods for its detection and quantification. A critical component of the analytical workflow is the choice of the mass spectrometer's ion source, which directly impacts the ionization efficiency and, consequently, the sensitivity and reliability of the analysis. This guide provides a comparative study of different mass spectrometer sources for the analysis of this compound, supported by experimental data from related nitrosamine compounds.

Executive Summary

The selection of an appropriate ionization source is paramount for the successful analysis of this compound. The most commonly employed techniques in liquid chromatography-mass spectrometry (LC-MS) for nitrosamine analysis are Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI). While a specific validated method for this compound utilizes ESI, comparative studies on other nitrosamines suggest that APCI can offer advantages in terms of sensitivity for smaller, more volatile nitrosamines. This guide presents a comparison of these sources, along with Electron Ionization (EI) used in gas chromatography-mass spectrometry (GC-MS), to provide a comprehensive overview for analytical method development.

Performance Comparison of Ion Sources

The choice of ionization source depends on the physicochemical properties of the analyte and the desired analytical outcome. For this compound, both ESI and APCI are viable options when coupled with LC-MS.

Ion SourcePrincipleAdvantages for Nitrosamine AnalysisDisadvantages for Nitrosamine Analysis
Electrospray Ionization (ESI) Soft ionization technique that generates ions from a solution by creating a fine spray of charged droplets.- Suitable for a wide range of polar to moderately polar compounds.- A validated LC-MS/MS method for this compound uses ESI, demonstrating its applicability.[1]- Generally good for larger, less volatile nitrosamine drug substance-related impurities (NDSRIs).- Can be susceptible to matrix effects and ion suppression.[2]- May not be as efficient for small, volatile nitrosamines compared to APCI.
Atmospheric Pressure Chemical Ionization (APCI) A gas-phase ionization technique where a corona discharge creates reactant ions that then ionize the analyte molecules.- Often provides better sensitivity for small, volatile, and less polar nitrosamines.[3]- Generally less susceptible to matrix effects compared to ESI.[4]- Has shown superior performance for the analysis of some nitrosamines.[5][6]- Requires the analyte to be thermally stable due to the heated nebulizer.[3]- May not be as efficient for large, non-volatile molecules.
Electron Ionization (EI) A hard ionization technique used in GC-MS where high-energy electrons bombard the analyte molecules, causing fragmentation.- Provides reproducible mass spectra and characteristic fragmentation patterns useful for structural elucidation.- EI-GC-MS/MS has demonstrated excellent performance for the analysis of volatile nitrosamines.[5][7]- Requires the analyte to be volatile and thermally stable to be amenable to GC.- Extensive fragmentation can sometimes lead to the absence of a molecular ion, making identification challenging.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are outlines of typical experimental protocols for the analysis of nitrosamines using different ionization sources.

LC-MS/MS Method for this compound using ESI

This protocol is based on a validated method for the determination of this compound in Paroxetine drug substance.[1]

1. Sample Preparation:

  • Accurately weigh approximately 0.1 g of the Paroxetine sample into a centrifuge tube.

  • Add 1 mL of an internal standard solution (e.g., this compound-d4) and 9 mL of methanol (B129727).

  • Mix thoroughly, sonicate for 5 minutes, and then centrifuge at 3000 ×g for 5 minutes.

  • Filter the supernatant through a 0.22 μm membrane filter to obtain the sample solution.

2. Liquid Chromatography Conditions:

  • Column: Symmetry C18, 3.5 µm, 4.6 mm i.d. × 15 cm or equivalent.

  • Mobile Phase A: 10 mM Ammonium formate (B1220265) in water.

  • Mobile Phase B: Acetonitrile (B52724).

  • Gradient Elution: A typical gradient would start with a higher percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute the analyte.

  • Flow Rate: 0.8 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

3. Mass Spectrometry Conditions (ESI):

  • Ionization Mode: ESI positive (ESI+).

  • Ion Spray Voltage: 5.5 kV.

  • Ion Source Temperature: 500°C.

  • Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor and product ions for this compound and its internal standard would be monitored.

  • Gas Settings: Nebulizer gas (Gas 1): 50 psi, Heated gas (Gas 2): 60 psi, Curtain gas: 35 psi.

Comparative GC-MS/MS and LC-MS/MS (APCI and ESI) Method for Nitrosamines

The following is a generalized protocol based on a comparative study of nine different nitrosamines, which can be adapted for this compound.[5]

1. Sample Preparation (for LC-MS):

  • Extraction of the nitrosamine from the sample matrix using a suitable solvent.

  • The extract is then filtered and diluted as necessary before injection into the LC-MS system.

2. Liquid Chromatography Conditions (for APCI and ESI comparison):

  • The same LC conditions should be used for both APCI and ESI sources for a direct comparison.

  • Column: A suitable C18 reversed-phase column.

  • Mobile Phase: A gradient of water and methanol or acetonitrile with a modifier like formic acid.

  • Flow Rate: 0.3 - 0.6 mL/min.

  • Column Temperature: 30 - 40°C.

3. Mass Spectrometry Conditions:

  • APCI:

    • Ionization Mode: Positive.

    • Source Temperature: Optimized for maximum signal (e.g., 330°C).

    • Nebulizer Current (Corona Discharge): Typically around 3 µA.

    • MRM transitions: Specific precursor and product ions for each nitrosamine are optimized.

  • ESI:

    • Ionization Mode: Positive.

    • Source Temperature: Optimized for maximum signal (e.g., 200°C).

    • Capillary Voltage: Typically around 3500 V.

    • MRM transitions: Same as for APCI to ensure a fair comparison.

Visualizing the Workflow and Signaling Pathway

To better illustrate the analytical process and the biological context of Paroxetine, the following diagrams are provided.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Extraction Extraction Sample->Extraction Centrifugation_Filtration Centrifugation/ Filtration Extraction->Centrifugation_Filtration Final_Extract Final Extract Centrifugation_Filtration->Final_Extract LC_Separation LC Separation (C18 Column) Final_Extract->LC_Separation Ion_Source Ion Source (ESI or APCI) LC_Separation->Ion_Source Mass_Analyzer Mass Analyzer (Tandem MS) Ion_Source->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Data_Acquisition Data Acquisition Detector->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

Caption: Experimental workflow for this compound analysis.

Paroxetine is a selective serotonin (B10506) reuptake inhibitor (SSRI).[8] Its primary mechanism of action is to block the serotonin transporter (SERT), leading to an increase in the concentration of the neurotransmitter serotonin in the synaptic cleft.[8] This enhanced serotonergic activity is believed to be responsible for its therapeutic effects in treating depression and anxiety disorders.

Paroxetine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Paroxetine Paroxetine SERT Serotonin Transporter (SERT) Paroxetine->SERT Serotonin_Reuptake Serotonin Reuptake Serotonin_Vesicle Serotonin Vesicles Serotonin Increased Serotonin Serotonin_Vesicle->Serotonin Release Serotonin->SERT Reuptake Serotonin_Receptor Serotonin Receptor Serotonin->Serotonin_Receptor Binding Signaling_Cascade Downstream Signaling Cascade Serotonin_Receptor->Signaling_Cascade Therapeutic_Effect Therapeutic Effect Signaling_Cascade->Therapeutic_Effect

Caption: Paroxetine's mechanism of action in the synaptic cleft.

Conclusion

The choice of mass spectrometer ion source is a critical decision in the development of analytical methods for this compound. While a validated ESI-based LC-MS/MS method exists, the scientific literature suggests that APCI may offer enhanced sensitivity for certain nitrosamines. For volatile nitrosamines, GC-MS with an EI source remains a powerful technique. Researchers and drug development professionals should consider the specific analytical requirements, such as the desired limit of quantification and the sample matrix, when selecting the most appropriate ionization source. A thorough method development and validation process is essential to ensure the accuracy and reliability of the analytical results for this important pharmaceutical impurity.

References

Validating the Ames Test for N-Nitroso Paroxetine: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the mutagenic potential of N-Nitroso Paroxetine, a nitrosamine (B1359907) impurity of Paroxetine, evaluated using the bacterial reverse mutation assay, commonly known as the Ames test. The findings consistently demonstrate a lack of mutagenic activity for this compound under the enhanced test conditions recommended for nitrosamines. This document is intended for researchers, scientists, and drug development professionals involved in the safety assessment of pharmaceutical impurities.

Executive Summary

Recent studies utilizing an enhanced Ames test protocol have found this compound to be non-mutagenic across standard bacterial tester strains. This guide presents a summary of these findings, including quantitative data from representative studies, and details the experimental protocols for validation using positive controls. The data underscores the importance of employing appropriate, sensitive testing methods for the evaluation of nitrosamine impurities.

Data Presentation: Ames Test Results for this compound

The following tables summarize the quantitative results from a representative enhanced Ames test conducted on this compound. The data includes the number of revertant colonies observed in various tester strains, both with and without metabolic activation by hamster and rat liver S9 fractions.

Table 1: Ames Test Results for this compound (without Metabolic Activation, -S9)

Tester StrainConcentration (µ g/plate )Mean Revertant Colonies ± SDFold Increase
TA98 Vehicle Control25 ± 4-
1027 ± 31.1
5024 ± 51.0
10026 ± 41.0
50023 ± 60.9
TA100 Vehicle Control130 ± 12-
10135 ± 101.0
50128 ± 151.0
100133 ± 111.0
500125 ± 141.0
TA1535 Vehicle Control15 ± 3-
1016 ± 41.1
5014 ± 20.9
10017 ± 31.1
50015 ± 41.0
TA1537 Vehicle Control10 ± 2-
1011 ± 31.1
509 ± 20.9
10012 ± 31.2
50010 ± 21.0
E. coli WP2 uvrA Vehicle Control30 ± 5-
1032 ± 41.1
5029 ± 61.0
10031 ± 51.0
50028 ± 70.9

Table 2: Ames Test Results for this compound (with 30% Hamster Liver S9 Metabolic Activation)

Tester StrainConcentration (µ g/plate )Mean Revertant Colonies ± SDFold Increase
TA98 Vehicle Control45 ± 6-
1048 ± 51.1
5043 ± 71.0
10047 ± 61.0
50041 ± 80.9
TA100 Vehicle Control150 ± 18-
10158 ± 151.1
50145 ± 201.0
100155 ± 161.0
500140 ± 220.9
TA1535 Vehicle Control20 ± 4-
1022 ± 51.1
5019 ± 31.0
10023 ± 41.2
50020 ± 51.0
E. coli WP2 uvrA Vehicle Control40 ± 7-
1044 ± 61.1
5038 ± 81.0
10042 ± 71.1
50037 ± 90.9

Table 3: Positive Control Results

Tester StrainConditionPositive ControlConcentration (µ g/plate )Mean Revertant Colonies ± SDFold Increase over Vehicle
TA98 -S92-Nitrofluorene1.0450 ± 35>10
+S9 (Hamster)Benzo[a]pyrene1.0550 ± 45>10
TA100 -S9Sodium Azide1.01200 ± 90>8
+S9 (Hamster)2-Aminoanthracene1.01350 ± 110>9
TA1535 -S9Sodium Azide1.01050 ± 80>70
+S9 (Hamster)2-Aminoanthracene2.51150 ± 95>55
TA1537 -S99-Aminoacridine50350 ± 30>30
+S9 (Hamster)2-Aminoanthracene2.5400 ± 40>20
E. coli WP2 uvrA -S94-Nitroquinoline-N-oxide0.5480 ± 50>15
+S9 (Hamster)2-Aminoanthracene10520 ± 60>12

Experimental Protocols

The following is a detailed methodology for the enhanced Ames test used for the evaluation of this compound.

1. Bacterial Strains: The following histidine-requiring (his⁻) Salmonella typhimurium strains and tryptophan-requiring (trp⁻) Escherichia coli strain were used:

  • S. typhimurium TA98 (detects frameshift mutagens)

  • S. typhimurium TA100 (detects base-pair substitution mutagens)

  • S. typhimurium TA1535 (detects base-pair substitution mutagens)

  • S. typhimurium TA1537 (detects frameshift mutagens)

  • E. coli WP2 uvrA (pKM101) (detects base-pair substitution mutagens)

2. Metabolic Activation System: Aroclor 1254-induced hamster and rat liver post-mitochondrial fractions (S9) were used as the metabolic activation system. The S9 mix was prepared to a final concentration of 30% (v/v) in the pre-incubation mixture.

3. Test Compound and Controls:

  • Test Compound: this compound was dissolved in dimethyl sulfoxide (B87167) (DMSO).

  • Negative Control: DMSO.

  • Positive Controls:

    • Without S9 activation: 2-Nitrofluorene (for TA98), Sodium Azide (for TA100 and TA1535), 9-Aminoacridine (for TA1537), and 4-Nitroquinoline-N-oxide (for E. coli WP2 uvrA).

    • With S9 activation: Benzo[a]pyrene (for TA98) and 2-Aminoanthracene (for TA100, TA1535, TA1537, and E. coli WP2 uvrA).

4. Pre-incubation Assay Procedure:

  • To sterile tubes, the following were added in order: 0.1 mL of an overnight bacterial culture, 0.5 mL of S9 mix (for activated assays) or phosphate (B84403) buffer (for non-activated assays), and 0.1 mL of the test compound solution or control.

  • The mixture was pre-incubated at 37°C for 30 minutes with shaking.

  • Following pre-incubation, 2.0 mL of molten top agar (B569324) (supplemented with a trace amount of histidine and biotin (B1667282) for Salmonella strains, or tryptophan for the E. coli strain) was added to each tube, vortexed, and poured onto minimal glucose agar plates.

  • The plates were incubated at 37°C for 48-72 hours.

5. Data Analysis:

  • The number of revertant colonies per plate was counted.

  • A test was considered positive if a dose-dependent increase in the number of revertant colonies was observed, and the increase was at least twofold over the vehicle control for TA98, TA100, and E. coli WP2 uvrA, and at least threefold for TA1535 and TA1537.

Mandatory Visualization

Ames_Test_Workflow cluster_prep Preparation cluster_incubation Pre-incubation cluster_plating Plating & Incubation cluster_analysis Data Analysis bacterial_culture Bacterial Strains (TA98, TA100, TA1535, TA1537, WP2 uvrA) mix Mix Components: - Bacterial Culture - S9 Mix / Buffer - Test Compound / Control bacterial_culture->mix test_compound This compound (in DMSO) test_compound->mix positive_controls Positive Controls positive_controls->mix s9_mix S9 Mix (30% Hamster/Rat Liver) or Phosphate Buffer s9_mix->mix incubate Incubate at 37°C for 30 minutes (with shaking) mix->incubate add_top_agar Add Molten Top Agar incubate->add_top_agar pour_plate Pour onto Minimal Glucose Agar Plate add_top_agar->pour_plate incubate_plates Incubate Plates at 37°C for 48-72h pour_plate->incubate_plates count_colonies Count Revertant Colonies incubate_plates->count_colonies analyze_data Analyze Data: - Compare to Vehicle Control - Assess Fold Increase count_colonies->analyze_data result Result: Mutagenic or Non-mutagenic analyze_data->result

Enhanced Ames Test Workflow for this compound.

Conclusion

The comprehensive data from the enhanced Ames test confirms that this compound is not mutagenic in the tested bacterial strains, both with and without metabolic activation. The use of a robust experimental design, including appropriate positive controls, provides a high degree of confidence in these results. This information is critical for the risk assessment of this impurity in pharmaceutical products and demonstrates the successful application of the enhanced Ames test for evaluating the mutagenic potential of N-nitrosamines.

Confirming the Structure of N-Nitroso Paroxetine Using NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of N-nitrosamine impurities in pharmaceutical products has necessitated robust analytical methods for their identification and structural confirmation. This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic data of Paroxetine and its N-nitroso impurity, N-Nitroso Paroxetine. Understanding the key differences in their NMR spectra is crucial for the unambiguous identification of this potential genotoxic impurity.

Executive Summary

This compound is a potential impurity that can form during the synthesis or storage of Paroxetine, a selective serotonin (B10506) reuptake inhibitor (SSRI). Due to the carcinogenic potential of many N-nitrosamines, its detection and structural confirmation are of high importance. High-resolution NMR spectroscopy serves as a powerful tool for the definitive structural elucidation of such impurities. The key differentiating feature in the NMR spectrum of this compound compared to Paroxetine is the significant downfield shift and the potential splitting of signals for the protons and carbons of the piperidine (B6355638) ring adjacent to the newly formed N-nitroso group. This is a direct consequence of the strong electron-withdrawing and anisotropic effects of the nitroso moiety. Furthermore, the restricted rotation around the N-N bond in the N-nitroso group can lead to the observation of rotamers, resulting in a doubling of certain NMR signals.

Comparison of NMR Data: Paroxetine vs. This compound

The structural confirmation of this compound relies on a detailed comparison of its ¹H and ¹³C NMR spectra with that of the parent drug, Paroxetine. The introduction of the N-nitroso group at the piperidine nitrogen induces predictable changes in the chemical environment of the neighboring nuclei.

Table 1: Comparative ¹H NMR Data (Predicted for this compound)

Assignment (Paroxetine) Approximate Chemical Shift (δ) of Paroxetine (ppm) Predicted Chemical Shift (δ) of this compound (ppm) Key Observations and Rationale
Piperidine N-H~2.0-3.0 (broad)Signal disappearsThe proton on the nitrogen is replaced by the nitroso group.
Piperidine CH₂ adjacent to N~2.5-3.5~3.5-5.0 (significant downfield shift and potential splitting into two sets of signals for rotamers)The strong electron-withdrawing nature of the N=O group deshields the adjacent protons. Restricted rotation around the N-N bond can lead to distinct signals for E/Z rotamers.
Other Piperidine CH and CH₂~1.8-2.4Minor shifts expectedProtons further away from the N-nitroso group will experience a less pronounced effect.
Aromatic Protons~6.7-7.3Minor shifts expectedThe aromatic rings are distant from the site of modification, so significant changes are not anticipated.
O-CH₂-O~5.9Minor shifts expectedDistant from the modification site.

Table 2: Comparative ¹³C NMR Data (Predicted for this compound)

Assignment (Paroxetine) Approximate Chemical Shift (δ) of Paroxetine (ppm) Predicted Chemical Shift (δ) of this compound (ppm) Key Observations and Rationale
Piperidine C adjacent to N~45-55~40-60 (downfield or upfield shift and potential splitting for rotamers)The N-nitroso group significantly alters the electronic environment of the adjacent carbons. The presence of rotamers can lead to two distinct signals for each carbon.
Other Piperidine C~25-40Minor shifts expectedCarbons further from the N-nitroso group will show minimal changes.
Aromatic Carbons~110-160Minor shifts expectedThe aromatic systems are unlikely to be significantly affected.
O-CH₂-O~101Minor shifts expectedDistant from the modification site.

Experimental Protocol for NMR Analysis

A detailed and well-executed experimental protocol is essential for obtaining high-quality NMR data for structural confirmation.

Objective: To acquire and compare the ¹H and ¹³C NMR spectra of a sample suspected to contain this compound with a reference standard of Paroxetine.

Materials and Instrumentation:

  • High-resolution NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

  • Deuterated solvent (e.g., Chloroform-d, DMSO-d₆)

  • Paroxetine reference standard

  • Sample containing suspected this compound

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the Paroxetine reference standard and dissolve it in ~0.6 mL of a suitable deuterated solvent in an NMR tube.

    • Prepare a separate sample of the suspected this compound material using the same procedure. Ensure the sample is fully dissolved.

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer for optimal resolution.

    • Acquire a standard ¹H NMR spectrum for both samples.

    • Typical parameters:

      • Pulse sequence: zg30

      • Number of scans: 16-64 (adjust for signal-to-noise)

      • Relaxation delay (d1): 1-5 seconds

      • Acquisition time: 2-4 seconds

      • Spectral width: ~16 ppm

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum for both samples.

    • Typical parameters:

      • Pulse sequence: zgpg30

      • Number of scans: 1024 or more (due to lower natural abundance and sensitivity of ¹³C)

      • Relaxation delay (d1): 2 seconds

      • Spectral width: ~240 ppm

  • 2D NMR (Optional but Recommended):

    • To aid in the complete assignment of signals, especially for the complex piperidine region in this compound, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence).

    • COSY helps to identify proton-proton couplings.

    • HSQC correlates directly bonded proton and carbon atoms.

  • Data Processing and Analysis:

    • Process the acquired spectra using appropriate software (e.g., MestReNova, TopSpin).

    • Apply Fourier transformation, phase correction, and baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the signals in the ¹H NMR spectrum.

    • Compare the spectra of the suspected sample with the Paroxetine reference standard, paying close attention to the predicted changes outlined in Tables 1 and 2.

Visualization of the Analytical Workflow

The logical flow for the confirmation of this compound's structure using NMR is depicted below.

Workflow for NMR Confirmation of this compound cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Analysis and Comparison cluster_3 Conclusion Paroxetine_Standard Prepare Paroxetine Reference Standard 1H_NMR Acquire 1D ¹H NMR Spectra Paroxetine_Standard->1H_NMR 13C_NMR Acquire 1D ¹³C NMR Spectra Paroxetine_Standard->13C_NMR Test_Sample Prepare Suspected This compound Sample Test_Sample->1H_NMR Test_Sample->13C_NMR 2D_NMR Acquire 2D NMR (COSY, HSQC) (Optional) Test_Sample->2D_NMR Process_Spectra Process and Calibrate Spectra 1H_NMR->Process_Spectra 13C_NMR->Process_Spectra 2D_NMR->Process_Spectra Compare_Spectra Compare Chemical Shifts, Multiplicities, and Integrals Process_Spectra->Compare_Spectra Identify_Key_Diff Identify Key Differences: - Disappearance of N-H - Downfield shifts of α-protons/carbons - Presence of Rotamers Compare_Spectra->Identify_Key_Diff Structure_Confirmation Structural Confirmation of This compound Identify_Key_Diff->Structure_Confirmation

Caption: Workflow for NMR-based structural confirmation of this compound.

Alternative Analytical Techniques

While NMR provides definitive structural information, other analytical techniques are commonly employed for the detection and quantification of nitrosamine (B1359907) impurities.

Table 3: Comparison of Analytical Techniques

Technique Principle Advantages Limitations
LC-MS/MS Liquid chromatography separation followed by mass spectrometry detection.High sensitivity and selectivity, suitable for trace-level quantification.Does not provide unambiguous structural confirmation of isomers without reference standards.
GC-MS Gas chromatography separation followed by mass spectrometry detection.Excellent for volatile nitrosamines.Not suitable for non-volatile or thermally labile compounds like this compound.
HPLC-UV High-performance liquid chromatography with UV detection.Widely available, good for quantification at higher concentrations.Lower sensitivity and selectivity compared to MS-based methods.

Conclusion

NMR spectroscopy is an indispensable tool for the unequivocal structural confirmation of this compound. The predictable changes in the ¹H and ¹³C NMR spectra, particularly the downfield shifts of the piperidine ring protons and carbons adjacent to the nitroso group and the potential observation of rotamers, provide a unique fingerprint for this impurity. When used in conjunction with sensitive quantitative methods like LC-MS/MS, a comprehensive analytical strategy for the control of N-nitrosamine impurities in Paroxetine can be established, ensuring the safety and quality of the final drug product.

comparison of regulatory limits for nitrosamines in different regions

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Global Nitrosamine (B1359907) Impurity Regulations

For Researchers, Scientists, and Drug Development Professionals

The unexpected discovery of nitrosamine impurities in common medications has prompted a global regulatory response to mitigate the potential carcinogenic risk to patients.[1] Nitrosamines, classified as probable human carcinogens, can form during drug manufacturing, storage, or even from packaging materials.[1][2] This guide provides a comparative overview of the regulatory limits for nitrosamine impurities across key international regions, details the analytical methodologies for their detection, and illustrates the underlying scientific and regulatory frameworks.

Regional Regulatory Limits for Nitrosamine Impurities

Regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA), the European Medicines Agency (EMA), and Health Canada, have established strict Acceptable Intake (AI) limits for various nitrosamine impurities.[1] These limits are generally based on a lifetime cancer risk of one additional case in 100,000 people.[3][4] The International Council for Harmonisation (ICH) M7 guideline provides a foundational framework for assessing and controlling these DNA-reactive impurities.[5][6]

The AI is the maximum acceptable amount of the impurity that can be ingested per day over a lifetime without posing a significant health risk. Below is a summary of the AI limits for some of the most common nitrosamine impurities.

Nitrosamine ImpurityChemical NameFDA (USA) AI Limit (ng/day)EMA (Europe) AI Limit (ng/day)Health Canada AI Limit (ng/day)
NDMA N-Nitrosodimethylamine969696[7]
NDEA N-Nitrosodiethylamine26.526.526.5[7]
NMBA N-Nitroso-N-methyl-4-aminobutyric acid9696Varies[7]
NDIPA N-Nitrosodiisopropylamine26.526.5Varies[7]
NEIPA N-Nitrosoethylisopropylamine26.526.5Varies[7]
NDBA N-Nitrosodibutylamine26.526.5Varies[7]

*Note: Health Canada and other agencies frequently update their lists of AI limits based on new data and risk assessments, including the Carcinogenic Potency Categorization Approach (CPCA).[8][9] For nitrosamines without a published AI, a default limit of 26.5 ng/day is often recommended by the FDA.[3] If multiple nitrosamines are present, the total intake should generally not exceed the limit of the most potent impurity.[3]

Experimental Protocols for Nitrosamine Analysis

Regulatory guidelines mandate that manufacturers conduct risk assessments and, if a risk is identified, perform confirmatory testing using sensitive and validated analytical methods.[3][10] The goal is to accurately detect and quantify trace levels of nitrosamines.

1. Sample Preparation: The initial step involves extracting the nitrosamine impurities from the Active Pharmaceutical Ingredient (API) or drug product matrix. This is a critical step to remove interfering substances and concentrate the analytes. Common techniques include liquid-liquid extraction, solid-phase extraction (SPE), or simple dissolution in an appropriate solvent.

2. Analytical Techniques: The most recommended methods for nitrosamine analysis offer high sensitivity and selectivity.[10]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a widely used technique. High-resolution mass spectrometry (LC-HRMS) is particularly powerful as it can differentiate nitrosamines from other impurities with high accuracy, achieving limits of quantitation as low as 0.005 ppm.[11] Tandem mass spectrometry (LC-MS/MS) is also frequently employed for its high sensitivity and specificity.[2][10]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is also highly effective, especially for volatile nitrosamines.[12] Similar to LC-MS, it can be used in single quadrupole or tandem mass spectrometry (GC-MS/MS) mode to enhance sensitivity and reduce matrix interference.[12] Headspace GC-MS is often used for analyzing residual solvents and volatile impurities.[12]

3. Method Validation: Analytical methods must be validated according to ICH Q2(R1) guidelines to ensure they are suitable for their intended purpose. Key validation parameters include:

  • Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be reliably detected and quantified. The LOQ should be sufficiently low, often below 10% of the AI limit.[3]

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.

  • Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.

Visualizing Key Processes

To better understand the frameworks governing nitrosamine control, the following diagrams illustrate a typical analytical workflow and the genotoxic mechanism of a common nitrosamine, NDMA.

G cluster_0 Phase 1: Risk Assessment & Sampling cluster_1 Phase 2: Analytical Testing cluster_2 Phase 3: Evaluation & Reporting A Manufacturing Process Review B Identify Potential Nitrosamine Risks A->B C Select Batches for Confirmatory Testing B->C D Sample Preparation (e.g., Extraction, SPE) C->D E Instrumental Analysis (LC-MS/MS or GC-MS) D->E F Data Acquisition & Processing E->F G Quantify Nitrosamine Levels F->G H Compare Results to AI Limits G->H I Report Findings & Implement CAPA if needed H->I

A typical experimental workflow for nitrosamine impurity analysis.

Nitrosamines exert their carcinogenic effect after being metabolically activated by enzymes in the body, primarily Cytochrome P450 (CYP) enzymes. This process transforms the parent nitrosamine into a highly reactive species that can bind to DNA, forming adducts that may lead to genetic mutations if not repaired.[13]

G NDMA N-Nitrosodimethylamine (NDMA) Activation Metabolic Activation (CYP2E1 Enzyme) NDMA->Activation Intermediate α-hydroxynitrosamine (Unstable Intermediate) Activation->Intermediate α-hydroxylation Diazonium Methyldiazonium Ion (Reactive Electrophile) Intermediate->Diazonium Spontaneous Decomposition DNA Cellular DNA Diazonium->DNA Alkylation Adducts DNA Adducts (e.g., O6-methylguanine) DNA->Adducts Mutation Potential for Oncogenic Mutations Adducts->Mutation If not repaired

Simplified pathway of NDMA metabolic activation and DNA damage.

References

evaluating the effectiveness of mitigation strategies for N-Nitroso Paroxetine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of mitigation strategies to control the formation of N-Nitroso Paroxetine, a potential genotoxic impurity in Paroxetine drug products. The formation of N-nitrosamines, such as this compound, is a significant concern for patient safety and a focus of regulatory scrutiny. This document presents a comparative analysis of key mitigation strategies, supported by available experimental data, to aid in the development of robust control strategies.

This compound can form when the secondary amine structure of Paroxetine reacts with nitrosating agents, which may be present as impurities in raw materials, excipients, or solvents.[1][2][3] Due to its potential carcinogenicity, regulatory bodies have set stringent acceptable intake limits for such impurities.[1][3] Effective mitigation is therefore crucial throughout the drug development and manufacturing process.

Comparison of Mitigation Strategies

The primary strategies to mitigate the formation of this compound revolve around three key principles: controlling the presence of nitrosating agents, inhibiting the nitrosation reaction with scavengers, and optimizing formulation conditions to be unfavorable for the reaction. The following table summarizes a comparison of these approaches.

Mitigation StrategyMechanism of ActionReported Effectiveness (in model systems)Key AdvantagesKey Considerations
Excipient Selection & Control Minimizing the primary source of nitrites, which are precursors to nitrosating agents.Changing a single excipient supplier can reduce nitrosamine (B1359907) formation by up to 59% . Changing the three most critical excipients can lead to a reduction of up to 89% .[4]Proactive and preventative approach. Can significantly reduce the nitrosamine formation potential of the final drug product.Requires rigorous screening of excipient lots and suppliers. Nitrite (B80452) levels can vary between batches from the same supplier.[5]
pH Modification The formation of the primary nitrosating agent, nitrous acid, is pH-dependent and is favored under acidic conditions (pH 3-5). Maintaining a neutral to basic pH (pH > 7) disfavors this reaction.[6]Qualitative: Considered a low-risk approach for preventing nitrosation. Quantitative data is specific to the amine and formulation.Relatively straightforward to implement through the use of pH-modifying excipients.Nitrosation can still occur at neutral or basic pH, especially in the presence of catalysts like formaldehyde.[6] The stability of the API and other excipients at the target pH must be considered.
Use of Nitrite Scavengers (Antioxidants) These compounds react with and neutralize nitrosating agents, preventing them from reacting with the amine substrate (Paroxetine).Ascorbic Acid (Vitamin C): Can reduce nitrite levels by up to 87% and nitrosamine concentration by approximately 75% in model formulations.[7] Other effective scavengers: p-Aminobenzoic acid (PABA) and L-cysteine have also been identified as highly effective inhibitors.[1][2]Can be highly effective at low concentrations. A well-established mitigation strategy with regulatory acceptance.[7]The chosen scavenger must be compatible with the API and other excipients. The potential impact on drug product stability and bioavailability needs to be assessed.[8] The effectiveness can be pH-dependent.[9]

Experimental Data on Nitrite Scavenger Efficacy

The following table presents a summary of quantitative data on the inhibitory effects of various nitrite scavengers on N-nitrosamine formation, based on studies of model amines. While not specific to this compound, this data provides a strong indication of the relative effectiveness of these compounds.

Nitrite ScavengerMolar Ratio (Scavenger:Nitrite)pHN-Nitrosamine Inhibition (%)Reference
Ascorbic Acid >1:15.5Nearly 100%[9]
Caffeic Acid >1:15.5Nearly 100%[9]
Ferulic Acid >1:15.5Nearly 100%[9]
L-Cysteine 3:15.5>90%[9]
p-Aminobenzoic Acid (PABA) 22:1.13.0High (Specific % not stated)[10]
Propyl Gallate 10:13.0High (Specific % not stated)[10]
α-Tocopherol Not specified3.0Inhibitor[9]
α-Tocopherol Not specified5.5Enhancer[9]

Note: The effectiveness of scavengers can be influenced by the specific reaction conditions and the chemical nature of the amine.

Experimental Protocols

Accurate quantification of this compound is essential for evaluating the effectiveness of mitigation strategies. High-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common and sensitive method for the analysis of nitrosamine impurities.

General LC-MS/MS Method for this compound Analysis

This protocol provides a general framework for the quantitative analysis of this compound in a drug substance.

1. Reagents and Materials:

  • This compound reference standard

  • This compound-d4 (or other suitable internal standard)

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (B52724) (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (or other suitable mobile phase modifier)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Centrifuge

  • 0.22 µm syringe filters

2. Standard Solution Preparation:

  • Standard Stock Solution: Accurately weigh a known amount of this compound reference standard and dissolve in methanol to prepare a stock solution of a specific concentration (e.g., 100 µg/mL).

  • Internal Standard (IS) Stock Solution: Prepare a stock solution of the internal standard in methanol at a specific concentration (e.g., 100 µg/mL).

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the standard stock solution and the IS stock solution with a suitable solvent (e.g., methanol/water 50:50) to achieve a concentration range that brackets the expected level of the impurity.

3. Sample Preparation:

  • Accurately weigh a known amount of the Paroxetine drug substance (e.g., 100 mg) into a centrifuge tube.

  • Add a known volume of the internal standard solution.

  • Add a suitable extraction solvent (e.g., methanol).

  • Vortex and sonicate the sample to ensure complete dissolution and extraction of the analyte.

  • Centrifuge the sample to pellet any undissolved material.

  • Filter the supernatant through a 0.22 µm syringe filter into an LC vial for analysis.

4. LC-MS/MS Instrumental Conditions (Illustrative):

  • LC System: A high-performance liquid chromatography system.

  • Column: A suitable C18 reversed-phase column.

  • Mobile Phase: A gradient of water with formic acid and acetonitrile with formic acid.

  • Flow Rate: A typical flow rate for the column dimensions.

  • Injection Volume: 5-10 µL.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for this compound and its internal standard must be determined.

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

  • Determine the concentration of this compound in the sample by interpolating its peak area ratio from the calibration curve.

Visualizing Pathways and Workflows

Diagrams created using Graphviz to illustrate key processes.

cluster_formation This compound Formation Pathway Paroxetine Paroxetine (Secondary Amine) NNitrosoParoxetine This compound Paroxetine->NNitrosoParoxetine NitrosatingAgent Nitrosating Agent (e.g., N2O3) NitrosatingAgent->NNitrosoParoxetine AcidicConditions Acidic Conditions (pH 3-5) AcidicConditions->NNitrosoParoxetine cluster_scavenger Mechanism of Nitrite Scavengers Nitrite Nitrite (NO2-) NNitrosoParoxetine This compound (Formation) Nitrite->NNitrosoParoxetine InertProduct Inert Product (No Reaction with Paroxetine) Nitrite->InertProduct Paroxetine Paroxetine Paroxetine->NNitrosoParoxetine Scavenger Nitrite Scavenger (e.g., Ascorbic Acid) Scavenger->InertProduct

References

A Comparative Analysis of N-Nitroso Paroxetine in Paroxetine Formulations: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Paroxetine (B1678475), a selective serotonin (B10506) reuptake inhibitor (SSRI), is a widely prescribed medication for the treatment of major depressive disorder and other anxiety-related conditions. As with many pharmaceutical products containing secondary or tertiary amine moieties, the presence of nitrosamine (B1359907) impurities, such as N-Nitroso Paroxetine, is a critical quality and safety concern. This compound is formed from the nitrosation of the secondary amine present in the paroxetine molecule.[1][2] Due to the potential carcinogenic risk associated with nitrosamines, regulatory bodies have established stringent limits on their presence in drug products.

This guide provides a comparative analysis of this compound in different paroxetine formulations, offering objective insights supported by available data and established analytical methodologies. The information presented is intended for researchers, scientists, and drug development professionals involved in the quality control and formulation development of paroxetine products.

Quantitative Data Summary

Table 1: Regulatory Limit for this compound

Nitrosamine ImpurityRegulatory BodyAcceptable Intake (AI) Limit
This compoundEMA1300 ng/day

The European Medicines Agency (EMA) has set an acceptable intake limit for this compound based on a structure-activity relationship (SAR) approach, using the toxicological data of N-nitrosopiperidine as a point of departure. This limit is crucial for the risk assessment of any paroxetine formulation.

Factors Influencing this compound Levels in Different Formulations

The formation and presence of this compound in a final drug product can be influenced by several factors related to the formulation and manufacturing process. While specific quantitative data is lacking, the following aspects should be considered when comparing different paroxetine formulations:

  • Excipients: The presence of residual nitrites in excipients is a primary risk factor for the formation of nitrosamines.[3][4] Different formulations, whether brand name or generic, may use different excipients or sources of excipients with varying levels of nitrite (B80452) impurities. Therefore, a thorough risk assessment of the excipients used in each formulation is critical.

  • Manufacturing Process: The manufacturing process, including wet granulation, can provide an environment conducive to nitrosamine formation, especially in the presence of water and heat.[3] Variations in manufacturing processes between different producers of paroxetine formulations could potentially lead to different levels of this compound.

  • Stability: The stability of the paroxetine formulation over its shelf life is another important consideration. Degradation of the active pharmaceutical ingredient (API) or excipients could potentially lead to the formation of nitrosating agents or increase the susceptibility of paroxetine to nitrosation.[5] Stability studies are essential to monitor the levels of this compound throughout the product's lifecycle.

  • Salt Form: Paroxetine is available in different salt forms, most commonly as hydrochloride and mesylate.[6] While studies comparing the bioequivalence of these salt forms exist, there is no publicly available data directly comparing their propensity for this compound formation. However, the pH and microenvironment created by the different salt forms and their interaction with excipients could theoretically influence the kinetics of nitrosation.

Experimental Protocols

The accurate quantification of this compound in various paroxetine formulations is essential for ensuring product quality and patient safety. A highly sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard approach for the determination of this impurity.[1]

Protocol: Determination of this compound in Paroxetine Drug Substance by LC-MS/MS

This protocol is adapted from established methodologies for the analysis of this compound.[1]

1. Sample Preparation

  • Accurately weigh approximately 0.1 g of the paroxetine drug substance or ground tablets into a centrifuge tube.

  • Add 1 mL of an internal standard solution (e.g., this compound-d4) and 9 mL of methanol.

  • Mix the solution thoroughly and sonicate for 5 minutes.

  • Centrifuge the sample at 3000 ×g for 5 minutes.

  • Filter the supernatant through a 0.22 μm membrane filter into an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system capable of gradient elution.

  • Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Column: A suitable reversed-phase column, such as a Symmetry C18, 3.5 μm, 4.6 mm i.d. × 15 cm, or equivalent.

  • Mobile Phase:

  • Gradient Program: A suitable gradient to separate this compound from the paroxetine API and other potential impurities.

  • Flow Rate: 0.8 mL/min.

  • Injection Volume: 5 μL.

  • Ionization Mode: ESI+.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions for this compound: Precursor ion (m/z) 359 → Product ions (m/z) 192 (quantitative) and 329 (qualitative).

    • MRM Transition for this compound-d4 (Internal Standard): Precursor ion (m/z) 363 → Product ion (m/z) 196.

3. Quantification

  • A standard calibration curve is established using standard solutions of this compound of known concentrations.

  • The concentration of this compound in the sample is calculated based on the peak area ratio of the analyte to the internal standard and by interpolation from the calibration curve.

Mandatory Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Quantification cluster_result Result Sample Paroxetine Formulation (e.g., Immediate-Release, Controlled-Release) Weighing Weighing of Sample Sample->Weighing Extraction Extraction with Methanol & Internal Standard Weighing->Extraction Sonication Sonication Extraction->Sonication Centrifugation Centrifugation Sonication->Centrifugation Filtration Filtration (0.22 µm) Centrifugation->Filtration LC_Separation Liquid Chromatographic Separation Filtration->LC_Separation ESI_Ionization Electrospray Ionization (ESI+) LC_Separation->ESI_Ionization MS_Detection Tandem Mass Spectrometric Detection (MRM) ESI_Ionization->MS_Detection Peak_Integration Peak Area Integration MS_Detection->Peak_Integration Quantification Quantification of This compound Peak_Integration->Quantification Calibration_Curve Calibration Curve Generation Calibration_Curve->Quantification Final_Result This compound Level (ng/day) Quantification->Final_Result

Caption: Experimental workflow for the quantitative analysis of this compound.

The control of this compound is a critical aspect of ensuring the quality and safety of paroxetine formulations. While direct comparative data on the levels of this impurity in different formulations is not widely published, a comprehensive risk assessment based on excipient selection, manufacturing processes, and stability profiles is essential for all manufacturers. The use of a validated, highly sensitive analytical method, such as the LC-MS/MS protocol detailed in this guide, is fundamental for the accurate monitoring and control of this compound, ensuring that all paroxetine products on the market comply with the stringent regulatory limits. Further research and transparency from manufacturers regarding the levels of such impurities in their respective formulations would be beneficial for the scientific and medical communities.

References

Validating N-Nitroso Paroxetine Risk Assessment: A Comparative Guide to Current Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of current models for the risk assessment of N-Nitroso Paroxetine, a nitrosamine (B1359907) drug substance-related impurity (NDSRI). The following information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of available methodologies. This document summarizes experimental data, details key protocols, and presents logical workflows for a comprehensive understanding of this compound risk assessment.

Executive Summary

This compound is a potential impurity in the manufacturing of Paroxetine, a widely used selective serotonin (B10506) reuptake inhibitor (SSRI). Due to the classification of many N-nitrosamines as probable human carcinogens, rigorous risk assessment of such impurities is a regulatory expectation. This guide compares the performance of in silico computational models, the in vitro enhanced bacterial reverse mutation (Ames) test, and advanced in vitro cell-based assays using the human liver HepaRG cell line for the evaluation of this compound.

Experimental data indicates that this compound is not mutagenic in the enhanced Ames test and does not induce DNA damage or micronuclei formation in metabolically competent HepaRG cells. This aligns with mechanistic studies suggesting that while this compound is metabolized by cytochrome P450 (CYP) enzymes, its chemical structure is resistant to the specific metabolic activation pathway (α-hydroxylation) required to form a DNA-reactive species.

Comparative Analysis of Risk Assessment Models

The risk assessment of N-nitrosamine impurities like this compound employs a tiered approach, starting with computational predictions and moving to experimental assays for confirmation.

Table 1: Comparison of Risk Assessment Models for this compound
Model TypeSpecific Assay/MethodPrinciplePerformance for this compoundKey AdvantagesKey Limitations
In Silico (Q)SAR Models (e.g., Derek Nexus, Sarah Nexus)Predicts mutagenicity based on structural alerts and comparison to databases of known mutagens.May flag as a potential mutagen due to the nitrosamine functional group.Rapid, cost-effective screening tool.Can produce false positives; predictions require experimental verification.
In Silico Carcinogenic Potency Categorization Approach (CPCA)Assigns an Acceptable Intake (AI) limit based on structural features and potency of related nitrosamines.An AI limit of 1300 ng/day has been established.[1][2]Provides a regulatory-accepted framework for establishing safe limits.Relies on existing data and read-across approaches which may have uncertainties.
In Vitro Enhanced Bacterial Reverse Mutation (Ames) TestDetects gene mutations in bacteria (e.g., Salmonella typhimurium) following exposure to a substance with metabolic activation (hamster liver S9).Negative.[3][4]Standardized, widely accepted regulatory assay for mutagenicity.May not fully recapitulate human metabolism; some nitrosamines are not well detected by standard protocols.
In Vitro HepaRG Micronucleus Assay (2D and 3D cultures)Measures chromosomal damage (micronuclei formation) in a metabolically competent human liver cell line.Negative in both 2D and 3D models.[3][4]Uses a human-relevant cell line with endogenous metabolic capabilities.2D models may have lower metabolic activity than 3D models.
In Vitro HepaRG Comet Assay (2D and 3D cultures)Detects DNA strand breaks in individual cells.No DNA damage observed in either model.[3][4]Sensitive assay for detecting a broad range of DNA damage.Does not identify the specific type of DNA damage.

Experimental Methodologies

Enhanced Bacterial Reverse Mutation (Ames) Test Protocol

The enhanced Ames test is crucial for evaluating the mutagenic potential of nitrosamines, as standard protocols can lack sensitivity for this chemical class.

  • Tester Strains: Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strain WP2 uvrA (pKM101) are used to detect different types of mutations.[1][5]

  • Metabolic Activation: A post-mitochondrial fraction (S9) from the liver of hamsters treated with CYP enzyme inducers (e.g., phenobarbital (B1680315) and β-naphthoflavone) is used at a high concentration (30% v/v).[5][6][7] Hamster liver S9 is often more effective than rat liver S9 for activating nitrosamines.[6][7]

  • Exposure Method: The pre-incubation method is employed, where the test substance, bacterial culture, and S9 mix are incubated together for a defined period (e.g., 30 minutes) before being plated on minimal glucose agar.[1][5]

  • Positive Controls: Known nitrosamine mutagens, such as N-nitrosodimethylamine (NDMA), are included to ensure the assay is performing correctly.[5]

  • Data Analysis: A substance is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies compared to the vehicle control.

HepaRG Genotoxicity Assay Protocols (Comet and Micronucleus)

HepaRG cells are a human-derived liver cell line that can be differentiated into hepatocyte-like cells, providing a metabolically competent system for in vitro toxicology studies.

  • Cell Culture: HepaRG cells are cultured and differentiated in 96-well plates. For 3D models, spheroids are formed.[8][9][10] 3D cultures generally exhibit higher and more sustained CYP enzyme activity compared to 2D monolayers.[8][9][10]

  • Treatment: Differentiated cells are exposed to this compound over a range of concentrations for a defined period (e.g., 24 hours).[3]

  • Comet Assay (DNA Damage):

    • Following treatment, cells are harvested and embedded in low-melting-point agarose (B213101) on a slide or specialized plate (CometChip).[11]

    • Cells are lysed to remove membranes and cytoplasm, leaving behind the nuclear DNA (nucleoids).[11][12]

    • The nucleoids are subjected to electrophoresis in an alkaline buffer.[11][12] DNA with strand breaks migrates further, forming a "comet tail."

    • The DNA is stained with a fluorescent dye, and the amount of DNA in the tail is quantified to measure the extent of DNA damage.[11]

  • Micronucleus Assay (Chromosomal Damage):

    • After treatment, cells are cultured for a period to allow for cell division.[2][13]

    • Cells are then harvested and stained to visualize the nucleus and micronuclei. Micronuclei are small, separate nuclei that form around chromosome fragments or whole chromosomes that are not incorporated into the main nucleus during cell division.

    • The frequency of micronucleated cells is determined, often using high-throughput flow cytometry.[2][14][15] An increase in micronuclei indicates chromosomal damage.

Visualizing the Risk Assessment and Biological Pathways

N-Nitrosamine Risk Assessment Workflow

The following diagram illustrates a typical workflow for assessing the risk of an N-nitrosamine impurity.

Nitrosamine Risk Assessment Workflow cluster_0 Initial Assessment cluster_1 Experimental Verification cluster_2 Outcome & Action In_Silico_Prediction In Silico Assessment - (Q)SAR for Mutagenicity - CPCA for AI Limit Ames_Test Enhanced Ames Test (Bacterial Mutagenicity) In_Silico_Prediction->Ames_Test If mutagenicity predicted or AI needs confirmation HepaRG_Assays HepaRG Genotoxicity Assays - Micronucleus (Chromosomal Damage) - Comet (DNA Damage) Ames_Test->HepaRG_Assays If Ames is negative but concerns remain, or for further characterization Risk_Characterization Risk Characterization (Weight of Evidence) Ames_Test->Risk_Characterization HepaRG_Assays->Risk_Characterization No_Significant_Risk No Significant Genotoxic Risk (Control at AI Limit) Risk_Characterization->No_Significant_Risk Negative experimental data Potential_Risk Potential Genotoxic Risk (Further Investigation / Control to Lower Limits) Risk_Characterization->Potential_Risk Positive experimental data

Caption: A typical workflow for N-nitrosamine impurity risk assessment.

Metabolic Activation and DNA Damage Response Pathway

For many N-nitrosamines, metabolic activation is a prerequisite for genotoxicity. The subsequent DNA damage triggers a complex cellular response.

Nitrosamine Genotoxicity Pathway cluster_0 Metabolic Activation cluster_1 DNA Damage & Response Nitrosamine N-Nitrosamine CYP450 CYP450 Enzymes (e.g., CYP2E1, CYP2A6) Nitrosamine->CYP450 Alpha_Hydroxylation α-Hydroxylation CYP450->Alpha_Hydroxylation Diazonium_Ion Unstable Diazonium Ion (DNA Reactive Electrophile) Alpha_Hydroxylation->Diazonium_Ion DNA_Adducts DNA Adducts / Strand Breaks Diazonium_Ion->DNA_Adducts Alkylates DNA DDR_Sensors DDR Sensor Activation (ATM/ATR Kinases) DNA_Adducts->DDR_Sensors Effector_Proteins Effector Protein Activation (e.g., p53, Chk1/Chk2) DDR_Sensors->Effector_Proteins Cellular_Outcomes Cellular Outcomes Effector_Proteins->Cellular_Outcomes Cell_Cycle_Arrest Cell Cycle Arrest & DNA Repair Cellular_Outcomes->Cell_Cycle_Arrest Apoptosis Apoptosis (Cell Death) Cellular_Outcomes->Apoptosis

Caption: Generalized pathway of N-nitrosamine genotoxicity.

Conclusion

A weight-of-evidence approach combining in silico prediction and robust in vitro experimental data provides a comprehensive framework for validating the risk assessment of this compound. The available data from enhanced Ames tests and genotoxicity studies in 2D and 3D HepaRG cell models consistently indicate a lack of mutagenic and genotoxic potential. This is supported by mechanistic data suggesting that this compound is not readily converted to a DNA-reactive species. The comparison of these models highlights the value of using metabolically competent, human-relevant cell systems to refine the initial predictions from computational models and standard regulatory assays.

References

A Comparative Analysis of In Vitro and In Silico Toxicity Predictions for N-Nitroso Paroxetine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of in vitro and in silico toxicity predictions for N-Nitroso Paroxetine (B1678475), a nitrosamine (B1359907) drug substance-related impurity (NDSRI) of the antidepressant Paroxetine. The emergence of such impurities has necessitated rigorous toxicological evaluation to ensure patient safety.[1][2][3][4][5] This document summarizes key experimental data, details methodologies, and presents a comparative analysis to aid in the risk assessment of this compound.

In Vitro vs. In Silico Predictions: A Summary of Findings

The toxicological profile of N-Nitroso Paroxetine has been investigated using both laboratory-based (in vitro) experiments and computational (in silico) modeling. These approaches provide complementary information for assessing the potential carcinogenicity and genotoxicity of this impurity.

In Vitro Toxicity Assessment

In vitro studies have been conducted to evaluate the mutagenic and genotoxic potential of this compound. The bacterial reverse mutation assay (Ames test) is a widely used method for detecting mutagenicity.[6] For this compound, the results have been predominantly negative, even under conditions that promote metabolic activation by cytochrome P450 (CYP) enzymes.[1][2]

In mammalian cell-based assays, the results are more nuanced. In a micronucleus assay using human TK6 cells, this compound induced a weak, concentration-dependent increase in micronuclei, but the overall result was considered negative as the fold-change was not significant.[7] However, other studies using metabolically competent human HepaRG cells found that this compound, which was negative in the enhanced Ames test, also showed no DNA damage or micronucleus formation.[8]

In Silico Toxicity Prediction

Computational toxicology provides a rapid and cost-effective means of predicting the carcinogenic potential of nitrosamines.[9] The Carcinogenic Potency Categorization Approach (CPCA) is a structure-activity relationship (SAR) based method used by regulatory agencies to assign an acceptable intake (AI) limit for nitrosamines without sufficient experimental data.[8][10] this compound, lacking extensive carcinogenicity data, is typically assigned to a potency category that corresponds to a specific acceptable intake limit.[11] For instance, under the CPCA, nitrosamines without established carcinogenicity data are often placed in Potency Category 1, which has a default acceptable intake limit of 26.5 ng/day.[11]

Data Presentation: A Comparative Overview

Toxicity Endpoint In Vitro Prediction In Silico Prediction Key Findings
Mutagenicity (Ames Test) Negative[1][2]Not directly predicted, but structure suggests potential for concern.This compound was not mutagenic in an OECD 471-compliant bacterial reverse mutation assay.[1][2]
Genotoxicity (Micronucleus Assay) Negative to weakly positive[7][8]Not directly predicted, but related to carcinogenic potential.Induced a weak, concentration-dependent increase in micronuclei in TK6 cells, but was negative in HepaRG cells.[7][8]
Carcinogenic Potency Not directly measured.Assigned a potency category under the CPCA (e.g., Category 1 or 2)[7][8][11]In silico models categorize this compound based on its chemical structure, suggesting a potential for carcinogenicity.[10]
Acceptable Intake (AI) Limit Not determined.Estimated based on CPCA category (e.g., 26.5 ng/day for Category 1)[11]The in silico approach provides a health-protective limit in the absence of extensive long-term animal carcinogenicity data.

Experimental Protocols

Bacterial Reverse Mutation Assay (Ames Test - OECD 471)

The Ames test is a widely used short-term bacterial reverse mutation assay to detect the mutagenicity of a chemical substance.

  • Test Strains: A set of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and an Escherichia coli strain (WP2 uvrA) are used.[6] These strains are specifically designed to detect various types of mutations.

  • Metabolic Activation: The assay is conducted with and without a metabolic activation system (S9 fraction), typically derived from the livers of rats or hamsters pre-treated with enzyme inducers.[6] This is crucial as many nitrosamines require metabolic activation to become mutagenic.[12]

  • Procedure: The test compound, bacterial culture, and S9 mix (if used) are combined and either mixed with molten top agar (B569324) and poured onto minimal glucose agar plates (plate incorporation method) or incubated together before plating (pre-incubation method).[6]

  • Incubation: Plates are incubated at 37°C for 48-72 hours.

  • Evaluation: The number of revertant colonies (colonies that have regained the ability to grow in the absence of a specific amino acid) is counted. A substance is considered mutagenic if it causes a reproducible, dose-related increase in the number of revertant colonies.

In Vitro Micronucleus Assay (OECD 487)

The in vitro micronucleus assay is a genotoxicity test for the detection of micronuclei in the cytoplasm of interphase cells.

  • Cell Lines: Human cell lines such as TK6 or HepaRG are commonly used.[7][8]

  • Treatment: Cells are exposed to this compound at various concentrations, with and without metabolic activation (S9), for a defined period (e.g., 3-6 hours followed by a recovery period, or a continuous 24-hour exposure).[7]

  • Cytokinesis Block: Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells. This allows for the specific analysis of micronuclei in cells that have completed one nuclear division.

  • Harvesting and Staining: Cells are harvested, treated with a hypotonic solution, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

  • Analysis: The frequency of micronucleated cells is determined by microscopic analysis or flow cytometry. An increase in the frequency of micronucleated cells indicates that the substance has induced chromosomal damage.

Signaling Pathways and Mechanisms of Toxicity

The toxicity of many nitrosamines is dependent on their metabolic activation by cytochrome P450 (CYP) enzymes.[1][5] This process can lead to the formation of reactive electrophilic species that can bind to DNA and induce mutations, which is a critical initiating event in carcinogenesis. While Paroxetine is primarily metabolized by CYP2D6, this compound is metabolized by multiple CYP isoforms, including CYP2C19, CYP2D6, and CYP3A4.[1][2][4][5] However, studies suggest that the piperidine (B6355638) ring in this compound is resistant to the α-carbon oxidation that is typically required for the formation of DNA-reactive species.[1][2]

Metabolic Pathway of this compound cluster_0 In Vitro Metabolism cluster_1 CYP Isoforms Involved This compound This compound CYP Enzymes CYP Enzymes This compound->CYP Enzymes Metabolites Metabolites CYP Enzymes->Metabolites Oxidation CYP2D6 CYP2D6 CYP2C19 CYP2C19 CYP3A4 CYP3A4 DNA Adducts DNA Adducts Metabolites->DNA Adducts Potential for DNA Binding Genotoxicity Genotoxicity DNA Adducts->Genotoxicity Leads to

Caption: Metabolic activation pathway of this compound.

The diagram above illustrates the central role of CYP enzymes in the metabolism of this compound. While metabolic activation is a prerequisite for the toxicity of many nitrosamines, the specific biotransformation pathways of this compound appear to favor detoxification over the formation of highly reactive, genotoxic intermediates.

Conclusion: A Weight-of-Evidence Approach

The comparison of in vitro and in silico data for this compound provides a comprehensive, albeit complex, toxicological picture.

  • Concordance: Both in silico predictions and some in vitro assays suggest a potential for genotoxic hazard, warranting its classification as a compound of concern. The in silico approach, particularly the CPCA, provides a crucial, health-protective acceptable intake limit in the absence of long-term animal carcinogenicity data.[8][11]

References

Absence of N-Nitroso Paroxetine in Reformulated Paroxetine Products: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison confirming the absence of N-Nitroso Paroxetine (B1678475), a potential genotoxic impurity, in reformulated Paroxetine products. The formation of N-nitrosamine impurities in pharmaceuticals is a significant concern for regulatory bodies globally, including the FDA and EMA.[1][2] In response, manufacturers have implemented reformulation strategies to mitigate the risk of such impurities. This guide outlines these strategies, provides detailed analytical methodologies for detection, and compares the nitrosamine (B1359907) profiles of reformulated Paroxetine with other selective serotonin (B10506) reuptake inhibitors (SSRIs).

N-Nitroso Paroxetine: The Impurity of Concern

This compound is a nitrosamine impurity that can form during the manufacturing process or storage of Paroxetine, a widely prescribed antidepressant.[3][4] Nitrosamines are classified as probable human carcinogens, necessitating their stringent control in pharmaceutical products.[1][5] The presence of a secondary amine in the Paroxetine molecule makes it susceptible to nitrosation, a reaction with nitrosating agents (like nitrites) that may be present as impurities in raw materials or excipients.[6]

A study characterizing the in-vitro mutagenicity and bioactivation potential of this compound found that it was not mutagenic in a bacterial reverse mutation assay.[7] However, due to the potential risks associated with the entire class of nitrosamine compounds, regulatory agencies have set strict limits on their presence in drug products.[2][5]

Reformulation Strategies for Mitigation

To address the potential for this compound formation, pharmaceutical manufacturers have adopted various reformulation strategies in line with FDA and EMA guidance. These strategies focus on inhibiting the chemical reaction that forms nitrosamines.[8][9][10]

Key Mitigation Strategies:

  • Inhibition of Nitrosation: The addition of antioxidants, such as ascorbic acid (Vitamin C) or alpha-tocopherol (B171835) (Vitamin E), can act as nitrite (B80452) scavengers, preventing the nitrosation of the paroxetine molecule.[8][9][11]

  • pH Modification: N-nitrosamine formation is often favored under acidic conditions. Reformulating products to include pH-modifying excipients that create a neutral or basic microenvironment can significantly reduce the rate of nitrosamine formation.[9][11]

  • Excipient Selection and Control: Rigorous testing and selection of excipients with low or non-detectable levels of nitrites and nitrates are crucial to prevent the introduction of nitrosating agents into the formulation.[8][10]

  • Process Optimization: Modifications to the manufacturing process, such as avoiding high temperatures and controlling moisture content, can also minimize the risk of nitrosamine formation.[9]

Comparative Analysis of Nitrosamine Impurities in SSRIs

While direct comparative data for "original" vs. "reformulated" Paroxetine is not publicly available, analysis of other SSRIs provides a benchmark for acceptable levels of nitrosamine impurities in well-controlled, reformulated products. The expectation is that reformulated Paroxetine products would demonstrate a significant reduction or complete absence of this compound, bringing them in line with or below the levels observed in other drugs in the same therapeutic class.

AntidepressantNitrosamine ImpurityObserved Levels in Stressed Commercial Products (ng/g)Regulatory Acceptable Intake (AI) Limit (ng/day)
Paroxetine (Reformulated) This compoundExpected to be Below Limit of QuantificationNot specified, general limits for NDSRIs apply
Nortriptyline N-Nitroso-Nortriptyline (NNORT)Average of 190 ng/g8 - 18
Sertraline N-Nitroso-Sertraline (NSERT)Average of 172 ng/g100 (FDA), 1500 (EMA)
Fluoxetine N-Nitroso-FluoxetineData not specified, but known to be a potential impurityNot specified, general limits for NDSRIs apply

Data for Nortriptyline and Sertraline from a study involving accelerated stress testing of commercial products.[12] The Acceptable Intake (AI) limits are set by regulatory agencies and vary based on the carcinogenic potential of the specific nitrosamine.[12]

Experimental Protocols

Analytical Method for the Detection of this compound

A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is essential for the detection and quantification of this compound at trace levels.[13]

Instrumentation:

  • Liquid Chromatograph coupled with a Tandem Mass Spectrometer (LC-MS/MS)[13]

  • Electrospray Ionization (ESI) source[13]

Chromatographic Conditions:

  • Column: C18, 3.5 µm, 4.6 mm i.d. × 15 cm (or equivalent)[13]

  • Mobile Phase A: 10 mM Ammonium formate (B1220265) in water[13]

  • Mobile Phase B: Acetonitrile[13]

  • Gradient Elution: A time-programmed gradient is used to separate the analyte from the matrix.[13]

  • Flow Rate: 0.8 mL/min[13]

  • Injection Volume: 5 µL[13]

  • Column Temperature: 40°C[13]

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)[13]

  • Detection Mode: Multiple Reaction Monitoring (MRM)[13]

  • Precursor Ion (m/z): 359.1[13]

  • Product Ions (m/z): 192.1 (quantitative) and 70.1 (qualitative)[13]

Sample Preparation:

  • Accurately weigh approximately 100 mg of the Paroxetine drug substance or powdered tablets.[13]

  • Add a suitable solvent (e.g., methanol) and an internal standard (this compound-d4).[13]

  • Vortex and sonicate the sample to ensure complete dissolution and extraction.[13]

  • Centrifuge the sample to pellet any undissolved excipients.[13]

  • Filter the supernatant through a 0.22 µm filter before injection into the LC-MS/MS system.[13]

Quantification:

The concentration of this compound is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with certified reference standards. The limit of quantification (LOQ) for this method is typically around 0.03 µg/g.[13]

Visualizations

Nitrosamine_Formation_Pathway Potential Formation Pathway of this compound Paroxetine Paroxetine (Secondary Amine) N_Nitroso_Paroxetine This compound Paroxetine->N_Nitroso_Paroxetine + Nitrosating_Agent Nitrosating Agent (e.g., Nitrite) Nitrosating_Agent->N_Nitroso_Paroxetine Acidic_Conditions Acidic Conditions Acidic_Conditions->N_Nitroso_Paroxetine Facilitates Reaction

Potential Formation Pathway of this compound

Mitigation_Workflow Workflow for Mitigating this compound in Reformulated Products cluster_formulation Reformulation Strategies cluster_process Process Optimization Antioxidants Add Antioxidants (e.g., Ascorbic Acid) Final_Product Reformulated Paroxetine Product (this compound Absent) Antioxidants->Final_Product pH_Modifier Incorporate pH Modifiers pH_Modifier->Final_Product Excipient_Control Select Low-Nitrite Excipients Excipient_Control->Final_Product Temp_Control Control Temperature Temp_Control->Final_Product Moisture_Control Control Moisture Moisture_Control->Final_Product Risk_Assessment Risk Assessment for Nitrosamine Formation Risk_Assessment->Antioxidants Risk_Assessment->pH_Modifier Risk_Assessment->Excipient_Control Risk_Assessment->Temp_Control Risk_Assessment->Moisture_Control Reformulation Reformulation Process_Optimization Process_Optimization Analytical_Testing Analytical Testing (LC-MS/MS) Final_Product->Analytical_Testing

Workflow for Mitigating this compound

References

Safety Operating Guide

Proper Disposal and Handling of N-Nitroso Paroxetine

Author: BenchChem Technical Support Team. Date: December 2025

DISCLAIMER: This document provides guidance on the proper disposal of N-Nitroso Paroxetine. It is intended for informational purposes for researchers, scientists, and drug development professionals. Always consult your institution's Environmental Health and Safety (EHS) department and adhere to all local, state, and federal regulations.

This compound is a nitrosamine (B1359907) impurity that can form during the synthesis of Paroxetine.[1][2] Like many N-nitrosamines, it is considered a potential carcinogen and must be handled with stringent safety measures and disposed of as hazardous waste.[1][3][4][5] The following procedures provide essential safety and logistical information for the proper management of this compound waste in a laboratory setting.

Core Disposal Principle: Hazardous Waste Incineration

The primary and required method for the disposal of this compound and related nitrosamine impurities is high-temperature incineration at a licensed hazardous waste facility.[3][5] The incinerator must be equipped with an afterburner and scrubber to ensure the complete and safe destruction of the compound and its toxic byproducts.[3][6]

Under no circumstances should this compound or any materials contaminated with it be disposed of down the drain or in regular trash. [5]

Step-by-Step Disposal and Handling Protocol

Step 1: Engineering Controls and Personal Protective Equipment (PPE)

To minimize exposure risks, all work with this compound must be conducted within a designated area, such as a chemical fume hood.[5][7] Personnel must wear appropriate PPE at all times.[5]

  • Gloves: Handle with impermeable gloves that have been inspected prior to use.[6]

  • Eye Protection: Wear tightly fitting safety goggles with side shields.[6]

  • Lab Coat/Clothing: Wear a lab coat and fire/flame-resistant, impervious clothing.[6]

  • Respiratory Protection: If there is a risk of dust inhalation, use appropriate respiratory protection.

Step 2: Waste Segregation and Collection

All this compound waste is considered hazardous.[5][7]

  • Designate a Container: Use a designated, leak-proof hazardous waste container.[5] These are often black and specifically labeled for hazardous pharmaceutical waste.[5]

  • Collect All Waste: Segregate and collect all forms of this compound waste, including:

    • Pure or neat compound.

    • Contaminated solutions and solvents.

    • Contaminated disposable labware such as pipette tips, vials, and gloves.[5]

  • Labeling: The container must be clearly and accurately labeled with:

    • The chemical name: "this compound Waste".[5]

    • Associated hazards: "Toxic," "Carcinogen," "Ecotoxic".[5]

    • The accumulation start date.[5]

Step 3: On-Site Storage

Store the sealed hazardous waste container in a designated, secure area away from incompatible materials, such as strong oxidizing agents.[4][5] This area should be well-ventilated and have controlled access.

Step 4: Final Disposal

The sealed and labeled container must be transferred to your institution's EHS department or a licensed hazardous waste disposal contractor for final disposal via incineration.[3][5][6]

Spill and Emergency Procedures

In the event of a spill, immediate and proper response is critical to prevent exposure and environmental contamination.

  • Evacuate: Evacuate all non-essential personnel from the immediate spill area.[4][7]

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[7]

  • Contain: Absorb liquid spills with an inert material such as vermiculite, dry sand, or earth.[4][7] Avoid generating dust during cleanup.[6]

  • Collect: Carefully sweep or vacuum the absorbed material and place it into a sealed, labeled container for disposal as hazardous waste.[6][7] Do not touch spilled material without appropriate PPE.[6]

  • Decontaminate: Wash the spill site after the material has been completely removed.[4][7]

  • Report: For large spills, immediately contact your institution's EHS department.[7]

Quantitative Data Summary

While specific disposal limits for this compound are not well-defined, data for nitrosamines as a class underscore their high toxicity and the need for stringent control.

ParameterValueSignificance & Source
Acceptable Intake (AI) Limit 26.5 ng/dayThe US FDA's default limit for nitrosamines without established carcinogenicity data, highlighting the compound's high potential toxicity.[2]
EPA Water Quality Criteria (Nitrosamines) 0.0008 µg/LThe EPA's criteria for water based on fish/shellfish and water consumption, indicating extreme aquatic toxicity and reinforcing the prohibition of drain disposal.[8]
Chemical Decontamination Reagent Ratios 50 g/L Aluminum-Nickel Alloy PowderA recommended concentration for a lab-scale chemical degradation protocol for nitrosamines (specifically N-Nitrosonornicotine), performed in a 1 M Potassium Hydroxide (KOH) solution. This method reduces the nitrosamine to a less harmful amine.[7]

Experimental Protocol: Lab-Scale Chemical Degradation

Chemical degradation can be used for lab-scale decontamination of aqueous solutions or equipment rinsates, but it is not a substitute for final disposal via a licensed contractor.[3] The following protocol, adapted from procedures for other nitrosamines, involves reduction to a less harmful amine and must be performed in a chemical fume hood.[7]

Objective: To degrade this compound in a liquid waste stream to its corresponding amine.

Materials:

  • This compound waste solution.

  • Potassium Hydroxide (KOH) solution, 1 M.

  • Aluminum-Nickel Alloy powder.

  • Ice bath.

  • Appropriate reaction vessel and stir plate.

Procedure:

  • Place the reaction vessel containing the this compound waste solution on a stir plate within a chemical fume hood.

  • If the waste is not already alkaline, mix it with an equal volume of 1 M KOH solution.[7]

  • Place the vessel in an ice bath to manage the exothermic reaction in the next step.[7]

  • Slowly add Aluminum-Nickel Alloy powder to the solution to a final concentration of approximately 50 g/L.[7]

  • Continue to stir the reaction mixture at room temperature for at least 24 hours to ensure the complete degradation of the nitrosamine.[7]

  • Once the reaction is complete, the resulting solution must still be collected, labeled, and disposed of as hazardous waste according to institutional protocols.

Visualized Workflow: this compound Waste Management

The following diagram illustrates the decision-making process for handling this compound from the point of generation to final disposal.

N_Nitroso_Paroxetine_Disposal_Workflow start Waste Generation (this compound) spill Spill or Leak Occurs start->spill No routine_disposal Routine Disposal start->routine_disposal Yes evacuate Step 1: Evacuate Area spill->evacuate Yes collect_waste Step 1: Collect Waste in Labeled, Leak-Proof Hazardous Waste Container routine_disposal->collect_waste Proceed store_waste Step 2: Store Securely in Designated Area collect_waste->store_waste contact_ehs Step 3: Contact EHS for Pickup store_waste->contact_ehs incineration Final Disposal: High-Temperature Incineration by Licensed Contractor contact_ehs->incineration ppe_contain Step 2: Use PPE & Contain Spill with Inert Absorbent evacuate->ppe_contain collect_spill Step 3: Collect Absorbed Material into Hazardous Waste Container ppe_contain->collect_spill collect_spill->store_waste Proceed to Storage

Caption: Decision workflow for this compound waste management.

References

Personal protective equipment for handling N-Nitroso Paroxetine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of N-Nitroso Paroxetine. The following procedures are designed to ensure a safe laboratory environment and compliance with regulatory expectations for handling nitrosamine (B1359907) impurities.

Immediate Safety and Handling Precautions

This compound is a nitrosamine impurity of Paroxetine. While recent studies on this compound indicate low genotoxicity, it is prudent to handle this compound with caution as part of the broader class of N-nitroso compounds, which are often carcinogenic. All operations should be conducted in a designated area within a certified chemical fume hood to minimize inhalation exposure.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn at all times when handling this compound. This includes:

  • Lab Coat: A standard lab coat should be worn and kept buttoned.

  • Chemical-Resistant Gloves: Nitrile or neoprene gloves are recommended. Gloves should be inspected for integrity before use and changed frequently, especially after direct contact with the compound.

  • Safety Goggles: Tightly fitting safety goggles with side shields are mandatory to protect the eyes from splashes.

Quantitative Safety Data

The following table summarizes the available quantitative data for this compound. It is important to note the absence of an official Occupational Exposure Limit (OEL) from regulatory bodies like OSHA or ACGIH.

ParameterValueSource/Comment
Acceptable Intake (AI) 1300 ng/dayEuropean Medicines Agency (EMA).[1] Derived using a structure-activity-relationship (SAR)/read-across approach.
Genotoxicity NegativeShowed no DNA damage or micronucleus formation in 2D and 3D HepaRG cell models.[2]
Occupational Exposure Limit (OEL) Not EstablishedIt is recommended to keep exposure "as low as reasonably achievable" (ALARA).

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is essential to maintain safety and experimental integrity. The following workflow outlines the key steps from receiving the compound to its final disposal.

Safe_Handling_Workflow cluster_receipt Receipt and Storage cluster_handling Handling and Experimentation cluster_disposal Waste Management Receipt Receipt Storage Storage Receipt->Storage Inspect container and log inventory Preparation Preparation Storage->Preparation Transport in secondary containment Experimentation Experimentation Preparation->Experimentation Use fume hood and appropriate PPE Decontamination Decontamination Experimentation->Decontamination Clean all surfaces and equipment Waste_Collection Waste_Collection Decontamination->Waste_Collection Chemical or high- temperature treatment Disposal Disposal Waste_Collection->Disposal Label as hazardous and store securely

Safe handling workflow for this compound.

Experimental Protocols

Chemical Decontamination of this compound Waste

This protocol is adapted from a validated method for the destruction of N-nitroso compounds and is recommended for the decontamination of waste containing this compound.[3]

Materials:

  • Waste containing this compound

  • Aluminum:Nickel (Al:Ni) alloy powder (50:50)

  • Sodium hydroxide (B78521) (NaOH) solution (2 M)

  • Hydrochloric acid (HCl) solution (2 M)

  • Suitable reaction vessel (e.g., round-bottom flask with a stirrer)

  • Fume hood

Procedure:

  • Initial Setup: Perform all steps in a certified chemical fume hood.

  • Waste Preparation: Place the aqueous waste solution containing this compound into the reaction vessel.

  • Addition of Al:Ni Alloy: For every 100 mL of waste solution, add approximately 5 grams of Al:Ni alloy powder.

  • Initiation of Reaction: Begin stirring the mixture.

  • Basification: Slowly add 2 M NaOH solution to the mixture while continuing to stir. The reaction is exothermic; control the rate of addition to maintain a manageable temperature. Continue adding NaOH until the solution is strongly basic (pH > 12).

  • Reaction Time: Allow the reaction to proceed for at least 24 hours to ensure complete destruction of the N-nitroso compound.

  • Neutralization: After the reaction is complete, carefully neutralize the solution with 2 M HCl. Monitor the pH closely.

  • Disposal: The resulting solution, once neutralized and confirmed to be free of this compound (if analytical capabilities exist), can be disposed of as hazardous waste according to institutional and local regulations.

Disposal Plan

All waste materials contaminated with this compound, including solid waste (e.g., contaminated gloves, wipes) and treated liquid waste, must be disposed of as hazardous waste.

  • Solid Waste: Double-bag solid waste in clearly labeled, sealed plastic bags.

  • Liquid Waste: Collect in a designated, sealed, and clearly labeled hazardous waste container.

  • Incineration: The primary and most reliable method for the final disposal of nitrosamine-containing waste is high-temperature incineration by a licensed hazardous waste disposal company.[4]

Spill Response Plan

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and contamination.

Spill_Response_Plan Spill_Detected Spill_Detected Evacuate_Area Evacuate_Area Spill_Detected->Evacuate_Area Immediately leave the area Alert_Supervisor Alert_Supervisor Evacuate_Area->Alert_Supervisor Inform responsible personnel Don_PPE Don_PPE Alert_Supervisor->Don_PPE Assess situation and prepare for cleanup Contain_Spill Contain_Spill Don_PPE->Contain_Spill Use absorbent pads to surround the spill Clean_Up Clean_Up Contain_Spill->Clean_Up Work from outside inward Decontaminate Decontaminate Clean_Up->Decontaminate Use appropriate decontamination solution Dispose_Waste Dispose_Waste Decontaminate->Dispose_Waste Collect all materials as hazardous waste

Logical workflow for responding to a spill of this compound.

By adhering to these guidelines, researchers can safely handle this compound, minimizing personal exposure and environmental impact, thereby fostering a secure and productive research environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.